molecular formula C16H20N3NaO8S B1603589 Cephalosporin C sodium CAS No. 51762-04-0

Cephalosporin C sodium

Katalognummer: B1603589
CAS-Nummer: 51762-04-0
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: HZWLVUKHUSRPCG-BJIHTTGYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cephalosporin C sodium salt is the sodium salt form of the original cephalosporin C compound, a naturally occurring beta-lactam antibiotic initially derived from the fungus Cephalosporium sp . It serves as the crucial chemical precursor for the semi-synthesis of a wide range of semi-synthetic cephalosporin antibiotics . With a molecular formula of C16H20N3NaO8S and a molecular weight of 437.400, this compound is a key reference standard in microbiological and pharmacological research . Its primary research value lies in studying the mechanism of action of beta-lactam antibiotics, which involves the inhibition of bacterial penicillin-binding proteins (PBPs) . By binding to these proteins, Cephalosporin C sodium salt disrupts the cross-linking of peptidoglycan units, ultimately inhibiting bacterial cell wall synthesis and leading to cell death . Researchers utilize this compound to investigate bacterial resistance mechanisms, particularly the role of beta-lactamase enzymes, and as a starting point in the development and screening of new antibiotic agents . It is supplied for laboratory research applications only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWLVUKHUSRPCG-BJIHTTGYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N3NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-24-5 (Parent)
Record name Cephalosporin C sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20199687
Record name Cephalosporin C sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-04-0
Record name Cephalosporin C sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalosporin C sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery of Cephalosporin C: A Technical Chronicle of Serendipity and Scientific Rigor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical account of the discovery of Cephalosporin C, a pivotal moment in the history of antibiotics. It is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but an in-depth look at the experimental methodologies and scientific reasoning that underpinned this crucial breakthrough. We will explore the journey from an astute environmental observation to the meticulous laboratory work that unveiled a new class of β-lactam antibiotics.

Part 1: The Sardinian Observation - A Spark of Genius

The story of cephalosporins begins not in a sterile laboratory, but in the coastal waters of Sardinia. In 1945, Giuseppe Brotzu, an Italian pharmacologist and rector of the University of Cagliari, made a crucial observation. He noted that despite the discharge of raw sewage near the coast, the incidence of typhoid fever among swimmers was remarkably low.[1][2] This led him to hypothesize the existence of a natural "self-purification" process, likely mediated by microorganisms producing antibiotic substances.[1]

Brotzu's scientific curiosity drove him to investigate this phenomenon. He collected water samples from the sewage outfall and, through isolation procedures, identified a fungus he named Cephalosporium acremonium (now known as Acremonium chrysogenum).[3][4][5][6] Crude filtrates from the culture of this fungus demonstrated significant antibacterial activity, notably against Salmonella typhi, the causative agent of typhoid fever, and Staphylococcus aureus.[1][3] Aware of the potential of his discovery but lacking the resources for further investigation, Brotzu published his findings in a local journal, "Lavori dell'Istituto di Igiene di Cagliari," in 1948 and sent a culture of the fungus to Sir Howard Florey at the University of Oxford.[5][7]

Experimental Protocol: Isolation and Screening of Cephalosporium acremonium

While Brotzu's exact, unpublished protocol is not available, a plausible methodology based on the microbiological techniques of the era can be reconstructed.

Objective: To isolate and identify microorganisms from a marine environment with antibiotic-producing capabilities.

Methodology:

  • Sample Collection: Aseptically collect seawater samples from the area of interest (the sewage outfall).

  • Primary Culture:

    • Prepare a nutrient-rich agar medium (e.g., Potato Dextrose Agar or a custom seawater-based agar).

    • Plate serial dilutions of the collected seawater onto the agar plates.

    • Incubate the plates at a temperature conducive to fungal growth (e.g., 25-28°C) for several days.

  • Fungal Isolation:

    • Observe the plates for fungal colonies exhibiting distinct morphology.

    • Aseptically pick individual fungal colonies and subculture them onto fresh agar plates to obtain pure cultures. Acremonium species are typically slow-growing, initially appearing compact and moist.[6]

  • Screening for Antibiotic Activity (Cross-Streaking Method):

    • On a fresh nutrient agar plate, streak a single line of the isolated fungus down the center.

    • Incubate for 4-5 days to allow for fungal growth and diffusion of any potential antibiotic compounds.

    • Streak test bacteria (e.g., Staphylococcus aureus, Salmonella typhi) in lines perpendicular to the fungal streak.

    • Incubate for another 24-48 hours.

    • Observe for zones of inhibition where the bacterial growth is suppressed near the fungal colony, indicating antibiotic production.

  • Identification: The fungus was identified as Cephalosporium acremonium based on its morphological characteristics, such as its fine, hyaline hyphae and the production of simple phialides with single-celled conidia.[6]

Part 2: The Oxford Investigation - Unraveling a Complex Mixture

Brotzu's fungus arrived at the Sir William Dunn School of Pathology at Oxford, a hub of antibiotic research following the successful development of penicillin. The investigation was led by Sir Howard Florey, with key contributions from biochemists Sir Edward Abraham and Guy Newton.[1][7][8]

The Oxford team quickly confirmed the antibiotic activity of C. acremonium cultures. However, their meticulous work revealed that the fungus produced not one, but a mixture of antibiotic substances.[1] This complexity required the development of sophisticated separation and purification techniques.

Fermentation and Production of Crude Antibiotic Filtrate

To obtain sufficient quantities of the antibiotic substances for chemical analysis, the Oxford team needed to optimize the fermentation of C. acremonium.

Objective: To produce a liquid culture filtrate containing a high concentration of antibiotic compounds.

Methodology:

  • Inoculum Preparation: Prepare a seed culture by inoculating a small volume of liquid medium with spores or mycelia from a pure culture of C. acremonium. Incubate with agitation to promote growth.

  • Fermentation Medium: Prepare a larger volume of a nutrient-rich liquid medium. While the exact historical formulation may vary, a typical medium would contain:

    • A carbon source (e.g., sucrose, glucose).[9]

    • A nitrogen source (e.g., corn steep liquor, soybean meal).[9]

    • Essential minerals and trace elements.

    • Methionine was later found to significantly stimulate Cephalosporin C production by inducing the biosynthetic enzymes.[10]

  • Fermentation Conditions:

    • Inoculate the production medium with the seed culture.

    • Incubate in a submerged culture system with continuous agitation and aeration to ensure aerobic conditions.

    • Maintain a constant temperature, typically around 28°C.[11]

    • Control the pH of the medium, maintaining it around 7.2.[11]

    • The fermentation process would run for several days (e.g., 144 hours).[11]

  • Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation. The resulting cell-free liquid is the crude antibiotic filtrate.

Quantifying Antibacterial Potency: The Bioassay

A critical component of the research was the ability to quantify the antibiotic activity at each stage of purification. The cylinder-plate agar diffusion method was a standard technique of the time.[12][13]

Objective: To determine the concentration of active antibiotic in a sample by measuring its inhibitory effect on a susceptible microorganism.

Methodology:

  • Preparation of Inoculated Plates:

    • Prepare a suitable agar medium in petri dishes.

    • Inoculate the molten agar with a standardized suspension of a susceptible test organism (e.g., Staphylococcus aureus).

    • Allow the agar to solidify.

  • Application of Samples:

    • Aseptically place small, sterile, vertical cylinders onto the surface of the agar.[12]

    • Carefully pipette a defined volume of the antibiotic solutions (standards of known concentration and the unknown samples) into the cylinders.

  • Incubation: Incubate the plates at a temperature optimal for the growth of the test organism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Measurement and Analysis:

    • During incubation, the antibiotic diffuses from the cylinder into the agar, creating a concentration gradient.

    • Measure the diameter of the zone of inhibition (the clear area around the cylinder where bacterial growth is prevented).

    • Create a standard curve by plotting the zone diameters of the known standards against the logarithm of their concentrations.

    • Determine the concentration of the unknown samples by interpolating their zone diameters on the standard curve.

The Triumvirate of Antibiotics: Cephalosporin P, N, and C

Through painstaking fractionation and purification, Abraham and Newton isolated three distinct antibiotic compounds from the crude filtrate, which they named Cephalosporin P, Cephalosporin N, and Cephalosporin C.[1]

  • Cephalosporin P: A steroid-like compound with weak activity, primarily against Gram-positive bacteria.

  • Cephalosporin N: Later found to be a new type of penicillin (Penicillin N) with a D-α-aminoadipic acid side chain. It was susceptible to penicillinase, an enzyme produced by some bacteria that inactivates penicillin.[1][14]

  • Cephalosporin C: A hydrophilic compound with a broader spectrum of activity than the early penicillins, notably against some Gram-negative bacteria. Crucially, it was found to be remarkably resistant to the action of penicillinase.[1][15]

This resistance to penicillinase was a groundbreaking discovery, as it offered a potential solution to the growing problem of penicillin-resistant bacterial infections.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Discovery and Isolation Workflow"

Abraham and Newton employed various chromatographic techniques to separate the three cephalosporins. While the exact details are spread across their publications, the general principles involved exploiting the different physicochemical properties of the molecules.

Objective: To isolate pure Cephalosporin C from the mixture of Cephalosporin P and N.

Methodology (A plausible reconstruction):

  • Initial Extraction:

    • Adjust the pH of the crude filtrate to selectively extract certain components. For instance, Cephalosporin P, being more lipophilic, could be extracted into an organic solvent like butyl acetate at an acidic pH.

  • Adsorption Chromatography:

    • Use a column packed with an adsorbent material like activated carbon or alumina.

    • Apply the partially purified filtrate to the column.

    • The different cephalosporins would adsorb with varying affinities.

    • Elute the compounds sequentially using a gradient of solvents with increasing polarity. Cephalosporin N and C, being more polar, would elute later than Cephalosporin P.

  • Ion-Exchange Chromatography:

    • Given that Cephalosporin C is an amino acid derivative with both acidic and basic groups, ion-exchange chromatography would have been a powerful tool.[2][16]

    • Pack a column with an anion-exchange resin.

    • At a suitable pH, Cephalosporin C would carry a net negative charge and bind to the resin.

    • Elute the bound Cephalosporin C by changing the pH or increasing the salt concentration of the buffer.

  • Crystallization: The final step would involve concentrating the purified fraction and inducing crystallization to obtain pure, solid Cephalosporin C sodium salt.

Part 3: The Molecular Architecture - Defining a New Class

With a pure sample of Cephalosporin C isolated, the next challenge was to determine its chemical structure. This was a formidable task in the 1950s, relying on a combination of chemical degradation and the then-emerging technique of X-ray crystallography.

Chemical Characterization and Structure Elucidation

Abraham and Newton conducted a series of elegant chemical degradation experiments.[15]

  • Acid Hydrolysis: Breaking down the molecule into smaller, identifiable fragments. This revealed the presence of a D-α-aminoadipic acid side chain, a key structural feature.[2]

  • Spectroscopic Analysis: Early forms of infrared (IR) spectroscopy would have provided evidence for key functional groups, such as the characteristic stretching vibration of the β-lactam ring's carbonyl group.

  • Comparative Chemistry: The similarities and differences in the chemical behavior of Cephalosporin C compared to penicillin provided crucial clues about its core structure. Its resistance to acid hydrolysis and penicillinase suggested a different, more stable ring system than that of penicillin.[3]

These studies led Abraham and Newton to propose a bicyclic structure for Cephalosporin C, featuring a β-lactam ring fused to a six-membered dihydrothiazine ring.[3][15]

The Definitive Proof: X-ray Crystallography

The final, unequivocal confirmation of the structure of Cephalosporin C came from the work of Dorothy Hodgkin, a pioneer in X-ray crystallography.[17][18][19] In 1961, using this powerful technique, she was able to map the three-dimensional arrangement of the atoms in the molecule, confirming the structure proposed by Abraham and Newton.[17][18]

Objective: To determine the precise three-dimensional structure of the Cephalosporin C molecule.

Methodology:

  • Crystallization: Prepare high-quality, single crystals of a heavy-atom salt of Cephalosporin C (e.g., sodium or potassium salt). This is a critical and often challenging step.

  • X-ray Diffraction:

    • Mount a single crystal in a beam of X-rays.

    • As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a complex pattern of spots on a detector.

    • Rotate the crystal and collect multiple diffraction patterns from different orientations.

  • Data Analysis (The Phase Problem):

    • The intensity of the diffraction spots can be measured directly, but the phase information is lost. Determining these phases is the central challenge of crystallography.

    • Hodgkin used the method of isomorphous replacement, comparing the diffraction patterns from crystals of different heavy-atom salts (e.g., sodium and rubidium) to solve the phase problem.[20]

  • Electron Density Mapping:

    • Using the intensity and phase data, perform a mathematical transformation (a Fourier transform) to calculate the electron density distribution throughout the crystal's unit cell.

  • Model Building and Refinement:

    • Build a molecular model that fits the electron density map.

    • Refine the atomic coordinates of the model to achieve the best possible agreement between the calculated and observed diffraction patterns.

dot graph TD { subgraph "Purification & Isolation" A["Crude Filtrate"] --> B["Adsorption Chromatography"]; B --> C["Ion-Exchange Chromatography"]; C --> D["Pure Cephalosporin C"]; end

} caption: "Purification and Structure Elucidation Pathway"

Conclusion: A Legacy of Innovation

The discovery of Cephalosporin C sodium was a triumph of interdisciplinary science, combining astute observation, classical microbiology, innovative biochemistry, and cutting-edge physical chemistry. It began with Giuseppe Brotzu's insightful investigation of an ecological curiosity and culminated in the meticulous and collaborative work of the Oxford team. The identification of a β-lactam antibiotic resistant to penicillinase opened a new frontier in the fight against bacterial infections. The core structure of Cephalosporin C, 7-aminocephalosporanic acid (7-ACA), became the foundation for the development of a vast and versatile class of semisynthetic cephalosporin antibiotics that remain indispensable in modern medicine.[3] This story serves as a powerful testament to the synergy of curiosity, collaboration, and scientific rigor in advancing human health.

References

  • Brotzu, G. (1948). Ricerche su di un nuovo antibiotico. Lavori dell'Istituto di Igiene di Cagliari.
  • Abraham, E. P., & Newton, G. G. F. (1956). A comparison of the action of penicillinase on benzylpenicillin and cephalosporin N and the competitive inhibition of penicillinase by cephalosporin C. Biochemical Journal, 63(4), 628–634.

  • Newton, G. G. F., & Abraham, E. P. (1956). Isolation of Cephalosporin C, a Penicillin-like Antibiotic containing D-α-Aminoadipic Acid. Biochemical Journal, 62(4), 651–658.

  • Hodgkin, D. C., & Maslen, E. N. (1961). The x-ray analysis of the structure of cephalosporin C. Biochemical Journal, 79(2), 393–402.

  • Florey, H. W. (1955). Antibiotic products of a versatile fungus. Annals of Internal Medicine, 43(3), 480-490.
  • Bo, G. (2000). Giuseppe Brotzu and the discovery of cephalosporins. Clinical Microbiology and Infection, 6(Supplement 3), 6-9.

  • The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review. (2023). Pre-print.

  • Wikipedia. (n.d.). Discovery and development of cephalosporins.

  • Wikipedia. (n.d.). Acremonium.

  • Wheat, P. F. (2001). History and Development of Antimicrobial Susceptibility Testing Methodology. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-4.
  • USP. (n.d.). Antibiotics—Microbial Assays <81>.

  • Abraham, E. P., Newton, G. G. F., & Hale, C. W. (1954). Purification and some properties of cephalosporin N, a new penicillin. Biochemical Journal, 58(1), 94–102.

  • Hamilton-Miller, J. M. T. (2000). Sir Edward Abraham's contribution to the development of the cephalosporins: a reassessment. Journal of Antimicrobial Chemotherapy, 45(5), 725-727.
  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology, 9(4).

  • Nash, C. H., & Huber, F. M. (1971). Antibiotic synthesis and morphological differentiation of Cephalosporium acremonium. Applied Microbiology, 22(1), 6–10.

Sources

An In-depth Technical Guide to the Structure Elucidation of Cephalosporin C Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the journey of a molecule from discovery to a fully characterized structure is fundamental. This guide provides a comprehensive technical overview of the core analytical methodologies that were pivotal in elucidating the structure of Cephalosporin C, a foundational molecule in the vast class of cephalosporin antibiotics. We will explore the logic behind the experimental choices, from classical chemical degradation to the definitive power of X-ray crystallography and the nuanced detail provided by modern spectroscopic techniques.

Introduction: The Emergence of a Novel β-Lactam

Following the success of penicillin, the search for new antibacterial agents led to the discovery of Cephalosporin C in 1953 by Edward Abraham and Guy Newton at the University of Oxford. Isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), this compound exhibited a number of intriguing properties, including a broader spectrum of activity and, crucially, resistance to penicillinase, the enzyme that inactivates penicillin.[1] These characteristics immediately signaled its therapeutic potential and spurred an intensive effort to determine its molecular structure, a prerequisite for its synthesis and the development of semi-synthetic derivatives.

The core challenge lay in its complexity. Like penicillin, it was a β-lactam antibiotic, but initial studies revealed significant chemical differences.[1] The elucidation of its structure is a classic example of the synergy between chemical and physical methods, a journey that culminated in a definitive three-dimensional picture and paved the way for decades of life-saving antibiotic development.

The Initial Blueprint: Clues from Chemical Degradation

Before the widespread availability of advanced spectroscopic techniques, the primary method for structure elucidation was chemical degradation. This involved breaking the molecule into smaller, identifiable fragments. For Cephalosporin C, these early studies provided the first crucial pieces of the structural puzzle.

The causality behind this approach is straightforward: by identifying the constituent parts, a picture of the whole can be meticulously assembled. The choice of degradative reactions was guided by the suspected functional groups and the desire to isolate stable, characterizable products.

Key Degradation Experiments:
  • Acid Hydrolysis: Treatment of Cephalosporin C with acid yielded D-α-aminoadipic acid, identifying a key component of the side chain.[2] This was a significant finding, as it differentiated Cephalosporin C from penicillins, which typically have different side chains.

  • Raney Nickel Desulfurization: Vigorous hydrogenolysis with Raney nickel, a common method for cleaving carbon-sulfur bonds, produced racemic valine.[1] This suggested the presence of a valine-derived fragment within a sulfur-containing ring system, analogous to the thiazolidine ring in penicillin, but with a different substitution pattern.

  • Infrared Spectroscopy: Early infrared spectra of the sodium salt of Cephalosporin C showed a strong absorption band around 5.62 µm, which was characteristic of the C=O stretching vibration of a β-lactam ring, similar to that observed in penicillins.[1]

These early experiments led to the initial hypothesis of a bicyclic structure containing a β-lactam ring fused to a sulfur-containing ring, with a D-α-aminoadipic acid side chain. However, the exact nature of the second ring and the stereochemistry remained unresolved.

The Definitive Structure: X-ray Crystallography

The unambiguous determination of the three-dimensional structure of Cephalosporin C was achieved through single-crystal X-ray crystallography. This powerful technique, pioneered for complex organic molecules by Dorothy Hodgkin, provided the definitive evidence that corrected and completed the picture derived from chemical studies.[3][4] Hodgkin's earlier success in determining the structure of penicillin set a precedent for tackling this new, more complex β-lactam.[5]

The choice of X-ray crystallography was driven by the need for an absolute, unbiased determination of the atomic arrangement in space. Unlike degradative methods, which rely on inference, crystallography provides a direct visualization of the electron density and, therefore, the positions of the atoms.

Experimental Workflow: X-ray Crystallography of Cephalosporin C Sodium Salt

The workflow for determining the crystal structure of a small molecule like Cephalosporin C sodium salt follows a well-established, self-validating protocol.

Figure 1: Generalized workflow for single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction
  • Purification and Crystallization: High-purity Cephalosporin C sodium salt is dissolved in a suitable solvent system (e.g., aqueous alcohol).[6] Crystals are grown slowly through techniques such as vapor diffusion or slow evaporation to obtain well-ordered, single crystals of sufficient size.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[7]

  • Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions, often aided by the presence of the heavier sulfur atom) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using a variety of metrics to ensure its chemical and geometric sensibility.

The groundbreaking work by Dorothy Hodgkin and E. N. Maslen, published in 1961, revealed the novel dihydrothiazine ring system fused to the β-lactam ring, a core structure that came to be known as the cephem nucleus.

Crystallographic Parameter Value for Cephalosporin C Sodium Salt
Crystal SystemMonoclinic
Space GroupP2₁
a6.45 Å
b31.0 Å
c6.10 Å
β114°
Molecules per unit cell (Z)2

Table 1: Representative crystallographic data for Cephalosporin C sodium salt based on early studies.

Structural Confirmation and Detailed Analysis in Solution: NMR Spectroscopy

While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure in solution and providing detailed information about the connectivity and stereochemistry of the molecule. For Cephalosporin C, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals, validating the structure determined by crystallography.

The logic behind using a suite of NMR experiments is to build a complete picture of the molecular framework. ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while 2D experiments reveal through-bond correlations, allowing for the unambiguous connection of atoms.

Experimental Workflow: 2D NMR for Structure Elucidation

NMR_Workflow H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR / DEPT (Carbon Environments & Types) C13->HSQC C13->HMBC Final_Structure Complete Structural Assignment COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Figure 2: Integrated workflow for NMR-based structure elucidation.
Protocol: 2D NMR Analysis of Cephalosporin C
  • Sample Preparation: A few milligrams of Cephalosporin C sodium salt are dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), as the compound is highly polar.

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, coupling constants, and integrations of all proton signals.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum, often accompanied by a DEPT experiment, is run to determine the chemical shifts and types (CH₃, CH₂, CH, or quaternary) of all carbon atoms.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule, such as the protons in the α-aminoadipic acid side chain and the dihydrothiazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons, thereby assembling the complete carbon skeleton of the molecule.

Atom Position ¹³C Chemical Shift (ppm, representative) ¹H Chemical Shift (ppm, representative) Key HMBC Correlations (from ¹H to ¹³C)
C2~28~3.5 (2H, ABq)C3, C4, C6
C3~125-C2, C4, C18
C4~130-C2, C3, C18
C6~59~5.1 (d)C7, C8
C7~57~5.6 (d)C6, C8, C10
C8 (β-lactam C=O)~165-C6, C7
C10 (Amide C=O)~172-H-7, H-12
C18 (CH₂-OAc)~65~4.8 (2H, ABq)C3, C19
C19 (CH₃-C=O)~21~2.0 (s)C18, C20
C20 (CH₃-C=O)~174-H-18, H-19

Table 2: Representative ¹H and ¹³C NMR data and key HMBC correlations for the cephem nucleus of Cephalosporin C. Exact shifts are solvent and pH dependent.

Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a molecule.[7] Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns.

The rationale for using mass spectrometry is twofold: first, to confirm the molecular formula determined by other methods, and second, to gain structural insights by observing how the molecule breaks apart under controlled conditions. This fragmentation is not random and provides a "fingerprint" that can be pieced together to reconstruct the original structure.

Protocol: ESI-MS/MS of Cephalosporin C
  • Sample Introduction: A dilute solution of Cephalosporin C sodium salt is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like Cephalosporin C, typically forming protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

  • Full Scan MS: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact molecular ion. For Cephalosporin C (C₁₆H₂₁N₃O₈S, MW = 415.42), the protonated molecule [M+H]⁺ would be observed at m/z 416.11.

  • Tandem MS (MS/MS): The molecular ion of interest (e.g., m/z 416.11) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation of the cephem nucleus is well-characterized and typically involves cleavage of the β-lactam ring and the loss of side chains.

MS_Fragmentation Parent Cephalosporin C [M+H]⁺ m/z 416 Frag1 Loss of H₂O m/z 398 Parent->Frag1 Frag2 Loss of Acetyl group m/z 356 Parent->Frag2 Frag3 Cleavage of β-lactam ring Parent->Frag3 Frag4 Loss of α-aminoadipoyl side chain Parent->Frag4

Figure 3: Conceptual fragmentation pathways for Cephalosporin C in ESI-MS/MS.
Fragment Ion (m/z) Proposed Neutral Loss / Structure
416.11[M+H]⁺ (Protonated molecular ion)
356.08[M+H - CH₃COOH]⁺ (Loss of acetic acid)
271.05Cleavage of the α-aminoadipoyl side chain
143.05α-aminoadipoyl side chain fragment

Table 3: Predicted major fragment ions for Cephalosporin C in positive ion ESI-MS/MS.

Conclusion: A Multi-faceted Approach to a Molecular Puzzle

The structure elucidation of Cephalosporin C sodium is a testament to the power of a multi-pronged analytical approach. The initial hypotheses, born from the meticulous work of chemical degradation, laid a crucial foundation. However, it was the definitive, three-dimensional insight from X-ray crystallography that solved the core structural puzzle, revealing the novel cephem nucleus. Modern spectroscopic methods, particularly multi-dimensional NMR and mass spectrometry, now serve to confirm this structure with an exceptional level of detail and provide the tools for the routine characterization of this important class of antibiotics.

This integrated workflow, from degradation to crystallography and modern spectroscopy, represents a paradigm for natural product structure elucidation. It underscores the importance of not just applying powerful techniques, but of understanding the causality behind each experimental choice and synthesizing the data into a single, coherent, and validated structural model. This foundational knowledge continues to underpin the development of new and more effective cephalosporin antibiotics in the ongoing fight against bacterial infections.

References

  • Abraham, E. P., & Newton, G. G. F. (1961). The structure of cephalosporin C. Biochemical Journal, 79(2), 377–393. Available at: [Link]

  • PubChem. (n.d.). Cephalosporin C. National Center for Biotechnology Information. Retrieved from [Link]

  • Hodgkin, D. C. (1964). The X-ray analysis of complicated molecules. Nobel Lecture. Available at: [Link]

  • Sapon, A., Luhin, V., Sovastei, O., Spanik, P., & Bondariev, V. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(2), 236-239. Available at: [Link]

  • Ferreira, M. J., et al. (2008). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 841-850. Available at: [Link]

  • Abraham, E. P. (1979). A glimpse of the early history of the cephalosporins. Reviews of Infectious Diseases, 1(1), 99–105. Available at: [Link]

  • Science History Institute. (n.d.). Dorothy Crowfoot Hodgkin. Retrieved from [Link]

  • Wikipedia. (n.d.). Cephalosporin C. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Hodgkin, D. C., & Maslen, E. N. (1961). The X-ray analysis of the structure of cephalosporin C. Biochemical Journal, 79(2), 393–402. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]

  • Hamilton-Miller, J. M. T., & Smith, J. T. (Eds.). (1979). Beta-Lactamases. Academic Press.
  • SpectraBase. (n.d.). Cephalosporin C. Retrieved from [Link]

  • Munk, M. E. (2002). The strategy of structure elucidation.
  • National Center for Biotechnology Information. (n.d.). Cephalosporins. In StatPearls. Retrieved from [Link]

  • Woodward, R. B., Heusler, K., Gosteli, J., Naegeli, P., Oppolzer, W., Ramage, R., ... & Vorbrüggen, H. (1966). The total synthesis of cephalosporin C. Journal of the American Chemical Society, 88(4), 852-853.
  • Newton, G. G. F., & Abraham, E. P. (1956). Isolation of Cephalosporin C, a Penicillin-like Antibiotic containing D-α-Aminoadipic Acid. Biochemical Journal, 62(4), 651–658.
  • CAS Common Chemistry. (n.d.). Cephalosporin C sodium salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of cephalosporin C and its structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the investigated cephalosporin antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of chemical structure of penicillins and cephalosporins. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical degradation of cephalosporins. Retrieved from [Link]

  • ResearchGate. (n.d.). Cephalosporin C hydrolysis catalyzed by CCA. Retrieved from [Link]

  • ResearchGate. (n.d.). Cephalosporin C chemical structure. Retrieved from [Link]

  • EBSCO. (n.d.). Hodgkin Solves the Structure of Penicillin. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2020). Crystal structure of ceftriaxone sodium hemiheptahydrate. Retrieved from [Link]

  • bioRxiv. (n.d.). Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. Retrieved from [Link]

  • PubMed. (n.d.). Crystallization and preliminary X-ray analysis of cephalosporin C acylase from Pseudomonas sp. strain N176. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Products of aminolysis and enzymic hydrolysis of the cephalosporins. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). X Ray crystallography. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Microscale Methodology for Structure Elucidation of Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Cephalosporin degradations. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Hodgkin Solves the Structure of Penicillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of cephalosporin C (CPC) (A) and glutaryl-7-amino cephalosporanic acid (GL-7-ACA) (B). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7. Retrieved from [Link]

  • ResearchGate. (n.d.). Key 2D (COSY and HMBC) NMR correlations of compounds 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern of cefazolin sodium. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Sir Edward Abraham's contribution to the development of the cephalosporins: A reassessment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Analysis and Protein Binding of Cephalosporins. Retrieved from [Link]

  • ACS Publications. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 2D NMR Introduction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Emory University. (n.d.). 1D and 2D NMR. Retrieved from [Link]

  • University of Florida. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Introduction to X-ray crystallography. Retrieved from [Link]

  • analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Wikipedia. (n.d.). Dorothy Hodgkin. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceftriaxone. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Dorothy Crowfoot Hodgkin – Nobel Lecture. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Retrieved from [Link]

  • University of Florida. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]

Sources

"biosynthesis pathway of Cephalosporin C"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of Cephalosporin C

Abstract

Cephalosporin C, a β-lactam antibiotic produced by the filamentous fungus Acremonium chrysogenum, represents a cornerstone in the treatment of bacterial infections.[1] While it possesses modest intrinsic antibacterial activity, its true value lies in its role as the essential precursor for the industrial production of a vast arsenal of semi-synthetic cephalosporins.[2][3] Understanding its intricate biosynthetic pathway is therefore paramount for researchers, scientists, and drug development professionals seeking to enhance production yields and engineer novel antibiotic derivatives. This guide provides a comprehensive, in-depth exploration of the Cephalosporin C biosynthesis pathway, detailing the enzymatic machinery, the genetic architecture, subcellular compartmentalization, and the regulatory networks that govern its production. We will dissect each stage of the pathway, from the initial non-ribosomal synthesis of the tripeptide precursor to the final ring expansion and modification steps, grounding the discussion in established biochemical mechanisms and providing field-proven experimental methodologies.

Introduction

The discovery of Cephalosporin C from Acremonium chrysogenum (formerly Cephalosporium acremonium) by Giuseppe Brotzu in 1945 marked a pivotal moment in antibiotic history.[1] This natural product belongs to the β-lactam family, sharing a common ancestry with penicillins but featuring a distinct dihydrothiazine ring that confers a broader spectrum of activity and increased resistance to bacterial β-lactamases.[4][5] The industrial importance of Cephalosporin C cannot be overstated; it is the starting material for 7-aminocephalosporanic acid (7-ACA), the core chemical scaffold upon which generations of powerful semi-synthetic cephalosporins are built.[2][6]

The biosynthesis of Cephalosporin C is a complex, multi-step process that begins with three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[7][8] The pathway is catalyzed by a series of highly specialized enzymes encoded by genes organized into distinct clusters within the fungal genome.[7][9] This guide will systematically navigate the biochemical journey from these simple precursors to the final complex antibiotic, providing a granular view of the molecular transformations involved.

Chapter 1: The Precursor Foundation - Assembly of the ACV Tripeptide

The genesis of all penicillins and cephalosporins is the formation of a linear tripeptide. This crucial first step is not performed by the ribosome, but rather by a colossal enzymatic assembly line, a hallmark of secondary metabolite synthesis.

Precursor Amino Acids

The pathway draws upon three specific amino acids:

  • L-α-Aminoadipic acid (L-α-AAA): A non-proteinogenic amino acid derived as an intermediate in the L-lysine biosynthesis pathway.[7] Its availability is a critical control point, as it represents a branch between primary (lysine) and secondary (cephalosporin) metabolism.[8]

  • L-Cysteine: A standard proteinogenic amino acid that provides the crucial sulfur atom for the thiazolidine ring.

  • L-Valine: Another standard amino acid that will ultimately undergo stereochemical inversion.

The Master Assembler: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase (ACVS)

The condensation of these three precursors is catalyzed by a single, massive multifunctional enzyme: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase (ACVS), encoded by the pcbAB gene.[10][11] ACVS is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS), a molecular machine that builds peptides without an mRNA template.[12][13] This mechanism is essential as it allows for the incorporation of non-standard building blocks, such as L-α-AAA, and for stereochemical modifications like the epimerization of L-valine to D-valine.[10]

The enzyme, with a molecular mass exceeding 400 kDa, is organized into three distinct modules, each responsible for the recognition and activation of one of the precursor amino acids.[12][14] Each module contains several functional domains:

  • Adenylation (A) Domain: Selects the specific amino acid and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acids held on adjacent modules.

  • Epimerization (E) Domain: Located exclusively in the third module, this domain converts the tethered L-valine to its D-valine isomer.[10]

  • Thioesterase (TE) Domain: Found at the C-terminus, this domain is responsible for releasing the final, fully assembled δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) tripeptide.[10][12]

ACVS_Mechanism cluster_module1 Module 1 (L-α-AAA) cluster_module2 Module 2 (L-Cysteine) cluster_module3 Module 3 (L-Valine) cluster_release Release M1 A T M2 C A T M1:T1->M2:C2 Peptide Bond 1 M3 C A T E M2:T2->M3:C3 Peptide Bond 2 M3:E->M3:E TE TE M3:T3->TE:TE Transfer ACV ACV Tripeptide TE->ACV Release L_AAA L-α-AAA L_AAA->M1:A1 L_Cys L-Cysteine L_Cys->M2:A2 L_Val L-Valine L_Val->M3:A3 ATP1 ATP ATP1->M1:A1 ATP2 ATP ATP2->M2:A2 ATP3 ATP ATP3->M3:A3

Fig 1: Modular action of ACV Synthetase (ACVS).

Chapter 2: Forging the Bicyclic Core - From ACV to Penicillin N

With the linear tripeptide assembled, the next series of reactions constructs the characteristic fused-ring structure of the antibiotic core. This phase involves a critical branch point that separates the penicillin and cephalosporin pathways.

The First Ring Closure: Isopenicillin N Synthase (IPNS)

The ACV tripeptide is converted into Isopenicillin N (IPN) by the enzyme Isopenicillin N Synthase (IPNS), encoded by the pcbC gene.[15][16] This remarkable reaction is a four-electron oxidative bicyclization that forms both the β-lactam and thiazolidine rings in a single catalytic cycle.[15] IPNS is a non-heme iron-dependent oxygenase that uses molecular oxygen to remove four hydrogen atoms from the ACV substrate, forming two molecules of water in the process.[16][17] The proposed mechanism involves the binding of ACV's thiolate group to the Fe(II) center in the active site, which facilitates the binding of O₂.[16] This leads to the formation of a highly reactive iron-oxo species that abstracts hydrogen atoms sequentially, first enabling the closure of the four-membered β-lactam ring and then the five-membered thiazolidine ring.[15][18] The resulting product, Isopenicillin N, is the first intermediate with antibiotic activity and serves as the common precursor to all penicillins and cephalosporins.[5]

The Stereochemical Switch: Isopenicillin N Epimerase

The commitment to the cephalosporin pathway occurs at the next step. The L-α-aminoadipoyl side chain of Isopenicillin N is converted to its D-enantiomer, yielding Penicillin N.[5] This epimerization reaction was a long-standing puzzle in the field but has been shown to be catalyzed by a two-enzyme system encoded by the cefD1 and cefD2 genes.[19] The proposed mechanism involves the activation of Isopenicillin N to an isopenicillinyl-CoA thioester by the CefD1 protein (an isopenicillin N-CoA ligase), followed by stereochemical inversion catalyzed by the CefD2 protein (an isopenicillin N-CoA epimerase).[19]

Subcellular Compartmentalization

Intriguingly, the steps of cephalosporin biosynthesis are not confined to a single cellular location. While the initial formation of ACV and its cyclization to IPN occur in the cytoplasm, the epimerization to Penicillin N takes place within peroxisomes.[9][19] This necessitates a sophisticated transport system. The CefP transporter protein has been identified as responsible for importing IPN from the cytoplasm into the peroxisome, and the CefM transporter exports the resulting Penicillin N back into the cytoplasm for the subsequent steps of the pathway.[9][19]

Bicyclic_Core_Formation cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome ACV ACV IPNS IPNS (pcbC) ACV->IPNS IPN_cyto Isopenicillin N CefP CefP Transporter IPN_cyto->CefP Import PenN Penicillin N IPNS->IPN_cyto IPN_perox Isopenicillin N Epimerase Epimerase (cefD1/cefD2) IPN_perox->Epimerase PenN_perox Penicillin N CefM CefM Transporter PenN_perox->CefM Export Epimerase->PenN_perox CefP->IPN_perox CefM->PenN

Fig 2: Formation of the bicyclic core and subcellular transport.

Chapter 3: The Cephalosporin-Specific Transformation - Ring Expansion and Final Assembly

The final stage of the pathway, occurring back in the cytoplasm, involves the transformation of the five-membered penicillin ring system into the six-membered cephalosporin core, followed by a final decoration step.

The "Expandase": Deacetoxycephalosporin C Synthase/Hydroxylase (DAOCS/DACS)

In A. chrysogenum, the next two critical steps are catalyzed by a single bifunctional enzyme known as Deacetoxycephalosporin C Synthase/Deacetylcephalosporin C Synthase (DAOCS/DACS), encoded by the cefEF gene.[20][21][22] This enzyme, often called the "expandase," is also a non-heme iron-dependent oxygenase that requires 2-oxoglutarate as a co-substrate.[23]

  • Ring Expansion (DAOCS activity): The enzyme first catalyzes the oxidative expansion of the five-membered thiazolidine ring of Penicillin N into a six-membered dihydrothiazine ring. This reaction is a rate-limiting step in the overall pathway and results in the formation of Deacetoxycephalosporin C (DAOC).[8][20]

  • Hydroxylation (DACS activity): The same enzyme then catalyzes the hydroxylation of the C-3 methyl group of DAOC to produce Deacetylcephalosporin C (DAC).[8][24]

The Final Touch: Deacetylcephalosporin C Acetyltransferase (DAC-AT)

The biosynthesis culminates with the acetylation of the hydroxyl group on DAC. This final reaction is catalyzed by Deacetylcephalosporin C O-acetyltransferase (DAC-AT), encoded by the cefG gene, using acetyl-CoA as the acetyl donor.[19][25] The product of this reaction is the final, stable antibiotic: Cephalosporin C.

Final_Steps PenN Penicillin N Expandase DAOCS/DACS (cefEF) (Expandase/Hydroxylase) PenN->Expandase Ring Expansion DAOC Deacetoxycephalosporin C (DAOC) DAOC->Expandase Hydroxylation DAC Deacetylcephalosporin C (DAC) Acetyltransferase DAC-AT (cefG) DAC->Acetyltransferase Acetylation CPC Cephalosporin C Expandase->DAOC Expandase->DAC Acetyltransferase->CPC

Fig 3: Final enzymatic steps from Penicillin N to Cephalosporin C.

Chapter 4: Genetic Organization and Regulation

The production of Cephalosporin C is tightly controlled at the genetic level. The biosynthetic genes are not randomly scattered throughout the genome but are organized into clusters, allowing for coordinated regulation.

The Gene Clusters

In A. chrysogenum, the cephalosporin biosynthetic genes are located in at least two separate clusters on different chromosomes:[7]

  • The "Early" Cluster: Typically found on chromosome VI, this cluster contains the genes for the initial steps of the pathway, including pcbAB (ACVS) and pcbC (IPNS). The genes for the peroxisomal epimerase (cefD1, cefD2) and the associated transporters are also located here.[7][9]

  • The "Late" Cluster: Located on a different chromosome (e.g., chromosome II), this cluster contains the genes for the final steps: cefEF (DAOCS/DACS) and cefG (DAC-AT).[7]

This physical separation of early and late genes is a fascinating aspect of the pathway's evolution and regulation.

Regulatory Mechanisms

The expression of these gene clusters is influenced by a variety of environmental and nutritional signals:

  • Methionine Induction: The addition of methionine to the fermentation medium has long been known to dramatically stimulate Cephalosporin C production.[26] This effect is now understood to be a result of enhanced transcription of the biosynthetic genes, including pcbAB, pcbC, and cefEF.[27] Methionine also serves as the ultimate source of the sulfur atom in the molecule.[26]

  • Carbon/Nitrogen Regulation: The synthesis of Cephalosporin C is also subject to catabolite repression by readily available carbon sources like glucose and regulation by nitrogen sources.[2][8] Production typically begins late in the growth phase after primary nutrients have been depleted.

Data Summary: Key Biosynthetic Genes
GeneEncoded EnzymeFunctionLocation
pcbABδ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine Synthetase (ACVS)Synthesizes ACV tripeptide precursorEarly Cluster
pcbCIsopenicillin N Synthase (IPNS)Cyclizes ACV to Isopenicillin NEarly Cluster
cefD1Isopenicillin N-CoA LigaseActivates Isopenicillin N for epimerizationEarly Cluster
cefD2Isopenicillin N-CoA EpimeraseConverts Isopenicillin N-CoA to Penicillin N-CoAEarly Cluster
cefEFDAOCS/DACS (Expandase/Hydroxylase)Ring expansion of Penicillin N and hydroxylation of DAOCLate Cluster
cefGDeacetylcephalosporin C O-acetyltransferase (DAC-AT)Final acetylation to form Cephalosporin CLate Cluster

Chapter 5: Methodologies for Studying and Optimizing the Pathway

A deep understanding of the Cephalosporin C pathway has been built upon a foundation of robust experimental techniques, from fermentation to enzyme biochemistry.

Fermentation and Production Protocol

This protocol provides a generalized workflow for the lab-scale production of Cephalosporin C.

Objective: To cultivate Acremonium chrysogenum under conditions that promote the biosynthesis of Cephalosporin C.

Methodology:

  • Inoculum Preparation: Inoculate a loopful of A. chrysogenum spores or mycelia into a seed medium (e.g., containing peptone, corn steep liquor, and sucrose). Incubate at 25-28°C with shaking (200-250 rpm) for 48-72 hours.

  • Production Fermentation: Transfer the seed culture (5-10% v/v) into the main production medium in a baffled flask or lab-scale fermenter. A typical production medium contains a complex carbon source (e.g., sucrose or fatty acids), a nitrogen source, and key precursors/inducers like methionine.[26]

  • Process Control:

    • Temperature: Maintain the temperature at 25-28°C.[26]

    • pH: Control the pH of the medium between 6.5 and 7.2 using automated addition of acid/base.[26]

    • Dissolved Oxygen (DO): Maintain DO above 30% saturation through controlled aeration and agitation. This is critical as several key enzymes (IPNS, DAOCS/DACS) are oxygenases.[26]

  • Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for up to 144 hours or more.[26]

  • Biomass Measurement: Separate mycelia from the broth by filtration or centrifugation. Determine dry cell weight by drying the biomass at 80°C to a constant weight.[4]

  • CPC Quantification: Analyze the clarified fermentation broth using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection at 260 nm.[4][28] Compare peak areas to a known standard of Cephalosporin C to determine the concentration.

Enzyme Purification Workflow

This protocol outlines a representative strategy for purifying a key biosynthetic enzyme, such as DAOCS/DACS, from A. chrysogenum.

Objective: To isolate the target enzyme from a crude cell lysate for biochemical characterization.

Purification_Workflow Start Mycelia from Fermentation Lysis Cell Lysis (e.g., Sonication, French Press in buffer) Start->Lysis Centrifugation1 Centrifugation (Remove cell debris) Lysis->Centrifugation1 Lysate Crude Cell-Free Extract Centrifugation1->Lysate Precipitation Ammonium Sulfate Precipitation (Fractional precipitation to enrich) Lysate->Precipitation Centrifugation2 Centrifugation (Collect protein pellet) Precipitation->Centrifugation2 Dialysis Dialysis (Remove salt, buffer exchange) Centrifugation2->Dialysis IonExchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Dialysis->IonExchange SizeExclusion Size-Exclusion Chromatography (e.g., Sephacryl S-300) IonExchange->SizeExclusion Analysis Purity Analysis (SDS-PAGE, Activity Assay) SizeExclusion->Analysis PureEnzyme Purified Enzyme Analysis->PureEnzyme

Fig 4: General workflow for the purification of a biosynthetic enzyme.

Methodology:

  • Cell Harvest and Lysis: Harvest mycelia from a high-producing fermentation culture by filtration. Resuspend the cell paste in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors) and disrupt the cells using mechanical means like sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris, yielding a crude cell-free extract.[29]

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the extract to precipitate proteins. Collect the fraction that precipitates between 40-70% saturation, which often enriches for the target enzyme.

  • Dialysis: Resuspend the protein pellet and dialyze extensively against the initial buffer to remove the ammonium sulfate.

  • Chromatography:

    • Ion-Exchange: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for enzyme activity.[29]

    • Size-Exclusion: Pool the active fractions and concentrate them. Load the concentrated sample onto a size-exclusion column (e.g., Sephacryl S-300) to separate proteins based on their molecular weight.[29]

  • Purity Verification: Analyze the fractions from the final purification step by SDS-PAGE to assess purity. A single band at the expected molecular weight indicates a successful purification. Confirm the identity and activity of the purified protein with a specific enzyme assay.

Conclusion

The biosynthesis of Cephalosporin C is a masterful example of fungal secondary metabolism, characterized by complex enzymatic machinery, precise genetic regulation, and elegant subcellular organization. From the non-ribosomal assembly of the ACV precursor by the modular ACVS enzyme to the critical ring expansion catalyzed by the bifunctional "expandase," each step has been elucidated through decades of intensive research. This knowledge has not only satisfied scientific curiosity but has also provided a roadmap for industrial strain improvement and metabolic engineering efforts aimed at increasing the production of this vital antibiotic precursor.[3][30] As the challenge of antimicrobial resistance continues to grow, a deep, mechanistic understanding of these foundational biosynthetic pathways will remain indispensable for the development of next-generation cephalosporins and other life-saving therapeutics.

References

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology.
  • Brakhage, A. A. (2005). Regulation of Cephalosporin Biosynthesis. Ruhr-Universität Bochum.
  • Jekosch, K., & Kück, U. (2005). Regulation of cephalosporin biosynthesis. PubMed. [Link]

  • Borowski, T., et al. (2004). The Mechanism for Isopenicillin N Synthase from Density-Functional Modeling Highlights the Similarities with Other Enzymes in the 2-His-1-carboxylate Family. Biochemistry. [Link]

  • Khan, N. T. (2017). (PDF) Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. [Link]

  • M-CSA. isopenicillin-N synthase. Mechanism and Catalytic Site Atlas. [Link]

  • Rutledge, P. J. (2015). Isopenicillin N Synthase. 2-Oxoglutarate-Dependent Oxygenases, The Royal Society of Chemistry. [Link]

  • Roach, P. L., et al. (1997). Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation. PubMed. [Link]

  • Liu, Y., et al. (2021). Advances in the regulation of cephalosporin C biosynthesis - A review. ResearchGate. [Link]

  • ACS Publications. Isopenicillin N synthase: mechanistic studies. Chemical Reviews. [Link]

  • Various Authors. ACV synthetase. Google.
  • Hoff, B., et al. (2008). Asexual Cephalosporin C Producer Acremonium chrysogenum Carries a Functional Mating Type Locus. PMC - NIH. [Link]

  • Kimura, H., et al. (1996). Molecular analysis of the gene cluster involved in cephalosporin biosynthesis from Lysobacter lactamgenus YK90. PubMed. [Link]

  • PubChem. cephalosporin C biosynthesis. PubChem - NIH. [Link]

  • Schmitt, E. K., et al. (2020). Cephalosporin C biosynthetic pathway in A. chrysogenum and the... ResearchGate. [Link]

  • Martín, J. F., et al. (2019). Gene cluster and compartmentalization of the cephalosporin biosynthesis... ResearchGate. [Link]

  • Martín, J. F., et al. (2005). Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. ResearchGate. [Link]

  • Znamenskiy, S., et al. (2022). Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain. MDPI. [Link]

  • El-Housseiny, G. S., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. PMC - NIH. [Link]

  • Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PMC - NIH. [Link]

  • Liu, Y. G., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. PubMed. [Link]

  • Martin, J. F., & Liras, P. (1998). Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis. PubMed. [Link]

  • Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PubMed. [Link]

  • Liu, Y. G., et al. (2022). CPC synthesis gene cluster and currently explored gene targets in Acremonium chrysogenum. ResearchGate. [Link]

  • Niu, X., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. ResearchGate. [Link]

  • Demain, A. L., & Zhang, J. (1998). Cephalosporin C production by Cephalosporium acremonium: the methionine story. PubMed. [Link]

  • Wei, Y., et al. (2021). The biosynthesis of cephalosporins from penicillins catalyzed by the expandase (DAOCS) and hydroxylase (DACS). ResearchGate. [Link]

  • Wikipedia. (2023). ACV synthetase. Wikipedia. [Link]

  • Lee, H. J., et al. (2012). Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins. PMC - NIH. [Link]

  • Jekosch, K., & Kück, U. (2005). Regulation of cephalosporin biosynthesis. SciSpace. [Link]

  • University of Groningen. ACV synthetase. University of Groningen Research Portal. [Link]

  • Tahlan, K., & Anders, C. (2016). δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives. PubMed. [Link]

  • Chiang, S. J., et al. (1998). Biosynthetic pathway of cephalosporin C. The nomenclature used for the... ResearchGate. [Link]

  • Sharma, S., & Kundu, S. (2015). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology. [Link]

  • Ghosh, A. C., et al. (1997). Extraction and purification of cephalosporin antibiotics. PubMed. [Link]

  • Slideshare. (2015). Downstreamprocessing of Cephalosporins and Aspartic acid. Slideshare. [Link]

  • Ojha, S., et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]

  • Terfrüchte, M., et al. (2021). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. MDPI. [Link]

  • Dotzlaf, J. E., & Yeh, W. K. (1987). Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities. PMC - NIH. [Link]

  • Martín, J. F. (2000). Biosynthesis of cephalosporins. Semantic Scholar. [Link]

  • Rahmawati, et al. (2024). Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli. AIP Publishing. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Cephalosporin C Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of Cephalosporin C sodium. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights into its mode of action, resistance pathways, and investigational methodologies.

Section 1: Introduction to Cephalosporin C and the β-Lactam Family

Cephalosporin C, originally isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), is a foundational member of the cephalosporin class of β-lactam antibiotics.[1][2][3] While its intrinsic antibacterial activity is modest, its stable 7-aminocephalosporanic acid nucleus has served as the chemical scaffold for a vast array of semi-synthetic cephalosporins with enhanced potency and broader spectrums of activity. Understanding the mechanism of Cephalosporin C is fundamental to appreciating the action of the entire cephalosporin class, which remains a cornerstone of modern antimicrobial therapy.

All β-lactam antibiotics, including cephalosporins, are characterized by the presence of a highly reactive β-lactam ring.[4][5] This four-membered cyclic amide is the key to their antibacterial efficacy, enabling them to interfere with the final stages of bacterial cell wall synthesis.[5][6]

Section 2: The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The primary bactericidal action of Cephalosporin C sodium, like all β-lactam antibiotics, is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][6][7][8] The bacterial cell wall provides structural integrity, protecting the bacterium from osmotic lysis.[9][10] In its absence, the bacterial cell cannot survive, particularly in the hypotonic environment of host tissues.[6][10]

The mechanism can be dissected into a series of key molecular events:

  • Target Recognition and Binding: Cephalosporin C targets a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][6][7][11] PBPs are anchored in the bacterial cytoplasmic membrane and their active sites are located in the periplasmic space.[10] These enzymes, particularly transpeptidases, are responsible for the final steps of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[5][6][12]

  • Covalent Acylation of PBPs: The strained β-lactam ring of Cephalosporin C mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[3][12] This structural similarity allows the PBP to attack the carbonyl group of the β-lactam ring, resulting in the formation of a stable, covalent acyl-enzyme intermediate.[10] This acylation is effectively an irreversible inhibition of the PBP's enzymatic activity.[3][12]

  • Disruption of Cell Wall Synthesis and Subsequent Lysis: The inactivation of multiple PBP molecules prevents the formation of the rigid, cross-linked peptidoglycan meshwork.[5][12] As the bacterium continues to grow and divide, autolytic enzymes (autolysins) continue to break down the existing cell wall to allow for expansion and septation. Without the concurrent synthesis of new, stable peptidoglycan, the cell wall weakens progressively. This ultimately leads to a loss of structural integrity, cell lysis, and bacterial death.[12][13]

Visualizing the Mechanism of Action

The following diagram illustrates the molecular cascade of Cephalosporin C's inhibitory action on bacterial cell wall synthesis.

Cephalosporin_Action cluster_bacterium Bacterial Cell Cephalosporin_C Cephalosporin C PBP Penicillin-Binding Protein (PBP) Cephalosporin_C->PBP Binds & Acylates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Pephalosporin_C Pephalosporin_C

Caption: Molecular mechanism of Cephalosporin C action.

Section 3: Bacterial Resistance to Cephalosporin C

The clinical efficacy of cephalosporins is continually challenged by the evolution of bacterial resistance. Several key mechanisms contribute to this phenomenon:

  • β-Lactamase Production: This is the most prevalent mechanism of resistance.[6][14] Bacteria acquire genes encoding for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[6][15]

  • Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to structural changes in the active site.[6][11][14] These altered PBPs have a reduced affinity for β-lactam antibiotics, rendering the drugs less effective at inhibiting cell wall synthesis.[6][14] This is a significant resistance mechanism in both Gram-positive and Gram-negative bacteria.[14]

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier.[11][14] Alterations or loss of porin channels, through which β-lactams typically enter the periplasmic space, can restrict access of the antibiotic to its PBP targets.[14]

Section 4: Experimental Protocols for Mechanism of Action Studies

Penicillin-Binding Protein (PBP) Competition Assay

This assay is crucial for determining the affinity of a β-lactam antibiotic for its target PBPs. The principle involves competing a test compound (e.g., Cephalosporin C) against a labeled β-lactam probe for binding to PBPs in either whole cells or isolated bacterial membranes.

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate broth medium.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication.[16]

    • Perform a low-speed centrifugation to remove unlysed cells, followed by a high-speed centrifugation to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in buffer.[16] Store at -70°C.

  • Competition Binding:

    • Incubate aliquots of the prepared bacterial membranes with increasing concentrations of unlabeled Cephalosporin C for a defined period (e.g., 30 minutes at room temperature).

    • Add a fluorescently labeled penicillin derivative, such as Bocillin-FL, to each reaction at a fixed concentration and incubate for an additional 10 minutes.[17] This will label any PBPs not already bound by Cephalosporin C.

  • Detection and Analysis:

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

    • The intensity of the fluorescent bands will decrease with increasing concentrations of Cephalosporin C, allowing for the determination of the IC50 (the concentration of antibiotic required to inhibit 50% of probe binding) for each PBP.

Visualizing the PBP Competition Assay Workflow

PBP_Assay cluster_workflow PBP Competition Assay Workflow start Start: Bacterial Membranes incubation Incubate with varying [Cephalosporin C] start->incubation labeling Add Fluorescent Penicillin Probe incubation->labeling sds_page SDS-PAGE labeling->sds_page imaging In-gel Fluorescence Imaging sds_page->imaging analysis Analyze Band Intensity (Determine IC50) imaging->analysis

Caption: Workflow for a PBP competition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[18][19] It is a fundamental measure of an antibiotic's potency.

Methodology (Broth Microdilution):

  • Prepare Antibiotic Dilutions:

    • Perform serial twofold dilutions of Cephalosporin C sodium in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the antibiotic dilutions and growth controls) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.[20][21]

  • Result Determination:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth).

    • The MIC is the lowest concentration of Cephalosporin C in which there is no visible growth.[20]

Section 5: Structure-Activity Relationships

The antibacterial activity of cephalosporins is significantly influenced by the chemical nature of the side chains attached to the 7-aminocephalosporanic acid nucleus.

PositionMoietyInfluence on Activity
β-Lactam Ring Core StructureEssential for PBP reactivity and antibacterial activity.[22]
7-Acylamino Side Chain R7 SubstituentPrimarily determines the antibacterial spectrum and affinity for PBPs.[22] Modifications here can also confer resistance to β-lactamases.[22]
3-Position Side Chain R3 SubstituentAffects the pharmacokinetic and metabolic properties of the molecule.[22] Can also influence chemical stability.[22]

Table 1: General Structure-Activity Relationships of Cephalosporins.

Section 6: Conclusion

Cephalosporin C sodium exerts its bactericidal effect through a well-defined mechanism: the irreversible acylation of penicillin-binding proteins, leading to the inhibition of peptidoglycan synthesis and subsequent cell lysis. While its direct clinical use is limited, its structural framework has been pivotal in the development of newer generations of cephalosporins. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies to probe its interaction with bacterial targets and assess its potency, remains critical for overcoming the persistent challenge of antimicrobial resistance and for the rational design of future antibacterial agents.

References

  • The Evolution of Resistance to Cephalosporins. Clinical Infectious Diseases.
  • Bacteria Resistance to Cephalosporins and its Implication to Public Health. Austin Publishing Group.
  • Mechanisms of Resistance to Cephalosporin Antibiotics. Semantic Scholar.
  • Penicillin Binding Protein Assay. Hancock Lab.
  • Cephalosporins.
  • Bacteria Resistance to Cephalosporins and its Implication to public health.
  • Inhibitors of Cell Wall Synthesis | Overview & Examples. Study.com.
  • Cephalosporin. Wikipedia.
  • A Method to Assay Penicillin-Binding Proteins.
  • Cephalosporin Structure-Activity Relationship Summary. University of Michigan College of Pharmacy.
  • Ceftriaxone. Wikipedia.
  • Synthesis and structure-activity relationships of cephalosporins, 2-isocephems, and 2-oxaisocephems with C-3' or C-7 catechol or related arom
  • Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic
  • Structure-Activity Relationships in Cephalosporins Prepared
  • Inhibitors of Cell Wall Biosynthesis. Biology LibreTexts.
  • Cephalosporins. Merck Manual Professional Edition.
  • Rapid β-lactam-induced lysis requires successful assembly of the cell division machinery.
  • Inhibitors of Bacterial Cell Wall Synthesis. Basicmedical Key.
  • Inhibitors of Cell Wall Synthesis: Beta-lactam & Penicillin. Lecturio.
  • Cephalosporin: Mechanism of Action. YouTube.
  • Cephalosporin C. PubChem - NIH.
  • Synthesis and structure-activity relationships of cephalosporins with C-3' catechol-containing residues.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • The minimum inhibitory concentr
  • Penicillin-Binding Protein Imaging Probes. PMC - NIH.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Minimum Inhibitory Concentration (MIC) Test.
  • Penicillin-binding protein (PBP) Inhibitors. MedchemExpress.com.
  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • How-to guide: Minimum Inhibitory Concentr
  • Selective Penicillin-Binding Protein Imaging Probes Reveal Substructure in Bacterial Cell Division. ACS Chemical Biology.
  • Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk.
  • Multiple Low-Reactivity Class B Penicillin-Binding Proteins Are Required for Cephalosporin Resistance in Enterococci. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Bacterial Cell Lysis Buffer-Product Inform
  • How to Lyse Bacterial Cells. G-Biosciences.
  • Bacterial Cell Lysis Tutorial for Protein Extraction using ProBlock™ Protease Inhibitors. YouTube.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Cephalosporin C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of Cephalosporin C sodium salt, a foundational molecule in the development of cephalosporin antibiotics. The information presented herein is curated to provide not just data, but also the scientific context and experimental rationale necessary for its effective application in research and drug development.

Chemical Identity and Structure

Cephalosporin C is a β-lactam antibiotic and its sodium salt is the commonly used form in various applications.

  • IUPAC Name: sodium (6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][2]

  • CAS Number: 51762-04-0[1][2]

  • Molecular Formula: C₁₆H₂₀N₃NaO₈S[1][2]

  • Molecular Weight: 437.4 g/mol [1]

The structural integrity of the bicyclic cephem nucleus, composed of a β-lactam ring fused to a dihydrothiazine ring, is paramount to its biological activity. The D-α-aminoadipic acid side chain at position 7 and the acetoxymethyl group at position 3 are key features influencing its antibacterial spectrum and stability.

Cephalosporin_C_Structure cluster_cephem Cephem Nucleus cluster_sidechains Side Chains N1 N C2 C N1->C2 C3 C C2->C3 = C4 C C3->C4 S5 S C4->S5 C6 C S5->C6 C6->N1 C7 C C6->C7 C8 C=O C7->C8 C8->N1 R1 D-α-aminoadipoyl group R1->C7 at C7 R2 Acetoxymethyl group R2->C3 at C3 R3 COO- Na+ R3->C2 at C2

Caption: Chemical structure of Cephalosporin C sodium salt.

Physical Properties

The physical characteristics of Cephalosporin C sodium salt are critical for its formulation and handling.

PropertyValue/DescriptionSource(s)
Appearance A solid, which can form monoclinic crystals.[2][3]
Solubility Soluble in water; practically insoluble in ethanol and ether. Soluble in DMSO and dimethylformamide at approximately 20 mg/mL.[3][4][5]
pKa <2.6, 3.1, 9.8[3]
Melting Point Does not exhibit a distinct melting point. Thermal analysis indicates decomposition begins at approximately 150°C.
Optical Rotation [α]D²⁰ +103° (in H₂O)[3]

Expert Insight: The lack of a sharp melting point is characteristic of many complex organic salts that tend to decompose upon heating rather than undergoing a simple phase transition. This thermal instability is a critical consideration for any heat-involved processing or storage.

Chemical Properties and Stability

The chemical stability of Cephalosporin C sodium salt is a key determinant of its shelf-life and efficacy.

Aqueous solutions of Cephalosporin C sodium salt are most stable in the pH range of 2.5 to 8.[3] Outside of this range, degradation is more rapid. The primary degradation pathways involve the cleavage of the β-lactam ring and the deacetylation of the side chain at position 3.[6] These reactions are catalyzed by both acidic and alkaline conditions.[6]

Factors Influencing Stability:

  • pH: Maximum stability is observed between pH 4.5 and 6.5.[7]

  • Temperature: Elevated temperatures accelerate degradation. It is recommended to store solutions at refrigerated temperatures (2-8°C) to prolong stability.

  • Light: As with many complex organic molecules, exposure to light, particularly UV light, can promote degradation.

  • Buffer Systems: Certain buffer species can influence the rate of degradation. For instance, carbonate and borate buffers have been shown to increase degradation rates, while acetate buffers may decrease them.[6]

Degradation_Pathway Cephalosporin_C Cephalosporin C Beta_Lactam_Cleavage β-Lactam Ring Cleavage Cephalosporin_C->Beta_Lactam_Cleavage pH < 2.5 or pH > 8 Deacetylation Deacetylation at C3 Cephalosporin_C->Deacetylation Hydrolysis Inactive_Products Inactive Degradation Products Beta_Lactam_Cleavage->Inactive_Products Deacetylation->Inactive_Products

Caption: Major degradation pathways of Cephalosporin C.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the identification and quantification of Cephalosporin C sodium salt.

Spectroscopic TechniqueKey FeaturesSource(s)
UV-Vis Spectroscopy λmax at 260 nm in aqueous solution.[3]
Infrared (IR) Spectroscopy A strong absorption band around 1770 cm⁻¹ (5.62 µ) corresponding to the C=O stretching vibration of the β-lactam ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of isomers and degradation products.[9]

Mechanism of Action

Cephalosporin C, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Mechanism_of_Action Cephalosporin_C Cephalosporin C Acylation Acylation of PBP Active Site Cephalosporin_C->Acylation PBP Penicillin-Binding Proteins (PBPs) PBP->Acylation Inhibition Inhibition of Transpeptidation Acylation->Inhibition Cell_Lysis Cell Lysis and Death Inhibition->Cell_Lysis Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Cell_Wall_Synthesis->Inhibition Blocks

Caption: Mechanism of action of Cephalosporin C.

Experimental Protocols

6.1. Determination of Aqueous Solubility

  • Principle: The saturation shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

  • Procedure:

    • Add an excess amount of Cephalosporin C sodium salt to a known volume of deionized water in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtrate appropriately and analyze the concentration of Cephalosporin C using a validated analytical method, such as HPLC-UV at 260 nm.

    • The determined concentration represents the aqueous solubility at the specified temperature.

6.2. Stability-Indicating HPLC Method

  • Principle: A reversed-phase HPLC method with UV detection can be used to separate the parent drug from its degradation products, allowing for the accurate quantification of its stability over time.

  • Procedure:

    • Chromatographic Conditions:

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a range where the compound is stable, e.g., pH 5.0).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm

      • Injection Volume: 20 µL

    • Sample Preparation: Prepare solutions of Cephalosporin C sodium salt in the desired medium (e.g., different pH buffers, water) at a known concentration.

    • Stress Studies: Expose the solutions to various stress conditions (e.g., heat, acid, base, light) for different time intervals.

    • Analysis: At each time point, inject the samples into the HPLC system.

    • Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The percentage of the remaining parent drug indicates its stability under the tested conditions.

6.3. Thermal Analysis

  • Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.

  • Procedure:

    • TGA:

      • Accurately weigh a small amount of Cephalosporin C sodium salt into a TGA pan.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

      • Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

    • DSC:

      • Accurately weigh a small amount of the sample into a DSC pan and seal it.

      • Heat the sample at a constant rate.

      • Record the heat flow into or out of the sample. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.

References

  • Cephalosporin C. (n.d.). In The Merck Index Online. Royal Society of Chemistry.
  • PubChem. (n.d.). Cephalosporin C sodium. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cephalosporin C. Retrieved from [Link]

  • PubChem. (n.d.). Cephalosporin C. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cephalosporin. Retrieved from [Link]

  • Ribeiro, A. R., & Schmidt, T. C. (2017). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere, 169, 524-533. Retrieved from [Link]

  • Urology-textbook.com. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Retrieved from [Link]

  • Gaudiano, G., et al. (1987). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. International journal of pharmaceutics, 36(2-3), 143-149. Retrieved from [Link]

  • El-Didamony, A. M. (2014). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-10.
  • Abraham, E. P., & Newton, G. G. F. (1961). The structure of cephalosporin C. Biochemical Journal, 79(2), 377–393.
  • Fass, R. J. (1986). Recent analytical methods for cephalosporins in biological fluids. Journal of Antimicrobial Chemotherapy, 18 Suppl E, 1-11. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 45-55.
  • MDPI. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Molecules, 28(3), 1083.
  • ResearchGate. (n.d.). Recent analytical methods for cephalosporins in biological fluids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Cephalosporin C (HMDB0060450). Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. Journal of the American Pharmaceutical Association, 42(2), 294-297. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporins as key lead generation beta-lactam antibiotics. Retrieved from [Link]

  • Chemsrc. (n.d.). Cephalosporin C sodium salt. Retrieved from [Link]

  • ScienceDirect. (2020).
  • National Center for Biotechnology Information. (n.d.). Experiments on the degradation of cephalosporin C. Retrieved from [Link]

  • Google Patents. (n.d.). Salts of cephalosporin antibiotics.
  • Berge, S. M., Henderson, N. L., & Frank, M. J. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of pharmaceutical sciences, 72(1), 59–63. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2021). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal, 56(10), 836-841.
  • African Journal of Pharmaceutical Research and Development. (2010). Kinetics of Degradation and Stability Marketed in Nigeria. African Journal of Pharmaceutical Research and Development, 2(1), 1-6.
  • PubMed. (1990). Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques. DICP, 24(11), 1068-1070. Retrieved from [Link]

  • Axios Research. (n.d.). Cephalosporin C Sodium Salt. Retrieved from [Link]

  • DAV College. (n.d.). Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy.

Sources

Cephalosporin C Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Cephalosporin C sodium salt, a foundational molecule in the vast class of β-lactam antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical identity, physicochemical characteristics, mechanism of action, and the analytical methodologies crucial for its characterization. The insights provided herein are grounded in established scientific principles and aim to facilitate a deeper understanding and application of this pivotal compound.

Core Molecular Identity

Cephalosporin C sodium salt is the sodium salt form of Cephalosporin C, an antibiotic first isolated from the fungus Acremonium chrysogenum (formerly Cephalosporium acremonium).[1][2] While not highly potent itself, it served as the essential scaffold for the development of a multitude of semi-synthetic cephalosporin antibiotics that are in clinical use today.

The fundamental chemical and structural identifiers for Cephalosporin C sodium salt are summarized below.

IdentifierValue
Molecular Formula C₁₆H₂₀N₃NaO₈S[1][3][4][5]
Molecular Weight 437.40 g/mol [1][3][4][5]
CAS Number 51762-04-0[1][2][6]
IUPAC Name sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][5]
Synonyms Sodium cephalosporin C[1][2][5]

The chemical structure of Cephalosporin C sodium salt is characterized by a bicyclic core, comprising a β-lactam ring fused to a dihydrothiazine ring, which is the hallmark of the cephalosporin class of antibiotics.

Cephalosporin_C_Sodium_Salt C1 O C24 H C1->C24 C2 N C3 C C2->C3 C25 H C2->C25 C4 C C3->C4 C26 H C3->C26 C5 S C4->C5 C11 C C4->C11 C6 C C5->C6 C7 C C6->C7 C8 N C7->C8 C9 C C8->C9 C10 O C9->C10 C27 H C9->C27 C28 H C10->C28 C12 O C11->C12 C13 C C12->C13 C14 O C13->C14 C15 C C14->C15 C16 C C15->C16 C29 H C15->C29 C17 C C16->C17 C30 H C16->C30 C18 C C17->C18 C31 H C17->C31 C19 N C18->C19 C32 H C18->C32 C20 C C19->C20 C33 H C19->C33 C21 O C20->C21 C22 O C20->C22 C34 H C21->C34 C23 Na+ C22->C23 Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action Peptidoglycan Precursor Peptidoglycan Precursor PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan Precursor->PBP Normal Substrate Cross-linked Peptidoglycan Cross-linked Peptidoglycan (Rigid Cell Wall) PBP->Cross-linked Peptidoglycan Catalyzes Cross-linking Inactive PBP Complex Inactive PBP-Cephalosporin Covalent Complex PBP->Inactive PBP Complex Forms Covalent Bond Weakened Cell Wall Weakened Cell Wall Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis CephalosporinC Cephalosporin C CephalosporinC->PBP Binds to Active Site Inactive PBP Complex->Weakened Cell Wall Inhibits Cross-linking

Caption: Mechanism of action of Cephalosporin C.

Analytical Methodologies

The characterization and quantification of Cephalosporin C sodium salt in various matrices necessitate the use of robust analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of its analytical chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the separation, identification, and quantification of cephalosporins. [7][8][9]A typical reversed-phase HPLC method for Cephalosporin C analysis would involve the following:

Protocol: Reversed-Phase HPLC Analysis of Cephalosporin C Sodium Salt

  • Column Selection : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of cephalosporins. [10]2. Mobile Phase Preparation : A buffered mobile phase is essential for achieving good peak shape and reproducible retention times. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). [10][11]For instance, a mobile phase of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile in a 95:5 (v/v) ratio has been reported. [10]3. Instrumentation Setup :

    • Flow Rate : Typically set between 0.8 and 1.2 mL/min. [10] * Detection : UV detection at or near the λmax of Cephalosporin C (260 nm) is standard. [12][7]A wavelength of 250 nm has also been used. [10] * Column Temperature : Maintained at a constant temperature, for example, 30°C, to ensure reproducibility. [10]4. Sample Preparation :

    • Standard Solutions : Prepare a stock solution of Cephalosporin C sodium salt in a suitable solvent (e.g., deionized water) and perform serial dilutions to create a calibration curve. [10] * Unknown Samples : Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis : The concentration of Cephalosporin C in the unknown sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

HPLC_Workflow MobilePhase Mobile Phase Preparation (Buffer + Organic Solvent) HPLC_System HPLC System MobilePhase->HPLC_System Pump SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLC_System Injector Column C18 Column HPLC_System->Column Detector UV Detector (e.g., 260 nm) Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem

Caption: A typical HPLC workflow for Cephalosporin C analysis.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of cephalosporins and their impurities. [13][14][15]It provides accurate mass measurements, which can confirm the molecular formula, and fragmentation patterns that offer insights into the molecule's structure. In positive ion mode, Cephalosporin C typically forms a protonated molecule [M+H]⁺. [13]Fragmentation often involves cleavage of the β-lactam ring and loss of side chains. [13][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is indispensable for the definitive structural confirmation of Cephalosporin C and its derivatives. [16][17][18][19]Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are used to assign all proton and carbon signals, providing a complete picture of the molecular connectivity.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Cephalosporin C sodium salt.

  • Storage : The compound should be stored in a well-sealed container, protected from light and moisture. [20]The recommended storage temperature is typically -20°C for long-term storage, although some suppliers suggest 2 to 8°C for shorter periods. [2][21]* Reconstitution : For experimental use, Cephalosporin C sodium salt is typically dissolved in sterile water or an appropriate buffer. [22]Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at 2-8°C for a limited time, as prolonged storage in aqueous solution can lead to degradation.

  • Safety : Cephalosporin C sodium salt may cause allergic skin reactions or asthma-like symptoms if inhaled. [21]Therefore, it is essential to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

Cephalosporin C sodium salt remains a molecule of significant interest in the field of antibiotic research and development. Its unique chemical structure laid the groundwork for the creation of a vast arsenal of life-saving drugs. A comprehensive understanding of its molecular formula, physicochemical properties, mechanism of action, and analytical characterization is fundamental for any scientist working with this important compound. This guide has aimed to provide a detailed and practical overview to support such endeavors.

References

  • Merck Index. Cephalosporin C.
  • Toronto Research Chemicals. Cephalosporin C Sodium Salt.
  • Axios Research. Cephalosporin C Sodium Salt - CAS - 51762-04-0. [Link]

  • Sigma-Aldrich. Cephalosporin.
  • Santa Cruz Biotechnology. Cephalosporin C sodium salt.
  • PubChem. Cephalosporin C sodium. [Link]

  • CP Lab Safety. Cephalosporin C Sodium Salt (C16H20N3NaO8S), 1 grams. [Link]

  • PubChem. Cephalosporin C. [Link]

  • Wikipedia. Cephalosporin C. [Link]

  • Sapon, A., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(2), 236-239.
  • Wang, H., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.
  • MacDougall, C. (2017). Penicillins, Cephalosporins, and Other β-Lactam Antibiotics. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.
  • Armando Hasudungan. (2023, August 28). Cephalosporins Made Simple | Generations, Mechanism & Clinical Uses [Video]. YouTube.
  • ResearchGate. Mass spectral fragmentation pathways of (a) cephalosporin antibiotics....
  • IISTE. (2014). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method.
  • Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2. Antimicrobial Agents and Chemotherapy.
  • BOC Sciences. CAS 51762-04-0 Cephalosporin C sodium salt.
  • LCGC International. Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods.
  • CP Lab Safety. Cephalosporin C Sodium Salt (C16H20N3NaO8S), 1 grams.
  • PubMed. 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts.
  • Systematic Reviews in Pharmacy.
  • International Journal of Pharmaceutical Sciences and Research. HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS.
  • Molecules.
  • Biorbyt. Cephalosporin C Na salt.
  • Scientific Reports. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment.
  • SpectraBase. Cephalosporin C - Optional[13C NMR] - Chemical Shifts.
  • Google Patents. CN110423241B - Process for preparing cephalosporin C sodium salt and 7-aminocephalosporanic acid.
  • Wikipedia. Penicillin-binding proteins.
  • Chinese Pharmaceutical Journal. NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities.
  • Xcess Biosciences. Cephalosporin C sodium.
  • DailyMed. CEFAZOLIN- cefazolin injection, powder, for solution.
  • Axios Research. Cephalosporin C Sodium Salt - CAS - 51762-04-0.
  • Labmix24. Cephalosporin C Sodium Salt - TLC-C-240001.
  • Google Patents.

Sources

An In-depth Technical Guide to the Biological Activity of Cephalosporin C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cephalosporin C is a foundational molecule in the vast and clinically indispensable class of β-lactam antibiotics. First isolated from the fungus Acremonium chrysogenum (previously Cephalosporium acremonium), its discovery marked a pivotal moment in the fight against bacterial infections.[1][2][3] While Cephalosporin C itself possesses only modest antibacterial activity, its true significance lies in its role as a versatile precursor for the synthesis of a multitude of semi-synthetic cephalosporin derivatives with enhanced potency and broader spectrums of activity.[1][2][3] This guide provides a comprehensive technical overview of the biological activity of Cephalosporin C, delving into its mechanism of action, spectrum of activity, the molecular basis of bacterial resistance, and its intricate biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this cornerstone antibiotic.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of Cephalosporin C, like all β-lactam antibiotics, stems from its ability to disrupt the synthesis of the bacterial cell wall.[4][5][6] This critical cellular process is orchestrated by a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4][5][7]

The core of this inhibitory action lies in the structural mimicry of the D-Ala-D-Ala terminus of the peptidoglycan precursor by the β-lactam ring of Cephalosporin C. This allows the antibiotic to bind to the active site of PBPs, leading to the acylation of a serine residue and the formation of a stable, covalent bond. This irreversible inactivation of PBPs prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the cell wall.[5][7] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Cephalosporin_C_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) Cell_Lysis Cell Lysis and Death Bacterial_Cell_Wall->Cell_Lysis Disruption leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Catalyzes Inactivated_PBP Inactivated PBP (Covalent Adduct) PBP->Inactivated_PBP Forms Cephalosporin_C Cephalosporin C Cephalosporin_C->PBP Binds to active site MIC_Assay_Workflow Start Start Prepare_Stock Prepare Cephalosporin C Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Mechanisms of Bacterial Resistance

The clinical efficacy of cephalosporins is threatened by the evolution of bacterial resistance. The primary mechanisms of resistance to Cephalosporin C and its derivatives are:

  • Production of β-Lactamases: This is the most significant mechanism of resistance. [8]β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. [6]These enzymes can be encoded on either the chromosome or on mobile genetic elements like plasmids, facilitating their spread. [7]2. Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of cephalosporins to their target. [7][8]This is a common resistance mechanism in Gram-positive bacteria. [8]3. Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. [7]Alterations in or loss of porin channels, through which cephalosporins typically pass, can decrease the intracellular concentration of the drug. [7][8]

Cephalosporin_Resistance_Mechanisms Resistance Bacterial Resistance to Cephalosporins Beta_Lactamase β-Lactamase Production Resistance->Beta_Lactamase Altered_PBP Altered Penicillin-Binding Proteins (PBPs) Resistance->Altered_PBP Reduced_Permeability Reduced Permeability (Porin Loss) Resistance->Reduced_Permeability

Caption: Major mechanisms of resistance.

Experimental Protocol: β-Lactamase Stability Assay

This assay determines the susceptibility of Cephalosporin C to hydrolysis by β-lactamase enzymes.

Materials:

  • Cephalosporin C solution

  • Purified β-lactamase enzyme

  • Spectrophotometer capable of UV measurements

  • Phosphate buffer

Procedure:

  • Prepare Solutions: Prepare a solution of Cephalosporin C in phosphate buffer. The concentration should be chosen to allow for accurate spectrophotometric measurement of its degradation.

  • Enzyme Reaction: Add a known amount of β-lactamase to the Cephalosporin C solution.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at the λmax of Cephalosporin C (approximately 260 nm) over time. [9]The hydrolysis of the β-lactam ring leads to a change in the chromophore and a corresponding decrease in absorbance.

  • Data Analysis: Calculate the rate of hydrolysis from the change in absorbance over time. This rate is indicative of the stability of Cephalosporin C in the presence of the specific β-lactamase.

Biosynthesis of Cephalosporin C

Cephalosporin C is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum through a complex biosynthetic pathway. [10][11]The production is typically carried out via fermentation under controlled aerobic conditions. [12]The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

The key steps in the pathway are:

  • Formation of Isopenicillin N: The three precursor amino acids are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is then cyclized to form isopenicillin N, a common intermediate in the biosynthesis of both penicillins and cephalosporins. [10]2. Isomerization to Penicillin N: The L-α-aminoadipyl side chain of isopenicillin N is isomerized to the D-configuration, yielding penicillin N. [10]3. Ring Expansion: The five-membered thiazolidine ring of penicillin N is oxidatively expanded to a six-membered dihydrothiazine ring, characteristic of cephalosporins, forming deacetoxycephalosporin C (DAOC). [10]4. Hydroxylation and Acetylation: DAOC is hydroxylated to form deacetylcephalosporin C, which is then acetylated to yield the final product, Cephalosporin C. [10]

Cephalosporin_C_Biosynthesis Precursors L-α-aminoadipic acid L-cysteine L-valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) Precursors->ACV Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N Penicillin_N Penicillin N Isopenicillin_N->Penicillin_N DAOC Deacetoxycephalosporin C (DAOC) Penicillin_N->DAOC Deacetylcephalosporin_C Deacetylcephalosporin C DAOC->Deacetylcephalosporin_C Cephalosporin_C Cephalosporin C Deacetylcephalosporin_C->Cephalosporin_C

Caption: Biosynthetic pathway of Cephalosporin C.

Conclusion

Cephalosporin C stands as a testament to the power of natural product discovery in medicine. While its intrinsic antibacterial activity is limited, its chemical scaffold has proven to be an exceptionally fertile ground for the development of a vast arsenal of life-saving cephalosporin antibiotics. A thorough understanding of its biological activity, from its molecular mechanism of action to the intricate details of its biosynthesis and the challenges posed by bacterial resistance, is crucial for the continued development of new and effective antibacterial agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals dedicated to advancing the field of antibiotic drug discovery and development.

References

  • PubChem. (n.d.). cephalosporin C biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology, 9(4).
  • ResearchGate. (n.d.). (PDF) Cephalosporin C Production from Acremonium chrysogenum. Retrieved from [Link]

  • Wikipedia. (n.d.). Cephalosporin C. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cephalosporin C – Knowledge and References. Retrieved from [Link]

  • Barber, M., & Waterworth, P. M. (1964). Some biological properties of cephalosporin C and a derivative. British Medical Journal, 2(5405), 344–349.
  • ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C. The nomenclature used for the.... Retrieved from [Link]

  • Kogut, M., Pollock, J., & Tridgell, E. J. (1966). Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain. MDPI.
  • Livermore, D. M. (1987). Mechanisms of resistance to cephalosporin antibiotics. Chemotherapy, 33 Suppl 2, 1–10.
  • Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cephalosporin. Retrieved from [Link]

  • Tenny, S., & Abdel-Gawad, A. (2023). Cephalosporins. In StatPearls.
  • Al-Zuhair, A. H., & Al-Dahhan, M. A. (2024).
  • Moosdeen, F. (1996). The Evolution of Resistance to Cephalosporins. Clinical Infectious Diseases, 22(1), 11–19.
  • Demain, A. L., Newkirk, J. F., & Hendlin, D. (1962). Biosynthesis of Cephalosporin C: I. Factors Affecting the Fermentation. Applied Microbiology, 10(6), 321–326.
  • Mahoney, D. F., Koppel, G. A., & Turner, J. R. (1976). Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins. Antimicrobial Agents and Chemotherapy, 10(3), 470–475.
  • Liu, Y., Jiang, X., Men, X., & Zhang, Y. (2018). Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. Microbial Cell Factories, 17(1), 84.
  • ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. Retrieved from [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2).
  • Pineda-Pardo, J. A., et al. (2014). Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2. Journal of Biological Chemistry, 289(2), 999–1010.
  • Helmy, R. (n.d.). Cephalosporin C. Prezi. Retrieved from [Link]

  • Kim, H., & Lee, J. Y. (2021). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 105(16-17), 6147–6163.
  • ResearchGate. (n.d.). Activity spectrum of different cephalosporin generations[13]. Retrieved from [Link]

  • Fuchs, P. C., Jones, R. N., Barry, A. L., & Thornsberry, C. (1988). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 32(9), 1313–1317.
  • Merck Manual Professional Edition. (n.d.). Cephalosporins. Retrieved from [Link]

  • Healthline. (2019, January 28). Cephalosporins: Uses, List of Generations, Side Effects, and More. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (1988). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance.
  • American Chemical Society. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (2001). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Cephalosporin C Producing Fungus Acremonium chrysogenum

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Cephalosporin C (CPC) stands as a cornerstone in the world of pharmaceuticals, serving as the essential precursor for a vast arsenal of semi-synthetic cephalosporin antibiotics. These β-lactam antibiotics are prized for their broad antibacterial spectrum and are among the most widely used clinical agents to combat bacterial infections.[1] The industrial-scale production of this critical intermediate is exclusively dependent on the filamentous fungus, Acremonium chrysogenum (recently reclassified as Hapsidospora chrysogena).[2] First isolated from Sardinian seawater in 1948, this unassuming microorganism has been the subject of decades of intensive research and process optimization.[3]

This guide provides a comprehensive technical overview of Acremonium chrysogenum, from its fundamental biology to the sophisticated strategies employed to maximize Cephalosporin C production. We will delve into the intricacies of its metabolic pathways, the nuances of fermentation technology, and the evolution of strain improvement from classical mutagenesis to modern genetic engineering. The narrative is designed for researchers, scientists, and drug development professionals, aiming not just to present protocols but to illuminate the scientific reasoning and causality that underpin them, thereby providing a field-proven perspective on harnessing this remarkable microbial factory.

The Producer Organism: A Profile of Acremonium chrysogenum

Understanding the producing organism is paramount to controlling and optimizing its metabolic output. A. chrysogenum's unique biological characteristics directly influence every aspect of the CPC production process.

Morphology and Lifecycle

A. chrysogenum is a filamentous fungus belonging to the class Sordariomycetes.[2] Its lifecycle is characterized by strictly asexual reproduction through the formation of conidiospores and arthrospores; no sexual (teleomorphic) stage has been identified.[4][5] This has significant implications for strain improvement, as it precludes classical genetic crossing techniques, making researchers reliant on mutagenesis and molecular genetics.[5]

During submerged fermentation, the fungus exhibits several distinct morphological forms:

  • Hyphae: The fundamental, branching, thread-like structures that form the mycelium.

  • Conidia: Asexual spores formed at the tips of unbranched phialides.[4]

  • Arthrospores: Spores formed by the fragmentation of hyphae, which are considered metabolically inactive.[6]

  • Swollen Hyphal Fragments: A yeast-like morphology characterized by wide, swollen hyphal segments. This form is crucial as it demonstrates the highest correlation with increased Cephalosporin C production.[4]

The transition to this productive, swollen morphology is a key objective in process development. It is influenced by a variety of fermentation conditions, including the choice of carbon and nitrogen sources, which directly affect mycelial differentiation.[4][6]

The Biosynthetic Engine: The Cephalosporin C Pathway

The synthesis of Cephalosporin C is a classic example of secondary metabolism, occurring after the primary growth phase (trophophase) in a period known as the idiophase.[4] The pathway is well-characterized and involves a series of enzymatic steps that convert primary metabolites into the final complex antibiotic.[5]

The biosynthesis begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The key enzymatic steps are as follows:

  • ACV Synthesis: The three precursor amino acids are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is catalyzed by the large non-ribosomal peptide synthetase, ACV synthetase , encoded by the pcbAB gene.[7]

  • Formation of the Bicyclic Ring: The linear ACV tripeptide is oxidatively cyclized to form the bicyclic structure, isopenicillin N (IPN). This crucial step is performed by IPN synthase (also known as isopenicillin N synthetase), encoded by the pcbC gene.[7]

  • Epimerization to Penicillin N: The L-α-aminoadipyl side chain of IPN is converted to its D-configuration, yielding penicillin N. This reaction is catalyzed by IPN epimerase , a two-component system encoded by the cefD1 and cefD2 genes.[7]

  • Ring Expansion and Hydroxylation: The five-membered thiazolidine ring of penicillin N is expanded into a six-membered dihydrothiazine ring, forming deacetoxycephalosporin C (DAOC). This is subsequently hydroxylated to form deacetylcephalosporin C (DAC). Both steps are catalyzed by a single bifunctional enzyme, DAOC synthase/hydroxylase (also known as expandase/hydroxylase), encoded by cefEF.[7]

  • Final Acetylation: The final step in the pathway is the acetylation of the hydroxyl group on DAC to form Cephalosporin C. This is carried out by DAC acetyltransferase , encoded by the cefG gene.[7]

The genes for this pathway are organized into two main clusters in the fungal genome: the "early" cluster containing pcbAB and pcbC, and the "late" cluster containing cefD1, cefD2, cefEF, and cefG.[8]

Cephalosporin_C_Pathway Precursors L-α-Aminoadipic Acid L-Cysteine L-Valine E1 ACV Synthetase (pcbAB) Precursors->E1 ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) E2 IPN Synthase (pcbC) ACV->E2 IPN Isopenicillin N (IPN) E3 IPN Epimerase (cefD1, cefD2) IPN->E3 PenN Penicillin N E4 DAOC Synthase/ Hydroxylase (cefEF) PenN->E4 DAOC Deacetoxycephalosporin C (DAOC) DAC Deacetylcephalosporin C (DAC) DAOC->DAC Hydroxylation E5 DAC Acetyltransferase (cefG) DAC->E5 CPC Cephalosporin C E1->ACV E2->IPN E3->PenN E4->DAOC E5->CPC

Caption: The biosynthetic pathway of Cephalosporin C in A. chrysogenum.

Optimizing Production: Fermentation Technology

Achieving high titers of CPC is not merely a function of the strain's genetic potential; it requires a meticulously controlled fermentation environment that guides the fungus through its growth and production phases.

Media Formulation: The Rationale

The composition of the fermentation medium is critical. The goal is to support robust initial growth (biomass accumulation) and then trigger a shift to secondary metabolism for CPC production.

  • Carbon Sources: Rapidly metabolized sugars like glucose can cause catabolite repression, inhibiting the expression of CPC biosynthesis genes. Therefore, more complex or slowly utilized carbon sources such as sucrose, maltose, or specific vegetable oils are preferred.[4][9] This ensures that carbon is not depleted too quickly, sustaining the culture through the long production phase. A carbon-to-nitrogen (C/N) ratio between 5.33 and 8.0 has been shown to increase the synthesis rate of CPC.[4]

  • Nitrogen Sources: A combination of organic and inorganic nitrogen sources is often employed. Corn steep liquor is a highly effective nitrogen source, providing not only nitrogen but also essential vitamins and minerals.[9] Ammonium sulfate can also increase CPC production by promoting dry cell weight, but high concentrations can interfere with the desired morphological differentiation.[4]

  • The Methionine Effect: Methionine has long been recognized as a potent stimulant of CPC production.[7] Its primary role is to supply sulfur for the biosynthesis of the precursor L-cysteine. However, it also acts as a metabolic regulator. Recent metabolic engineering efforts have focused on creating strains that are independent of methionine stimulation by enhancing the endogenous S-adenosylmethionine (SAM) cycle, which provides a more cost-effective production route.[10]

Environmental Control

Precise control of physical parameters within the bioreactor is essential for maximizing yield. The fermentation process is highly aerobic, as several enzymes in the biosynthetic pathway are oxygen-dependent oxygenases.[7]

ParameterOptimal RangeRationale / Field InsightSource(s)
Temperature 28-30°CBalances enzymatic activity with fungal viability. Higher temperatures can accelerate growth but may reduce the duration of the production phase.[4][9]
pH 6.5 - 7.5 (growth)The pH is often allowed to drop naturally or is controlled. Some scale-up studies have found a controlled pH of 4 to be favorable for production. This parameter is highly strain and process-dependent and affects nutrient uptake and enzyme stability.[4][9][11]
Dissolved Oxygen (DO) >30% saturationCrucial for the oxygenase enzymes in the CPC pathway (e.g., IPN synthase, DAOC synthase/hydroxylase). DO limitation is a primary cause of failed batches.[4][7]
Agitation 200-400 rpmEnsures homogeneity of nutrients and oxygen, and prevents cell clumping. Shear stress must be managed, as excessive agitation can damage the mycelia.[6][11]
Aeration ~1 vvm (volume of air per volume of medium per minute)Provides the necessary oxygen for aerobic metabolism and biosynthesis. Must be balanced with agitation to achieve the target DO level.[11]
Protocol: Laboratory-Scale Fed-Batch Fermentation

This protocol outlines a conceptual workflow for CPC production in a controlled 5L laboratory bioreactor.

1. Inoculum Preparation: a. Inoculate a 250 mL flask containing 50 mL of seed medium with A. chrysogenum spores or mycelial fragments. b. Incubate at 28°C on a rotary shaker (200 rpm) for 48-72 hours until dense growth is observed. c. Use this seed culture to inoculate the main bioreactor (typically 1-5% v/v).[11]

2. Bioreactor Operation (Initial Batch Phase): a. Sterilize the 5L bioreactor containing 3L of the initial batch production medium. b. After cooling, calibrate pH and DO probes. c. Inoculate with the seed culture. d. Set initial control parameters: Temperature at 28°C, Agitation at 300 rpm, Aeration at 1 vvm. Maintain pH at 7.2 with automated addition of 2M HCl / 2M KOH.[4] e. Monitor cell growth (via dry cell weight or offline optical density) and substrate consumption (e.g., sucrose concentration). This is the trophophase.

3. Production Phase (Fed-Batch): a. After the initial rapid growth phase (approx. 42-48 hours), when the primary carbon source begins to deplete, initiate the feeding strategy.[4] b. A concentrated feed solution (containing a carbon source like sucrose or oil, and potentially a nitrogen source) is added at a controlled rate to maintain a low but non-limiting substrate level. This avoids catabolite repression and sustains the idiophase. c. The production phase can last for 120-168 hours.[4]

4. Monitoring and Sampling: a. Aseptically draw samples every 12-24 hours. b. Analyze samples for:

  • Biomass (Dry Cell Weight).[4]

  • Residual nutrients (sugars, nitrogen).

  • CPC concentration (using HPLC).[11]

  • Morphology (microscopic examination).

    Caption: Workflow for laboratory-scale fed-batch fermentation of A. chrysogenum.

Enhancing Yield: Strain Improvement Strategies

The wild-type A. chrysogenum strain produces CPC at very low levels. Industrial production is only feasible due to decades of strain improvement, which has boosted yields by several orders of magnitude.[3]

The Classical Approach: Random Mutagenesis

Historically, high-yielding strains were developed through a laborious process of random mutagenesis (using UV light or chemical mutagens) followed by extensive screening for superior producers.[12] This "brute-force" method, while lacking precision, was incredibly effective. Comparative genomic and proteomic analyses of these industrial strains reveal the molecular basis for their high productivity:

  • Upregulation of Biosynthetic Genes: High-yielding strains show a massive increase (10 to 300-fold) in the expression of the beta-lactam biosynthesis genes (pcbAB, pcbC, cefEF, cefG etc.).[8][12]

  • Shifts in Primary Metabolism: Key metabolic pathways are rewired to increase the supply of precursors like cysteine and valine.[12]

  • Increased Stress Resistance: Enhanced production appears to be linked with oxidative stress, and high-producers show upregulation of key stress-response enzymes.[12]

The Modern Approach: Genetic and Metabolic Engineering

With advanced molecular tools, it is now possible to make rational, targeted modifications to the A. chrysogenum genome.[13]

  • Overcoming Rate-Limiting Steps: The final step of the pathway, catalyzed by DAC acetyltransferase (cefG), is often a bottleneck due to the gene's poor expression. Introducing additional copies of the cefG gene under the control of a strong promoter can significantly boost CPC titers.[7][14]

  • Improving Oxygen Utilization: The fermentation is an oxygen-intensive process. To combat oxygen limitation, especially in dense, viscous cultures, the Vitreoscilla hemoglobin gene (vgb) has been introduced. This bacterial hemoglobin binds oxygen at low concentrations and delivers it to oxygen-requiring enzymes, resulting in a 4-5 fold higher yield in some mutant strains.[7]

  • Direct Fermentation of Intermediates: Genetic engineering has been used to construct strains that can directly produce 7-aminocephalosporanic acid (7-ACA), a key semi-synthetic intermediate, bypassing the need for chemical conversion of CPC post-fermentation.[7]

Caption: Comparative workflows for classical and modern strain improvement of A. chrysogenum.

From Broth to Product: Downstream Processing

After fermentation, the valuable CPC must be recovered from a complex mixture of fungal biomass, residual media components, and other secreted metabolites.

Conceptual Protocol for CPC Recovery
  • Biomass Removal: The first step is to separate the fungal mycelia from the liquid broth. This is typically achieved through industrial-scale centrifugation or filtration. The resulting cell-free supernatant contains the dissolved CPC.[4]

  • Initial Capture (Ion Exchange): The supernatant is passed through a column containing an ion-exchange resin. CPC, being an amino acid derivative, carries a charge that allows it to bind to the resin while many impurities are washed away.[4]

  • Elution: The bound CPC is then released (eluted) from the resin using a buffer solution with a specific pH or salt concentration, resulting in a partially purified CPC solution.

  • Polishing and Crystallization: Further purification steps, such as solvent extraction or additional chromatography, may be employed to remove remaining impurities.[4] The final step often involves crystallization to obtain a stable, high-purity CPC product ready for chemical conversion into semi-synthetic antibiotics.

Conclusion and Future Outlook

The journey of Acremonium chrysogenum from a serendipitous discovery to an industrial workhorse is a testament to decades of multidisciplinary scientific effort. Success in Cephalosporin C production hinges on the synergistic optimization of the fungus's genetic makeup and its fermentation environment. While classical strain improvement has yielded remarkable results, the future lies in the precision of modern biotechnology.[1]

The advent of systems biology, including comparative transcriptomics and proteomics, is providing an unprecedented global view of the differences between wild-type and high-yield strains, revealing novel targets for genetic manipulation.[3][12] Advanced gene-editing tools like CRISPR/Cas9 promise to accelerate the development of rationally designed "smart" strains with enhanced precursor supply, reduced byproduct formation, and robust process resilience. By integrating these advanced biological approaches with real-time process analytics and control, the full potential of this microbial factory can be realized, ensuring a stable and efficient supply of one of the world's most critical classes of antibiotics.

References

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology. [Link]

  • Mukhtar, H., Farooq, U., & Haq, I. (2010). Production of cephalosporin C from acremonium chrysogenum and optimization of fermentation parameters. Journal of Biotechnology. [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C. ResearchGate. [Link]

  • Nuesch, J., & Pöggeler, S. (2008). Asexual Cephalosporin C Producer Acremonium chrysogenum Carries a Functional Mating Type Locus. Applied and Environmental Microbiology. [Link]

  • Ni, X., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. 3 Biotech. [Link]

  • Gutiérrez, S., et al. (1997). Expression of the cefG Gene Is Limiting for Cephalosporin Biosynthesis in Acremonium chrysogenum. Applied and Environmental Microbiology. [Link]

  • Tian, X., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. Applied Microbiology and Biotechnology. [Link]

  • Ibrahim, A. H., et al. (2023). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. Applied Microbiology and Biotechnology. [Link]

  • Dumina, M. V., et al. (2022). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. MDPI. [Link]

  • ResearchGate. (2017). (PDF) Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. [Link]

  • Wang, J., et al. (2014). De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS One. [Link]

  • Dumina, M. V., et al. (2023). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. MDPI. [Link]

  • Liu, G., et al. (2018). Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. Microbial Cell Factories. [Link]

  • Ni, X., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Research Square. [Link]

  • Zorin, I. A., et al. (2023). Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain. MDPI. [Link]

Sources

Introduction: Elucidating the Molecular Signature of a Foundational Antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Cephalosporin C Sodium Salt

Cephalosporin C, an antibiotic belonging to the β-lactam class, holds a significant position in pharmaceutical science. First isolated from the fungus Acremonium chrysogenum, it is not a potent antibiotic in its native form but serves as the crucial precursor for the synthesis of a multitude of powerful second, third, and fourth-generation cephalosporin drugs.[1][2] Its unique structure, featuring a fused β-lactam and dihydrothiazine ring system, presents a fascinating subject for analytical characterization.[3][4]

For researchers, process chemists, and quality control specialists in drug development, a comprehensive understanding of the spectroscopic profile of Cephalosporin C sodium salt is non-negotiable. It forms the basis for structural confirmation, purity assessment, stability studies, and the development of analytical methods for its derivatives. This guide provides an in-depth exploration of the core spectroscopic techniques used to define the molecular identity of Cephalosporin C sodium salt, grounded in the principles of each method and supported by field-proven protocols. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causality—why the molecule behaves as it does under spectroscopic interrogation and how to reliably reproduce these findings.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the foundational structure. Cephalosporin C is characterized by the 7-aminocephalosporanic acid nucleus, which is distinguished by a β-lactam ring fused to a six-membered dihydrothiazine ring. Attached to this core at position 7 is a D-α-aminoadipoyl side chain.[4] The presence of multiple ionizable groups—two carboxylic acids and one amino group—makes it highly polar. The sodium salt form enhances its stability and solubility in aqueous media, which is a critical consideration for both its production and analytical preparation.[2]

PropertyValueSource
Chemical FormulaC₁₆H₂₀N₃NaO₈S[5][]
Molecular Weight437.40 g/mol [5][]
IUPAC Namesodium (6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[5]
AppearanceSolid[]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale

UV-Vis spectroscopy is a rapid and robust technique for the quantification and identification of Cephalosporin C. The molecule's characteristic absorbance is dictated by the π → π* electronic transitions within the α,β-unsaturated carboxylate system of the dihydrothiazine ring. This conjugated system is the primary chromophore responsible for its strong absorption in the UV region, providing a distinct and easily measurable analytical signal.

Core Spectroscopic Data

The UV spectrum of Cephalosporin C sodium salt in an aqueous solution exhibits a single, well-defined absorption maximum.

ParameterWavelength (λmax)Molar Absorptivity (ε)SolventSource
Absorption Maximum260 nmlog ε = 3.95Water[7][8][9]
Experimental Protocol: Quantitative UV-Vis Analysis
  • Solvent Preparation: Prepare a suitable solvent, typically purified water or a 10 mM phosphate buffer (pH 7.0), and use it as the blank reference.

  • Stock Solution Preparation: Accurately weigh approximately 25 mg of Cephalosporin C sodium salt reference standard and dissolve it in a 50 mL volumetric flask with the chosen solvent to create a stock solution of ~500 µg/mL.

  • Working Standard Preparation: Dilute the stock solution to create a working standard of approximately 20 µg/mL. This concentration typically yields an absorbance value within the optimal linear range of most spectrophotometers (0.4-0.8 AU).

  • Sample Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Zero the instrument using the solvent blank in a matched quartz cuvette.

    • Measure the absorbance of the working standard solution.

    • Confirm the λmax occurs at 260 nm.

  • Data Analysis: Use the absorbance at 260 nm for quantitative analysis, referencing a standard curve if required.

Workflow for UV-Vis Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Cephalosporin C Sodium Salt B Dissolve in Aqueous Solvent (e.g., Water, pH 7 Buffer) A->B C Prepare Dilutions (e.g., 20 µg/mL) B->C F Measure Sample Absorbance C->F D Set Spectrophotometer (Scan 400-200 nm) E Blank with Solvent D->E E->F G Identify λmax at 260 nm F->G H Quantify using Beer-Lambert Law G->H

Caption: Workflow for UV-Vis spectroscopic analysis of Cephalosporin C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale

FT-IR spectroscopy is indispensable for confirming the presence of key functional groups that define the Cephalosporin C molecule. The diagnostic power of this technique lies in its ability to detect the characteristic vibrational frequencies of specific covalent bonds. For Cephalosporin C, the most critical absorption is the high-frequency carbonyl (C=O) stretch of the strained four-membered β-lactam ring. This band appears at a significantly higher wavenumber (~1780 cm⁻¹) compared to a typical acyclic amide (~1650 cm⁻¹), a direct consequence of the ring strain. This feature is a definitive marker for the intact β-lactam core.

Core Spectroscopic Data

The FT-IR spectrum provides a molecular fingerprint. The following are the most diagnostically significant vibrational bands for Cephalosporin C sodium salt.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSource
~3400 (broad)O-H & N-H stretchCarboxylate, Amine[10]
~1780C=O stretchβ-Lactam Carbonyl[7][8]
~1735C=O stretchEster Carbonyl[8]
~1650C=O stretchAmide I Band[8]
~1600COO⁻ stretchCarboxylate (asymmetric)[7]
~1530N-H bendAmide II Band[8]
Experimental Protocol: FT-IR Analysis via ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid Cephalosporin C sodium salt powder directly onto the ATR crystal.

  • Sample Measurement:

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the peaks corresponding to the key functional groups.

    • Compare the obtained spectrum against a reference spectrum to confirm identity. Pay special attention to the β-lactam carbonyl peak around 1780 cm⁻¹.

Functional Group-Peak Correlation

FTIR_Correlation cluster_structure Cephalosporin C Functional Groups cluster_spectrum Characteristic IR Peaks (cm⁻¹) BL β-Lactam P1 ~1780 BL->P1 C=O Stretch (Ring Strain) Amide Amide P2 ~1650 / ~1530 Amide->P2 Amide I & II Ester Ester P3 ~1735 Ester->P3 C=O Stretch Acid Carboxylate P4 ~1600 Acid->P4 COO⁻ Stretch

Caption: Correlation of key functional groups to their IR peaks.

Mass Spectrometry (MS)

Expertise & Rationale

Mass spectrometry provides unambiguous confirmation of molecular weight and offers vital structural information through fragmentation analysis. Electrospray Ionization (ESI) is the technique of choice for a polar, non-volatile molecule like Cephalosporin C sodium salt. In positive ion mode, the molecule readily forms a protonated species [M+H]⁺ (referring to the free acid form) or a sodium adduct. High-resolution MS (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, are crucial for structural elucidation. For cephalosporins, the core nucleus is notably stable, with fragmentation primarily initiated at the more labile side chains.[11]

Core Spectroscopic Data

Analysis by LC-MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Ion SpeciesFormulaCalculated m/zObserved m/zModeSource
[M+H]⁺[C₁₆H₂₂N₃O₈S]⁺416.1126416.1127ESI+[12]
[M-H]⁻[C₁₆H₂₀N₃O₈S]⁻414.0977---ESI----
[M+Na]⁺[C₁₆H₂₁N₃O₈SNa]⁺438.0945---ESI+---

Note: M refers to the neutral free acid form (C₁₆H₂₁N₃O₈S, MW 415.42 g/mol ).

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of Cephalosporin C sodium salt in a water/acetonitrile (95:5) mixture containing 0.1% formic acid to a concentration of ~1 µg/mL. The acid aids in protonation for positive ion mode ESI.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection (MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-600.

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature for maximal signal of the target ion (m/z 416.1).

    • MS/MS: For fragmentation, isolate the parent ion at m/z 416.1 and apply collision-induced dissociation (CID) energy to generate a product ion spectrum.

Primary Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z 416.1 Frag1 Loss of Acetoxy Side Chain (CH₃COOH) Parent->Frag1 Frag2 Loss of Aminoadipoyl Side Chain Parent->Frag2 Frag3 β-Lactam Ring Opening Parent->Frag3 NMR_Workflow A Prepare Sample (5-10 mg in D₂O) B Acquire 1D Spectra (¹H and ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Process Spectra (FT, Phasing) C->D E Assign Signals using 1D & 2D Data D->E F Confirm Final Structure E->F

Caption: Logical workflow for the complete NMR structural assignment.

Conclusion

The spectroscopic profile of Cephalosporin C sodium salt is a composite of distinct signatures derived from multiple analytical techniques. UV-Vis spectroscopy provides a simple and robust method for quantification via its chromophore at 260 nm. FT-IR serves as a rapid identity check, with the β-lactam carbonyl stretch at ~1780 cm⁻¹ being the most definitive feature. Mass spectrometry confirms the molecular weight and formula with high precision, while NMR spectroscopy provides the ultimate confirmation of the intricate covalent structure. Together, these techniques form a self-validating analytical system, ensuring the identity, purity, and quality of this pivotal pharmaceutical precursor. This guide equips the modern scientist with the foundational data and methodological rationale required for the confident and competent analysis of Cephalosporin C.

References

  • Khan, N. T. (n.d.). Cephalosporin C chemical structure [8]Molecular formula: C 16 H 21 N 3... ResearchGate. Retrieved from [Link]

  • (n.d.). Structure of cephalosporin C. Cephalosporin C consists of D-amino... ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Cephalosporin C. Retrieved from [Link]

  • Abraham, E. P., & Newton, G. G. F. (1961). The structure of cephalosporin C. Biochemical Journal, 79(2), 377–393. Retrieved from [Link]

  • (1964). The Cephalosporin C Group. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 61, 529-541. Retrieved from [Link]

  • (n.d.). Cephalosporin C. The Merck Index Online. Retrieved from [Link]

  • Scandola, M., Gabetta, B., & Casetta, B. (1999). Electrospray mass spectrometry in the structural characterization of cephalosporins. Journal of Mass Spectrometry, 34(4), 268-275. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporin C. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporin C sodium. PubChem Compound Database. Retrieved from [Link]

  • Neuss, N., Nash, C. H., Lemke, P. A., & Grutzner, J. B. (1973). The use of 13C nmr (cmr) spectroscopy in biosynthetic studies of /^-lactam antibiotics I. Proceedings of the Royal Society of London. Series B. Biological Sciences, 184(1076), 335-349. Retrieved from [Link]

  • Chemsrc. (n.d.). Cephalosporin C sodium salt | CAS#:51762-04-0. Retrieved from [Link]

  • DC Chemicals. (n.d.). Cephalosporin C Na salt|cas 74970-31-3. Retrieved from [Link]

  • El-Shabrawy, Y. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of Applied Spectroscopy, 82, 821-835. Retrieved from [Link]

  • Pascual, A. (2007). 13C NMR spectroscopy of some third-generation cephalosporins, their synthetic intermediaries and reaction byproducts. Magnetic Resonance in Chemistry, 45(3), 236-239. Retrieved from [Link]

  • SpectraBase. (n.d.). Cephalosporin C - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics.... ResearchGate. Retrieved from [Link]

  • Patel, S. A., Patel, N. J., & Patel, M. M. (2011). Development and validation of UV spectrophotometric method for the estimation of Ceftriaxone Sodium in nanoparticles. Der Pharma Chemica, 3(6), 46-52. Retrieved from [Link]

  • Schapoval, E. E. S., de Souza, M., & Steppe, M. (2008). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefuroxime Sodium in Pharmaceutical Products. Journal of the AOAC International, 91(5), 1039-1043. Retrieved from [Link]

  • (2021). The identification of cephalosporins antibiotics using IR spectroscopy and chemometric algorithms. Journal of Pharmaceutical and Biomedical Analysis, 20, 23-30. Retrieved from [Link]

  • Pedroso, T. M., & Salgado, H. R. N. (2014). Validation of cefazolin sodium by UV-spectrophotometric method. International Journal of Pharmaceutical Sciences and Research, 5(8), 3460-3466. Retrieved from [Link]

  • Kurbanova, M., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-241. Retrieved from [Link]

  • de Almeida, M. V., de Oliveira, M. C. F., & de Souza, M. V. N. (2008). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(5), 1093-1103. Retrieved from [Link]

  • Arul, D., & Ramkuma, G. (2011). Spectral Measurements and Qualitative Analysis of Ceftriaxone and Cefotaxime. Rasayan Journal of Chemistry, 4(3), 568-575. Retrieved from [Link]

  • Scandola, M., Gabetta, B., & Casetta, B. (1999). Electrospray mass spectrometry in the structural characterization of cephalosporins. Journal of Mass Spectrometry, 34(4), 268-275. Retrieved from [Link]

  • Li, J., et al. (2021). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal, 56(10), 836-841. Retrieved from [Link]

  • (n.d.). The FTIR spectra of CFZ and SBT in the region of 4000–400 cm⁻¹. ResearchGate. Retrieved from [Link]

  • Al-Okab, R. A. (2016). New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. Arabian Journal of Chemistry, 9, S1413-S1419. Retrieved from [Link]

  • (n.d.). IR spectra of ceftriaxone (CFT). ResearchGate. Retrieved from [Link]

  • (n.d.). FT-IR spectrum of ceftriaxone sodium loaded-CS-NP. ResearchGate. Retrieved from [Link]

  • (n.d.). 1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II. ResearchGate. Retrieved from [Link]

Sources

Cephalosporin C Sodium Salt: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Cephalosporin C sodium salt, a pivotal molecule in the landscape of β-lactam antibiotics. From its fundamental chemical identity to its intricate biosynthesis and industrial-scale production, this document offers a technical narrative designed for researchers, scientists, and professionals engaged in drug development. Herein, we will dissect the causality behind experimental choices, underscore the importance of self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Identity and Physicochemical Properties

Cephalosporin C, while not a potent antibiotic in its native form, serves as a crucial precursor for a vast array of semi-synthetic cephalosporin drugs.[1][2][3] Its sodium salt is the common form utilized in these synthetic endeavors.

A critical first step in any scientific endeavor is the unambiguous identification of the substance . The Chemical Abstracts Service (CAS) number for Cephalosporin C sodium salt is 51762-04-0 .[][5][6] It is important to distinguish this from the CAS number of its free acid form, which is 61-24-5.[1][][7]

PropertyValueSource
CAS Number 51762-04-0[][5][6]
Molecular Formula C₁₆H₂₀N₃NaO₈S[][5][8]
Molecular Weight 437.40 g/mol [][8]
Appearance Solid[][8]
Storage Store at -20°C[][8]

Cephalosporin C possesses a unique chemical architecture, featuring a β-lactam ring fused to a six-membered dihydrothiazine ring.[9][10] This core structure, 7-aminocephalosporanic acid (7-ACA), is the foundation upon which the diverse functionalities of modern cephalosporins are built.[11] The molecule also contains an acyl side chain derived from D-α-aminoadipic acid.[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of cephalosporins, including the derivatives of Cephalosporin C, lies in their ability to disrupt the synthesis of the bacterial cell wall.[12][13][14] This action is primarily achieved through the irreversible inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[12][13][14] Peptidoglycan provides structural integrity to the bacterial cell wall, and its compromised synthesis leads to cell lysis and bacterial death.[12][15]

The β-lactam ring of the cephalosporin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase.[12] This mimicry allows the cephalosporin to bind to the active site of the PBP, leading to the acylation of a serine residue and the inactivation of the enzyme.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Catalyzes Cross-linking Inactivated_PBP Inactivated PBP (Acylated) PBP->Inactivated_PBP Peptidoglycan_precursors Peptidoglycan Precursors (D-Ala-D-Ala termini) Peptidoglycan_precursors->PBP Binds to Cephalosporin Cephalosporin C Derivative Cephalosporin->PBP Irreversibly Binds & Inactivates No_Crosslinking Inhibition of Cross-linking Inactivated_PBP->No_Crosslinking Leads to Lysis Cell Lysis No_Crosslinking->Lysis Results in

Caption: Mechanism of action of cephalosporins.

Biosynthesis: A Fungal Secondary Metabolite

Cephalosporin C is a secondary metabolite produced by the filamentous fungus Acremonium chrysogenum (formerly known as Cephalosporium acremonium).[2][9][16][17] Its biosynthesis is a complex enzymatic pathway that shares its initial steps with the production of penicillin.[15]

The key steps in the biosynthesis of Cephalosporin C are:

  • Formation of Isopenicillin N: This is the common precursor for both penicillins and cephalosporins.[15]

  • Isomerization to Penicillin N: The L-α-aminoadipyl side chain of isopenicillin N is isomerized to the D-configuration.[15]

  • Ring Expansion: The five-membered thiazolidine ring of penicillin N is expanded to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[15]

  • Hydroxylation: DAOC is hydroxylated to form deacetylcephalosporin C (DAC).

  • Acetylation: The final step involves the acetylation of DAC to yield Cephalosporin C.[15]

G cluster_biosynthesis Cephalosporin C Biosynthetic Pathway Amino_Acids L-α-aminoadipic acid L-cysteine L-valine IPN Isopenicillin N Amino_Acids->IPN ACV synthetase PenN Penicillin N IPN->PenN Isopenicillin N epimerase DAOC Deacetoxycephalosporin C PenN->DAOC DAOC synthase (expendase) DAC Deacetylcephalosporin C DAOC->DAC DAOC hydroxylase CPC Cephalosporin C DAC->CPC DAC acetyltransferase

Caption: Biosynthetic pathway of Cephalosporin C.

Industrial Production and Purification

The industrial-scale production of Cephalosporin C is a cornerstone of the antibiotic manufacturing industry.[18] It is primarily achieved through aerobic fermentation of high-yielding strains of Acremonium chrysogenum.[9][16][19]

Fermentation

The fermentation process is typically carried out in large bioreactors under controlled conditions.[9] Key parameters that are meticulously controlled include:

ParameterOptimal Range/ConditionRationaleSource
Temperature 28°CEnsures optimal fungal growth and enzyme activity.[9][16]
pH Maintained at 7.2Critical for fungal metabolism and antibiotic stability.[9][16]
Dissolved Oxygen Above 30% saturationCephalosporin C production is an aerobic process.[9][16]
Carbon Source Sucrose, glucose, molassesProvides energy for fungal growth and biosynthesis.[9][16]
Nitrogen Source Ammonium sulfate, peptoneEssential for building biomass and enzymes.[16]
Methionine SupplementedActs as a sulfur donor and stimulates production.[9]

The fermentation is typically run for approximately 144 hours, with the majority of Cephalosporin C being produced during the idiophase, after the primary growth phase.[9][16]

Downstream Processing

Following fermentation, the Cephalosporin C must be recovered and purified from the complex fermentation broth. This multi-step process, known as downstream processing, is critical for obtaining a high-purity product.[9]

A typical downstream processing workflow includes:

  • Biomass Removal: The fungal mycelia are separated from the broth, usually by filtration.[20]

  • Protein Precipitation: The pH of the supernatant is lowered to precipitate proteins and other impurities.[20]

  • Adsorption/Ion-Exchange Chromatography: The clarified broth is passed through a column containing a resin that selectively binds Cephalosporin C. This is a key purification step.[9]

  • Elution and Concentration: The bound Cephalosporin C is then eluted from the resin, and the resulting solution is concentrated, often using membrane filtration techniques like nanofiltration.[11]

  • Crystallization: The concentrated solution is treated to induce crystallization of Cephalosporin C.

  • Drying: The purified crystals are dried to yield the final product.

G cluster_downstream Downstream Processing of Cephalosporin C Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Clarified_Broth Clarified Broth Filtration->Clarified_Broth Mycelia Mycelia (Waste) Filtration->Mycelia Chromatography Adsorption/Ion-Exchange Chromatography Clarified_Broth->Chromatography Elution Elution & Concentration Chromatography->Elution Crystallization Crystallization Elution->Crystallization Drying Drying Crystallization->Drying Final_Product Purified Cephalosporin C Drying->Final_Product

Caption: Downstream processing workflow for Cephalosporin C.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the purity, identity, and potency of Cephalosporin C sodium salt. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most widely used technique for the quantitative analysis of cephalosporins.[21][22] It offers high selectivity and accuracy, allowing for the separation of Cephalosporin C from related impurities and degradation products.[21]

A General HPLC Protocol:

  • Sample Preparation: A known weight of the Cephalosporin C sodium salt is accurately dissolved in a suitable solvent, typically a mixture of the mobile phase components.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.[23]

    • Mobile Phase: A buffered aqueous solution with an organic modifier like methanol or acetonitrile is typical. For instance, a mobile phase could consist of a 0.02 M phosphate buffer at pH 3.5 with 5% methanol.[23]

    • Flow Rate: A flow rate of around 1.0 mL/min is often employed.[2]

    • Detection: UV detection at 254 nm is standard, as Cephalosporin C strongly absorbs ultraviolet light.[1][2][23]

  • Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The retention time and peak area of the Cephalosporin C are recorded.

  • Quantification: The concentration of Cephalosporin C is determined by comparing its peak area to that of a certified reference standard.

Spectroscopic Methods

Spectrophotometry provides a simpler, more rapid method for routine analysis, though it is less specific than HPLC.[24][25] The analysis is based on the inherent UV absorbance of the cephalosporin molecule or through colorimetric reactions.[25]

Applications in Drug Development

The primary application of Cephalosporin C is as a starting material for the synthesis of semi-synthetic cephalosporin antibiotics.[2][11] The native molecule has relatively weak antibacterial activity.[1] However, chemical or enzymatic cleavage of the D-α-aminoadipyl side chain yields 7-aminocephalosporanic acid (7-ACA), the core building block for a multitude of potent, broad-spectrum cephalosporins.[11]

The subsequent addition of various side chains to the 7-ACA nucleus allows for the fine-tuning of the antibiotic's properties, including its spectrum of activity, resistance to β-lactamases, and pharmacokinetic profile.[12] This has led to the development of multiple generations of cephalosporins, each with distinct advantages in treating a wide range of bacterial infections.[9][12][13]

References

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum.
  • Wikipedia. (n.d.). Cephalosporin C.
  • PubChem. (n.d.). cephalosporin C biosynthesis.
  • Wikipedia. (n.d.). Cephalosporin.
  • Online Biology Notes. (n.d.). Antibiotics - Cephalosporins.
  • Urology Textbook. (n.d.).
  • BOC Sciences. (n.d.). CAS 51762-04-0 Cephalosporin C sodium salt.
  • Xcess Biosciences. (n.d.). Cephalosporin C sodium.
  • Axios Research. (n.d.). Cephalosporin C Sodium Salt - CAS - 51762-04-0.
  • Sigma-Aldrich. (n.d.). Cephalosporin.
  • AdooQ BioScience. (n.d.). Cephalosporin C sodium salt.
  • Taylor & Francis. (n.d.). Cephalosporin C – Knowledge and References.
  • StatPearls - NCBI Bookshelf. (n.d.). Cephalosporins.
  • ASM Journals. (n.d.). Biosynthesis of Cephalosporin C: I.
  • PubChem. (n.d.). Cephalosporin C | C16H21N3O8S | CID 65536.
  • PMC - NIH. (n.d.). Recent analytical methods for cephalosporins in biological fluids.
  • PubMed. (n.d.). Industrial production of beta-lactam antibiotics.
  • SlideShare. (n.d.). Pharmaceutical note on cephalosporins.pptx.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • YouTube. (2021, April 27). Total synthesis of Cephalosporin C (R B Woodward).
  • PubMed. (2022, September 17).
  • MDPI. (2023, January 20).
  • ACS Publications. (n.d.). Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C | Industrial & Engineering Chemistry Research.
  • SciSpace. (n.d.). The structure of cephalosporin C.
  • ResearchGate. (n.d.). Cephalosporin C chemical structure[16] Molecular formula: C 16 H 21 N 3....

  • Bonatech. (n.d.).
  • ResearchGate. (2012, April 17). EFFECTIVE EXTRACTION OF CEPHALOSPORIN C FROM WHOLE FERMENTATION BROTH OF ACREMONIUM CHRYSOGENUM UTILIZING AQUEOUS TWO PHASE SY.
  • PubMed. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for Cephalosporin C Sodium Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation process for producing Cephalosporin C (CPC), a crucial precursor for a wide range of semi-synthetic cephalosporin antibiotics. The protocols and notes herein are designed to offer both practical, step-by-step instructions and a deep understanding of the underlying scientific principles that govern high-yield production.

Introduction: The Significance of Cephalosporin C

Cephalosporin C is a β-lactam antibiotic produced by the filamentous fungus Acremonium chrysogenum (reclassified as Hapsidospora chrysogena).[1][2] While its intrinsic antibacterial activity is modest, its core structure, the 7-aminocephalosporanic acid (7-ACA) nucleus, is the foundational building block for the synthesis of a vast arsenal of potent, broad-spectrum cephalosporin drugs.[3] The industrial production of CPC is exclusively achieved through fermentation, a complex bioprocess that has been extensively optimized over decades through strain improvement and process engineering.[2][4]

The journey from a wild-type fungal strain to a high-yielding industrial producer involves a multifaceted approach, encompassing classical strain improvement through mutagenesis and selection, as well as modern recombinant DNA technology.[2][5][6] This guide will delve into the critical aspects of this process, from the selection and maintenance of high-producing strains to the intricacies of fermentation media, process control, and downstream purification to obtain the final product, Cephalosporin C sodium.

The Producer Organism: Acremonium chrysogenum

A. chrysogenum is a filamentous fungus that reproduces asexually.[1] Its morphology and physiology are intricately linked to its ability to produce CPC. Industrial production strains are often significantly improved through multiple rounds of random mutagenesis, leading to variants that can produce 200-300 times more CPC than the wild-type strain.[2]

Key Characteristics for Fermentation:

  • Aerobic Nature: The biosynthesis of Cephalosporin C is a strictly aerobic process, making oxygen supply a critical parameter in fermentation.[7][8]

  • Shear Sensitivity: As a filamentous organism, A. chrysogenum can be sensitive to high shear stress from mechanical agitation in stirred-tank bioreactors, which can affect its morphology and productivity.[8]

  • Complex Nutrient Requirements: The fungus requires a balanced supply of carbon, nitrogen, phosphorus, and trace elements for both growth and secondary metabolite production.[1][7]

Cephalosporin C Biosynthesis Pathway

Understanding the biochemical route to CPC is fundamental to optimizing the fermentation process. The pathway begins with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[9]

Cephalosporin_C_Biosynthesis cluster_0 Cytoplasm L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV Isopenicillin N Isopenicillin N ACV->Isopenicillin N IPNS Penicillin N Penicillin N Isopenicillin N->Penicillin N Isopenicillin N Epimerase (Peroxisome) DAOC Deacetoxycephalosporin C (DAOC) Penicillin N->DAOC DAOCS DAC Deacetylcephalosporin C (DAC) DAOC->DAC DACS Cephalosporin C Cephalosporin C DAC->Cephalosporin C DAC-AT (cefG) Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Maintenance Strain Maintenance (Cryopreservation) Inoculum_Dev_1 Stage 1 Inoculum (Seed Flasks) Strain_Maintenance->Inoculum_Dev_1 Inoculum_Dev_2 Stage 2 Inoculum (Seed Fermenter) Inoculum_Dev_1->Inoculum_Dev_2 Production_Fermenter Production Fermenter (Fed-Batch) Inoculum_Dev_2->Production_Fermenter Process_Control Process Control (pH, Temp, DO, Feeding) Production_Fermenter->Process_Control Harvest Harvest & Cell Removal Process_Control->Harvest Purification Purification (Chromatography/Extraction) Harvest->Purification Crystallization Crystallization (CPC Sodium Salt) Purification->Crystallization Final_Product Final Product (Cephalosporin C Sodium) Crystallization->Final_Product

Sources

Application Notes and Protocols for the Purification of Cephalosporin C Sodium from Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Cephalosporin C Purification

Cephalosporin C (CPC) is a pivotal β-lactam antibiotic precursor produced via fermentation, primarily by the fungus Acremonium chrysogenum.[1][2] While the fermentation processes for CPC have been extensively optimized, its recovery and purification from the complex fermentation broth present significant downstream processing challenges. The broth is a heterogeneous mixture containing the desired antibiotic, residual nutrients, proteins, pigments, and other metabolites, including structurally similar impurities like deacetylcephalosporin C (dCPC).[3]

The primary objective of the purification process is to isolate Cephalosporin C and convert it to a stable, crystalline sodium salt of high purity and potency, suitable for the subsequent enzymatic or chemical conversion to 7-aminocephalosporanic acid (7-ACA), the core intermediate for many semi-synthetic cephalosporin antibiotics.[4] This guide provides a comprehensive overview of the scientific principles and detailed protocols for the multi-step purification of Cephalosporin C sodium, designed for researchers, scientists, and drug development professionals.

Overall Purification Workflow

The purification of Cephalosporin C sodium from fermentation broth is a multi-stage process designed to systematically remove impurities and concentrate the target molecule. The typical workflow involves initial clarification to remove cells and large debris, a capture step to isolate CPC from the soluble impurities, an intermediate purification and decolorization stage, and a final polishing step involving crystallization of the sodium salt.

Cephalosporin C Purification Workflow fermentation_broth Fermentation Broth clarification Step 1: Clarification (Membrane Filtration) fermentation_broth->clarification Mycelia, Solids capture Step 2: Capture & Concentration (Adsorption Chromatography) clarification->capture Clarified Broth intermediate_purification Step 3: Intermediate Purification (Elution & Decolorization) capture->intermediate_purification CPC-loaded Resin final_polishing Step 4: Final Polishing (Crystallization) intermediate_purification->final_polishing Purified CPC Eluate final_product High-Purity Cephalosporin C Sodium Salt final_polishing->final_product

Caption: A high-level overview of the multi-step purification process for Cephalosporin C sodium salt from fermentation broth.

Step 1: Broth Pre-treatment and Clarification

Scientific Rationale: The initial step aims to remove insoluble components such as fungal mycelia and other suspended solids from the fermentation broth. This is crucial to prevent fouling of downstream chromatography columns and to improve the efficiency of subsequent purification steps. Membrane filtration, particularly ultrafiltration, is a widely adopted method for this purpose as it effectively separates macromolecules like proteins and polysaccharides, which can interfere with CPC binding to chromatographic resins.[5]

Protocol 1: Membrane Filtration for Broth Clarification
  • Initial Filtration: Pass the fermentation broth through a coarse filter (e.g., 5 µm filter paper) to remove large particles and mycelia.

  • Microfiltration/Ultrafiltration:

    • Subject the pre-filtered broth to a cross-flow filtration system equipped with a microfiltration (MF) membrane (e.g., 0.2 µm) or an ultrafiltration (UF) membrane. A UF membrane with a molecular weight cut-off (MWCO) of 10-30 kDa is often used to remove dissolved proteins and other high molecular weight impurities.

    • Maintain a transmembrane pressure of approximately 1.0 bar and a temperature of around 30°C.

  • Acidification (Optional but Recommended): Adjust the pH of the clarified filtrate to approximately 3.0. This can help to precipitate some remaining proteins and prepare the broth for the subsequent adsorption step.[5]

  • Final Filtration: If acidification was performed, centrifuge or filter the broth again to remove any precipitated impurities.

Step 2: Capture and Concentration by Adsorption Chromatography

Scientific Rationale: This is the primary capture step designed to selectively adsorb Cephalosporin C from the clarified broth, thereby concentrating it and separating it from a large volume of water and soluble impurities. Both non-ionic macroporous resins and ion-exchange resins are commonly used.

  • Non-ionic Macroporous Resins (e.g., Amberlite XAD series, Diaion HP-20): These resins utilize hydrophobic interactions to adsorb CPC. The adsorption is typically more effective at a lower pH where CPC is less dissociated.[6]

  • Ion-Exchange Resins (e.g., Dowex, Amberlite IRA series): These resins separate molecules based on their net charge. Since CPC is amphoteric, its charge can be manipulated by adjusting the pH. Anion-exchange resins are often used to bind the negatively charged carboxylate group of CPC at a neutral or slightly alkaline pH.

Protocol 2.1: Packed Bed Adsorption Chromatography
  • Column Preparation:

    • Pack a chromatography column with a suitable adsorbent resin (e.g., Diaion HP-20 or a weak anion-exchange resin).

    • Equilibrate the column with a suitable buffer at a specific pH (e.g., a slightly acidic buffer for non-ionic resins, or a neutral buffer for anion-exchange resins) until the pH and conductivity of the outlet stream are stable.

  • Loading:

    • Load the clarified and pH-adjusted fermentation broth onto the column at a controlled flow rate. The specific flow rate will depend on the column dimensions and resin characteristics.

  • Washing:

    • After loading, wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound Cephalosporin C from the resin using a suitable eluent.

      • For non-ionic resins, an aqueous solution of a water-miscible organic solvent (e.g., ethanol or acetone) or a buffer with a higher pH can be used.[7]

      • For ion-exchange resins, a buffer with a different pH or a higher ionic strength (e.g., a sodium chloride gradient) is used to disrupt the electrostatic interactions. A dilute formate or acetate buffer at a pH of 2.5 to 5.0 is also effective.[8]

  • Resin Regeneration: After elution, regenerate the resin according to the manufacturer's instructions, typically involving washing with a strong acid or base followed by extensive rinsing with purified water.

Parameter Non-ionic Resin (e.g., Diaion HP-20) Anion-Exchange Resin (e.g., Amberlite IRA-68)
Loading pH 2.5 - 4.06.0 - 7.5
Binding Mechanism Hydrophobic InteractionIon Exchange
Elution Condition Aqueous organic solvent (e.g., 20-50% ethanol) or high pH bufferHigh salt concentration or low pH buffer (e.g., pH 2.5-5.0)
Typical Recovery > 90%> 90%
Protocol 2.2: Expanded Bed Adsorption (EBA) Chromatography

Scientific Rationale: EBA is an innovative technique that combines clarification, concentration, and initial purification into a single step.[9] It is particularly advantageous as it can handle unclarified fermentation broth, thus saving time and reducing product loss associated with separate clarification steps. In EBA, the adsorbent bed is expanded by an upward flow of the mobile phase, creating a fluidized bed that allows cells and debris to pass through while the target molecule is captured by the resin beads.

Expanded_Bed_Adsorption cluster_0 EBA Column column Top Adapter (Raised) Expanded Bed of Resin Beads Bottom Inlet/Distributor waste Cells and Debris column:top->waste Exit product Purified Cephalosporin C column:bottom->product feed Unclarified Fermentation Broth feed->column:bottom Upward Flow elution_buffer Elution Buffer elution_buffer->column:bottom Downward Flow (Packed Bed Mode)

Caption: Schematic of an Expanded Bed Adsorption (EBA) chromatography process for direct capture of Cephalosporin C from unclarified broth.

  • Bed Expansion and Equilibration:

    • Pump equilibration buffer upwards through the EBA column at a flow rate sufficient to expand the adsorbent bed to a stable, fluidized state (typically 2-3 times the settled bed height).

  • Sample Loading:

    • Directly load the unclarified or minimally pre-filtered fermentation broth upwards through the expanded bed. Cells, cell debris, and other particulates will pass through the expanded bed while Cephalosporin C is adsorbed onto the resin beads.

  • Washing:

    • Wash the expanded bed with equilibration buffer in an upward flow to remove any remaining particulates and loosely bound impurities.

  • Elution:

    • Elution can be performed in either expanded or packed bed mode. For a more concentrated product, it is often preferable to stop the upward flow, allow the resin to settle, and then elute the bound CPC in a downward flow direction, similar to conventional packed bed chromatography.

Step 3: Intermediate Purification and Decolorization

Scientific Rationale: The eluate from the capture step, while enriched in Cephalosporin C, may still contain colored impurities and other minor contaminants. Decolorization is a critical step to improve the purity and appearance of the final product. Activated carbon is a common and effective adsorbent for removing these colored bodies.

Protocol 3: Decolorization with Activated Carbon
  • pH Adjustment: Adjust the pH of the CPC eluate to a range of 5.5-6.5.

  • Activated Carbon Treatment:

    • Add powdered activated carbon to the eluate (typically 0.5-2.0% w/v).

    • Stir the mixture at a controlled temperature (e.g., room temperature or slightly chilled) for a specified period (e.g., 30-60 minutes).

  • Removal of Carbon: Filter the solution to remove the activated carbon.

  • Concentration: The decolorized CPC solution can be concentrated using techniques like vacuum evaporation or nanofiltration. The temperature should be kept low (below 30°C) during evaporation to prevent degradation of the heat-sensitive β-lactam ring.[8]

Step 4: Final Polishing by Crystallization

Scientific Rationale: Crystallization is the final purification step to obtain high-purity Cephalosporin C as its sodium salt. This process relies on the principle of supersaturation, where the solubility of the CPC sodium salt is reduced by adding an anti-solvent (a solvent in which it is poorly soluble), leading to the formation of a crystalline solid. This method is highly effective at removing remaining impurities, which are typically more soluble in the mother liquor.

Protocol 4: Anti-Solvent Crystallization of Cephalosporin C Sodium
  • Salt Formation:

    • To the concentrated, decolorized Cephalosporin C solution, add a source of sodium ions. This can be achieved by adding a solution of a sodium salt like sodium acetate or sodium isooctanoate.

  • Addition of Anti-Solvent:

    • Slowly add a water-miscible organic anti-solvent, such as acetone or ethanol, to the solution with constant stirring. Typically, 2 to 3 volumes of acetone per volume of the CPC solution are used.[8]

    • The addition of the anti-solvent will cause the Cephalosporin C sodium salt to precipitate out of the solution as crystals.

  • Crystallization and Maturation:

    • Allow the mixture to stir at a reduced temperature (e.g., 0-5°C) for a period of time to allow for complete crystallization and crystal growth.

    • Seeding with a small amount of pre-existing Cephalosporin C sodium crystals can be beneficial to induce crystallization.[8]

  • Crystal Harvesting and Washing:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the anti-solvent (e.g., cold acetone or methanol) to remove any residual mother liquor. The addition of methanol can improve the filterability of the crystalline slurry.[8]

  • Drying:

    • Dry the crystals under vacuum at a low temperature to obtain the final, high-purity Cephalosporin C sodium salt.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Chromatography - Incomplete binding (incorrect pH, flow rate too high)- Incomplete elution (inappropriate eluent, insufficient volume)- Degradation of CPC (unfavorable pH or temperature)- Optimize loading pH and flow rate.- Test different eluents, increase eluent volume or contact time.- Ensure all steps are performed at recommended temperatures.
Poor Resolution in Chromatography - Column overloading- Improper column packing- High viscosity of the feed- Reduce the amount of sample loaded.- Repack the column.- Dilute the feed or increase the column temperature (if CPC is stable).
Discolored Final Product - Ineffective decolorization- Increase the amount of activated carbon or the contact time.- Ensure the pH is optimal for color removal.
Failure to Crystallize - Solution is not supersaturated- Presence of impurities inhibiting crystallization- Concentrate the solution further before adding the anti-solvent.- Add seed crystals.- Try a different anti-solvent or a combination of anti-solvents.
Gummy or Oily Precipitate Instead of Crystals - Precipitation is too rapid- Presence of certain impurities- Add the anti-solvent more slowly and with vigorous stirring.- Cool the solution slowly.- Perform an additional purification step before crystallization.

References

  • Cephalosporin C Production from Acremonium chrysogenum. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Barreiro, C., & Martín, J. F. (2020). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 104(13), 5679–5691. Retrieved from [Link]

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111–145. Retrieved from [Link]

  • Hicketier, M., & Buchholz, K. (1990). Investigations on cephalosporin C adsorption kinetics and equilibria. Applied Microbiology and Biotechnology, 32(6), 680–685. Retrieved from [Link]

  • Sunresin. (n.d.). Extraction of Cephalosporin C. Retrieved from [Link]

  • Li, C. Y., He, X. M., Fang, F. L., Lan, W. G., & Xia, H. P. (2000). Studies of Cephalosporin C Purification by Ultrafitration. Chemical Journal of Chinese Universities, 21(S1), 122. Retrieved from [Link]

  • McCormick, M. H. (1969). Process for the recovery and purification of cephalosporin c (U.S. Patent No. 3,467,654). U.S. Patent and Trademark Office.
  • Wajid, S., Ahmed, S., Anwar, A., & Khattak, J. Z. K. (2012). Effective extraction of cephalosporin C from whole fermentation broth of Acremonium chrysogenum utilizing aqueous two phase systems. African Journal of Biotechnology, 11(32), 7973-7978. Retrieved from [Link]

  • Martín, J. F., & Liras, P. (1989). Organization and expression of genes involved in the biosynthesis of beta-lactam antibiotics. Advances in Biochemical Engineering/Biotechnology, 39, 153–187.
  • Tosa, T., Mori, T., Fuse, N., & Chibata, I. (1969). Studies on continuous enzyme reactions. V. Kinetics and industrial application of aminoacylase column for continuous optical resolution of acyl-DL-amino acids. Agricultural and Biological Chemistry, 33(7), 1047–1052.
  • Takeda Chemical Industries, Ltd. (1979). Process for isolation and purification of cephalosporin compound (U.S. Patent No. 4,145,539). U.S. Patent and Trademark Office.
  • Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Retrieved from [Link]

  • Thom, C., & Schügerl, K. (1994). Fluidized bed adsorption of cephalosporin C. Biotechnology and Bioengineering, 43(11), 1079–1087. Retrieved from [Link]

  • Anspach, F. B., Curbelo, D., Hartmann, R., Garke, G., & Deckwer, W. D. (1999). Expanded-bed chromatography in primary protein purification.

Sources

Application Notes and Protocols for the Extraction of Cephalosporin C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cephalosporin C Purification

Cephalosporin C (CPC) is a β-lactam antibiotic that serves as a crucial starting material for the synthesis of a multitude of semi-synthetic cephalosporin drugs.[1][2] Produced via fermentation by the fungus Acremonium chrysogenum[3][4], CPC is not directly used as a therapeutic agent. Instead, its core structure, 7-aminocephalosporanic acid (7-ACA), is the key intermediate for creating clinically valuable antibiotics.[1] The global demand for these drugs underscores the importance of efficient and high-purity extraction of Cephalosporin C from complex fermentation broths.[4]

The fermentation broth is a complex mixture containing not only the desired CPC but also a host of impurities such as residual nutrients, proteins, polysaccharides, pigments, and other metabolites.[5] Consequently, a robust downstream processing strategy is paramount to isolate Cephalosporin C sodium salt at a purity level suitable for enzymatic or chemical conversion to 7-ACA. This guide provides an in-depth exploration of the prevalent techniques for Cephalosporin C sodium salt extraction, offering both the theoretical underpinnings and practical, step-by-step protocols for laboratory and pilot-scale operations.

I. Pre-Extraction Broth Treatment: Preparing the Groundwork

The initial step in any successful purification workflow is the removal of insoluble and high-molecular-weight contaminants. This "clarification" phase is critical for preventing the fouling of subsequent chromatography columns and improving the efficiency of later purification steps.

A. Rationale for Broth Pre-Treatment

The fermentation broth is a heterogeneous mixture. The fungal mycelia, if not removed, will clog processing equipment. Soluble proteins and polysaccharides can interfere with the binding of Cephalosporin C to chromatographic resins, significantly reducing the efficiency and capacity of the purification process.[1][2] Therefore, a multi-step pre-treatment is employed to yield a clarified feedstock.

B. Experimental Workflow and Protocol

The pre-treatment of the fermentation broth typically involves filtration to remove mycelia, followed by the precipitation of soluble impurities.

Pre_Treatment_Workflow Fermentation_Broth Crude Fermentation Broth Filtration Filtration (e.g., Plate-and-Frame) Fermentation_Broth->Filtration Mycelia_Waste Mycelial Cake (Waste) Filtration->Mycelia_Waste Removal of Insolubles Clarified_Filtrate Clarified Filtrate Filtration->Clarified_Filtrate Solvent_Addition Solvent Addition (e.g., Acetone) Clarified_Filtrate->Solvent_Addition Precipitation Precipitation of Impurities Solvent_Addition->Precipitation Centrifugation Centrifugation / Filtration Precipitation->Centrifugation Precipitate_Waste Impurity Precipitate (Waste) Centrifugation->Precipitate_Waste Removal of Proteins, Polysaccharides Supernatant Pre-Treated Supernatant (Feed for Chromatography) Centrifugation->Supernatant

Caption: Workflow for Pre-Extraction Broth Treatment.

Protocol 1: Broth Clarification and Impurity Precipitation

  • Filtration: Filter the crude fermentation broth through a plate-and-frame filter press or a similar industrial filtration system to remove fungal mycelia and other suspended solids.[5]

  • Solvent Precipitation: To the clarified filtrate, add 1 to 4 volumes of cold acetone with gentle stirring.[6] This will cause the precipitation of proteins and other high-molecular-weight impurities.

  • Incubation: Allow the mixture to stand at a reduced temperature (e.g., 4°C) for approximately 30 minutes to ensure complete precipitation.[6]

  • Separation: Separate the precipitated impurities from the supernatant containing Cephalosporin C by centrifugation or a second filtration step.[6] The resulting supernatant is the feedstock for the primary purification steps.

II. Primary Purification: Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a cornerstone of Cephalosporin C purification.[1][2][7] This technique separates molecules based on their net surface charge, making it highly effective for isolating the zwitterionic Cephalosporin C from other charged and uncharged molecules.

A. The Science Behind Ion Exchange for CPC Purification

Cephalosporin C possesses both a carboxyl group and an amino group, giving it a net charge that is dependent on the pH of the surrounding solution. At a pH below its isoelectric point, it carries a net positive charge and will bind to a cation exchange resin. Conversely, at a pH above its isoelectric point, it is negatively charged and will bind to an anion exchange resin. This charge versatility allows for flexible purification strategies. The process generally involves four stages: equilibration of the resin, loading of the sample, washing away unbound impurities, and finally, eluting the bound Cephalosporin C with a buffer that disrupts the electrostatic interactions.

B. Experimental Workflow and Protocol

A typical industrial process utilizes a series of ion exchange and adsorption resins to achieve high purity.[1][5]

IEC_Workflow Pretreated_Broth Pre-Treated Broth Adsorption_Column Macroporous Adsorption Resin Column Pretreated_Broth->Adsorption_Column Loading IEC_Column Ion Exchange Resin Column Adsorption_Column->IEC_Column Elution & Loading Decolorization_Column Decolorization Resin Column IEC_Column->Decolorization_Column Elution & Loading CPC_Eluate Purified CPC Eluate Decolorization_Column->CPC_Eluate Final Elution Crystallization Crystallization CPC_Eluate->Crystallization

Caption: Ion Exchange Chromatography Workflow for CPC Purification.

Protocol 2: Ion Exchange Chromatography of Cephalosporin C

  • Resin Selection and Equilibration:

    • Select appropriate resins. A common sequence involves a macroporous non-ionic adsorption resin for initial capture and impurity removal, followed by a specific ion exchange resin for high-resolution purification.[1][5][8]

    • Equilibrate the chosen column with a suitable buffer at a specific pH to ensure the resin is in the correct ionic form for binding.

  • Sample Loading: Pass the pre-treated supernatant through the equilibrated column at a controlled flow rate. The Cephalosporin C will bind to the resin, while many impurities will pass through.

  • Washing: Wash the column with the equilibration buffer to remove any non-specifically bound impurities.

  • Elution: Elute the bound Cephalosporin C from the resin by changing the pH or increasing the salt concentration of the buffer. For example, an aqueous solution of an anionic surfactant can be used as an eluent.[8] The fractions containing the purified Cephalosporin C are collected.

  • Decolorization: The eluate can be passed through a column containing decolorizing resin to remove pigments.[1]

Table 1: Typical Parameters for Ion Exchange Chromatography of CPC

ParameterTypical Range/ValueRationale
Resin Type Macroporous non-ionic, Anion/Cation exchangerInitial capture and desalting, followed by high-resolution separation based on charge.
pH of Loading Adjusted based on resin typeTo ensure CPC has the appropriate charge for binding.
Flow Rate Varies with column sizeOptimized for maximum binding without excessive backpressure.
Elution Buffer pH-adjusted buffers or salt gradientsTo disrupt the electrostatic interaction between CPC and the resin for elution.
Purity Achieved >90%Dependent on the number and type of columns used in series.[1]

III. Alternative and Emerging Technique: Aqueous Two-Phase Extraction (ATPE)

While ion exchange chromatography is a robust method, aqueous two-phase extraction offers an alternative for the primary recovery of Cephalosporin C directly from the fermentation broth.[9]

A. Principles of ATPE

ATPE involves the partitioning of solutes between two immiscible aqueous phases. These phases are typically formed by mixing a polymer (like polyethylene glycol, PEG) and a salt (such as ammonium sulfate or phosphate) in water.[9][10] Different biomolecules will have different affinities for the two phases, leading to their separation. For Cephalosporin C, parameters like the molecular weight of the PEG, the type and concentration of the salt, and the pH of the system can be manipulated to achieve efficient extraction.[9]

B. Experimental Workflow and Protocol

ATPE_Workflow Whole_Broth Whole Fermentation Broth ATPS_Components Addition of PEG & Salt Solution Whole_Broth->ATPS_Components Mixing Vigorous Mixing ATPS_Components->Mixing Phase_Separation Phase Separation (Centrifugation) Mixing->Phase_Separation Top_Phase PEG-Rich Top Phase (Containing CPC) Phase_Separation->Top_Phase Bottom_Phase Salt-Rich Bottom Phase (Cell Debris, Impurities) Phase_Separation->Bottom_Phase CPC_Recovery CPC Recovery from Top Phase Top_Phase->CPC_Recovery

Caption: Aqueous Two-Phase Extraction Workflow.

Protocol 3: Aqueous Two-Phase Extraction of Cephalosporin C

  • System Preparation: Prepare an aqueous two-phase system by mixing appropriate amounts of polyethylene glycol (e.g., PEG 600) and a salt solution (e.g., ammonium sulfate or phosphate).[9] A typical system might consist of 15% (w/w) PEG and 15% (w/w) salt.[11]

  • Extraction: Add the whole or filtered fermentation broth to the two-phase system.

  • Mixing: Mix the components thoroughly to ensure mass transfer of the Cephalosporin C into the preferred phase.

  • Phase Separation: Separate the two phases by centrifugation. The centrifugal force and duration can impact the recovery yield.[9][11]

  • Collection: Collect the phase enriched with Cephalosporin C (typically the PEG-rich phase).[9] This phase can then be further processed.

IV. Final Step: Crystallization of Cephalosporin C Sodium Salt

Crystallization is the final step to obtain Cephalosporin C as a stable, high-purity solid. This process involves the formation of the sodium salt and its precipitation from a solution.

A. Rationale for Crystallization

Crystallization is a powerful purification technique that can significantly increase the purity of a compound. By carefully controlling conditions such as solvent composition, temperature, and pH, the target molecule can be induced to form a highly ordered crystal lattice, leaving impurities behind in the solution.

B. Experimental Workflow and Protocol

A common method involves reacting the purified Cephalosporin C with a sodium salt in a suitable solvent system to induce crystallization.[5]

Crystallization_Workflow CPC_Solution Concentrated CPC Eluate Sodium_Salt_Addition Addition of Sodium Donor (e.g., Sodium Isooctanoate) CPC_Solution->Sodium_Salt_Addition Reaction Salt Formation Reaction Sodium_Salt_Addition->Reaction Antisolvent_Addition Addition of Anti-Solvent Reaction->Antisolvent_Addition Crystallization_Step Crystallization Antisolvent_Addition->Crystallization_Step Filtration_Drying Filtration, Washing, & Drying Crystallization_Step->Filtration_Drying CPC_Crystals High-Purity CPC Sodium Salt Crystals Filtration_Drying->CPC_Crystals

Caption: Crystallization Workflow for CPC Sodium Salt.

Protocol 4: Crystallization of Cephalosporin C Sodium Salt

  • Solution Preparation: The purified Cephalosporin C eluate is concentrated to a thick syrup, often under reduced pressure and at a low temperature (not exceeding 30°C) to prevent degradation.[6]

  • Salt Formation: The concentrated CPC is mixed with a sodium donor, such as sodium isooctanoate, to form the sodium salt.[5]

  • Crystallization Induction: An anti-solvent (a solvent in which the CPC sodium salt is poorly soluble, such as ethanol or methanol) is added to the mixture to induce crystallization.[5][6] Seeding with existing CPC crystals may be necessary to initiate crystallization.[6]

  • Maturation: The slurry is stirred for a period to allow for crystal growth.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of the anti-solvent to remove residual impurities, and then dried under vacuum.[5][6]

V. Quality Control: Purity Assessment

Throughout the extraction process, it is essential to monitor the purity and concentration of Cephalosporin C. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[12][13]

Table 2: Typical HPLC Parameters for CPC Analysis

ParameterTypical Value/Condition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[14]
Mobile Phase Mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)[13][14]
Detection UV spectrophotometry at ~260 nm[15]
Flow Rate 1.0 mL/min[14]

Conclusion

The extraction of Cephalosporin C sodium salt from fermentation broth is a multi-step process that requires a careful combination of separation and purification techniques. The choice of a specific workflow depends on factors such as the desired purity, the scale of production, and economic considerations. The protocols outlined in this guide provide a solid foundation for developing and optimizing a robust and efficient downstream process for this vital antibiotic precursor.

References

  • Sunresin. (n.d.). Extraction of Cephalosporin C. Retrieved from [Link]

  • Microbe Online. (2022). Antibiotics - Cephalosporins. Retrieved from [Link]

  • Sunresin. (n.d.). Extraction of Cephalosporin C. Retrieved from [Link]

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. OMICS International. Retrieved from [Link]

  • Google Patents. (2019). CN110423241B - Process for preparing cephalosporin C sodium salt and 7-aminocephalosporanic acid.
  • Wajid, S., et al. (2012). EFFECTIVE EXTRACTION OF CEPHALOSPORIN C FROM WHOLE FERMENTATION BROTH OF ACREMONIUM CHRYSOGENUM UTILIZING AQUEOUS TWO PHASE SY. ResearchGate. Retrieved from [Link]

  • Google Patents. (1979). US4145539A - Process for isolation and purification of cephalosporin compound.
  • Yang, W. Y., et al. (1994). Extraction of Cephalosporin C From Whole Broth and Separation of Desacetyl Cephalosporin C by Aqueous Two-Phase Partition. PubMed. Retrieved from [Link]

  • Google Patents. (1981). IE46912B1 - Cephalosporin crystallisation process.
  • ACS Publications. (1985). Approaches to Cephalosporin C Purification from Fermentation Broth. Retrieved from [Link]

  • Google Patents. (1969). US3467654A - Process for the recovery and purification of cephalosporin c.
  • ResearchGate. (2012). (PDF) Effective extraction of cephalosporin C from whole fermentation broth of Acremonium chrysogenum utilizing aqueous two phase systems. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Cephalosporin C Production from Acremonium chrysogenum. Retrieved from [Link]

  • MDPI. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Retrieved from [Link]

  • Justia Patents. (2012). Crystalline sodium salt of cephalosporin antibiotic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent analytical methods for cephalosporins in biological fluids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Retrieved from [Link]

  • LCGC International. (2021). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation of cephalosporin C, a penicillin-like antibiotic containing d-α-aminoadipic acid. Retrieved from [Link]

  • ACS Publications. (2022). Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. Retrieved from [Link]

  • Google Patents. (1950). US2528022A - Purification of antibiotics by ion exchange procedures.

Sources

Application Notes and Protocols for the Quantification of Cephalosporin C Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cephalosporin C is a β-lactam antibiotic and a pivotal precursor for the semi-synthetic manufacturing of a vast array of second, third, and fourth-generation cephalosporin drugs.[1] Produced via fermentation of the fungus Acremonium chrysogenum, precise and accurate quantification of Cephalosporin C sodium is critical at multiple stages of drug development and production.[2] From monitoring fermentation yield to ensuring the quality of the final active pharmaceutical ingredient (API), robust analytical methods are indispensable. This guide provides detailed protocols and insights into the three most common and effective analytical techniques for the quantification of Cephalosporin C sodium: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Microbiological Assay. Each method is presented with a focus on the scientific principles underpinning the protocol, ensuring that researchers, scientists, and drug development professionals can not only execute the methods but also understand and troubleshoot them effectively.

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the most widely adopted method for the quantification of Cephalosporin C due to its high specificity, accuracy, and ability to resolve Cephalosporin C from closely related impurities and degradation products. This makes it an ideal stability-indicating assay.[3] The principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. For Cephalosporin C, a polar molecule, reversed-phase HPLC using a C18 column is typically employed.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides good retention and separation of polar to moderately nonpolar compounds like Cephalosporin C from a polar mobile phase.

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or acetate) controls the pH to ensure the consistent ionization state of Cephalosporin C, which is crucial for reproducible retention times. The organic modifier is adjusted to control the elution strength and achieve optimal separation. An ion-pairing agent may also be used to improve peak shape and retention.

  • Detection: Cephalosporin C possesses a chromophore (the cephem ring system) that absorbs UV light.[4] Detection is typically performed at a wavelength around 254-260 nm, which provides a good signal-to-noise ratio.[5]

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s0 Weigh Standard & Sample s1 Dissolve in Diluent (e.g., Mobile Phase) s0->s1 s2 Sonicate to Dissolve s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm Syringe Filter) s3->s4 h0 Equilibrate HPLC System s4->h0 Prepared Samples h1 Inject Standard Solutions h0->h1 h2 Generate Calibration Curve h1->h2 h3 Inject Sample Solutions h2->h3 h4 Acquire Chromatograms h3->h4 d0 Integrate Peak Areas h4->d0 Chromatographic Data d1 Calculate Concentration from Calibration Curve d0->d1 d2 Report Results d1->d2

Caption: Workflow for Cephalosporin C quantification by HPLC.

Detailed Protocol for HPLC Analysis

1. Materials and Reagents:

  • Cephalosporin C Sodium Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium Acetate (analytical grade)

  • Orthophosphoric acid or Acetic Acid (for pH adjustment)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 95:5 (v/v) mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile.[6] Another option is a gradient with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or 260 nm.[5]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the buffer solution and adjust the pH. Filter through a 0.45 µm membrane filter and degas by sonication for at least 15 minutes.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Cephalosporin C Sodium Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation (from Fermentation Broth):

    • Centrifuge the fermentation broth to remove cells and large debris.

    • Filter the supernatant through a 0.45 µm filter.[5]

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in triplicate, starting from the lowest concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions in triplicate.

  • Calculate the concentration of Cephalosporin C in the samples using the regression equation from the calibration curve.

5. Data Presentation: HPLC Method Parameters

ParameterRecommended ConditionRationale
Stationary Phase C18 (4.6 x 250 mm, 5 µm)Provides excellent separation for polar analytes like Cephalosporin C.[6]
Mobile Phase 95:5 (v/v) 0.1 M Ammonium Acetate (pH 5.6) : AcetonitrileBuffered mobile phase ensures consistent ionization and reproducible retention.[6]
Flow Rate 1.0 mL/minOptimal for good separation efficiency without excessive backpressure.
Temperature 30°CMaintains consistent retention times and improves peak shape.[6]
Detection UV at 254 or 260 nmWavelengths of maximum absorbance for the cephem chromophore.[5]
Injection Volume 20 µLA standard volume for good sensitivity and peak shape.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method for quantifying Cephalosporin C compared to HPLC. However, it is less specific and more susceptible to interference from other UV-absorbing compounds in the sample matrix. This method is best suited for the analysis of relatively pure samples. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Causality Behind Experimental Choices
  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) for the analyte is chosen to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law. For cephalosporins, the λmax is typically around 260 nm due to the π → π* electronic transitions in the conjugated cephem ring system.[4]

  • Solvent: The solvent must be transparent in the UV region of interest and should not react with the analyte. Water or a suitable buffer is commonly used for Cephalosporin C sodium.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis p0 Weigh Standard & Sample p1 Dissolve in Solvent (e.g., Purified Water) p0->p1 p2 Create Serial Dilutions (Standards & Sample) p1->p2 m0 Set Wavelength to λmax (approx. 260 nm) p2->m0 Prepared Solutions m1 Blank with Solvent m0->m1 m2 Measure Absorbance of Standards & Sample m1->m2 a0 Plot Calibration Curve (Absorbance vs. Conc.) m2->a0 Absorbance Data a1 Calculate Sample Conc. from Regression Line a0->a1 a2 Report Results a1->a2

Caption: Workflow for Cephalosporin C quantification by UV-Vis.

Detailed Protocol for UV-Vis Spectrophotometric Analysis

1. Materials and Reagents:

  • Cephalosporin C Sodium Reference Standard

  • Purified water or a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Cephalosporin C Sodium Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with purified water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in purified water, and dilute to a concentration expected to be within the calibration range. For impure samples, a preliminary purification step may be necessary.

4. Analysis Procedure:

  • Turn on the spectrophotometer and allow it to warm up.

  • Perform a wavelength scan of a standard solution (e.g., 15 µg/mL) from 200 to 400 nm to determine the λmax, which is expected to be around 260 nm.

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent (purified water) as a blank.

  • Measure the absorbance of each working standard solution and the sample solution in triplicate.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

5. Data Presentation: UV-Vis Method Parameters

ParameterRecommended ConditionRationale
Wavelength (λmax) ~260 nmCorresponds to the maximum absorbance of the cephem chromophore, ensuring high sensitivity.[4]
Solvent Purified Water or Phosphate Buffer (pH 7.0)Provides a transparent medium that does not interfere with the measurement.
Concentration Range 5 - 25 µg/mLA typical range that adheres to Beer-Lambert's law for this compound.
Cuvette Path Length 1 cmStandard path length for consistency and comparability of results.

Method 3: Microbiological Assay

The microbiological assay is a potency-based method that determines the concentration of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. This method is particularly valuable because it measures the biological activity of the antibiotic, which may not be discernible by chemical methods like HPLC or UV-Vis, especially if degradation products are present that are chemically similar but biologically inactive. The agar diffusion assay (cylinder-plate method) is a common approach referenced in the United States Pharmacopeia (USP).[7]

Causality Behind Experimental Choices
  • Test Microorganism: The choice of microorganism is critical. It must be highly sensitive to Cephalosporin C. For Cephalosporin C, Alcaligenes faecalis has been reported as a suitable test organism.[8]

  • Growth Medium: The medium must support the vigorous growth of the test organism while not interfering with the activity of the antibiotic.

  • Assay Design: A parallel line assay model is often used, comparing the dose-response of the test sample to that of a reference standard. This allows for the calculation of the relative potency of the sample.

Experimental Workflow: Microbiological Agar Diffusion Assay

Microbio_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p0 Prepare Culture Media p1 Prepare Inoculum (e.g., Alcaligenes faecalis) p0->p1 p2 Prepare Seeded Agar Plates p1->p2 a0 Place Cylinders on Agar p2->a0 p3 Prepare Standard & Sample Dilutions in Buffer a1 Fill Cylinders with Standard & Sample Solutions p3->a1 a0->a1 a2 Incubate Plates a1->a2 d0 Measure Diameters of Inhibition Zones a2->d0 Inhibition Zones d1 Plot Log(Conc.) vs. Zone Diameter for Standard d0->d1 d2 Calculate Potency of Sample d1->d2

Caption: Workflow for Cephalosporin C potency by microbiological assay.

Detailed Protocol for Microbiological Assay

1. Materials and Reagents:

  • Cephalosporin C Sodium Reference Standard

  • Test Microorganism: Alcaligenes faecalis ATCC 8750[8]

  • Culture Media (e.g., Tryptic Soy Agar for maintenance, appropriate assay agar as per USP <81>)[7]

  • Phosphate Buffer (pH 6.0)

  • Sterile stainless steel cylinders

  • Sterile Petri dishes

2. Preparation of Inoculum and Plates:

  • Prepare and sterilize the culture media according to the manufacturer's instructions.

  • Maintain a stock culture of Alcaligenes faecalis. From this, prepare a fresh suspension of the organism in sterile saline or buffer. Adjust the suspension to a specific turbidity to ensure a consistent inoculum density.

  • Prepare the assay plates by pouring a base layer of agar. Once solidified, pour a top layer of agar seeded with the prepared inoculum.

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh the Cephalosporin C Sodium Reference Standard and dissolve in phosphate buffer (pH 6.0) to obtain a known concentration.

  • Working Standard and Sample Solutions: From the stock solutions of the standard and the sample, prepare a series of at least three dilutions in phosphate buffer. The concentrations should be chosen to produce zones of inhibition that fall on the linear portion of the dose-response curve.

4. Assay Procedure:

  • Place 6 sterile cylinders on the surface of each inoculated agar plate, spaced evenly.

  • Fill three alternate cylinders with a median concentration of the reference standard and the other three cylinders with the corresponding concentration of the sample.

  • Incubate the plates under specified conditions (e.g., 32-35°C) for 16-18 hours.

  • After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.

5. Calculation of Potency:

  • Calculate the average zone diameter for the standard and the sample at each concentration level.

  • Plot the logarithm of the concentration against the zone diameter for the standard solutions to establish a standard curve.

  • Determine the potency of the sample by comparing its zone of inhibition to the standard curve. Detailed statistical analysis as described in USP General Chapter <81> should be performed to ensure the validity of the assay.[7]

Comparison of Analytical Methods

FeatureHPLCUV-Vis SpectrophotometryMicrobiological Assay
Specificity High (can separate from impurities)Low (interference from other UV-absorbing compounds)High (measures biological activity)
Sensitivity HighModerateModerate to High
Precision HighHighModerate
Speed Moderate (10-15 min per sample)Fast (<5 min per sample)Slow (requires overnight incubation)
Cost High (equipment and solvent costs)LowLow to Moderate
Primary Use Purity, stability, and assay of API and formulationsQuick assay of pure substancesPotency determination, biological activity

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Cephalexin. Retrieved from [Link]

  • Miller, T. W. (1978). High Performance Liquid Chromatographic Analysis of Fermentation Broths: Cephalosporin C and Tylosin.
  • Vilanova, B., Muñoz, F., & Blanco, F. G. (1992). Analysis of the UV Absorption Band of Cephalosporins. Applied Spectroscopy, 46(1), 125-130.
  • Vilanova, B., Muñoz, F., Donoso, J., & Blanco, F. G. (1992). Analysis of the UV Absorption Band of Cephalosporins. ResearchGate. Retrieved from [Link]

  • Okeke, C. I., & Nnamani, P. O. (2007). Spectrophotometric determination of some cephalosporin antibiotics using Prussian blue reaction. African Journal of Biotechnology, 6(10).
  • Wikipedia. (2023). Cephalosporin C. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <81> Antibiotics—Microbial Assays.
  • Pedroso, T. M., & Salgado, H. R. N. (2013). Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Physical Chemistry, 3(1), 11-20.
  • Signs, S. A., File, T. M., & Tan, J. S. (1984). High-pressure liquid chromatographic method for analysis of cephalosporins. Antimicrobial agents and chemotherapy, 26(5), 652–655.
  • Pisano, M. A., & Stolar, M. H. (1974). Production of Cephalosporin C by Paecilomyces persicinus P-10. Antimicrobial agents and chemotherapy, 6(4), 457–461.
  • Jain, A., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC AND ULTRAVIOLET SPECTROPHOTOMETRIC METHOD FOR THE QUANTITATIVE ESTIMATION OF CEFUROXIME SO. International Journal of Research in Pharmacy and Chemistry.
  • Sahu, R., & Patel, V. B. (2011). HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS. International Journal of Pharmaceutical Sciences and Research.
  • CPT Labs. (n.d.). Antibiotic Potency Testing USP. Retrieved from [Link]

  • Darwish, I. A., et al. (2023). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific reports, 13(1), 221.
  • Salgado, H. R. N., & de Oliveira, C. L. (2013). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. Brazilian Journal of Pharmaceutical Sciences, 49(4), 753-762.
  • Nassar, S. H., et al. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(2), 585-593.
  • Ali, N. W., et al. (2016). New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. Arabian Journal of Chemistry, 9, S1361-S1369.
  • Salgado, H. R. N., & Oliveira, C. L. (2013). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. SciELO. Retrieved from [Link]

  • Salgado, H. R. N., & Oliveira, C. L. (2013). A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. ResearchGate. Retrieved from [Link]

  • da Silva, A. F. C. (2023). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. RUN - UNL Repository.
  • PubChem. (n.d.). Cephalosporin C. Retrieved from [Link]

  • Chen, Y., et al. (2022). Genomic and resistome analysis of Alcaligenes faecalis strain PGB1 by Nanopore MinION and Illumina Technologies. BMC genomics, 23(1), 322.
  • Science.gov. (n.d.). bacteria alcaligenes faecalis: Topics by Science.gov. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Implementation of the European Pharmacopoeia Supplement 11.3 – Notification for CEP holders. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). Implementation of the 11th Edition of European Pharmacopoeia – Notification for CEP holders. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

Sources

Application Note: Cephalosporin C Sodium as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the use of Cephalosporin C sodium as a reference standard in High-Performance Liquid Chromatography (HPLC). Cephalosporin C is a pivotal intermediate in the biosynthesis of many cephalosporin antibiotics, and its accurate quantification is critical in research, development, and quality control of these life-saving drugs. This document details the essential physicochemical properties of Cephalosporin C sodium, a robust HPLC protocol for its analysis, and the underlying scientific principles for the methodological choices. Furthermore, it outlines a systematic approach to method validation and system suitability to ensure data integrity and reliability, in line with regulatory expectations. This guide is intended for researchers, analytical scientists, and drug development professionals working with cephalosporin-based compounds.

Introduction to Cephalosporin C and the Role of HPLC

Cephalosporin C, an antibiotic belonging to the β-lactam class, was originally isolated from the fungus Acremonium chrysogenum. While its intrinsic antibacterial activity is modest, it serves as the foundational molecule for the semi-synthetic production of a vast array of potent cephalosporin antibiotics.[1] The core structure of Cephalosporin C, 7-aminocephalosporanic acid (7-ACA), is chemically modified to generate derivatives with enhanced antimicrobial spectra and pharmacokinetic properties.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of cephalosporins. Its high resolution, sensitivity, and precision make it indispensable for monitoring the purity of raw materials, intermediates like Cephalosporin C, and final drug products. In this context, a well-characterized reference standard is paramount for accurate and reproducible quantitative analysis. Cephalosporin C sodium salt is the commonly used form for this purpose due to its stability and solubility.

Physicochemical Properties of Cephalosporin C Sodium Reference Standard

A thorough understanding of the reference material is fundamental to its correct use.

Chemical Structure:

Figure 1: Chemical Structure of Cephalosporin C Sodium.

Key Properties:

PropertyValue
Molecular Formula C₁₆H₂₀N₃NaO₈S[2]
Molecular Weight 437.4 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in water and dimethyl sulfoxide (DMSO).[3]
UV Maximum (λmax) Approximately 260 nm in aqueous solution.[4]

HPLC Protocol for the Analysis of Cephalosporin C Sodium

This protocol is designed to provide a robust and reliable method for the quantification of Cephalosporin C.

Equipment and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[5]

  • Reference Standard: Cephalosporin C sodium of high purity (≥98%).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate or Potassium dihydrogen phosphate (analytical grade)

    • Glacial acetic acid or Phosphoric acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Mobile Phase and Standard Solutions

Causality behind choices: The mobile phase composition is critical for achieving optimal separation. A buffered aqueous phase is necessary to control the ionization state of the acidic and basic functional groups of Cephalosporin C, ensuring consistent retention times and symmetrical peak shapes. Acetonitrile is a common organic modifier that provides good elution strength for cephalosporins.

Mobile Phase Preparation (Example):

  • Buffer Preparation (0.1 M Ammonium Acetate, pH 5.6): Dissolve approximately 7.71 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.6 ± 0.05 with glacial acetic acid.[5]

  • Mobile Phase: Prepare a mixture of the buffer and acetonitrile in a ratio of 95:5 (v/v).[5]

  • Degassing: Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration through a 0.45 µm membrane filter) before use to prevent pump cavitation and baseline noise.

Standard Stock Solution Preparation (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of Cephalosporin C sodium reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with deionized water. This stock solution should be stored at 2-8°C and protected from light. Stability studies suggest that cephalosporin solutions can degrade over time, especially at room temperature.[6]

Working Standard Solution Preparation (e.g., 100 µg/mL):

  • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • This solution should be prepared fresh daily.

Chromatographic Conditions

The following conditions have been found to be suitable for the analysis of Cephalosporin C. Optimization may be required based on the specific column and HPLC system used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1 M Ammonium Acetate (pH 5.6) : Acetonitrile (95:5, v/v)[5]
Flow Rate 0.8 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 260 nm[4]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Experimental Workflow Diagram

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase Working_Standard Prepare Working Standard Solution Mobile_Phase->Working_Standard Standard_Stock Prepare Standard Stock Solution Standard_Stock->Working_Standard System_Suitability Perform System Suitability Test Working_Standard->System_Suitability Sample_Prep Prepare Sample Solution Inject_Samples Inject Standard and Sample Solutions Sample_Prep->Inject_Samples System_Suitability->Inject_Samples If Pass Integrate_Peaks Integrate Chromatographic Peaks Inject_Samples->Integrate_Peaks Calculate_Concentration Calculate Concentration Integrate_Peaks->Calculate_Concentration

Figure 2: HPLC Analysis Workflow for Cephalosporin C.

System Suitability Testing (SST)

Trustworthiness through Self-Validation: SST is a critical component of any analytical method, ensuring the chromatographic system is performing adequately before sample analysis. The parameters and acceptance criteria should be based on established guidelines from pharmacopeias such as the United States Pharmacopeia (USP).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate peak integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the injection and detection system.
Retention Time (tR) Consistent with minor variationConfirms the stability of the chromatographic system.

Method Validation

To ensure the HPLC method is suitable for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Peak Purity Analysis: Using a PDA detector to confirm the spectral homogeneity of the Cephalosporin C peak.

  • Forced Degradation Studies: Subjecting the Cephalosporin C solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[7] The method should be able to resolve the main peak from any degradation products formed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the Cephalosporin C sodium reference standard should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It can be assessed by performing recovery studies on a sample spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[8]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

The Relative Standard Deviation (RSD) for precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Handling and Storage of Cephalosporin C Sodium Reference Standard

Proper handling and storage are crucial to maintain the integrity of the reference standard.

  • Solid Material: Store in a well-closed container, protected from light, at a controlled temperature, typically -20°C.[]

  • Stock Solutions: Store at 2-8°C, protected from light, and use within a validated period.

  • Working Solutions: Prepare fresh daily.

Conclusion

The use of Cephalosporin C sodium as a reference standard is fundamental for the accurate and reliable quantification of this key antibiotic intermediate by HPLC. The protocol and validation guidelines presented in this application note provide a robust framework for establishing a scientifically sound analytical method. Adherence to these principles of careful standard preparation, system suitability testing, and thorough method validation will ensure the generation of high-quality, defensible analytical data in both research and regulated environments.

References

  • Signs, S. A., File, T. M., & Tan, J. S. (1984). High-pressure liquid chromatographic method for analysis of cephalosporins. Antimicrobial agents and chemotherapy, 26(5), 652–655. [Link]

  • Zhang, Y., Xu, W., Bai, N., & Zhang, Y. (2021). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Scientific Reports, 11(1), 1-9. [Link]

  • PubChem. (n.d.). Cephalosporin C sodium. National Center for Biotechnology Information. Retrieved from [Link]

  • Nassar, S. H., El-Kimary, E. I., & Younes, K. M. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(2), 645-653. [Link]

  • Development and validation of an HPLC method for the determination of eight cephalosporins. (2021). RUN - Repositório da Universidade Nova de Lisboa. [Link]

  • Patel, J. R., Suhagia, B. N., & Patel, M. M. (2010). HPLC analysis of cephalosporins and study of different analytical parameters. International Journal of ChemTech Research, 2(2), 851-860. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35. [Link]

  • Chemsrc. (n.d.). Cephalosporin C sodium salt | CAS#:51762-04-0. Retrieved from [Link]

  • Yamana, T., & Tsuji, A. (1976). Cephalosporin degradations. Journal of pharmaceutical sciences, 65(11), 1563-1574. [Link]

  • Wikipedia. (2023, December 2). Cephalosporin C. In Wikipedia. [Link]

  • Newton, G. G., & Abraham, E. P. (1956). Experiments on the degradation of cephalosporin C. The Biochemical journal, 62(4), 651–658. [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Jelińska, A. (2013). Results of forced degradation studies. ResearchGate. [Link]

  • Nishida, M., Yokota, Y., Okui, M., Mine, Y., & Matsubara, T. (1968). Studies on microbial degradation of cephalosporin C derivatives. I. The role of beta-lactamase and acylesterase in the enzymatic degradation of cephalosporins. The Journal of antibiotics, 21(3), 165–169. [Link]

  • The Merck Index Online. (n.d.). Cephalosporin C. Royal Society of Chemistry.
  • Zhang, Y., et al. (2021). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Scientific Reports, 11(1), 21598. [Link]

  • de Pinho, P. G., et al. (2014). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to. Brazilian Journal of Pharmaceutical Sciences, 50(4), 813-820. [Link]

  • Ajaz, A. A. (2016, February 7). What are the storage conditions (temperature and humidity) for anti biotics in raw form? ResearchGate. [Link]

  • Veeprho. (n.d.). Cephalosporin C | CAS 61-24-5. Retrieved from [Link]

  • EDQM. (n.d.). What are the storage conditions for WHO International Standards for Antibiotics? EDQM FAQs. [Link]

  • Saini, S., et al. (2012). Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. International Journal of Pharmaceutical Sciences and Research, 3(10), 3814-3818. [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing Cephalosporin C Sodium in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Cephalosporin C in Antimicrobial Research

Cephalosporin C, a β-lactam antibiotic originally isolated from the fungus Acremonium chrysogenum, holds a unique position in the history and future of antimicrobial development.[1] While not a potent therapeutic agent in its native form, its discovery was a watershed moment, paving the way for the synthesis of a vast arsenal of semi-synthetic cephalosporin antibiotics that are cornerstones of modern medicine.[2] Cephalosporin C acts by inhibiting the synthesis of the bacterial cell wall, a mechanism shared by all β-lactam antibiotics.[3][4] The core of this action is the β-lactam ring, which binds to and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[4][5] This disruption of cell wall integrity leads to bacterial cell death, making it a bactericidal agent.[3][6]

For researchers, scientists, and drug development professionals, Cephalosporin C sodium salt serves as an indispensable tool. It is a critical reference compound in the discovery of novel cephalosporins, in studies of β-lactamase inhibitors, and in understanding mechanisms of bacterial resistance. Accurate and reproducible methods for determining the in vitro activity of Cephalosporin C are therefore paramount. This document provides detailed application notes and standardized protocols for conducting antibiotic susceptibility testing (AST) with Cephalosporin C sodium, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Physicochemical Properties of Cephalosporin C Sodium

A clear understanding of the test article is fundamental to any robust experimental design.

PropertyValueSource
Chemical Formula C₁₆H₂₀N₃NaO₈S[7][8]
Molecular Weight 437.4 g/mol [7][8]
CAS Number 51762-04-0[7][8]
Appearance Solid[8]
Storage Store at -20°C[8]

Core Principle: The Mechanism of Action of β-Lactam Antibiotics

The efficacy of Cephalosporin C and its derivatives is rooted in the targeted disruption of bacterial cell wall synthesis. The following diagram illustrates this critical pathway.

G cluster_bacterium Bacterial Cell cluster_drug Mechanism of Inhibition PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Wall Catalyzes Cross-linking Inhibition Inhibition of Cross-linking Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Precursors->PBP Binds to CephalosporinC Cephalosporin C (β-Lactam Ring) CephalosporinC->PBP Irreversibly Binds & Inactivates Lysis Cell Lysis & Bacterial Death Inhibition->Lysis

Caption: Mechanism of action of Cephalosporin C.

Standardized Methodologies for Susceptibility Testing

The two most widely recognized and utilized methods for quantitative and qualitative susceptibility testing are broth microdilution and Kirby-Bauer disk diffusion. Adherence to standardized protocols is critical for ensuring inter-laboratory reproducibility and data integrity. The methodologies outlined below are based on CLSI and EUCAST guidelines.[9][10]

Experimental Workflow Overview

The general workflow for performing antibiotic susceptibility testing is a multi-step process requiring careful attention to detail at each stage to ensure accuracy.

Caption: General workflow for antibiotic susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This quantitative result is essential for drug discovery and development.

Materials:
  • Cephalosporin C sodium salt (powder)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate (pure culture, 18-24 hours growth)

  • Sterile saline or deionized water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Appropriate Quality Control (QC) strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)

Step-by-Step Methodology:
  • Preparation of Cephalosporin C Stock Solution:

    • Causality: A high-concentration, sterile stock solution is prepared to create subsequent dilutions. Accuracy in weighing and dissolving the compound is critical for the final concentration series.

    • Accurately weigh a sufficient amount of Cephalosporin C sodium powder.

    • Dissolve in a suitable sterile solvent (e.g., sterile deionized water) to create a stock solution of known concentration (e.g., 1280 µg/mL). Ensure complete dissolution. Filter-sterilize the stock solution.

  • Preparation of Inoculum:

    • Causality: Standardizing the bacterial inoculum ensures that the number of bacterial cells is consistent across all tests, which is a critical variable influencing the MIC result. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Aseptically select 3-5 well-isolated colonies of the test organism.

    • Transfer to a tube of sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

  • Dilution of Inoculum:

    • Causality: The final inoculum concentration in the wells must be approximately 5 x 10⁵ CFU/mL. This dilution step achieves the target concentration from the standardized 0.5 McFarland suspension.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the plate.

  • Preparation of Microtiter Plate:

    • Causality: A two-fold serial dilution series is created to test a range of Cephalosporin C concentrations. This allows for the precise determination of the MIC.

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working Cephalosporin C solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Well 12 can serve as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

    • The final volume in each well is 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the MIC:

    • Causality: The MIC is determined by visual inspection for turbidity. The absence of growth indicates that the antibiotic concentration is sufficient to inhibit the microorganism.

    • Following incubation, view the plate from the bottom using a reading mirror or automated plate reader.

    • The MIC is the lowest concentration of Cephalosporin C at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) must show distinct turbidity.

Protocol 2: Kirby-Bauer Disk Diffusion

This is a qualitative method used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.[14][15][16] It is widely used due to its simplicity and low cost.

Materials:
  • Cephalosporin C antibiotic disks (concentration to be determined and validated by the user)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolate (pure culture, 18-24 hours growth)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

  • Appropriate Quality Control (QC) strains

Step-by-Step Methodology:
  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Causality: A confluent "lawn" of bacteria is created to ensure that the zone of inhibition is uniform and solely due to the antibiotic's activity.

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[14]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time.[14]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antibiotic Disks:

    • Causality: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. Firm contact with the agar is necessary for proper diffusion.

    • Aseptically place the Cephalosporin C disk onto the inoculated agar surface using sterile forceps or a dispenser.

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Measuring the Zone of Inhibition:

    • Causality: The diameter of the zone of no growth around the disk is proportional to the susceptibility of the organism to the antibiotic.

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.

    • Read the plate from the back against a dark background, illuminated with reflected light.

Quality Control: The Cornerstone of Reliable Data

A robust quality control program is essential for the validation of AST results.[17] QC testing monitors the performance of the reagents, media, and the technique of the operator.

  • QC Strains: Standardized, well-characterized bacterial strains with known susceptibility profiles must be tested in parallel with the experimental isolates. Commonly used strains include:

    • Escherichia coli ATCC® 25922

    • Staphylococcus aureus ATCC® 29213

    • Pseudomonas aeruginosa ATCC® 27853

    • Enterococcus faecalis ATCC® 29212

    • Streptococcus pneumoniae ATCC® 49619

  • Acceptable Ranges: CLSI and EUCAST publish tables with acceptable MIC and zone diameter ranges for approved antibiotics.[9][18][19]

Important Note on Cephalosporin C: As Cephalosporin C is not a clinical therapeutic agent, specific CLSI or EUCAST-defined QC ranges are not available. Researchers must establish and validate their own internal QC ranges. This involves repeated testing of reference strains to determine a statistically valid range of expected results. An example of how QC ranges are typically presented for other cephalosporins is provided below for guidance.

QC StrainMethodAntimicrobial AgentAcceptable Range (µg/mL or mm)
E. coli ATCC® 25922MICCeftazidime0.25 - 1
Disk DiffusionCeftazidime (30 µg)22 - 29
S. aureus ATCC® 29213MICCefepime1 - 4
Disk DiffusionCefepime (30 µg)23 - 29
P. aeruginosa ATCC® 27853MICCeftazidime1 - 4
Disk DiffusionCeftazidime (30 µg)22 - 29

Data presented for illustrative purposes based on CLSI M100 standards for established cephalosporins.

Interpretation of Results: Breakpoints and Epidemiological Cut-off Values

  • Clinical Breakpoints: For clinically used antibiotics, CLSI and EUCAST establish breakpoints that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[6][19][20] These are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and microbiological data.

  • Cephalosporin C: Since clinical breakpoints for Cephalosporin C are not established, researchers should focus on the MIC distribution of their test organisms. The concept of the Epidemiological Cut-off Value (ECV) is highly relevant. The ECV is the MIC value that separates the wild-type population of a species from those with acquired resistance mechanisms. Determining the ECV for Cephalosporin C against a panel of relevant organisms can provide a valuable benchmark for identifying isolates with potential resistance mechanisms.

Conclusion

Cephalosporin C sodium remains a vital compound for antimicrobial research and development. The application of standardized susceptibility testing methodologies, as detailed in these protocols, is crucial for generating high-quality, reproducible data. While the absence of established clinical breakpoints and QC ranges for Cephalosporin C requires researchers to perform internal validation, the principles and procedures outlined by CLSI and EUCAST provide a robust framework for these investigations. By adhering to these standards, the scientific community can ensure the continued value of Cephalosporin C in the ongoing effort to combat bacterial resistance.

References

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • JMI Laboratories. Impact Assessment of Revised CLSI Cephalosporin Breakpoints (M100-S20, 2010). [Link]

  • Clinical and Laboratory Standards Institute. CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • Wikipedia. Cephalosporin C. [Link]

  • Wikipedia. Cephalosporin. [Link]

  • Merck Manual Professional Edition. Cephalosporins. [Link]

  • Journal of Clinical Microbiology. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Clinical Breakpoint Tables. [Link]

  • PubChem. Cephalosporin C sodium. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ResearchGate. Flow chart of the procedure for antimicrobial susceptibility testing of Enterococcus species by disc diffusion. [Link]

  • Taylor & Francis. Cephalosporin C – Knowledge and References. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Oxford Academic. Putting the New CLSI Cephalosporin and Carbapenem Breakpoint Changes Into Practice in Clinical Microbiology Laboratories. [Link]

  • Hardy Diagnostics. HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]

  • YouTube. 5 Guidance on the use of the EUCAST breakpoint table (Romanian). [Link]

  • NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • EUCAST. EUCAST uudised. [Link]

  • PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • National Center for Biotechnology Information. β-Lactams and β-Lactamase Inhibitors: An Overview. [Link]

  • YouTube. β-Lactams: Mechanisms of Action and Resistance. [Link]

  • YouTube. ß-Lactams: Mechanisms of Action and Resistance. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • PubMed. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. [Link]

  • YouTube. FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. [Link]

  • Key Scientific Products. HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. [Link]

  • Biology LibreTexts. 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • Chemistry LibreTexts. 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. [Link]

  • YouTube. β-lactam | Mechanism of Action and Resistance. [Link]

  • Medical Notes. Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. [Link]

Sources

Production of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 7-ACA in Antibiotic Synthesis

7-Aminocephalosporanic acid (7-ACA) stands as a cornerstone in the pharmaceutical industry, serving as the essential precursor for the synthesis of a vast array of semi-synthetic cephalosporin antibiotics.[1] These antibiotics are a critical class of β-lactam drugs, prized for their broad-spectrum activity against both gram-positive and gram-negative bacteria.[1][2] The journey from the naturally produced Cephalosporin C (CPC), obtained through fermentation of the fungus Acremonium chrysogenum (syn. Cephalosporium acremonium), to the versatile 7-ACA nucleus is a pivotal step that dictates the efficiency and sustainability of cephalosporin manufacturing.[1][3][4]

Historically, the conversion of CPC to 7-ACA was dominated by chemical deacylation methods.[1] However, these processes are often associated with significant drawbacks, including the use of harsh and toxic reagents, substantial waste generation, and high energy consumption, posing both environmental and economic challenges.[5] In a paradigm shift towards greener and more sustainable chemistry, enzymatic conversion processes have emerged as a superior alternative. These biocatalytic methods offer mild reaction conditions, high specificity, reduced waste, and improved cost-effectiveness, making them the preferred industrial standard.[5]

This comprehensive guide provides detailed application notes and protocols for the enzymatic production of 7-ACA from Cephalosporin C sodium, with a focus on the direct one-step conversion using Cephalosporin C Acylase (CCA). The protocols are designed for researchers, scientists, and drug development professionals to establish and optimize the efficient and sustainable production of this vital antibiotic intermediate.

Enzymatic Conversion Pathways: A Tale of Two Routes

The enzymatic transformation of Cephalosporin C to 7-ACA can be accomplished via two primary routes: a two-step process and a more streamlined one-step process.

The Two-Step Enzymatic Process

The industrially established two-step enzymatic route involves the sequential action of two distinct enzymes: D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GLA).[1][5][6]

  • Oxidative Deamination: In the first step, D-amino acid oxidase, often sourced from the yeast Trigonopsis variabilis, acts on the D-α-aminoadipyl side chain of Cephalosporin C. This reaction yields an unstable intermediate, α-keto-adipyl-7-ACA, and hydrogen peroxide (H₂O₂) as a byproduct.[6]

  • Side-Chain Cleavage: The intermediate is then converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[5] Subsequently, a second enzyme, GL-7-ACA acylase, typically a recombinant protein from Escherichia coli, hydrolyzes GL-7-ACA to produce the final product, 7-ACA, and glutaric acid.[5][6]

While this two-step process is a significant improvement over chemical methods, the generation of hydrogen peroxide in the first step can negatively impact the stability of the glutaryl-7-ACA acylase.[2][7]

The One-Step Enzymatic Process: A More Direct Approach

Recent advancements have led to the development of a more efficient one-step bioconversion that utilizes a single enzyme, Cephalosporin C Acylase (CCA).[1][5] This enzyme directly cleaves the amide bond linking the D-α-aminoadipyl side chain to the cephem nucleus of Cephalosporin C, yielding 7-ACA in a single reaction.[1][8]

The one-step process offers several advantages, including process simplification, reduced reactor complexity, and lower production costs.[1][8] Various microorganisms, such as Pseudomonas sp. and Achromobacter sp., are known to produce Cephalosporin C acylases.[1][8] Protein engineering efforts have also been instrumental in developing mutant CCA enzymes with enhanced activity and stability, making the one-step process increasingly viable for industrial-scale production.[1]

Visualizing the Enzymatic Conversion Pathways

Enzymatic_Conversion_Pathways cluster_two_step Two-Step Enzymatic Process cluster_one_step One-Step Enzymatic Process CPC_2 Cephalosporin C Keto_7ACA α-Keto-adipyl-7-ACA CPC_2->Keto_7ACA D-Amino Acid Oxidase (DAAO) GL_7ACA Glutaryl-7-ACA Keto_7ACA->GL_7ACA Spontaneous Decarboxylation ACA_2 7-ACA GL_7ACA->ACA_2 Glutaryl-7-ACA Acylase (GLA) CPC_1 Cephalosporin C ACA_1 7-ACA CPC_1->ACA_1 Cephalosporin C Acylase (CCA)

Caption: Enzymatic conversion pathways for 7-ACA production.

Protocols for One-Step Enzymatic Production of 7-ACA

The following protocols provide a detailed methodology for the immobilization of Cephalosporin C Acylase and the subsequent enzymatic conversion of Cephalosporin C sodium to 7-ACA, followed by a purification procedure.

Protocol 1: Immobilization of Cephalosporin C Acylase (CCA) on Epoxy-Activated Resin

Immobilization of enzymes is a crucial step for their industrial application, as it enhances stability, allows for easy separation from the reaction mixture, and enables reusability.[9] Covalent bonding to epoxy-activated supports is a widely used and effective method.

Materials:

  • Cephalosporin C Acylase (CCA) solution

  • Epoxy-activated resin (e.g., ES-103B)[9]

  • Sodium phosphate buffer (0.9 M, pH 8.0)

  • Deionized water

Equipment:

  • Shaking incubator

  • Buchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of CCA in 0.9 M sodium phosphate buffer (pH 8.0). The optimal enzyme loading should be determined empirically, but a starting point of 1400 U of CCA per gram of carrier is recommended.[9][10]

  • Carrier Pre-treatment: Wash the epoxy-activated resin with deionized water to remove any preservatives or impurities.

  • Immobilization Reaction:

    • Add the pre-treated resin to the CCA solution in a suitable vessel.

    • Incubate the mixture on a shaker at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 20 hours).[10] The oscillating motion ensures uniform contact between the enzyme and the carrier.[9][10]

  • Washing: After incubation, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.

  • Post-Immobilization Wash: Wash the immobilized CCA preparation thoroughly with sodium phosphate buffer to remove any unbound enzyme.

  • Storage: Store the immobilized CCA at 4°C in a suitable buffer until use.

Protocol 2: Enzymatic Conversion of Cephalosporin C to 7-ACA

This protocol describes a batch reaction for the conversion of CPC to 7-ACA using the immobilized CCA.

Materials:

  • Immobilized Cephalosporin C Acylase (from Protocol 1)

  • Cephalosporin C sodium salt

  • Sodium phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Equipment:

  • Temperature-controlled stirred-tank reactor or a jacketed glass vessel with overhead stirring

  • pH controller and probe

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Substrate Solution Preparation: Dissolve Cephalosporin C sodium salt in sodium phosphate buffer to the desired concentration (e.g., 15 mM).[11]

  • Reaction Setup:

    • Add the substrate solution to the reactor.

    • Bring the solution to the optimal reaction temperature (e.g., 20-25°C).[6]

    • Adjust the pH to the optimal value for the immobilized enzyme (typically around pH 8.0-8.5).[6][12]

  • Initiation of Reaction: Add the immobilized CCA to the reactor to start the conversion.

  • Reaction Monitoring:

    • Maintain the pH of the reaction mixture at the setpoint using a pH controller that adds acid or base as needed. The production of 7-ACA will cause a change in pH.

    • Periodically withdraw samples from the reaction mixture.

    • Analyze the samples by HPLC to determine the concentrations of Cephalosporin C and 7-ACA. This allows for the calculation of the conversion yield.[3][5]

  • Reaction Termination: Once the reaction has reached the desired conversion level (typically >90%), stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or decantation.

  • Enzyme Recovery: Wash the recovered immobilized enzyme with buffer and store it for reuse in subsequent batches.[13]

Workflow for 7-ACA Production

workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_reaction Enzymatic Reaction cluster_purification Purification enzyme_sol Prepare CCA Solution immobilize Incubate Enzyme and Resin enzyme_sol->immobilize resin_prep Prepare Epoxy Resin resin_prep->immobilize wash_enzyme Wash Immobilized Enzyme immobilize->wash_enzyme reaction Batch Reaction with Immobilized CCA wash_enzyme->reaction substrate_prep Prepare CPC Solution substrate_prep->reaction monitor Monitor with HPLC reaction->monitor separate_enzyme Separate Immobilized Enzyme monitor->separate_enzyme adjust_ph Adjust pH to Isoelectric Point separate_enzyme->adjust_ph precipitate Precipitate and Collect 7-ACA adjust_ph->precipitate dry Wash and Dry 7-ACA precipitate->dry

Caption: Experimental workflow for 7-ACA production.

Protocol 3: Purification of 7-ACA by Isoelectric Precipitation

7-ACA is an amphoteric molecule, and its purification can be effectively achieved by precipitation at its isoelectric point (pI).[14]

Materials:

  • Reaction mixture containing 7-ACA (from Protocol 2)

  • Hydrochloric acid (HCl) or another suitable acid

  • Ammonium hydroxide or sodium hydroxide for pH adjustment

  • Cold deionized water

  • Methanol

  • Acetone

Equipment:

  • Stirred vessel

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • pH Adjustment:

    • Transfer the reaction supernatant (after removal of the immobilized enzyme) to a clean, stirred vessel.

    • Cool the solution (e.g., to 0-5°C) to minimize product degradation.

    • Slowly add acid (e.g., dilute HCl) with vigorous stirring to adjust the pH of the solution to the isoelectric point of 7-ACA, which is approximately 3.5-3.8.[14]

  • Crystallization:

    • Continue stirring the slurry at a low temperature for several hours to allow for complete crystallization of the 7-ACA.[14]

  • Filtration and Washing:

    • Collect the precipitated 7-ACA by filtration.

    • Wash the solid precipitate sequentially with cold water, followed by methanol, and finally acetone to remove residual impurities and solvents.[14][15]

  • Drying:

    • Dry the purified 7-ACA crystals under vacuum at a low temperature to obtain the final product.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic production of 7-ACA.

Table 1: Optimal Conditions for CCA Immobilization and Activity

ParameterOptimal ValueReference(s)
Immobilization
Support TypeEpoxy-activated resin[12],[9]
pH8.5[12]
Buffer Concentration0.85 M Sodium Phosphate[12]
Enzyme Dosage500-1400 U/g support[12],[9]
Immobilization Time20-28 hours[12],[10]
Enzymatic Reaction
pH8.0 - 9.5[6],[5]
Temperature12 - 25 °C[5],[6]
Purification
Isoelectric Point (pI)3.5 - 3.8[14]

Table 2: Typical Performance Metrics

MetricValueReference(s)
Molar Yield (Two-Step)~85%[6]
Conversion Yield (One-Step)>90%
Immobilized Enzyme Reusability>50 cycles[13]

Conclusion and Future Outlook

The enzymatic production of 7-aminocephalosporanic acid from Cephalosporin C represents a significant advancement in sustainable pharmaceutical manufacturing. The protocols and application notes provided herein offer a robust framework for researchers and professionals to implement and optimize this biocatalytic process. The one-step conversion using immobilized Cephalosporin C Acylase, in particular, presents a highly efficient and economically viable alternative to traditional chemical methods.

Future research will likely focus on the development of even more robust and active CCA variants through protein engineering, the exploration of novel immobilization techniques to further enhance enzyme stability and reusability, and the integration of continuous processing technologies to streamline production and improve overall efficiency. These ongoing innovations will continue to solidify the role of enzymatic synthesis in the environmentally conscious production of life-saving cephalosporin antibiotics.

References

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (2022). MDPI. [Link]

  • One-pot conversion of cephalosporin C by using an optimized two-enzyme process. (2015). Catalysis Science & Technology (RSC Publishing). [Link]

  • Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. (1995). Biotechnology and Bioengineering. [Link]

  • Immobilization and Thermostability Characterization of Cephalosporin C Acylase. Advanced Materials Research. [Link]

  • Batch production of deacetyl 7-aminocephalosporanic acid by immobilized cephalosporin-C deacetylase. (2003). Journal of Industrial Microbiology & Biotechnology. [Link]

  • Immobilization and stabilization of cephalosporin C acylase on aminated support by crosslinking with glutaraldehyde and further modifying with aminated macromolecules. (2010). Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid using cell-bound and support-bound enzymes. (2007). Enzyme and Microbial Technology. [Link]

  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. (2019). Journal of Engineering Science and Technology. [Link]

  • Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. (2016). Journal of Pure and Applied Microbiology. [Link]

  • Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. (2016). Journal of Pure and Applied Microbiology. [Link]

  • Optimization of Cephalosporin C Acylase Immobilization. (2019). E3S Web of Conferences. [Link]

  • Optimization of Cephalosporin C Acylase Immobilization. (2019). ResearchGate. [Link]

  • Batch production of deacetyl 7-aminocephalosporanic acid by immobilized cephalosporin-C deacetylase. ResearchGate. [Link]

  • Microbial Production of 7-Aminocepahlosporanic Acid and New Generation Cephalosporins (Cephalothin) by Different Processing Stra. (2007). Artificial Cells, Blood Substitutes, and Biotechnology. [Link]

  • Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli. (2024). ResearchGate. [Link]

  • Evolution of an acylase active on cephalosporin C. (2005). Protein Engineering, Design and Selection. [Link]

  • Optimization of cephalosporin C acylase immobilization using crosslinked enzyme aggregates technique. (2022). Revista Bionatura. [Link]

  • How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis?. (2024). LinkedIn. [Link]

  • The process for purification of 7-amino-cephalosporanic acid.
  • "7-aminocephalosporanic acid – production and separation ". (2019). ResearchGate. [Link]

  • Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli. (2024). HAYATI Journal of Biosciences. [Link]

  • Process for the preparation of 7-aminocephalosporanic acid.
  • Chemo-enzymatic hydrolysis of cephalosporin C with 7-ACA production[16]. ResearchGate. [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (2022). National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Immobilized Cell Technology for Enhanced Cephalosporin C Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cephalosporin C (CPC) is a foundational β-lactam antibiotic, serving as the primary precursor for a vast array of semi-synthetic cephalosporin drugs.[1] The industrial production of CPC relies exclusively on fermentation by the filamentous fungus Acremonium chrysogenum (also known as Hapsidospora chrysogena).[2] Traditional submerged fermentation processes using free-floating mycelia are often hampered by significant challenges, including high broth viscosity, which complicates aeration and agitation, and shear stress damage to the cells.[3][4] Immobilized cell technology (ICT) offers a robust and elegant solution to these problems, enabling higher cell densities, simplified downstream processing, and the potential for continuous or repeated-batch operations, thereby enhancing overall productivity and process stability.[3][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, application, and detailed protocols for utilizing immobilized A. chrysogenum for the production of Cephalosporin C.

Introduction: The Rationale for Immobilization in Cephalosporin C Fermentation

The filamentous nature of Acremonium chrysogenum is central to the challenges in its large-scale cultivation. The growth of interwoven hyphae leads to a pulpy, non-Newtonian broth with high viscosity.[3][4] This rheological complexity directly impedes the transfer of dissolved oxygen, a critical substrate for the highly aerobic CPC biosynthesis pathway.[3][7] Consequently, a compromise must be struck between providing sufficient agitation for oxygen dispersion and minimizing mycelial damage from mechanical stress.[4]

Immobilized cell technology circumvents these issues by confining the cells within or on a solid support matrix.[8] This strategic confinement offers several profound advantages:

  • Decoupling of Growth and Production: Allows for the maintenance of a high concentration of metabolically active, non-growing cells optimized for CPC synthesis.[9]

  • Reduced Broth Viscosity: The fermentation broth remains largely free of mycelia, simplifying aeration, agitation, and pumping operations.[3]

  • Enhanced Process Stability: Immobilized cells are protected from shear forces, leading to prolonged viability and catalytic activity.[6]

  • Simplified Downstream Processing: The initial and most cumbersome step of biomass separation is made trivial; the product-rich broth can be easily separated from the immobilized biocatalyst.[7]

  • Facilitation of Continuous/Repeated-Batch Operation: The retention of biomass within the bioreactor allows for the straightforward replacement of spent medium with a fresh nutrient supply, leading to significantly higher volumetric productivity over time.[4]

The following sections detail the practical application of this technology, from the selection of immobilization matrices to bioreactor operation and analysis.

Core Methodologies for Immobilizing Acremonium chrysogenum

The choice of immobilization technique is critical and depends on factors such as matrix biocompatibility, mechanical strength, and mass transfer characteristics. For A. chrysogenum, entrapment and adsorption are the most validated and effective approaches.

Entrapment in Natural Polymers: Calcium Alginate

Entrapment in alginate gel is a widely used, gentle, and effective method.[10] The technique relies on the ability of sodium alginate, a polysaccharide extracted from brown seaweed, to form a stable, porous, and biocompatible gel upon exposure to divalent cations, most commonly calcium (Ca²⁺).

Causality: The Ca²⁺ ions act as ionic cross-linkers between the α-L-guluronic acid blocks of adjacent alginate polymer chains, creating a three-dimensional lattice structure that physically entraps the fungal cells.[11] The porosity of this lattice is large enough to allow the diffusion of nutrients, oxygen, and metabolic products (like CPC) but small enough to retain the cells.

Adsorption on Pre-formed Carriers: Polyurethane Foam (PUF)

Adsorption involves the attachment of microorganisms to the surface of a pre-formed, water-insoluble carrier. Open-cell polyurethane foam (PUF) is an excellent candidate due to its high porosity, large surface-area-to-volume ratio, and mechanical durability.[12][13]

Causality: Fungal hyphae naturally adhere to and colonize the intricate network of pores within the PUF cubes.[14] This colonization is a dynamic process where the fungus grows into the support, effectively creating a biologically active particle. The open-pore structure ensures excellent access to nutrients and oxygen throughout the matrix, minimizing the diffusion limitations that can sometimes affect dense gel beads.

G cluster_0 Immobilization Workflow A A. chrysogenum Seed Culture C Mixing & Encapsulation/ Adsorption A->C Harvested Cells B Sterile Matrix (e.g., Sodium Alginate Solution or PUF Cubes) B->C D Immobilized Biocatalyst (Alginate Beads / Colonized PUF) C->D Cross-linking (Ca²⁺) or Incubation

Fig. 1: General workflow for cell immobilization.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted under strict aseptic conditions using a laminar flow hood to prevent microbial contamination. All media and materials must be sterilized prior to use.

Protocol 1: Inoculum Preparation

This protocol is foundational for generating healthy, active biomass for subsequent immobilization.

  • Media Preparation: Prepare the seed culture medium. A typical composition is as follows:

    • Sucrose: 30 g/L

    • Potassium Dihydrogen Phosphate (KH₂PO₄): 1.5 g/L

    • Magnesium Sulfate (MgSO₄·7H₂O): 0.3 g/L

    • Trace Metal Solution: 15 mL/L

    • Adjust pH to 7.2 before autoclaving.

  • Inoculation: Inoculate the sterile medium with a stock culture of A. chrysogenum.

  • Incubation: Incubate the culture for 6-7 days at 28°C in a rotary shaker set to 200 RPM.[7] The goal is to achieve a high concentration of viable cells in the active growth phase.

Protocol 2: Immobilization in Calcium Alginate Beads

This protocol describes the most common entrapment method.

  • Prepare Solutions:

    • Sodium Alginate Solution: Prepare a 2.0% (w/v) sodium alginate solution in deionized water. Sterilize by autoclaving. Note: The solution will be viscous.

    • Calcium Chloride Solution: Prepare a 0.2 M calcium chloride (CaCl₂) solution in deionized water. Sterilize by autoclaving.

  • Harvest Cells: Harvest the cells from the seed culture (Protocol 1) by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with sterile saline solution (0.9% NaCl).

  • Mix Cells and Alginate: Aseptically resuspend the cell pellet in a small volume of sterile saline. Add this concentrated cell suspension to the sterile 2.0% sodium alginate solution to achieve a final cell concentration of approximately 5-10% (wet weight/volume). Mix gently but thoroughly to ensure a homogenous suspension. Causality: Vigorous mixing can damage cells and introduce excessive air bubbles, which compromise bead integrity.

  • Form Beads: Using a sterile syringe and needle (or a peristaltic pump for larger volumes), extrude the cell-alginate mixture dropwise into the sterile 0.2 M CaCl₂ solution from a height of about 10-15 cm. Stir the CaCl₂ solution gently with a magnetic stirrer.

  • Cure Beads: Allow the newly formed beads to harden in the CaCl₂ solution for at least 1-2 hours at room temperature. Causality: This "curing" step ensures complete ionic cross-linking, resulting in mechanically stable beads.

  • Wash Beads: Decant the CaCl₂ solution and wash the beads three times with sterile saline solution to remove excess calcium ions and any un-entrapped cells. The immobilized biocatalyst is now ready for use in the bioreactor.

Protocol 3: Immobilization on Polyurethane Foam (PUF) Cubes

This protocol details the adsorption method using a pre-formed carrier.

  • Prepare PUF Cubes: Cut open-cell polyurethane foam (approx. 20-30 pores per inch) into uniform cubes (e.g., 1 cm³). Wash the cubes thoroughly with deionized water to remove any manufacturing residues. Dry the cubes completely.

  • Sterilize Cubes: Place the dry PUF cubes in a suitable container (e.g., a glass flask) and sterilize by autoclaving.

  • Inoculate for Adsorption: Aseptically transfer the sterile PUF cubes into a flask containing the seed culture medium (Protocol 1). The volume of cubes should not exceed 20-25% of the total medium volume to ensure adequate mixing and nutrient availability.

  • Incubate for Colonization: Inoculate the medium with A. chrysogenum. Incubate at 28°C and 200 RPM for 4-5 days. During this period, the fungal hyphae will naturally adhere to and colonize the porous structure of the foam.

  • Verify Colonization: Visually inspect the cubes. They should appear fully colonized with white mycelia. The broth should have significantly lower turbidity compared to a free-cell culture of the same age. The colonized PUF cubes are now ready for transfer to the production bioreactor.

Bioreactor Configuration and Operation

The choice of bioreactor is crucial for leveraging the benefits of immobilization. Packed bed bioreactors (PBRs) and tower bioreactors are particularly well-suited for this application.[3][4]

G bioreactor { Packed Bed Bioreactor| Immobilized Cell Bed (Alginate Beads)} pump_out Peristaltic Pump bioreactor:s->pump_out Harvesting media_in Fresh Medium Reservoir pump_in Peristaltic Pump media_in->pump_in pump_in->bioreactor:n Nutrient Feed air_in Sterile Air (Sparger) air_in->bioreactor:s Oxygen Supply media_out Product-rich Broth Out pump_out->media_out

Sources

Application Notes & Protocols: Utilizing Cephalosporin C Sodium in Bacterial Cell Wall Synthesis Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Cephalosporin C in Mechanistic Microbiology

Cephalosporin C stands as a pivotal molecule in the study of bacterial physiology and antimicrobial action. As a member of the β-lactam class of antibiotics, its primary mechanism involves the targeted disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. The sodium salt of Cephalosporin C is a stable, soluble formulation frequently employed in research settings to investigate this pathway. By inhibiting key enzymes known as Penicillin-Binding Proteins (PBPs), Cephalosporin C prevents the final cross-linking steps of peptidoglycan assembly, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.

This guide provides an in-depth exploration of the mechanism of Cephalosporin C and delivers detailed, field-proven protocols for its application in key microbiological assays. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to probe the intricacies of bacterial cell wall synthesis, evaluate bacterial susceptibility, and characterize the dynamics of antimicrobial action.

Core Mechanism: Inhibition of Peptidoglycan Transpeptidation

To effectively utilize Cephalosporin C as a research tool, a comprehensive understanding of its molecular target is essential. Bacteria rely on a rigid peptidoglycan layer to protect against environmental stress and prevent osmotic lysis. This layer is a vast polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, which are cross-linked by short peptide chains. The final and critical step of this cross-linking is catalyzed by a family of bacterial enzymes called Penicillin-Binding Proteins (PBPs), specifically their transpeptidase domain.

Cephalosporin C, possessing a β-lactam ring, acts as a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan peptide chain. This mimicry allows it to bind covalently to the active site of the PBP transpeptidase, forming a stable acyl-enzyme complex. This irreversible binding effectively inactivates the enzyme, halting peptidoglycan cross-linking. The continued activity of autolytic enzymes, coupled with the inability to repair the cell wall, leads to compromised structural integrity and subsequent cell lysis.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-peptide UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Translocation to Membrane Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Flippase Flippase Lipid_II->Flippase Flips to outer leaflet PBP_GT PBP (Glycosyltransferase) Flippase->PBP_GT Peptidoglycan Growing Peptidoglycan Chain PBP_GT->Peptidoglycan Transglycosylation (Polymerization) PBP_TP PBP (Transpeptidase) Peptidoglycan->PBP_TP Substrate for cross-linking Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) PBP_TP->Crosslinked_PG Transpeptidation (Cross-linking) Inactive_PBP Inactive PBP Complex CephC Cephalosporin C CephC->PBP_TP Inhibition

Caption: Mechanism of Cephalosporin C action on bacterial cell wall synthesis.

Preparation of Cephalosporin C Sodium Salt Stock Solutions

Scientific rigor begins with the correct preparation of reagents. Cephalosporin C sodium salt is generally soluble in aqueous solutions.

Protocol: Stock Solution Preparation

  • Objective: To prepare a sterile, high-concentration stock solution of Cephalosporin C sodium salt for use in various assays.

  • Materials:

    • Cephalosporin C sodium salt powder (ensure purity and potency are known)

    • Sterile, nuclease-free water or appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • 0.22 µm sterile syringe filter and sterile syringe

  • Procedure:

    • Aseptically weigh the required amount of Cephalosporin C sodium salt powder in a sterile microcentrifuge tube. For example, to make a 10 mg/mL stock solution, weigh 10 mg of the powder.

    • Add the appropriate volume of sterile water or buffer to achieve the desired concentration. For a 10 mg/mL solution from 10 mg of powder, add 1 mL of solvent.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical for preventing contamination in subsequent bacterial culture experiments.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

  • Storage:

    • Store the aliquots at -20°C for long-term use (up to 1 year).

    • For short-term use, a working solution can be stored at 4°C for up to one month.

Application I: Determining Bacterial Susceptibility via Broth Microdilution (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique to determine the MIC of Cephalosporin C against a specific bacterial strain.

Protocol: Broth Microdilution MIC Assay

  • Objective: To quantitatively determine the MIC of Cephalosporin C against a bacterial isolate.

  • Materials:

    • Sterile 96-well microtiter plates

    • Cephalosporin C stock solution (e.g., 1024 µg/mL)

    • Bacterial culture grown to mid-log phase (e.g., adjusted to 0.5 McFarland standard)

    • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Multichannel pipette

    • Incubator (37°C)

    • Plate reader (optional, for OD600 measurement)

  • Experimental Workflow:

G start Start prep_antibiotic Prepare 2x highest Cephalosporin C concentration in CAMHB start->prep_antibiotic serial_dilute Perform 2-fold serial dilutions of antibiotic across plate (e.g., Cols 1-10) prep_antibiotic->serial_dilute prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute) serial_dilute->prep_inoculum inoculate Inoculate wells (Cols 1-11) with bacterial suspension prep_inoculum->inoculate controls Add Controls: - Growth Control (CAMHB + Bacteria, Col 11) - Sterility Control (CAMHB only, Col 12) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_results Read results visually or with a plate reader (OD600) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Step-by-Step Procedure:

    • Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Antibiotic Dilution: Prepare a 2x working solution of the highest desired Cephalosporin C concentration. For a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution. Add 100 µL of this solution to the wells in column 1.

    • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of antibiotic concentrations.

    • Inoculum Preparation: Grow the test bacteria in CAMHB to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10^6 CFU/mL.

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 100 µL and dilutes the antibiotic and inoculum by half, achieving the final target concentrations and a final bacterial density of ~7.5 x 10^5 CFU/mL.

    • Controls:

      • Growth Control (Column 11): Contains 50 µL CAMHB + 50 µL inoculum. This well should show turbidity.

      • Sterility Control (Column 12): Contains 100 µL of CAMHB only. This well should remain clear.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of Cephalosporin C at which there is no visible turbidity (bacterial growth). The sterility control must be clear and the growth control must be turbid for the assay to be valid.

Cephalosporin C (µg/mL)Result (Visual)Interpretation
128ClearGrowth Inhibited
64ClearGrowth Inhibited
32ClearGrowth Inhibited
16ClearMIC
8TurbidGrowth
4TurbidGrowth
Growth ControlTurbidValid
Sterility ControlClearValid

Application II: Assessing Bactericidal Activity with a Time-Kill Assay

While an MIC assay reveals the concentration that inhibits growth, a time-kill assay determines the rate at which an antibiotic kills a bacterial population. This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) effects. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

Protocol: Time-Kill Kinetic Assay

  • Objective: To determine the rate of bacterial killing by Cephalosporin C at various concentrations over time.

  • Materials:

    • Bacterial culture grown to early-log phase

    • Cephalosporin C solutions (e.g., at 1x, 2x, and 4x the predetermined MIC)

    • Sterile culture tubes or flasks

    • Sterile CAMHB

    • Shaking incubator (37°C)

    • Sterile PBS for dilutions

    • Agar plates for colony counting

    • Spectrophotometer

  • Procedure:

    • Prepare flasks containing CAMHB with Cephalosporin C at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Prepare a bacterial inoculum adjusted to a starting density of approximately 5 x 10^5 CFU/mL in each flask.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform a 10-fold serial dilution of the aliquot in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis and Visualization:

    • Plot the log10 CFU/mL (Y-axis) against time (X-axis) for each concentration.

    • A bactericidal effect is observed if a ≥3-log10 reduction in CFU/mL is achieved. A bacteriostatic effect is indicated by a plateau or slight decrease in CFU/mL that is less than a 3-log10 reduction from the initial count.

Application III: Direct Observation of Cell Wall Disruption (Cell Lysis Assay)

The ultimate consequence of PBP inhibition by Cephalosporin C is cell lysis. This can be observed directly using microscopy or quantified by measuring the release of cytoplasmic components. A simple and effective method involves monitoring changes in the optical density (OD) of a liquid culture, as lysis leads to a decrease in OD.

Protocol: OD-Based Cell Lysis Assay

  • Objective: To monitor bacterial lysis induced by Cephalosporin C by measuring changes in optical density over time.

  • Materials:

    • Bacterial culture grown to early-log phase (~OD600 of 0.2-0.3)

    • Cephalosporin C stock solution

    • Sterile 96-well plate or culture tubes

    • Spectrophotometer or plate reader capable of kinetic reads

    • Incubator (37°C)

  • Procedure:

    • Dispense the log-phase bacterial culture into the wells of a microplate or into culture tubes.

    • Add Cephalosporin C to achieve a final concentration known to be bactericidal (e.g., 4x MIC or higher). Include a no-antibiotic growth control.

    • Immediately place the plate or tubes in a spectrophotometer pre-warmed to 37°C.

    • Measure the OD600 at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Data Interpretation:

    • Growth Control: The OD600 should increase over time, showing a typical bacterial growth curve.

    • Cephalosporin C Treated Sample: The OD600 may initially increase slightly as cells elongate, but will then decrease as the cells begin to lyse. The rate of OD decrease is an indicator of the rate of lysis. This provides a direct, quantifiable measure of the antibiotic's effect on cell wall integrity.

References

  • National Center for Biotechnology Information. (n.d.). Cephalosporins. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cephalosporin Synthesis Service. Retrieved from [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. Retrieved from [Link]

  • Shomu's Biology. (2022, April 20). Cephalosporin explained | classification, mechanism of action [Video]. YouTube. Retrieved from [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Stepanauskas, G., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Bio-protocol. (n.d.). Time–Kill Assay. Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • RegisteredNurseRN. (2023, January 16). Cephalosporins Antibiotics Nursing: Mechanism of Action, Pharmacology, Mnemonic, Generations NCLEX [Video]. YouTube. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Wong, F., Wilson, S., Helbig, R., et al. (2021). Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level. Frontiers in Microbiology. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Lee, K. S., et al. (2018). Robust, linear correlations between growth rates and β-lactam–mediated lysis rates. Proceedings of the National Academy of Sciences, 115(16), 4277-4282. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring β-lactam induced lysis kinetics by phase contrast microscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN110423241B - Process for preparing cephalosporin C sodium salt and 7-aminocephalosporanic acid.
  • PubMed. (1989). Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Aryal, S. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Microbe Notes. Retrieved from [Link]

  • Sunresin. (n.d.). Extraction of Cephalosporin C. Retrieved from [Link]

  • Google Patents. (n.d.). US5403929A - Process for preparing alkali salts of cephalosporin C.
  • Wong, F., et al. (2021). Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level. Frontiers in Microbiology, 12, 710963. Retrieved from [Link]

  • DSpace@MIT. (2021). Understanding Beta-Lactam-Induced Lysis at the Single-Cell Level. Retrieved from [Link]

  • Oxford Academic. (n.d.). Penicillin-binding proteins and β-lactam resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). The final goal: Penicillin-binding proteins and the target of cephalosporins. Retrieved from [Link]

Experimental Protocol for High-Purity Crystallization of Cephalosporin C Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cephalosporin C (CepC) is a foundational molecule in the world of antibiotics. As a β-lactam antibiotic naturally produced by the fungus Acremonium chrysogenum, its intrinsic antibacterial activity is modest. However, its true value lies in its versatile chemical structure, which serves as the essential starting material for the semi-synthesis of a vast array of potent, broad-spectrum cephalosporin antibiotics. The journey from a raw fermentation broth to a highly purified active pharmaceutical ingredient (API) intermediate is a multi-step process, with crystallization of the CepC sodium salt being a critical final purification step.[1][2]

The primary objective of crystallizing Cephalosporin C sodium is to achieve a high degree of purity, removing residual impurities from the fermentation and initial extraction stages. A well-controlled crystallization process not only enhances purity but also dictates crucial physical properties of the final product, such as crystal size, shape, and density. These characteristics, in turn, significantly influence downstream processes like filtration, drying, and formulation.

This document provides a detailed, step-by-step protocol for the crystallization of Cephalosporin C sodium, emphasizing the scientific principles behind each stage to empower researchers to not only replicate the process but also to troubleshoot and adapt it to their specific needs.

Scientific Principles of Cephalosporin C Crystallization

The crystallization of Cephalosporin C sodium from a solution is governed by the principle of supersaturation. In this protocol, supersaturation is achieved through a combination of anti-solvent addition and controlled cooling.

  • Anti-Solvent Addition: Cephalosporin C sodium is soluble in water but significantly less soluble in organic solvents like methanol or ethanol. By gradually adding an "anti-solvent" to an aqueous solution of CepC sodium, the overall solubility of the CepC in the mixture is reduced, leading to the creation of a supersaturated state necessary for crystallization to begin.[3]

  • Cooling Crystallization: The solubility of most solids, including CepC sodium, decreases as the temperature of the solvent is lowered. By carefully controlling the cooling rate of the supersaturated solution, we can promote the growth of well-defined crystals rather than rapid, uncontrolled precipitation.

The stability of the Cephalosporin C molecule is highly dependent on both pH and temperature. The β-lactam ring, essential for its antibiotic activity, is susceptible to hydrolysis under acidic or alkaline conditions and at elevated temperatures. Therefore, maintaining a near-neutral pH and avoiding high temperatures throughout the process is paramount to prevent degradation and ensure a high-quality final product.[4][5][6][7]

Materials and Apparatus

Reagents
  • Crude Cephalosporin C sodium salt (purity >85%)

  • Deionized (DI) water, sterile filtered (0.22 µm)

  • Methanol, ACS grade or higher

  • Ethanol, 95%, ACS grade

  • Acetone, ACS grade

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Activated Carbon (optional, for decolorization)

Apparatus
  • Jacketed glass reactor with overhead stirrer and temperature control unit (circulating water bath)

  • Calibrated pH meter and probe

  • Temperature probe

  • Peristaltic pump for controlled anti-solvent addition

  • Buchner funnel, filter paper (Whatman No. 1 or equivalent), and vacuum flask

  • Vacuum oven

  • Analytical balance

  • Microscope for crystal morphology analysis

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Workflow

The overall workflow for the crystallization of Cephalosporin C sodium is a sequential process designed to maximize purity and yield.

Figure 1: Step-by-step workflow for Cephalosporin C sodium crystallization.

Detailed Protocol

Preparation of the Saturated Solution
  • Dissolution: In a jacketed glass reactor maintained at 25-30°C, add a calculated volume of deionized water. Slowly add the crude Cephalosporin C sodium salt while stirring at 100-150 RPM until it is fully dissolved. Aim for an initial concentration of approximately 100-150 g/L.

  • pH Adjustment: The pH of the solution is critical for the stability of Cephalosporin C.[4][6] Using a calibrated pH meter, adjust the pH to a range of 6.0-7.0 by dropwise addition of 1 M HCl or 1 M NaOH.

  • Decolorization (Optional): If the solution is significantly colored due to impurities, add 0.5-1.0% (w/w of crude CepC) of activated carbon. Stir for 30-60 minutes at 25-30°C. Remove the carbon by filtering the solution through a 0.22 µm filter.

Anti-Solvent Crystallization and Cooling
  • Anti-Solvent Addition: Begin stirring the solution at a slightly increased rate (e.g., 200 RPM). Using a peristaltic pump, add methanol (as the anti-solvent) to the aqueous solution at a slow, controlled rate. A typical volumetric ratio of the initial aqueous solution to methanol is between 1:2 and 1:4. The addition should take place over 1-2 hours to prevent rapid precipitation and encourage the formation of well-defined crystals.

  • Cooling and Crystal Growth: Once the methanol addition is complete, initiate a controlled cooling program for the reactor jacket:

    • Cool from 25°C to 10°C over 2 hours.

    • Hold at 10°C for 1 hour to allow for crystal nucleation and growth.

    • Cool from 10°C to 0-5°C over 2 hours.

  • Aging: Hold the crystal slurry at 0-5°C with gentle agitation for a minimum of 4-6 hours. This "aging" period allows for the crystallization to go to completion, maximizing the yield.

Harvesting and Drying
  • Filtration: Harvest the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystal cake sequentially with two cold solutions to remove the mother liquor and any dissolved impurities:

    • First, wash with a cold (0-5°C) 90:10 (v/v) mixture of methanol and water.

    • Second, perform a final wash with cold acetone to displace the aqueous methanol and facilitate drying.[8]

  • Drying: Carefully transfer the washed crystals to a vacuum oven. Dry at a temperature no higher than 40°C until a constant weight is achieved. Higher temperatures can lead to product degradation.

Quantitative Data Summary

ParameterRecommended Value/RangeJustification
Initial CepC-Na Concentration 100-150 g/LBalances solubility with process volume.
pH of Aqueous Solution 6.0-7.0Optimal for Cephalosporin C stability.[6][7]
Crystallization Temperature 0-5°CLowers solubility to maximize product yield.
Anti-Solvent Methanol or EthanolEffective at reducing the solubility of CepC-Na in water.[8]
Aqueous:Anti-Solvent Ratio 1:2 to 1:4 (v/v)Controls the degree of supersaturation and crystal formation.
Drying Temperature < 40°CPrevents thermal degradation of the β-lactam ring.[8]
Expected Purity (HPLC) >98%Significant improvement over crude material.
Expected Yield >90%Dependent on the purity of the starting material.

Troubleshooting Common Issues

ProblemLikely CauseRecommended Solution
Oily Precipitate Formation Supersaturation is too high (anti-solvent added too quickly).Decrease the rate of anti-solvent addition; increase the agitation speed.
Formation of Very Fine Needles Rapid cooling or excessive supersaturation.Slow down the cooling rate; consider using a slightly lower anti-solvent ratio.
Low Product Yield Incomplete crystallization or product loss during washing.Increase the aging time at low temperature; ensure wash solutions are sufficiently cold.
Product Discoloration Presence of impurities from the fermentation broth.Incorporate the optional activated carbon treatment step before crystallization.

References

  • Sunresin. (n.d.). Extraction of Cephalosporin C. Retrieved from [Link]

  • ACS Publications. (1985, January 8). Approaches to Cephalosporin C Purification from Fermentation Broth. Retrieved from [Link]

  • Google Patents. (n.d.). US3467654A - Process for the recovery and purification of cephalosporin c.
  • Bonatech. (n.d.). Cephalosporin c membrane filtration (separation, purification, concentration). Retrieved from [Link]

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111–145. Retrieved from [Link]

  • Google Patents. (n.d.). CN110423241B - Process for preparing cephalosporin C sodium salt and 7-aminocephalosporanic acid.
  • Google Patents. (n.d.). ES470392A1 - Crystallization process for cefazolin sodium.
  • Google Patents. (n.d.). US4104470A - Crystallization process for cefazolin sodium.
  • PubMed. (n.d.). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Retrieved from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • QIAGEN. (n.d.). Crystallization Solution C Protocol. Retrieved from [Link]

  • Unibo. (2022, January 12). Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. Retrieved from [Link]

  • ResearchGate. (2018, October 15). Effect of Operating Conditions on the Biosynthesis of Cephalosporin C. Retrieved from [Link]

  • Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. (2022, January 21). Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature pre-treatment effect on extraction of cephalosporin C. Retrieved from [Link]

  • Google Patents. (n.d.). US3843642A - Cephalosporin c derivatives.
  • ResearchersLinks. (2019, March 21). Studies on the Physical Parameters for Cephalosporin Biosynthesis from Acremonium chrysogenum by Submerged Fermentation. Retrieved from [Link]

  • Ibrahim, A. H., et al. (2024, November 5). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. PMC - NIH. Retrieved from [Link]

  • Adinarayana, K., et al. (2003, October 31). Optimization of process parameters for cephalosporin C production under solid state fermentation from Acremonium chrysogenum. Process Biochemistry. Retrieved from [Link]

  • SciSpace. (n.d.). The structure of cephalosporin C. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cephalosporin C. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Cephalosporin C sodium salt. Retrieved from [Link]

  • Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Food Research. (n.d.). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cephalosporin C Sodium Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Cephalosporin C (CPC) production. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing the fermentative yield of Acremonium chrysogenum. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the complex challenges encountered during experimentation.

Section 1: Strain-Related Issues & Optimization

This section addresses the foundational element of your fermentation: the microorganism itself. Suboptimal yields often trace back to the inherent capabilities of the production strain.

Question: My wild-type A. chrysogenum strain exhibits very low CPC production. What are the primary strategies for strain improvement?

Answer: Low productivity in wild-type strains is expected, as secondary metabolite production is not naturally optimized for high yield[1][2][3]. A systematic strain improvement program is essential. The two primary pillars of this process are:

  • Classical Mutagenesis: This involves inducing random mutations using physical mutagens (like UV rays or gamma irradiation) or chemical mutagens (like N-methyl-N'-nitro-N-nitrosoguanidine - NTG)[4][5]. The goal is to generate a diverse population of mutants, some of which may exhibit enhanced CPC production due to favorable genetic alterations[4]. This classical approach remains an indispensable tool for industrial strain development[6][7]. Following mutagenesis, a robust screening protocol is required to identify the superior mutants from thousands of colonies.

  • Rational Genetic Engineering: With advancements in molecular biology, targeted genetic modifications can significantly boost production. This involves overexpressing key genes in the CPC biosynthetic pathway. The most impactful targets are often the cefEF and cefG genes, which encode the final two enzymes in the pathway: deacetoxycephalosporin C synthase (DAOCS) and deacetylcephalosporin C acetyltransferase (DAC-AT)[6][7][8]. Overexpression of these genes can increase the conversion of intermediates and reduce the accumulation of precursors like deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC)[6][7].

Question: After mutagenesis, my screening process is inefficient. How can I effectively screen for and select high-yielding mutants?

Answer: An effective screening process is critical to the success of any random mutagenesis program. A multi-tiered approach is most efficient.

  • Primary Screening: Begin with a high-throughput method. This often involves plating mutants on agar and using an overlay of a β-lactam-supersensitive indicator strain, such as Escherichia coli ESS 2231[9]. The size of the inhibition zone around a mutant colony provides a semi-quantitative measure of its antibiotic production.

  • Secondary Screening: Promising candidates from the primary screen should be advanced to shake-flask fermentation. This allows for a more quantitative assessment of CPC titer under submerged culture conditions, which more closely mimic a bioreactor environment. At this stage, you can use HPLC to accurately measure CPC concentration in the broth[10].

  • Tertiary Screening (Bioreactor Level): The top-performing mutants from shake-flask studies should be evaluated in a controlled laboratory-scale fermentor. This step is crucial as it assesses the mutant's performance under optimized and controlled conditions of pH, dissolved oxygen, and nutrient feeding, providing the most reliable data on its industrial potential[11].

Below is a logical workflow for diagnosing and addressing low CPC yield, starting from strain validation.

Caption: Troubleshooting workflow for low Cephalosporin C yield.

Section 2: Fermentation Medium Optimization

The composition of the culture medium directly impacts biomass formation and CPC biosynthesis by providing the necessary nutrients and precursors.

Question: What is the specific role of methionine in CPC fermentation, and how can I determine its optimal concentration?

Answer: Methionine plays a unique and critical dual role in CPC production by A. chrysogenum. It is not just a simple nutrient.

  • Sulfur Donor: Methionine provides the sulfur atom required for the β-lactam ring structure of Cephalosporin C. Studies using radiolabeled methionine have confirmed that it is the primary source of sulfur for the antibiotic molecule[12][13].

  • Inducer of Biosynthesis: More importantly, methionine acts as an inducer for the enzymes in the CPC biosynthetic pathway[14]. It enhances the transcription of genes encoding key enzymes like ACV synthetase and isopenicillin N synthase, thereby up-regulating the entire pathway[14]. It can also influence fungal morphology, stimulating the formation of arthrospores which are associated with higher CPC production[14][15].

Causality: The stimulatory effect is profound, but excessive methionine can be inhibitory. High concentrations (e.g., above 0.5%) can severely inhibit production, particularly in mutants that are highly efficient at utilizing sulfate[16]. The optimal concentration is strain-dependent and must be determined empirically.

Experimental Protocol: Determining Optimal Methionine Concentration

  • Setup: Prepare a series of shake flasks with your standard production medium.

  • Variable: Add DL-methionine to the flasks at varying concentrations (e.g., 0, 1.0, 2.0, 3.0, 4.0, 5.0 g/L). An optimum is often found around 4.0 g/L, but this can vary[17].

  • Inoculation & Incubation: Inoculate all flasks with the same amount of spore suspension or vegetative inoculum. Incubate under standard conditions (e.g., 28°C, 200 rpm, 6-7 days)[17].

  • Analysis: At regular intervals (e.g., every 24 hours), withdraw samples and measure the CPC concentration using HPLC.

Question: My CPC yield is inconsistent despite using a standard published medium. How should I approach troubleshooting and optimization?

Answer: Inconsistency often arises from variability in complex media components or a suboptimal balance of key nutrients for your specific strain. A systematic approach using statistical experimental design is highly recommended.

  • Identify Critical Components: The most influential factors are typically the primary carbon source (e.g., glucose, sucrose, oils), nitrogen source (e.g., corn steep liquor, ammonium sulfate), and key precursors/inducers like methionine[18][19].

  • Use Response Surface Methodology (RSM): RSM is a powerful statistical tool for optimization that allows you to study the interactions between multiple variables simultaneously[5][15][19]. A Box-Behnken design, for example, can efficiently explore the effects of 3-4 key variables (like glucose, ammonium nitrate, and methionine concentrations) on CPC yield[5][19].

  • Analyze Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio is a critical parameter. A high C/N ratio can lead to the accumulation of sucrose in the broth, which inhibits the enzymes responsible for CPC formation[17]. The optimal C/N ratio generally falls between 5.33 and 8.0[17].

Medium Component Typical Concentration Range Rationale and Key Considerations
Carbon Source Glucose: 35 g/L, Soybean Oil: 25 g/LA mixture of a readily available sugar (glucose) for initial growth and a slow-release source (oil) for the production phase is common. This helps avoid catabolite repression.[18]
Nitrogen Source Corn Steep Liquor: 38 g/L, (NH4)2SO4: 10 g/LComplex nitrogen sources provide essential amino acids and growth factors, while inorganic sources provide readily available nitrogen.[18]
Sulfur Source/Inducer DL-Methionine: ~4 g/LActs as both a sulfur donor for the CPC molecule and a potent inducer of the biosynthetic pathway enzymes.[14][17]
Trace Elements VariesEssential cofactors for metabolic enzymes. A standard trace element solution should be included.

Table 1: Key components of a Cephalosporin C production medium and their scientific rationale.

Section 3: Fermentation Process Control

Controlling the physical and chemical environment within the bioreactor is paramount for maximizing the productivity of your optimized strain and medium.

Question: How does dissolved oxygen (DO) concentration impact CPC production, and what is the optimal control strategy?

Answer: CPC biosynthesis is a strictly aerobic process, making dissolved oxygen one of the most critical process parameters[17]. Several key enzymes in the CPC pathway are oxygen-dependent, particularly deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS, encoded by cefEF), which catalyzes the expansion of the penicillin N ring[20].

Causality & Troubleshooting: If the DO level is too low, this final step becomes a bottleneck. As a result, the immediate precursor, Penicillin N, will accumulate in the broth, and the final CPC concentration will be drastically reduced[20]. For instance, reducing DO from 40% to 5% saturation can diminish CPC concentration from 7.2 g/L to 1.1 g/L while causing Penicillin N to increase from 2.57 g/L to 7.65 g/L[20].

Optimal Control Strategy: The DO should be maintained above a critical level, typically 20-30% saturation, throughout the fermentation[1][2][17]. A common strategy is to control DO at a high level (e.g., 50-100% saturation) during the initial growth phase to ensure the robust synthesis of biosynthetic enzymes, and then maintain it above 20% during the production phase[11][21]. This can be achieved by cascading agitation speed and aeration rate.

Caption: Simplified Cephalosporin C biosynthetic pathway highlighting the critical oxygen-dependent step.

Question: What is the optimal pH for CPC production, and how should it be controlled?

Answer: The pH of the fermentation broth is a key parameter that significantly influences enzyme activity, nutrient uptake, and overall cell physiology. For CPC production, the pH must be maintained within a relatively narrow range.

Causality & Troubleshooting: The optimal pH range for CPC production by A. chrysogenum is generally between 6.4 and 7.8[22][23][24]. If the pH drops below 6.4 or rises above 7.8, antibiotic production can be severely hampered or completely inhibited[22][23][24]. Without proper control, the pH will naturally fluctuate due to the consumption of substrates (like amino acids) and the secretion of metabolic byproducts.

Optimal Control Strategy: Active pH control is mandatory for achieving high yields.

  • Initial pH: The starting pH of the medium should be set within the optimal range, for example, around 6.8[22][24].

  • Buffering: Incorporating a phosphate buffer system into the medium can help resist drastic pH shifts[22][23].

  • Automated Control: In a bioreactor, an automated control system using a pH probe linked to pumps for acid (e.g., 2M HCl) and base (e.g., 2M KOH or NaOH) is the standard and most effective method[17]. This system continuously monitors the pH and adds acid or base as needed to maintain it at the desired setpoint (e.g., 7.2)[17].

Parameter Optimal Range Rationale & Impact of Deviation
Temperature 25-28 °CAffects enzyme kinetics and cell growth. Higher temperatures can increase growth rate but may decrease CPC stability and production.[17][25]
pH 6.4 - 7.8Critical for the activity of biosynthetic enzymes and nutrient transport. Deviation outside this range severely inhibits production.[22][23][24]
Dissolved Oxygen (DO) > 20-30% SaturationRequired cofactor for key biosynthetic enzymes (e.g., expandase). Low DO leads to the accumulation of precursor Penicillin N.[17][20]
Agitation 300 - 600 rpmEnsures homogeneity of nutrients and oxygen. High shear stress from excessive agitation can damage mycelia and reduce productivity.[3][11][25]

Table 2: Summary of optimal physical parameters for Cephalosporin C fermentation.

Section 4: Downstream Processing & Recovery

The overall yield is not just about production; it's also about efficiently recovering the product from the complex fermentation broth.

Question: What are the primary steps for recovering CPC from the fermentation broth, and what are the key considerations for minimizing product loss?

Answer: The initial recovery and purification steps are critical for preserving the CPC produced during fermentation. The process typically involves separating the biomass and soluble proteins before capturing the CPC molecule.

Primary Recovery Steps:

  • Biomass Removal: The first step is to separate the fungal mycelia from the liquid broth. This is typically done by filtration[26].

  • Protein Precipitation: The clarified broth (filtrate) often contains soluble proteins and other impurities. These can be precipitated by acidifying the supernatant or by adding a solvent like acetone (typically 2-3 volumes) and removing the precipitate by a second filtration step[26][27].

  • Adsorption/Chromatography: The purified filtrate is then passed through an ion-exchange or adsorbent resin column to capture the CPC[17][26][27]. The antibiotic is then eluted from the resin using a suitable buffer[26]. More advanced methods also utilize membrane filtration (ultrafiltration and nanofiltration) to remove proteins and concentrate the CPC before final purification steps[28].

Key Considerations for Yield:

  • Temperature: During recovery, especially during any evaporation or concentration steps, the temperature should be kept low (below 30°C) to prevent thermal degradation of the CPC molecule[26].

  • pH: The pH during extraction and purification steps is critical. For example, in aqueous two-phase extraction systems, the recovery yield of CPC is highly dependent on the pH of the phases[29].

  • Process Efficiency: Each step incurs some product loss. Therefore, optimizing each unit operation (e.g., selecting the right filter pore size, optimizing resin binding capacity and elution conditions) is crucial for maximizing the final isolated yield[30].

References
  • Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. PubMed.
  • Cephalosporin C Production from Acremonium chrysogenum.
  • Optimization of culture medium for Cephalosporin C production from rice straw by Cephalosporium acremonium fermentation using response surface methodology. China Brewing.
  • Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10. PubMed.
  • Influence of dissolved oxygen concentration on the biosynthesis of cephalosporin C. Enzyme and Microbial Technology.
  • Modelling, optimization and control of continuous two-stage Cephalosporin C production. IOP Conference Series: Materials Science and Engineering.
  • Application of Transcriptome Analysis for the Exploration of the Mechanism of Methionine Promoting the Synthesis of Cephalosporin C in Acremonium chrysogenum by Employing a Chemically Defined Medium. MDPI.
  • Modelling, optimization and control of continuous two-stage Cephalosporin C production. Semantic Scholar.
  • Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10. Academia.edu.
  • Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. MDPI.
  • Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. FEMS Microbiology Letters.
  • Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. PubMed.
  • Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10. Letters in Applied Microbiology.
  • Role of Methionine in Cephalosporin Synthesis. PMC.
  • Effect of methionine on cephalosporin C and penicillin N production by a mutant of Cephalosporium acremonium. PubMed.
  • Cephalosporin C production by Cephalosporium acremonium: the methionine story. PubMed.
  • Production and Optimization Studies of Cephalosporin C by Solid State Fermentation. Hindustan Antibiot Bull.
  • Role of methionine in cephalosporin synthesis. PubMed.
  • Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. Semantic Scholar.
  • Strain improvement studies for cephalosporin C production by Cephalosporium acremonium. ResearchGate.
  • Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C. Industrial & Engineering Chemistry Research.
  • Extraction and purification of cephalosporin antibiotics. PubMed.
  • Modelling, optimization and control of continuous two-stage Cephalosporin C production. IOP Publishing.
  • Optimization of medium constituents for Cephalosporin C production using response surface methodology and artificial neural networks. Journal of Biochemical Technology.
  • Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. PMC.
  • Statistical optimization and gamma irradiation on cephalosporin C production by Acremonium chrysogenum W42-I. PMC.
  • Effect of pH value on recovery yield of cephalosporin C. ResearchGate.
  • Cephalosporin c membrane filtration (separation, purification, concentration). Bonatech.
  • Effect of Operating Conditions on the Biosynthesis of Cephalosporin C. ResearchGate.
  • Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10. Ovid.
  • Process for the recovery and purification of cephalosporin c. Google Patents.
  • Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations. PubMed.

Sources

Technical Support Center: Optimization of Cephalosporin C Fermentation Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Cephalosporin C (CPC) fermentation media. This guide is designed for researchers, scientists, and drug development professionals actively engaged in improving the yield and consistency of CPC production by the filamentous fungus Acremonium chrysogenum. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and strategically design your media for enhanced productivity.

Part 1: Troubleshooting Guide

This section addresses the most common hurdles encountered during CPC fermentation in a direct question-and-answer format.

Issue: Consistently Low Cephalosporin C Yield

Low productivity is the most frequent challenge in CPC fermentation. The cause often lies within the nutritional environment of the culture. Let's break down the potential culprits.

Q1: My CPC titer is disappointingly low. Could my carbon source be the problem?

A: Absolutely. The type, concentration, and feeding strategy of your carbon source are critical. A. chrysogenum metabolism is sensitive to carbon catabolite repression, where high concentrations of readily available sugars like glucose can suppress the genes responsible for CPC biosynthesis.

  • Causality: While glucose supports rapid initial growth (the trophophase), high residual levels inhibit the production phase (the idiophase) where CPC is synthesized. Complex carbon sources like soybean oil or other vegetable oils are often superior. They are metabolized more slowly, providing a sustained energy source without causing significant repression.[1][2][3] Furthermore, oils can induce morphological changes in the fungus that are favorable for production.[1]

  • Troubleshooting Steps:

    • Replace or Supplement Glucose: Consider replacing a portion or all of the glucose in your batch medium with soybean oil. Studies have shown this can double the specific production of CPC.[1]

    • Implement a Fed-Batch Strategy: If using glucose, maintain it at a very low concentration (e.g., less than 0.5 g/L) through a controlled fed-batch system.[4] This meets the organism's energy needs without triggering repressive effects.

    • Monitor Carbon Source Consumption: Use analytical methods like HPLC to track the consumption of your primary carbon source. A stall in consumption can indicate other limitations.

Q2: I've adjusted my carbon source, but the yield is still low. What about the nitrogen source?

A: Nitrogen is a fundamental building block for both cellular growth and the CPC molecule itself. The source and concentration are pivotal.

  • Causality: Both inorganic nitrogen (like ammonium sulfate) and complex organic nitrogen (like peptone or peanut flour) can be used. High concentrations of ammonium can be inhibitory and may cause a sharp drop in pH.[5] Complex sources often provide a slower, more sustained release of nitrogen and other beneficial growth factors. The carbon-to-nitrogen (C/N) ratio is a key parameter; ratios between 5.33 to 8.0 have been reported to increase the synthesis rate of CPC.[5]

  • Troubleshooting Steps:

    • Evaluate C/N Ratio: Calculate the C/N ratio of your current medium. If it falls outside the optimal range, adjust the concentrations of your primary carbon and nitrogen sources.

    • Test Complex Nitrogen Sources: Experiment with different complex nitrogen sources such as peanut flour, corn steep liquor, or yeast extract.[4][6] These can have a profound impact on yield.

    • Control Ammonium Levels: If using ammonium sulfate, consider a fed-batch strategy to maintain it at a stable, non-inhibitory concentration.

Q3: I've heard methionine is important, but adding it hasn't helped much. Am I missing something?

A: Methionine is arguably the most critical supplement for CPC production, acting as more than just a nutrient.[7][8][9] Its effect is multifaceted and dose-dependent.

  • Causality: Methionine plays two key roles:

    • Sulfur Donor: It provides the sulfur atom for the CPC molecule's core structure.[7][8][9]

    • Inducer of Biosynthesis: More importantly, methionine induces the transcription of key enzymes in the CPC biosynthetic pathway, such as ACV synthetase and isopenicillin N synthase.[7][10][11]

  • Troubleshooting Steps:

    • Optimize Concentration: The effect of methionine is concentration-dependent. Too little will be limiting, while too much can be inhibitory. An optimal concentration must be determined experimentally for your specific strain and media, but values around 5 g/L have been shown to be effective.[12]

    • Timing of Addition: The stimulatory effect of methionine is most pronounced when it is added after the initial growth phase, at the onset of the idiophase.[8][9]

    • Use DL-Methionine: DL-methionine is often more effective than L-methionine alone, potentially due to a slower metabolic rate that allows for a longer-lasting inductive effect.[10]

Issue: Inconsistent Results Between Fermentation Batches

Batch-to-batch variability can derail a research program. The root cause is often found in the preparation and control of the fermentation environment.

Q1: Why do my CPC yields vary so much from one experiment to the next, even with the same recipe?

A: This often points to issues with media preparation, sterilization, or pH control.

  • Causality & Troubleshooting:

    • Media Sterilization: Over-sterilization of media via autoclaving can lead to nutrient degradation and the Maillard reaction (browning), which can produce inhibitory compounds.[13] Heat-labile components like vitamins and some amino acids should be filter-sterilized and added post-autoclaving.[13][14][15] Consider continuous sterilization at a higher temperature for a shorter time (e.g., 140°C for 30-120 seconds) for large-scale operations to minimize nutrient damage compared to batch sterilization (121°C for 20-60 minutes).[13]

    • pH Control: The pH of the fermentation broth is a critical parameter. The optimal range for CPC production is typically between 6.4 and 7.8.[16][17][18] Deviations outside this range can severely hamper antibiotic synthesis. It is crucial to monitor pH online and control it with the automated addition of acid (e.g., HCl) and base (e.g., NaOH).[19] An initial pH of around 6.8 is a good starting point.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the specific role of methionine in the Cephalosporin C biosynthetic pathway?

A: Methionine provides the sulfur atom for the cysteine residue, one of the three amino acid precursors of CPC (L-α-aminoadipate, L-cysteine, and D-valine). More significantly, it acts as an inducer, upregulating the expression of the genes (pcbAB, pcbC, and cefEF) that encode the primary enzymes of the pathway.[7][10] This dual role makes it a powerful lever for enhancing CPC production.

Cephalosporin C Biosynthesis cluster_0 Precursor Amino Acids cluster_1 Core Pathway L-α-aminoadipate L-α-aminoadipate ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipate->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV IPN Isopenicillin N ACV->IPN pcbC PenN Penicillin N IPN->PenN cefD DAOC Deacetoxycephalosporin C PenN->DAOC cefEF DAC Deacetylcephalosporin C DAOC->DAC cefEF CPC Cephalosporin C DAC->CPC cefG Methionine Methionine Methionine->L-cysteine Sulfur Donor Methionine->ACV Induces pcbAB Methionine->IPN Induces pcbC Methionine->DAOC Induces cefEF

Caption: Simplified Cephalosporin C biosynthetic pathway.

Q2: Why is soybean oil often preferred over glucose as a carbon source?

A: Soybean oil offers several advantages:

  • Avoids Carbon Catabolite Repression: As a complex lipid, it is hydrolyzed and utilized slowly, preventing the accumulation of repressive sugars.[1]

  • Higher Energy Density: Lipids provide more energy per gram than carbohydrates.

  • Induces Favorable Morphology: Its presence can lead to mycelial fragmentation, which may be linked to the induction of cephalosporin synthase enzymes.[7][11]

  • Stimulates Alternative Respiration: Soybean oil has been shown to stimulate the cyanide-insensitive alternative respiratory pathway, which is correlated with increased CPC production.[1]

Q3: How can I use statistical methods to optimize my media efficiently?

A: A two-step statistical approach is highly effective:

  • Plackett-Burman Design (PBD): This is a screening method used to identify the most significant media components from a large list of variables with a minimal number of experiments.[20][21][22]

  • Response Surface Methodology (RSM): Once the critical factors are identified by PBD, RSM (using a design like Box-Behnken or Central Composite) is used to fine-tune their concentrations and study their interactions to find the true optimum.[23][24][25]

Part 3: Experimental Protocols

Protocol: Statistical Media Optimization Workflow

This protocol outlines a robust strategy for systematically improving your CPC fermentation medium.

Workflow Visualization

Media Optimization Workflow start Define Variables (e.g., 8-12 components) pbd Step 1: Plackett-Burman Design (Screening Experiment) start->pbd analyze_pbd Statistical Analysis (ANOVA) Identify Significant Factors pbd->analyze_pbd rsm Step 2: Response Surface Methodology (RSM) (e.g., Central Composite Design) analyze_pbd->rsm Top 3-5 Factors analyze_rsm Model Fitting & Analysis Determine Optimal Concentrations rsm->analyze_rsm validation Step 3: Validation Experiment Confirm Predicted Yield analyze_rsm->validation finish Optimized Medium validation->finish

Caption: Statistical workflow for fermentation media optimization.

Step 1: Screening with Plackett-Burman Design (PBD)

  • Variable Selection: Identify 7 to 11 potential media components (e.g., glucose, soybean oil, peanut flour, (NH₄)₂SO₄, KH₂PO₄, methionine, trace elements).

  • Level Assignment: For each variable, define a high (+) and a low (-) concentration level based on literature review and preliminary experiments.

  • Experimental Design: Use statistical software to generate the PBD matrix. For 7 factors, this will require 8 experiments.

  • Execution: Prepare media and run the fermentations according to the experimental design matrix.

  • Analysis: Measure the CPC yield for each run. Use ANOVA to determine which factors have a statistically significant positive effect on production.

Step 2: Optimization with Response Surface Methodology (RSM)

  • Factor Selection: Choose the top 3-4 most significant factors identified from the PBD screen.

  • Level Assignment: Define five levels for each factor (-α, -1, 0, +1, +α) for a Central Composite Design (CCD). The center point (0) should be near the best-performing level from the PBD.

  • Experimental Design: Generate the CCD matrix using statistical software. For 3 factors, this will typically require 20 experiments (including center points).

  • Execution & Analysis: Run the fermentations and measure the CPC yield. Fit the data to a second-order polynomial equation.

  • Model Interpretation: Analyze the resulting 3D response surface plots to visualize the relationship between component concentrations and CPC yield, and to identify the optimal concentration for each component.

Step 3: Validation

  • Perform Confirmation Run: Conduct a final fermentation experiment using the optimal media composition predicted by the RSM model.

  • Compare Results: The experimental yield should be close to the predicted yield, validating the model and your new optimized medium.

Part 4: Data Tables for Reference

Table 1: Key Media Components and Their Typical Roles/Concentrations

ComponentTypeTypical Starting RangeRole & Key Considerations
Glucose Carbon Source10 - 40 g/LPrimary energy source. High concentration causes catabolite repression. Best used in fed-batch.[4]
Soybean Oil Carbon Source20 - 60 g/LSlow-release energy source. Avoids repression, enhances yield.[1][3]
Peanut Flour Nitrogen Source30 - 100 g/LComplex organic nitrogen. Provides sustained nitrogen release and growth factors.[4]
(NH₄)₂SO₄ Nitrogen Source2 - 8 g/LInorganic nitrogen. Readily available but can cause pH to drop.[5]
DL-Methionine Precursor/Inducer3 - 7 g/LEssential sulfur donor and potent inducer of the biosynthetic pathway.[7][10][12]
KH₂PO₄ Phosphorus/Buffer1 - 5 g/LSource of phosphorus and provides buffering capacity to stabilize pH.
CaCO₃ Buffer5 - 10 g/LActs as a pH buffer, neutralizing acids produced during fermentation.

References

  • Drew, S. W., & Demain, A. L. (1977). Cephalosporin C production by Cephalosporium acremonium: the methionine story. PubMed.
  • PubChem. (n.d.). cephalosporin C biosynthesis.
  • Matsumura, M., Imanaka, T., Yoshida, T., & Taguchi, H. (1981). The role of the alternative respiratory pathway in the stimulation of cephalosporin C formation by soybean oil in Acremonium chrysogenum. PubMed.
  • Biology Discussion. (n.d.).
  • Liu, Y., et al. (2023). Application of Transcriptome Analysis for the Exploration of the Mechanism of Methionine Promoting the Synthesis of Cephalosporin C in Acremonium chrysogenum by Employing a Chemically Defined Medium. MDPI.
  • Bayer, T., Zhou, W., Holzhauer, K., & Schügerl, K. (1989). Influence of medium composition on the cephalosporin C production with a highly productive strain Cephalosporium acremonium. PubMed.
  • Caltrider, P. G., & Niss, H. F. (1966). Role of methionine in cephalosporin synthesis. PubMed.
  • Rama University. (n.d.).
  • Cuadra, T., et al. (2007). Influence of pH regulation and nutrient content on cephalosporin C production in solid‐state fermentation by Acremonium chrysogenum C10. Letters in Applied Microbiology.
  • Caltrider, P. G., & Niss, H. F. (1966). Role of Methionine in Cephalosporin Synthesis. PMC.
  • Demain, A. L. (2000). Cephalosporin C production by Cephalosporium acremonium: the methionine story. Semantic Scholar.
  • El-Housseiny, G. S., et al. (2024).
  • Cuadra, T., et al. (2007). Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10. PubMed.
  • ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Request PDF. (n.d.). Performance improvement of cephalosporin C fermentation by Acremonium chrysogenum with DO-Stat based strategy of co-feeding soybean oil and glucose.
  • Unacademy. (n.d.).
  • Microbiology with Sumi. (2018).
  • Slideshare. (n.d.).
  • Academia.edu. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Longdom Publishing. (n.d.).
  • PubMed Central. (n.d.). Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production.
  • Resonance. (n.d.). The Total Synthesis of Cephalosporin C.
  • Journal of Biochemical Technology. (2009). Optimization of medium constituents for Cephalosporin C production using response surface methodology and artificial neural networks.
  • ResearchGate. (n.d.). (PDF)
  • Polish Journal of Microbiology. (n.d.). THE PLACKETT-BURMAN DESIGN IN OPTIMIZATION OF MEDIA COMPONENTS FOR BIOMASS PRODUCTION OF LACTOBACILLUS RHAMNOSUS OXY.
  • Walsh Medical Media. (2012). Plackett-Burman Design: A Statistical Method for the Optimization of Fermentation Process for the Yeast Saccharomyces cerevisiae.
  • Park, Y. S., Momose, I., Tsunoda, K., & Okabe, M. (1994). Enhancement of cephamycin C production using soybean oil as the sole carbon source. Applied Microbiology and Biotechnology.
  • International Journal of Current Microbiology and Applied Sciences. (2015). The Plackett-Burman Design to Evaluate Significant Media Components for Antimicrobial Production of Lactobacillus rhamnosus.
  • ResearchGate. (2018). Effect of Operating Conditions on the Biosynthesis of Cephalosporin C.
  • ResearchGate. (n.d.). Optimization of medium constituents for Cephalosporin C production using response surface methodology and artificial neural networks.
  • Frontiers. (2024). Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology.
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • Semantic Scholar. (n.d.). Enhancement of cephamycin C production using soybean oil as the sole carbon source.
  • MDPI. (2023). Effects of Carbon, Nitrogen, Ambient pH and Light on Mycelial Growth, Sporulation, Sorbicillinoid Biosynthesis and Related Gene Expression in Ustilaginoidea virens.
  • International Journal of Research and Review. (n.d.).
  • Journal of Biological Sciences and Applications. (2024). Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli.
  • MDPI. (n.d.). Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04.
  • Journal of Industrial Microbiology and Biotechnology. (n.d.).
  • Taylor & Francis Online. (n.d.). Full article: Application of response surface methodology to optimize the production of antimicrobial metabolites by Micromonospora Y15.
  • PubMed Central. (n.d.). Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06.
  • Request PDF. (n.d.).
  • ResearchGate. (n.d.). (PDF) Effect of different nitrogen and carbon sources and concentrations on the mycelial growth of ectomycorrhizal fungi under in-vitro conditions.

Sources

Technical Support Center: Troubleshooting Low Cephalosporin C Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the fermentation of Acremonium chrysogenum for Cephalosporin C (CPC) production. Low yields can stem from a multitude of factors, from suboptimal media composition to subtle shifts in fermentation parameters. This document provides a structured, question-and-answer-based approach to systematically identify and resolve common issues encountered during CPC production experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter. The questions are categorized to help you quickly navigate to the most relevant area of concern.

Category 1: Media Composition & Precursor Supply

Question: My CPC yield is consistently low despite observing good cell growth. I suspect a nutrient or precursor limitation. Where should I start?

Answer: Excellent cell growth without corresponding antibiotic production often points directly to a bottleneck in the secondary metabolism, which is responsible for CPC synthesis. The primary building blocks for CPC are three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] However, the most common limiting factors in media are often related to the sulfur source and the primary carbon source.

Here is a systematic approach to diagnosing the issue:

  • Evaluate the Sulfur Source: Methionine is a critical component as it serves as the primary sulfur donor for the biosynthesis of the dihydrothiazine ring in the CPC molecule.[2] An insufficient supply will directly curtail production. Conversely, an excessive concentration can be inhibitory.

    • Action: Verify your methionine concentration. An optimal level is often reported to be around 4.0 g/L (0.4%).[2] If you are outside this range, consider adjusting the concentration. L-cystine has also been shown to enhance CPC formation.[3][4]

  • Analyze the Carbon Source Strategy: The type and availability of the carbon source are paramount. A. chrysogenum growth and CPC production have different optimal conditions.[5]

    • Catabolite Repression: High concentrations of readily metabolizable sugars like glucose at the beginning of the fermentation can suppress the genes responsible for CPC synthesis.[2] It is often more effective to use complex carbohydrates like sucrose or polysaccharides that are consumed more slowly.[2][4]

    • Fed-Batch Feeding: The most effective strategy is often a fed-batch process where a carbon source (like glucose or vegetable oil) is added incrementally during the fermentation.[6][7] This maintains a low but steady concentration, supporting cell maintenance and CPC production without causing repression. The production phase (idiophase) typically begins after the rapid growth phase when the initial primary carbohydrate source is depleted.[2][8]

  • Check the Carbon-to-Nitrogen (C/N) Ratio: The balance between carbon and nitrogen is crucial. A C/N ratio between 5.33 and 8.0 is reported to increase the synthesis rate of CPC.[2] High concentrations of nitrogen sources like ammonium sulphate can interfere with mycelial morphology and inhibit production.[2]

Data Summary: Key Media Components

Component Recommended Concentration Rationale & Key Considerations Source(s)
Methionine ~4.0 g/L (0.4%) Primary sulfur donor. Excess can be inhibitory. [2]
Carbon Source Varies (Fed-batch recommended) Use complex carbs or fed-batch to avoid catabolite repression. [2][4][6]

| Nitrogen Source | Maintain C/N ratio of 5.33-8.0 | High concentrations of ammonium salts can be inhibitory. |[2] |

Question: I've noticed an accumulation of intermediate compounds like Penicillin N or DAOC in my HPLC analysis. What does this indicate?

Answer: The accumulation of specific intermediates is an excellent diagnostic clue, as it points to a potential inefficiency or inhibition of a specific enzyme in the CPC biosynthetic pathway.

Here's how to interpret these findings:

  • High Penicillin N, Low DAOC/DAC/CPC: This suggests a bottleneck at the ring expansion step. The enzyme responsible is Deacetoxycephalosporin C synthase (DAOCS), part of the bifunctional CefEF protein.[9][10] This is a critical, oxygen-dependent step.[5] Insufficient dissolved oxygen can lead to the accumulation of Penicillin N because the fungus cannot efficiently expand the five-membered thiazolidine ring into the six-membered dihydrothiazine ring.[5]

  • High DAOC/DAC, Low CPC: This points to a problem with the final two steps of the pathway.

    • High DAOC suggests low activity of Deacetylcephalosporin C synthase (DACS), the second function of the CefEF protein.[9]

    • High DAC indicates a bottleneck at the very last step: the acetylation of DAC to form CPC. This reaction is catalyzed by Deacetylcephalosporin-C acetyltransferase (CefG).[9] This step requires acetyl-CoA, so limitations in primary metabolism that affect acetyl-CoA pools could be a factor.

Troubleshooting Workflow for Intermediate Accumulation

Caption: Logic diagram for troubleshooting intermediate accumulation.

Category 2: Fermentation Parameters

Question: My fermentation runs are inconsistent. How critical are parameters like pH, temperature, and dissolved oxygen (DO), and what are the optimal ranges?

Answer: Acremonium chrysogenum is highly sensitive to its environment, and maintaining strict control over fermentation parameters is essential for reproducibility and high yields.[11]

  • Dissolved Oxygen (DO): This is arguably the most critical parameter. CPC biosynthesis is a highly aerobic process. Several steps in the pathway, particularly the ring expansion catalyzed by DAOCS/DACS, are oxygen-dependent.[5]

    • Optimal Range: DO levels should be maintained above 30-40% saturation.[2]

    • Troubleshooting: Low DO can be caused by insufficient aeration (vvm, volume of air per volume of liquid per minute) or agitation. Increasing the agitation rate can improve oxygen transfer, but be mindful of shear stress.[11] For a lab-scale fermenter, an aeration rate of 1 vvm and an agitation speed of 300-400 rpm have been shown to be effective.[11]

  • Temperature: Enzymatic reactions are temperature-dependent. Deviations from the optimum can reduce enzyme activity and, consequently, CPC production.

    • Optimal Range: The generally accepted optimal temperature is 28°C.[2][8]

    • Troubleshooting: Ensure your temperature control system is calibrated and stable. Even minor fluctuations can impact the metabolic rate of the fungus.

  • pH: The pH of the medium affects nutrient uptake and enzyme stability.

    • Optimal Range: The optimal pH can be strain-dependent. Some studies report maintaining a pH of around 7.2[2], while others have found success with a controlled pH of 4.0 in scaled-up processes.[11]

    • Troubleshooting: It is critical to monitor and control the pH throughout the fermentation using automated acid/base addition (e.g., 2M HCl and 2M KOH).[2] If you are not controlling pH, this is a likely source of inconsistency. We recommend performing a pH optimization study for your specific strain and media.

Data Summary: Optimal Fermentation Parameters

Parameter Optimal Range Rationale & Key Considerations Source(s)
Dissolved Oxygen (DO) >30-40% saturation Highly aerobic process; critical for ring-expansion enzymes. [2][5]
Temperature 28°C Ensures optimal enzyme activity for biosynthesis. [2][8]
pH 4.0 - 7.2 (Strain Dependent) Affects nutrient uptake and enzyme stability. Requires optimization. [2][11]
Agitation 300-400 rpm (Lab Scale) Balances oxygen transfer with minimizing shear stress on mycelia. [11]

| Aeration | ~1 vvm | Provides the necessary oxygen for aerobic metabolism. |[11] |

Frequently Asked Questions (FAQs)

Q1: At what stage of fungal growth should I expect to see maximum CPC production? CPC is a secondary metabolite, meaning its production is not directly coupled with cell growth.[5] Maximum production typically occurs during the stationary phase (idiophase), which begins after the period of rapid biomass accumulation (trophophase) has ceased.[2] In a typical batch fermentation, you might see the highest cell growth around 42 hours, while maximum CPC concentration is achieved much later, around 120-144 hours.[2][8]

Q2: Can the morphology of Acremonium chrysogenum affect CPC yield? Yes, absolutely. The morphology of the filamentous fungus—ranging from freely dispersed mycelia to pelleted growth—significantly impacts the fermentation. High shear stress from excessive agitation can lead to fragmented hyphae, which may negatively affect production. Conversely, large, dense pellets can suffer from oxygen and nutrient limitations in their core. The formation of arthrospores, which are metabolically inactive, also correlates with the cessation of production.

Q3: My CPC quantification seems unreliable. What is the standard method for accurate measurement? The most reliable and widely accepted method for quantifying Cephalosporin C and its intermediates is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

  • Detection Wavelength: CPC has a characteristic UV absorbance at 260 nm.[2][8]

  • Method: Reversed-phase chromatography is the principal technique used.[12]

  • Importance: HPLC is crucial because it can separate CPC from its precursors (like DAOC and DAC) and other compounds in the fermentation broth, ensuring you are measuring the final product accurately.[12][13] Microbiological assays, while useful for screening, lack this specificity.

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cephalosporin C Quantification

This protocol provides a standard method for the quantitative analysis of CPC in fermentation broth.

1. Sample Preparation: a. Withdraw 1.0 mL of fermentation broth. b. Centrifuge at 10,000 x g for 10 minutes to pellet the biomass. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. If necessary, dilute the sample with mobile phase to fall within the standard curve range.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
  • Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (e.g., 95:5 v/v). Note: The exact ratio may require optimization.[13]
  • Flow Rate: 1.0 mL/min.[14]
  • Detection: UV detector set to 260 nm.[2]
  • Column Temperature: 30°C.[13]
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a series of CPC standard solutions of known concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in the mobile phase. b. Inject the standards to generate a standard curve by plotting peak area against concentration. c. Inject the prepared samples. d. Calculate the CPC concentration in the samples by interpolating their peak areas from the standard curve.

Protocol 2: Fed-Batch Feeding Strategy for Carbon Source

This protocol outlines a general approach for implementing a two-stage carbon source feeding strategy to avoid catabolite repression and enhance CPC production. This is based on principles from industrial fermentation patents and must be optimized for your specific process.[6]

1. Initial Batch Phase: a. Start the fermentation with a primary carbon source like sucrose in the initial medium. b. Monitor the consumption of the primary carbon source and the growth of the biomass.

2. Fed-Batch Phase 1 (Transition to Production): a. Once the initial carbon source is nearly depleted (typically around 40-50 hours), begin the first feed. b. Start a continuous feed of a glucose solution at a low rate (e.g., targeting 4-11 g/L/h).[6] c. Concurrently, you can begin a feed of a secondary carbon/energy source like soybean oil (e.g., 1-6 g/L/h).[6]

3. Fed-Batch Phase 2 (Sustained Production): a. After a set period (e.g., at 80-90 hours), increase the feed rates to sustain the fungus during the peak production phase. b. Increase the glucose feed rate (e.g., to 9-21 g/L/h).[6] c. Increase the vegetable oil feed rate (e.g., to 3-8 g/L/h).[6]

4. Monitoring and Control: a. Throughout the fed-batch process, it is critical to monitor DO levels closely. An increase in feed rate will increase metabolic activity and oxygen demand. Adjust agitation and aeration to maintain DO >30%. b. Monitor pH and control as described previously.

Visualizations

Cephalosporin C Biosynthetic Pathway

This diagram illustrates the key steps from precursor amino acids to the final product, highlighting the enzymes involved.

Cephalosporin_C_Pathway cluster_Precursors Precursor Amino Acids AA L-α-Aminoadipic Acid ACVS ACV Synthetase (pcbAB) AA->ACVS Cys L-Cysteine Cys->ACVS Val L-Valine Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS IPN Synthase (pcbC) IPN Isopenicillin N (IPN) IPNS->IPN Epi IPN Epimerase (cefD1/cefD2) PenN Penicillin N Epi->PenN DAOCS DAOC/DACS Synthase (cefEF) DAOC Deacetoxycephalosporin C (DAOC) DAOCS->DAOC Ring Expansion DAC Deacetylcephalosporin C (DAC) DAOCS->DAC Hydroxylation AT Acetyltransferase (cefG) CPC Cephalosporin C AT->CPC ACV->IPNS IPN->Epi PenN->DAOCS DAOC->DAOCS DAC->AT

Caption: The biosynthetic pathway of Cephalosporin C from precursor amino acids.

References

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology. [Link]

  • El-Housseiny, G. S., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. Scientific Reports. [Link]

  • Martín, J. F., et al. (2010). A Novel Epimerization System in Fungal Secondary Metabolism Involved in the Conversion of Isopenicillin N into Penicillin N in Acremonium chrysogenum. ResearchGate. [Link]

  • Khan, N. T. (2017). (PDF) Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. [Link]

  • PubChem. (2019). cephalosporin C biosynthesis. National Center for Biotechnology Information. [Link]

  • Google Patents. (2012). Fermentation method for cephalosporin C. CN102808011B.
  • Chakravarty, I., et al. (2017). Development of Various Processing Strategies for New Generation Antibiotics Using Different Modes of Bioreactors. JSM Biotechnology and Bioengineering. [Link]

  • Liu, G., et al. (2018). Enhancing the production of cephalosporin C through modulating the autophagic process of Acremonium chrysogenum. Microbial Cell Factories. [Link]

  • Gutiérrez, S., et al. (1997). Biosynthetic pathway of cephalosporin C. ResearchGate. [Link]

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Longdom Publishing. [Link]

  • Ranganathan, D., & Ranganathan, S. (2014). The Total Synthesis of Cephalosporin C. Resonance. [Link]

  • KEGG. (2025). KEGG PATHWAY Database. Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Fas-Bende, E. B. (1993). Recent analytical methods for cephalosporins in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ott, J. L., et al. (1962). Biosynthesis of Cephalosporin C: I. Factors Affecting the Fermentation. Applied Microbiology. [Link]

  • American Society for Microbiology. (1962). Biosynthesis of Cephalosporin C: I. Factors Affecting the Fermentation. Applied Microbiology. [Link]

  • Basri, N. E. A., et al. (2019). Optimal feeding strategy of Cephalosporin C fermentation. IOP Conference Series: Materials Science and Engineering. [Link]

  • Jin, Y., et al. (2021). Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. Frontiers in Microbiology. [Link]

  • Găină, L., et al. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. MDPI. [Link]

  • ResearchGate. (2014). (PDF) HPLC analysis of cephalosporins and study of different analytical parameters. [Link]

  • Ozerskaya, S. M., et al. (2022). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. MDPI. [Link]

  • Gryganskyi, A. P., et al. (2021). Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain. Antibiotics. [Link]

  • Zhou, W., et al. (1998). Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers. Journal of Biotechnology. [Link]

  • Nassar, S. H. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. [Link]

  • Wikipedia. (n.d.). Ciclosporin. Wikipedia. [Link]

  • Wikipedia. (n.d.). Discovery and development of cephalosporins. Wikipedia. [Link]

  • Lin, Y. H., & Kück, U. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology. [Link]

Sources

Technical Support Center: Stability of Cephalosporin C Sodium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cephalosporin C sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of Cephalosporin C sodium in aqueous solutions. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your work. Our approach is grounded in scientific principles to explain not just the 'how,' but the critical 'why' behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Cephalosporin C sodium degradation in an aqueous solution?

The primary cause of degradation is the hydrolysis of the β-lactam ring, a characteristic feature of all cephalosporin antibiotics.[1][2] This four-membered ring is inherently strained and susceptible to cleavage by nucleophilic attack, primarily from water molecules in an aqueous environment. This process leads to the opening of the ring and a loss of antibacterial activity.[1][3]

Q2: How does pH affect the stability of Cephalosporin C sodium solutions?

The stability of Cephalosporin C sodium is highly pH-dependent. The degradation rate is slowest in the pH range of 3 to 7.[4] In strongly acidic (below pH 3) and alkaline (above pH 7) conditions, the degradation is significantly accelerated due to acid- and base-catalyzed hydrolysis of the β-lactam ring, respectively.[4][5] In highly acidic environments, there is also a risk of hydrolysis of the acetyl side chain, which can lead to the formation of desacetyl Cephalosporin C or its lactone.[4]

Q3: What is the expected shelf-life of a freshly prepared Cephalosporin C sodium aqueous solution?

The shelf-life is highly dependent on the storage temperature and the pH of the solution. At room temperature, significant degradation can occur within hours, especially in non-optimal pH conditions. For short-term storage (a few hours), it is recommended to keep the solution refrigerated (2-8°C) and buffered to a pH between 4 and 6. For longer-term storage, freezing (-20°C or below) is advisable, though freeze-thaw cycles should be minimized.

Q4: Can the type of buffer used in my solution impact the stability of Cephalosporin C sodium?

Absolutely. The choice of buffer can have a significant catalytic effect on the degradation of Cephalosporin C. For instance, carbonate and borate buffers have been shown to increase the degradation rates of some cephalosporins, particularly in alkaline pH ranges.[5] Conversely, acetate buffers have been observed to decrease degradation rates in some cases.[5] It is crucial to select a buffer system that not only maintains the desired pH but also minimizes catalytic effects on the drug's stability. When in doubt, a stability study with your chosen buffer system is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving Cephalosporin C sodium solutions.

Problem 1: I am observing a rapid loss of potency in my Cephalosporin C sodium standard solution.

Possible Causes and Solutions:

  • Incorrect pH: The pH of your aqueous solution may be outside the optimal stability range (pH 3-7).

    • Troubleshooting Step: Measure the pH of your solution. If it is too acidic or alkaline, adjust it to the optimal range using a suitable buffer (e.g., acetate buffer for pH 4-6).

  • High Storage Temperature: Storing the solution at room temperature or higher will accelerate degradation.

    • Troubleshooting Step: Always store your stock and working solutions at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Buffer-Catalyzed Degradation: As mentioned in the FAQs, your buffer system could be accelerating hydrolysis.

    • Troubleshooting Step: If you are using a buffer like carbonate or borate, consider switching to a less reactive buffer such as acetate or phosphate, and validate its compatibility.

Problem 2: My HPLC analysis shows multiple unexpected peaks appearing over time in my Cephalosporin C sample.

Possible Causes and Solutions:

  • Degradation Products: The extra peaks are likely degradation products of Cephalosporin C. The degradation pathway of cephalosporins can be complex, leading to various byproducts.[6][7] Common degradation mechanisms include β-lactam ring opening, acetyl group dissociation from the dihydrothiazine ring, and D-α-aminohexylamide group abscission.[6][7]

    • Troubleshooting Step 1: Confirm the identity of the main peak as Cephalosporin C using a fresh, validated standard.

    • Troubleshooting Step 2: Review your solution preparation and storage conditions (pH, temperature, buffer) to minimize degradation, as outlined in Problem 1.

    • Troubleshooting Step 3: If identifying the degradation products is necessary for your research, techniques like LC-MS/MS can be employed for structural elucidation.

Problem 3: I notice a color change in my Cephalosporin C sodium solution over time.

Possible Causes and Solutions:

  • Formation of Degradation Products: The formation of certain degradation products can lead to a visible color change, often a yellowing of the solution.[1] This is a visual indicator that the integrity of the compound has been compromised.

    • Troubleshooting Step: Discard the discolored solution and prepare a fresh one, paying close attention to the storage and handling recommendations (pH, temperature, light protection). For critical applications, always use freshly prepared solutions.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of Cephalosporin C Sodium
  • Weighing: Accurately weigh the desired amount of Cephalosporin C sodium powder in a clean, dry container.

  • Solvent Preparation: Use a high-purity, sterile aqueous solvent. For enhanced stability, a pre-chilled (2-8°C) buffer solution with a pH between 4 and 6 (e.g., 0.1 M acetate buffer) is recommended.

  • Dissolution: Gradually add the powder to the solvent while gently vortexing or stirring to ensure complete dissolution. Avoid vigorous shaking to minimize oxygen exposure.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For immediate use, store at 2-8°C and use within 24 hours.

Protocol 2: A General Workflow for Assessing the Stability of Cephalosporin C Sodium

This protocol outlines a typical experimental workflow to determine the stability of Cephalosporin C sodium under specific conditions.

  • Solution Preparation: Prepare the Cephalosporin C sodium solution in the aqueous medium of interest (e.g., different buffers, pH values).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial concentration.[5][8]

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analysis: Analyze each aliquot using the same analytical method to quantify the remaining concentration of Cephalosporin C sodium.

  • Data Analysis: Plot the concentration of Cephalosporin C sodium versus time. From this data, you can calculate the degradation rate constant and the half-life of the compound under the tested conditions.

Data Presentation

Table 1: Influence of pH on the Degradation of Cephalosporins (General Overview)

pH RangeGeneral StabilityPrimary Degradation Mechanism
< 3LowAcid-catalyzed hydrolysis of the β-lactam ring and side chains.[4][9]
3 - 7HighSlow, water-catalyzed hydrolysis of the β-lactam ring.[4][5]
> 7LowBase-catalyzed hydrolysis of the β-lactam ring.[4][5]

Table 2: Influence of Temperature on the Degradation of Cephalosporins

TemperatureGeneral Effect on Degradation Rate
-80°C to -20°CMinimal degradation; suitable for long-term storage.
2-8°CSlow degradation; suitable for short-term storage (hours to days).
Room Temperature (~25°C)Moderate to rapid degradation, highly dependent on pH.[10]
> 30°CAccelerated degradation.[11][12]

Visualizations

G cluster_acid Acidic Conditions (pH < 3) cluster_neutral Neutral Conditions (pH 3-7) cluster_alkaline Alkaline Conditions (pH > 7) CephC_Acid Cephalosporin C Desacetyl Desacetyl Cephalosporin C CephC_Acid->Desacetyl Side-chain hydrolysis BL_Open_Acid β-Lactam Ring Opening CephC_Acid->BL_Open_Acid Acid-catalyzed hydrolysis Lactone Lactone Derivative Desacetyl->Lactone Intramolecular cyclization CephC_Neutral Cephalosporin C BL_Open_Neutral β-Lactam Ring Opening CephC_Neutral->BL_Open_Neutral Water-catalyzed hydrolysis CephC_Alkaline Cephalosporin C BL_Open_Alkaline β-Lactam Ring Opening CephC_Alkaline->BL_Open_Alkaline Base-catalyzed hydrolysis G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Incubation cluster_data Phase 3: Data Interpretation A Prepare Cephalosporin C Solution in Test Buffer B Analyze Initial Concentration (T=0) via HPLC A->B C Incubate Solution at Desired Temperature B->C D Withdraw Aliquots at Specific Time Intervals C->D Sampling over time E Analyze Aliquots via HPLC D->E F Plot Concentration vs. Time E->F G Calculate Degradation Rate Constant and Half-life F->G

Caption: Experimental workflow for a Cephalosporin C stability study.

References

  • Carcassoni, R., et al. (1983). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of Pharmaceutical Sciences, 72(10), 1159-1163. [Link]

  • Konecny, J., Felber, E., & Gruner, J. (1973). Kinetics of the hydrolysis of cephalosporin C. The Journal of Antibiotics, 26(3), 135-141. [Link]

  • Chen, Y., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Science of The Total Environment, 791, 148253. [Link]

  • Chen, Y., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. ResearchGate. [Link]

  • Nakagawa, T., et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(11), S137. [Link]

  • Wang, J., et al. (2015). Degradation of antibiotic cephalosporin C in aqueous solution and elimination of antimicrobial activity by gamma irradiation. ResearchGate. [Link]

  • Zhang, L., et al. (2025). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Science Progress. [Link]

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]

  • Vemuri, S., Yu, C., & Li, X. (2000). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 675-684. [Link]

  • Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews, 22(1), 161-182. [Link]

  • Page, M. I., & Proctor, P. (1984). Mechanism of .beta.-lactam ring opening in cephalosporins. Journal of the American Chemical Society, 106(13), 3820-3825. [Link]

  • Crichlow, G. V., et al. (1999). Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotaxamine in wild-type and extended spectrum enzymes. Biochemistry, 38(32), 10243-10249. [Link]

  • Papp-Wallace, K. M., et al. (2011). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 1(3), a009705. [Link]

  • Fülöp, V., et al. (2013). Thermal stability and biological interactions of some cephalosporins. Revue Roumaine de Chimie, 58(7-8), 651-657. [Link]

  • Isele, U., et al. (1993). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. ResearchGate. [Link]

  • Crichlow, G. V., et al. (1999). Hydrolysis of Third-generation Cephalosporins by Class C β-Lactamases. ResearchGate. [Link]

  • Isele, U., et al. (1993). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 37(11), 2447-2451. [Link]

  • Andersen, H. R., et al. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. Environmental Science & Technology, 49(12), 7274-7282. [Link]

  • Fülöp, V., et al. (2013). Thermal stability and biological interactions of some cephalosporins. ResearchGate. [Link]

  • Cha, R., et al. (2017). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 101(12), 4863-4876. [Link]

  • Revathi, R., et al. (2016). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research, 6(3), 159-165. [Link]

  • Fas-Boveda, M., et al. (1988). Recent analytical methods for cephalosporins in biological fluids. Journal of Pharmaceutical & Biomedical Analysis, 6(6-8), 567-582. [Link]

  • Bycroft, B. W., et al. (1975). The stereochemistry of beta-lactam formation in cephalosporin biosynthesis. Journal of the Chemical Society, Chemical Communications, (22), 923-925. [Link]

  • Al-Ghannam, S. M. (2014). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Journal of Applied Spectroscopy, 81(4), 696-704. [Link]

  • Manning, L., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 30(e1), e4-e10. [Link]

  • El-Mously, H., et al. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities. ResearchGate. [Link]

  • El-Gindy, A., et al. (1997). Stability-Indicating Method for the Determination of Some Cephalosporines in the Prescence of Degradation Products. Semantic Scholar. [Link]

  • Wang, L., et al. (2013). The degradation mechanism of Cephalosporins. ResearchGate. [Link]

  • Zhang, L., et al. (2025). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Semantic Scholar. [Link]

  • Lin, C., et al. (2013). Reaction scheme of cephalosporin C and its structure. a Hydrolysis of... ResearchGate. [Link]

  • Ochekpe, N. A., et al. (2010). Kinetics of Degradation and Stability Marketed in Nigeria. African Journal of Pharmaceutical Research and Development, 2(1), 22-26. [Link]

  • Lee, J., et al. (2019). Effect of C-2 substitution on the stability of non-traditional cephalosporins in mouse plasma. The Journal of Antibiotics, 72(6), 469-475. [Link]

  • Chen, F., et al. (2005). Method of stabilizing disordered cefovecin sodium salt.
  • S. N. (2005). The Total Synthesis of Cephalosporin C. Resonance, 10(4), 60-68. [Link]

  • Gąsior, E., et al. (2022). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Pharmaceutics, 14(10), 2209. [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporin C. PubChem. [Link]

Sources

Technical Support Center: Cephalosporin C Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cephalosporin C (CPC) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CPC stability and degradation. Here, we synthesize foundational knowledge with practical, field-tested insights to help you anticipate, troubleshoot, and solve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the stability and handling of Cephalosporin C sodium salt.

Q1: What is the primary cause of Cephalosporin C degradation in aqueous solutions?

A1: The most significant degradation pathway for Cephalosporin C, like other β-lactam antibiotics, is the hydrolysis of the strained β-lactam ring.[1][2][3] This reaction opens the four-membered ring, rendering the molecule biologically inactive. The rate of this hydrolysis is highly dependent on pH, temperature, and the presence of certain buffer species.[4][5]

Q2: What is the optimal pH range for maintaining the stability of a Cephalosporin C solution?

A2: Cephalosporin C exhibits its maximum stability in the pH range of 3.0 to 7.0.[4] More specifically, studies on similar cephalosporins show the greatest stability occurs between pH 4 and 6.[3][5] In strongly acidic (below pH 3) or alkaline (above pH 7) conditions, the degradation process is significantly accelerated due to acid- or base-catalyzed hydrolysis, respectively.[4]

Q3: How does temperature affect the stability of Cephalosporin C?

A3: Temperature is a critical factor in the stability of Cephalosporin C. As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage of solutions, it is crucial to maintain low temperatures (e.g., -20°C to -70°C) to minimize hydrolytic and other degradation pathways.[6] Even at refrigerated temperatures (e.g., 4°C), degradation can be significant over extended periods.[6] Forced degradation studies are often conducted at elevated temperatures (e.g., 40°C to 85°C) to intentionally accelerate the identification of potential degradation products.[7]

Q4: Can buffer components directly influence the degradation rate?

A4: Yes, certain buffer species can act as catalysts for degradation. For example, carbonate and borate buffers have been shown to increase the degradation rates of cephalosporins in alkaline conditions.[4] Conversely, acetate buffer has been observed to decrease the rate of degradation in some cases.[4] Therefore, the choice of buffer system is a critical consideration when preparing CPC solutions for stability studies or formulation.

Q5: Besides hydrolysis, what other degradation pathways can occur?

A5: While β-lactam ring opening is primary, other degradation mechanisms have been identified, especially under stress conditions. These include:

  • Deacetylation : Cleavage of the acetyl group from the dihydrothiazine ring.[4][8]

  • Side-chain Abscission : Loss of the D-α-aminoadipyl side chain.[8][9]

  • Oxidation : Particularly at the thioether sulfur atom in the dihydrothiazine ring.[7][8][9]

  • Isomerization : Shifting of the double bond within the dihydrothiazine ring.[7]

  • Intramolecular Aminolysis : The side-chain amine can attack the β-lactam carbonyl, leading to products like piperazine-2,5-diones.[7][10]

Section 2: Troubleshooting Experimental Issues

This section provides in-depth guidance for specific problems you might encounter during your research.

Q: My HPLC analysis shows multiple unexpected peaks developing over time in my Cephalosporin C solution. What are they?

A: The appearance of new peaks in your chromatogram is a classic sign of degradation. The identity of these peaks depends on the specific storage and solution conditions (pH, temperature, light exposure).

  • Causality : The primary degradation pathway, hydrolysis of the β-lactam ring, results in a product with a different polarity and thus a different retention time on a reverse-phase HPLC column.[4][11] Other reactions, such as deacetylation, oxidation, or side-chain cleavage, will each produce distinct degradation products.[8][9] Under acidic conditions, you may see lactone derivatives, while basic conditions can lead to epimers or other ring-opened products.[11]

  • Troubleshooting & Validation :

    • System Suitability : First, ensure the peaks are not artifacts from your HPLC system (e.g., carryover, mobile phase contamination, or detector issues). Inject a blank solvent run to confirm the system is clean.

    • Peak Purity Analysis : Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the peak purity of your main Cephalosporin C peak. A non-homogenous peak indicates the presence of co-eluting impurities.

    • Forced Degradation Study : To tentatively identify the peaks, perform a forced degradation study. Expose your CPC sample to controlled stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and analyze the resulting chromatograms.[12][13] By observing which peaks increase under specific conditions, you can infer their origin (e.g., acid-labile, base-labile, or oxidative degradants).

    • LC-MS Analysis : For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. It allows you to determine the mass-to-charge ratio (m/z) of the parent drug and its degradation products, enabling structural elucidation.[12][14]

Key Degradation Pathways & Products

The following diagram illustrates the major degradation pathways of Cephalosporin C under various stress conditions.

G cluster_hydrolysis Hydrolysis cluster_other Other Pathways CPC Cephalosporin C (Intact Molecule) BL_Open β-Lactam Ring Opened Product CPC->BL_Open Acid/Base/Enzyme (Primary Pathway) Deacetyl Deacetyl-CPC CPC->Deacetyl Esterase/pH Stress Oxidized Oxidized Product (Sulfoxide) CPC->Oxidized Oxidizing Agent (e.g., H₂O₂) SideChainCleaved Side-Chain Cleaved Product CPC->SideChainCleaved Harsh Conditions

Caption: Major degradation pathways of Cephalosporin C.

Q: I am planning a stability study for a new formulation containing Cephalosporin C. How should I design the experiment?

A: A well-designed stability study is crucial for determining the shelf-life and storage conditions of your formulation. This involves subjecting the product to a range of environmental factors in a controlled manner. A forced degradation study is a key component of this process.[15]

  • Expert Rationale : The goal of a forced degradation study is to generate degradation products to a modest extent (typically 5-20% degradation) to demonstrate the specificity of your analytical method.[13][15] Over-stressing the molecule can lead to secondary degradation products that may not be relevant under normal storage conditions.[13] The ICH Q1A (R2) guideline is the authoritative standard for stability testing.

Protocol: Forced Degradation Study of Cephalosporin C

This protocol outlines a typical workflow for assessing the stability of CPC in a solution.

1. Materials & Equipment

  • Cephalosporin C Sodium Salt Reference Standard

  • HPLC system with DAD/PDA detector and C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • LC-MS system for peak identification

  • pH meter, analytical balance

  • Temperature-controlled incubators/water baths

  • Reagents: HCl, NaOH, Hydrogen Peroxide (H₂O₂), HPLC-grade water, acetonitrile, methanol, and appropriate buffer salts (e.g., phosphate, acetate).

2. Experimental Workflow

The following diagram outlines the logical flow of a forced degradation study.

G start Start: Prepare CPC Stock Solution prep_samples Aliquot into 5 Stress Conditions: 1. Acid (HCl) 2. Base (NaOH) 3. Oxidative (H₂O₂) 4. Thermal 5. Photolytic start->prep_samples stress Incubate under Controlled Conditions (Time, Temp, Light) prep_samples->stress neutralize Neutralize Acid/Base Samples Quench Oxidative Reaction stress->neutralize hplc Analyze All Samples by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - Identify Degradants - Calculate % Degradation - Establish Mass Balance hplc->data lcms Characterize Unknown Peaks using LC-MS/MS data->lcms If unknowns present end End: Establish Degradation Pathways & Validate Method data->end If all peaks known lcms->end

Caption: Workflow for a forced degradation study of Cephalosporin C.

3. Step-by-Step Procedure

  • Prepare Stock Solution : Accurately weigh and dissolve Cephalosporin C in your formulation vehicle or a suitable solvent (e.g., water or a specific buffer) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix with an equal volume of 0.1 N NaOH. Keep at room temperature due to rapid degradation.

    • Oxidative Degradation : Mix with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation : Incubate the stock solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation : Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Monitor and Sample : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Neutralization : Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis : Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC method.

  • Data Evaluation :

    • Calculate the percentage of CPC remaining and the percentage of each degradation product formed.

    • Ensure mass balance (the sum of the parent drug and all degradation products should be close to 100%).

    • Use LC-MS to identify the structures of the major degradation products.[14][16]

Data Summary: Typical Degradation Profile

The following table summarizes expected outcomes from a forced degradation study.

Stress ConditionTypical Reagent/SettingExpected Major Degradation Pathways
Acid Hydrolysis 0.1 N HCl, 60°Cβ-Lactam ring opening, formation of lactones.[4][11]
Base Hydrolysis 0.1 N NaOH, RTRapid β-Lactam ring opening, potential epimerization.[4][11]
Oxidation 3% H₂O₂, RTOxidation of the thioether sulfur to form sulfoxide.[8][9]
Thermal 80°C (in solution)Accelerates all hydrolytic pathways.[5][7]
Photolysis ICH Q1B light exposurePathway dependent on formulation; can involve oxidative mechanisms.

References

  • Wang, J. et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Science of The Total Environment, 791, 148253. Available at: [Link]

  • Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews, 22(1), 161-182. Available at: [Link]

  • Page, M. I., & Proctor, P. (1984). Mechanism of .beta.-lactam ring opening in cephalosporins. Journal of the American Chemical Society. Available at: [Link]

  • Fabre, H. et al. (1984). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of Pharmaceutical Sciences, 73(5), 611-8. Available at: [Link]

  • Fisher, J. F. et al. (2005). Class C β-Lactamases Operate at the Diffusion Limit for Turnover of Their Preferred Cephalosporin Substrates. Biochemistry, 44(34), 11313-11322. Available at: [Link]

  • Sultana, N. et al. (2014). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 76(6), 467-75. Available at: [Link]

  • Nishida, M. et al. (1968). Studies on microbial degradation of cephalosporin C derivatives. I. The role of beta-lactamase and acylesterase in the enzymatic degradation of cephalosporins. The Journal of Antibiotics, 21(3), 165-9. Available at: [Link]

  • Newton, G. G. F., & Abraham, E. P. (1956). Experiments on the degradation of cephalosporin C. Biochemical Journal, 62(4), 651-658. Available at: [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Available at: [Link]

  • Crichlow, G. V. et al. (2001). Hydrolysis of Third-generation Cephalosporins by Class C β-Lactamases. Journal of Molecular Biology, 305(5), 991-1002. Available at: [Link]

  • Kumar, J. et al. (2010). Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies. Analytical Sciences, 26(10), 1081-7. Available at: [Link]

  • Shinde, S. L. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Drug Development and Research. Available at: [Link]

  • S.K. Singh & M. Bothal. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

  • Reddy, G. S. et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Chemistry. Available at: [Link]

  • Wang, J. et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. ResearchGate. Available at: [Link]

  • Miller, T. W. (1962). High performance liquid chromatography of natural products. I. Separation of cephalosporin C derivatives and cephalosporin antibiotics; isolation of cephalosporin C from fermentation broth. Journal of the American Chemical Society. Available at: [Link]

  • Strong, D. K. et al. (2001). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 417-29. Available at: [Link]

  • Wang, J. et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation. Science of The Total Environment. Available at: [Link]

  • Jin, L. et al. (2013). Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. Current Pharmaceutical Analysis. Available at: [Link]

  • Vilanova, B. et al. (1996). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Helvetica Chimica Acta. Available at: [Link]

  • Berge, S. M. et al. (1983). Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. Journal of Pharmaceutical Sciences, 72(1), 59-63. Available at: [Link]

  • Namiki, Y. et al. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 208-14. Available at: [Link]

  • Lin, C. H. (2007). Effect of Operating Conditions on the Biosynthesis of Cephalosporin C. Journal of the Chinese Institute of Chemical Engineers. Available at: [Link]

  • Baertschi, S. W. et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540-50. Available at: [Link]

  • Esteban, M. J. et al. (1989). Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum. Antimicrobial Agents and Chemotherapy, 33(8), 1268-70. Available at: [Link]

  • Guan, Y. et al. (2004). Temperature pre-treatment effect on extraction of cephalosporin C. ResearchGate. Available at: [Link]

  • Indelicato, J. M. et al. (1974). Cephalosporin degradations. Journal of Medicinal Chemistry. Available at: [Link]

  • Thuresson, K. (2018). The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. KTH Diva. Available at: [Link]

Sources

Technical Support Center: Strain Improvement of Acremonium chrysogenum for Enhanced Cephalosporin C Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the strain improvement of Acremonium chrysogenum. This guide is designed for researchers, scientists, and drug development professionals engaged in enhancing the production of Cephalosporin C (CPC), a critical precursor for a vast class of β-lactam antibiotics. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and leveraging advanced molecular techniques.

Section 1: Foundational Knowledge & Core Concepts (FAQs)

This section addresses fundamental questions regarding the biology of A. chrysogenum and the biosynthesis of Cephalosporin C.

Q1: What is the basic pathway for Cephalosporin C biosynthesis?

A1: The biosynthesis of CPC is a well-elucidated pathway involving enzymes encoded by two main gene clusters.[1] It begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and D-valine—and proceeds through several key intermediates. Understanding this pathway is paramount for any rational strain improvement strategy, as it reveals the key enzymatic steps that can be targeted for upregulation.

The core pathway involves the following key steps[1]:

  • ACV Synthesis: The tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is formed.

  • Cyclization: ACV is cyclized to form Isopenicillin N (IPN) by IPN synthase (IPNS), encoded by the pcbC gene.

  • Epimerization: IPN is converted to Penicillin N.

  • Ring Expansion: A bifunctional enzyme, Deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS), encoded by cefEF, expands the five-membered thiazolidine ring of Penicillin N into the six-membered dihydrothiazine ring of Deacetoxycephalosporin C (DAOC).

  • Hydroxylation: The same cefEF enzyme hydroxylates DAOC to form Deacetylcephalosporin C (DAC).

  • Acetylation: Finally, DAC acetyltransferase (DAC-AT), encoded by the cefG gene, catalyzes the acetylation of DAC to produce the final product, Cephalosporin C.[1]

Cephalosporin_C_Pathway cluster_precursors Precursor Amino Acids L_AAA L-α-aminoadipic acid pcbAB pcbAB (ACV Synthetase) L_Cys L-cysteine D_Val D-valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) pcbC pcbC (IPN Synthase) ACV->pcbC IPN Isopenicillin N (IPN) cefD1D2 cefD1/cefD2 (Epimerase) IPN->cefD1D2 PenN Penicillin N cefEF cefEF (DAOCS/DACS) PenN->cefEF DAOC Deacetoxycephalosporin C (DAOC) DAOC->cefEF Hydroxylation DAC Deacetylcephalosporin C (DAC) cefG cefG (DAC-Acetyltransferase) DAC->cefG CPC Cephalosporin C (CPC) pcbAB->ACV ATP pcbC->IPN cefD1D2->PenN cefEF->DAOC Ring Expansion cefEF->DAC cefG->CPC

Caption: The Cephalosporin C (CPC) biosynthetic pathway in A. chrysogenum.

Q2: Why is strain improvement necessary for industrial CPC production?

A2: The wild-type A. chrysogenum strain (e.g., ATCC 11550) produces very low levels of CPC, typically in the range of 25–70 mg/L.[2] Industrial production demands yields that are hundreds or even thousands of times higher. This vast gap is bridged through intensive strain improvement programs, which have historically relied on classical mutagenesis and are now increasingly driven by rational genetic engineering.[1][2][3] High-yielding strains can produce CPC in excess of 9,000–12,000 mg/L.[2]

Q3: What are the major phenotypic differences between a wild-type and a high-yielding (HY) industrial strain?

A3: Decades of classical strain improvement have induced significant changes beyond just CPC yield. High-yielding strains often exhibit altered morphology, such as a reduction in conidiation and a shift towards the formation of arthrospores, which are metabolically active in CPC production.[2][4] They may also show reduced overall viability, thinner cell walls, and significant rearrangements at the chromosomal level.[2][4] Comparative genomic and proteomic analyses reveal thousands of mutational events and widespread changes in protein expression, particularly the upregulation of β-lactam biosynthetic enzymes and shifts in primary metabolism to supply more precursors.[2][3][5]

Section 2: Troubleshooting Classical Strain Improvement

Classical Strain Improvement (CSI) involves iterative rounds of random mutagenesis followed by screening. While powerful, it can be inefficient and unpredictable.

CSI_Workflow Start Parental Strain (A. chrysogenum) Mutagenesis Step 1: Random Mutagenesis (e.g., UV, NTG) Start->Mutagenesis Plating Step 2: Plate Survivors (Create mutant library) Mutagenesis->Plating Screening Step 3: High-Throughput Screening (e.g., Bioassay, HPLC) Plating->Screening Selection Step 4: Select High-Yielding Mutants Screening->Selection Validation Step 5: Validate in Shake Flask / Bioreactor Selection->Validation NewParent New Parental Strain for Next Round Validation->NewParent Improved? NewParent->Mutagenesis Iterate Cycle

Sources

"effect of pH and temperature on Cephalosporin C stability"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cephalosporin C Stability

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Cephalosporin C (CPC). This guide is designed to provide you, our fellow scientists and researchers, with in-depth insights and practical solutions for challenges related to the stability of Cephalosporin C in aqueous solutions. Understanding the intricate relationship between pH, temperature, and the structural integrity of CPC is paramount for accurate experimental outcomes and the development of stable pharmaceutical formulations. Here, we will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide robust methodologies for your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding Cephalosporin C stability.

Q1: What is the optimal pH and temperature for storing aqueous solutions of Cephalosporin C for short-term experimental use?

For maximum stability, aqueous solutions of Cephalosporin C should be maintained in a pH range of 4 to 6.[1] In this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis of the crucial β-lactam ring are at their minimum. Solutions should be stored at refrigerated temperatures (+2 to +8 °C) to further decrease the degradation rate.[2][3] For anything other than immediate use, preparing fresh solutions is the most reliable practice.

Q2: Why is Cephalosporin C so susceptible to degradation outside of its optimal pH range?

The core of Cephalosporin C's antibacterial activity lies in its strained four-membered β-lactam ring. This ring is the primary target for degradation through hydrolysis.

  • Acidic Conditions (pH < 4): Under acidic conditions, the degradation is primarily driven by specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond.[4] Additionally, for 3-acetoxymethyl cephalosporins like CPC, the acetyl group can be hydrolyzed, leading to the formation of a deacetyl intermediate which may then rapidly cyclize to form an inactive lactone.[4]

  • Alkaline Conditions (pH > 7): In alkaline environments, hydroxide ion-catalyzed degradation becomes the dominant pathway, rapidly cleaving the β-lactam ring.[4] The rate of degradation increases significantly as the pH becomes more alkaline.[5][6]

Q3: What are the primary degradation products I should expect to see in my analysis?

The degradation of Cephalosporin C can proceed through several pathways, yielding distinct products depending on the conditions. The most common mechanisms include:

  • β-Lactam Ring Opening: This is the most critical degradation pathway as it results in a complete loss of antibacterial activity. This occurs under both acidic and alkaline conditions.[7]

  • Deacetylation: The acetyl group at the C-3 position can be hydrolyzed, forming deacetyl-Cephalosporin C. This can be a precursor to further degradation, such as lactone formation.[4]

  • Side-Chain Abscission: The D-α-aminoadipyl side chain at the C-7 position can be cleaved under certain stress conditions.[7]

Q4: Can the choice of buffer impact the stability of my Cephalosporin C solution?

Absolutely. Beyond maintaining the pH, the buffer components themselves can act as catalysts for degradation. This is known as general acid-base catalysis. Buffers such as formate, acetate, phosphate, and borate have been shown to accelerate the degradation of cephalosporins.[1] The catalytic effect is dependent on the concentration of both the acidic and basic species of the buffer.[1] When preparing solutions, it is crucial to consider not just the pH, but also the potential for the buffer itself to participate in the degradation reaction. If possible, use the lowest concentration of buffer required to maintain the desired pH.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem / Observation Potential Root Cause(s) Recommended Actions & Explanations
Rapid loss of CPC potency in solution. Incorrect pH: The solution pH may be outside the optimal 4-6 range.1. Verify pH: Use a calibrated pH meter to confirm the pH of your solution immediately after preparation. 2. Buffer Selection: Ensure your chosen buffer is appropriate and used at the lowest effective concentration to avoid buffer-catalyzed degradation.[1]
Elevated Temperature: Storage or experimental temperature is too high.1. Control Temperature: Store stock solutions and samples at +2 to +8 °C and protect from temperature spikes.[2] Even room temperature (20-25°C) can lead to significant degradation over several hours.[8] 2. Minimize Exposure: Bring solutions to experimental temperature only for the duration of the assay.
Appearance of unknown peaks in HPLC chromatogram. Formation of Degradation Products: The new peaks are likely one of the known degradants of CPC.1. Characterize Degradants: Based on your experimental conditions (e.g., low pH), hypothesize the identity of the peaks (e.g., lactone).[4][9] 2. Perform Forced Degradation: Intentionally degrade a sample of CPC under acidic, alkaline, and oxidative conditions to generate and identify the degradation product peaks, confirming their retention times.
Inconsistent results between experimental runs. pH Drift: The pH of unbuffered or weakly buffered solutions can change over time.1. Ensure Adequate Buffering: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment. 2. Prepare Fresh Solutions: The most reliable way to ensure consistency is to prepare fresh solutions for each experimental run.
Inconsistent Temperature Control: Fluctuations in incubators or water baths.1. Validate Equipment: Regularly monitor and validate the temperature of your equipment. 2. Standardize Incubation Time: Use precise timing for all temperature-dependent steps.

Visualizing Degradation & Experimental Design

Understanding the chemical pathways and the experimental workflow is crucial for robust stability studies.

Cephalosporin C Degradation Pathways

The following diagram illustrates the primary degradation routes for Cephalosporin C under different pH conditions.

G cluster_conditions Dominant Conditions cluster_products Degradation Products (Inactive) Acid Acidic (pH < 4) Deacetyl Deacetyl-CPC Acid->Deacetyl H+ catalyzed hydrolysis of ester Neutral Neutral (pH 4-7) Hydrolyzed β-Lactam Ring Cleavage (Open-Ring Product) Neutral->Hydrolyzed Water attack & intramolecular catalysis Alkaline Alkaline (pH > 7) Alkaline->Hydrolyzed OH- catalyzed hydrolysis of amide CPC Cephalosporin C (Active) CPC->Deacetyl CPC->Hydrolyzed Spontaneous Hydrolysis Lactone Lactone Formation Deacetyl->Lactone Intramolecular cyclization G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Processing A Prepare Buffer Solutions (e.g., pH 3, 5, 7, 9) C Add CPC to Buffers to Final Concentration A->C B Prepare CPC Stock Solution B->C D Incubate at Constant Temp (e.g., 40°C, 50°C, 60°C) C->D E Withdraw Aliquots at Defined Time Points (t=0, 1, 2, 4, 8 hr) D->E F Quench Reaction (e.g., Dilute in Cold Mobile Phase) E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify Remaining CPC (Peak Area vs. Standard) G->H I Plot ln(C/C0) vs. Time H->I J Calculate Degradation Rate Constant (k) I->J

Caption: Workflow for a kinetic stability study of Cephalosporin C.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust and reproducible data comes from meticulously planned and executed experiments. The following is a foundational protocol for a kinetic analysis.

Protocol: Isothermal and Iso-pH Degradation Kinetic Study

Objective: To determine the pseudo-first-order degradation rate constant (k) of Cephalosporin C at a specific pH and temperature.

Materials:

  • Cephalosporin C reference standard

  • Calibrated pH meter

  • Thermostatically controlled water bath or incubator

  • HPLC system with a UV detector and a suitable C18 column * Buffer reagents (e.g., sodium phosphate, sodium acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks and pipettes

  • HPLC vials

Methodology:

  • Buffer Preparation:

    • Prepare a 0.1 M buffer solution at the desired pH (e.g., pH 5.0 using an acetate buffer).

    • Filter the buffer through a 0.45 µm filter. The choice of buffer and its concentration should be carefully considered to minimize catalytic effects. [1]

  • Sample Preparation:

    • Accurately weigh and dissolve the Cephalosporin C reference standard in the prepared buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). This is your reaction solution.

    • Prepare this solution immediately before starting the experiment.

  • Incubation and Sampling:

    • Place the reaction solution in a sealed container within a water bath or incubator set to the desired temperature (e.g., 60 °C).

    • Immediately withdraw the first aliquot (t=0), transfer it to an HPLC vial, and if necessary, quench the degradation by diluting it in a cold mobile phase or by immediate refrigeration.

    • Continue to withdraw aliquots at predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes). The sampling frequency should be adjusted based on the expected degradation rate.

  • HPLC Analysis:

    • Analyze all collected samples using a validated, stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of a phosphate buffer and an organic modifier like acetonitrile, with UV detection around 260 nm. [10] * Ensure the method can resolve the parent Cephalosporin C peak from all potential degradation products.

  • Data Analysis:

    • For each time point, determine the concentration of Cephalosporin C remaining.

    • Degradation of cephalosporins typically follows pseudo-first-order kinetics. [1][7]Plot the natural logarithm of the concentration ratio (ln[Ct/C0]) versus time (t), where Ct is the concentration at time t and C0 is the initial concentration.

    • The plot should yield a straight line. The degradation rate constant (k) is the negative of the slope of this line.

Quantitative Data Summary

The stability of cephalosporins is highly dependent on their specific structure, but general trends can be summarized. The table below provides an illustrative example of how pH and temperature affect stability, based on kinetic data for cephalosporins.

pHTemperature (°C)Relative Degradation RateKey Degradation Pathway
2.035ModerateAcid-catalyzed β-lactam hydrolysis, lactone formation [4]
5.035Low (Most Stable) Spontaneous hydrolysis [1]
7.437HighIntramolecular and water-catalyzed hydrolysis [4][5][6]
9.025Very HighHydroxide-ion catalyzed β-lactam hydrolysis [9]

Note: Relative rates are for illustrative purposes to show trends. Actual rate constants must be determined experimentally.

References

  • Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-74. [Link]

  • Zimmerman, R. L., et al. (1998). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 677-91. [Link]

  • Cha, S., et al. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 106(19-20), 6343-6357. [Link]

  • Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

  • Kudryavtseva, E. V., et al. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Polymers, 15(2), 461. [Link]

  • Chen, Z., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. Science of The Total Environment, 791, 148253. [Link]

  • Choudhury, M. K., et al. (1997). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of Pharmacy and Pharmacology, 49(6), 571-575. [Link]

  • Fas-Bello, O. M., et al. (2020). Recent analytical methods for cephalosporins in biological fluids. ResearchGate. [Link]

  • Gajewska, M., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Pharmaceutics, 13(10), 1689. [Link]

  • South African Health Products Regulatory Authority. (2019). Cephalosporin Manufacturing. SAHPRA. [Link]

  • Choudhury, M. K., et al. (1997). Influence of pH and Temperature on Kinetics of Ceftiofur Degradation in Aqueous Solutions. Journal of Pharmacy and Pharmacology, 49(6), 571-575. [Link]

  • ACS Publications. (n.d.). Cephalosporin degradations. Journal of Medicinal Chemistry. [Link]

  • Aipak Engineering. (n.d.). Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025. [Link]

  • Ghaffar, U. F., et al. (2019). Studies on the Physical Parameters for Cephalosporin Biosynthesis from Acremonium chrysogenum by Submerged Fermentation. Pakistan Journal of Zoology, 51(3). [Link]

  • Revathi, R., et al. (2016). Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies. Asian Journal of Pharmaceutical Research, 6(1), 1-6. [Link]

  • Nakagawa, T., et al. (1989). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmacobio-Dynamics, 12(3), 166-173. [Link]

  • Al-Momani, I. F. (2010). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. American Journal of Applied Sciences, 7(5), 697-703. [Link]

  • European Medicines Agency. (2007). Guideline on declaration of storage conditions. [Link]

  • ResearchGate. (2016). What are the storage conditions (temperature and humidity) for anti biotics in raw form?. [Link]

  • Food Research. (2018). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. [Link]

  • da Costa, M. S. (2023). Development and validation of an HPLC method for the determination of eight cephalosporins. RUN - UNL Repository. [Link]

  • Gliga, M. L., et al. (2023). Resistance, Ineffectiveness, and Off-Label Use Related to Cephalosporins from the Reserve Group—A Pharmacovigilance Signal Detection Study on EudraVigilance Database. Antibiotics, 12(12), 1675. [Link]

Sources

Technical Support Center: Reducing Impurities in Cephalosporin C Sodium Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cephalosporin C (CPC) purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of Cephalosporin C sodium. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable, scientifically-grounded solutions.

Section 1: Understanding the Impurity Challenge

This section addresses fundamental questions about the types and sources of impurities that are critical to manage for a successful purification process.

FAQ 1: What are the major classes of impurities I should be concerned about during Cephalosporin C purification?

Answer: Impurities in Cephalosporin C production can be broadly categorized into two main groups:

  • Process-Related Impurities: These are contaminants originating from the manufacturing process itself. They include components from the fermentation broth such as mycelia, proteins, polysaccharides, and pigments.[1][2] During downstream processing, you may also encounter inorganic salts from buffers, residual solvents (e.g., acetone, methanol) from extraction or crystallization steps, and potential leachables from equipment.[1][3]

  • Product-Related Impurities: These are structurally similar to Cephalosporin C and are often co-produced during fermentation or arise from degradation. The most significant product-related impurities are Deacetylcephalosporin C (dCPC) and Deacetoxycephalosporin C (dOCPC).[4][5] Penicillin N is another common related substance from the fermentation stage.[5] Additionally, degradation can lead to polymerized impurities, which are a significant safety concern.[6]

FAQ 2: How do these impurities originate?

Answer: The origin of these impurities is directly linked to the production and degradation pathways of CPC.

  • Fermentation: The fungus Acremonium chrysogenum (also known as Cephalosporium acremonium) is the industrial producer of CPC.[7][8] During fermentation, the fungus naturally produces a spectrum of related β-lactam compounds, including dCPC, dOCPC, and Penicillin N.[5][9] The complex fermentation medium, containing various carbon and nitrogen sources, also contributes proteins, carbohydrates, and pigments that must be removed.[7][10]

  • Cell Lysis: After fermentation, initial recovery steps can cause cell lysis, releasing intracellular proteins and other components into the broth, which adds to the impurity load.[11]

  • Chemical Degradation: Cephalosporin C's β-lactam ring is susceptible to hydrolysis (degradation) under unfavorable pH or temperature conditions. This can lead to the formation of inactive or immunogenic byproducts. Over time, CPC molecules can also self-condense to form higher molecular weight polymers.[6]

FAQ 3: Why is removing Deacetylcephalosporin C (dCPC) particularly challenging?

Answer: The primary challenge in removing dCPC lies in its profound structural similarity to Cephalosporin C. The only difference is the hydrolysis of the acetyl ester group on the C-3 acetoxymethyl side chain in dCPC.[9] This subtle difference results in very similar physicochemical properties (e.g., polarity, charge, and size), making separation by standard chromatographic techniques difficult.[9][12] Achieving high-resolution separation requires highly selective adsorbents and meticulously optimized chromatographic conditions.

Section 2: Troubleshooting Primary Recovery and Decolorization

Issues in the initial stages of purification can propagate and complicate downstream steps. This section focuses on troubleshooting filtration and color removal.

Q&A 1: My initial fermentation broth is highly viscous and frequently clogs my filters. What can I do?

Answer: High viscosity is typically caused by residual mycelia, proteins, and extracellular polysaccharides.[1] Clogging is a common issue that drastically reduces throughput.

Causality & Solution:

  • Acidification & Coagulation: Lowering the pH of the fermentation broth (e.g., to pH 3.0) can help precipitate many proteins and other high-molecular-weight impurities.[1][11] This coagulation makes the solids larger and easier to remove.

  • Membrane Filtration: Instead of traditional plate-and-frame filtration, which is prone to clogging, consider using membrane-based systems.

    • Microfiltration (MF): A cross-flow microfiltration system (e.g., with a 0.2 µm membrane) is effective for removing mycelia and larger suspended solids.[13]

    • Ultrafiltration (UF): Following MF, an ultrafiltration step (e.g., with a 20-100 kDa molecular weight cutoff membrane) can remove soluble high-molecular-weight impurities like proteins and polysaccharides, significantly clarifying the filtrate.[1][11]

Q&A 2: After filtration, my CPC solution is still heavily colored. How can I effectively remove these pigments?

Answer: The residual color is due to soluble pigments produced during fermentation. These pigments can interfere with downstream chromatography by competing for binding sites on the resin.

Causality & Solution:

  • Adsorption: The most effective method for color removal is adsorption onto a solid phase.

    • Macroporous Adsorption Resins: Specialty decolorization resins (e.g., Sunresin's SEPLITE LXA670) are designed to specifically adsorb color bodies while having a low affinity for CPC, thus minimizing product loss.[4]

    • Activated Carbon: While historically used, activated carbon can be less selective and may lead to significant CPC product loss if not carefully controlled.[14]

  • Process Placement: Decolorization is often performed after the initial capture chromatography step to protect the more expensive, high-selectivity resins from fouling.[2] However, if the color load is extremely high, a preliminary decolorization step after filtration may be necessary.

Section 3: Troubleshooting Adsorption Chromatography

Chromatography is the core of CPC purification. This section tackles common problems related to binding, selectivity, and column performance.

Q&A 1: I'm observing poor binding of CPC to my adsorption resin. What are the likely causes?

Answer: Poor binding leads to product loss in the flow-through and inefficient use of the resin. The cause is almost always related to suboptimal conditions of the feed stream or the resin itself.

Causality & Solution:

  • Incorrect pH: The binding of CPC to both non-ionic and ion-exchange resins is highly pH-dependent. Ensure the pH of your feed stream is optimized for the specific resin you are using. For many non-ionic resins, a slightly acidic pH is preferable.

  • High Ionic Strength: If using an ion-exchange resin, excessively high salt concentrations in your feed will compete with CPC for binding sites, leading to poor capture. Dilute the sample or perform a desalting step if necessary.

  • Flow Rate Too High: If the linear velocity is too high, the CPC molecules do not have sufficient residence time to diffuse into the resin pores and bind. Reduce the flow rate during sample loading.

  • Resin Fouling: If the column has been used multiple times, it may be fouled with precipitated proteins or other impurities. Implement a rigorous cleaning-in-place (CIP) protocol according to the manufacturer's instructions.

Q&A 2: My CPC purity is low after elution, with high levels of dCPC. How can I improve selectivity?

Answer: This is the most critical challenge in CPC purification. Achieving high purity requires maximizing the subtle physicochemical differences between CPC and dCPC.

Causality & Solution:

  • Resin Selection is Crucial: Not all resins are created equal. Divinylbenzene-styrene based macroreticular resins are common.[9] Studies have shown that chemically modified resins, such as brominated Amberlite XAD-2, can exhibit enhanced adsorption constants for CPC, improving the separation from dCPC compared to standard resins like Amberlite XAD-4.[9][12]

  • Optimize Elution Strategy:

    • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to resolve CPC and dCPC. A shallow gradient elution, where the concentration of an organic modifier or a salt is gradually increased, can significantly improve resolution.

    • Mobile Phase Composition: The pH and ionic strength of the eluent are critical. For non-ionic resins, eluting with an aqueous solution containing an anionic surfactant has been shown to be effective.[15] Experiment with different buffers and salt types to find the optimal conditions for your specific resin.

Comparative Data on Adsorption Resins
Resin TypeKey CharacteristicsSelectivity InsightsReference
Amberlite XAD-4 Non-ionic, hydrophobic, smaller pore size.Lower selectivity for CPC vs. dCPC; separation factors are often close to 1.[9][12]
Amberlite XAD-2 Non-ionic, hydrophobic, larger pore size.Moderate selectivity, but can be significantly improved with chemical modification.[9][12]
Brominated XAD-2 Chemically modified XAD-2.Shows an increased adsorption constant for CPC, enhancing separation from dCPC.[12]
Ion-Exchange Resins e.g., Dowex 50, Amberlite IR-68.Used for pH adjustment and selective adsorption based on charge.[3]
Specialty CPC Resins e.g., SEPLITE LXA18, LXA26.Specifically designed for high CPC purity and removal of dCPC/dOCPC.[4]
Q&A 3: The backpressure on my chromatography column is increasing significantly during the run. What's wrong?

Answer: A sudden or steady increase in backpressure is a sign of a blockage in the system and must be addressed to prevent damage to the column and system.

Causality & Solution:

  • Precipitated Protein: The most common cause is protein precipitation at the top of the column bed or on the inlet frit. Ensure your feed is properly pre-treated (e.g., via ultrafiltration) and always filter your sample (0.22 µm) immediately before loading.[9][16]

  • Clogged Filters: In-line filters or the column inlet frit itself may be clogged. Replace or clean them according to the manufacturer's protocol.[16]

  • Sample Viscosity: A highly concentrated or viscous sample can increase backpressure. Dilute the sample or reduce the flow rate during loading.[16]

  • Microbial Growth: Improper storage of the column can lead to microbial growth. Store the column in a sanitizing solution (e.g., 20% ethanol) when not in use.[16]

Experimental Workflow & Troubleshooting Diagram

Below is a generalized workflow for the purification process and a troubleshooting diagram for common chromatographic issues.

Diagram 1: General Cephalosporin C Purification Workflow

cluster_0 Upstream & Primary Recovery cluster_1 Chromatographic Purification cluster_2 Final Product Formulation Fermentation Fermentation Broth Filtration Membrane Filtration (MF/UF) Fermentation->Filtration Remove Mycelia, Proteins Adsorption Adsorption Chromatography (e.g., Non-ionic Resin) Filtration->Adsorption Clarified CPC Solution Elution Selective Elution Adsorption->Elution Separate CPC from dCPC, dOCPC Concentration Concentration of Eluate Elution->Concentration Purified CPC Solution Crystallization Crystallization (Anti-solvent Addition) Concentration->Crystallization Drying Drying Crystallization->Drying FinalProduct High-Purity CPC Sodium Drying->FinalProduct

Caption: High-level workflow for Cephalosporin C purification.

Diagram 2: Troubleshooting Low Purity after Chromatography

Start Low CPC Purity in Eluate Impurity_ID Identify primary impurity via HPLC Start->Impurity_ID High_dCPC High dCPC/dOCPC levels? Impurity_ID->High_dCPC Poor_Resolution Broad or tailing peaks? High_dCPC->Poor_Resolution No Sol_dCPC 1. Change to more selective resin (e.g., modified XAD-2). 2. Optimize elution gradient (make shallower). 3. Adjust mobile phase pH/ionic strength. High_dCPC->Sol_dCPC Yes Other_Impurities Unidentified peaks present? Poor_Resolution->Other_Impurities No Sol_Resolution 1. Check column packing efficiency. 2. Reduce flow rate. 3. Lower sample concentration/viscosity. Poor_Resolution->Sol_Resolution Yes Sol_Other 1. Improve pre-treatment (UF). 2. Add/optimize wash step before elution. 3. Check for sample degradation. Other_Impurities->Sol_Other Yes

Caption: Decision tree for troubleshooting poor chromatographic purity.

Section 4: Troubleshooting Crystallization and Final Product

Crystallization is the final step to isolate CPC sodium in a solid, stable, and highly pure form.

Q&A 1: My Cephalosporin C sodium is not crystallizing from the concentrated eluate. What should I try?

Answer: Crystallization failure, or "oiling out," is a common problem that can usually be overcome by adjusting key physical parameters.

Causality & Solution:

  • Supersaturation: Crystallization requires a supersaturated solution. Your CPC concentration may be too low. Carefully concentrate the eluate further, but avoid excessive heat which can cause degradation.[3]

  • Nucleation: Crystallization needs nucleation sites to begin.

    • Seeding: Add a few seed crystals of pure CPC sodium to the solution to induce crystallization.[3][17]

    • Scratching: Gently scratching the inside surface of the vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[17]

  • Anti-Solvent Addition: CPC sodium is highly soluble in water but poorly soluble in organic solvents. Gradually adding a miscible anti-solvent like acetone or methanol will reduce the solubility and force crystallization.[1][3] The ratio is critical; a common starting point is adding 5-10 volumes of acetone to the aqueous CPC solution.[1]

  • Temperature Control: Slowly cooling the solution reduces solubility and promotes the growth of larger, more uniform crystals. A gradual cooling process is generally superior to crash cooling.[17]

Q&A 2: The purity of my final crystalline product is still below specification. What are the final polishing steps?

Answer: If impurities have co-precipitated or become trapped within the crystal lattice, a final polishing step is necessary.

Causality & Solution:

  • Recrystallization: This is the gold standard for purifying crystalline compounds.[17] The process involves dissolving the impure crystals in a minimal amount of a suitable hot solvent (or solvent mixture, like water/acetone), and then allowing the solution to cool slowly.[9][17] As the solution cools, the desired compound will crystallize out in a purer form, leaving a higher concentration of impurities behind in the mother liquor. The key is to use the absolute minimum amount of hot solvent required for dissolution to ensure good recovery.

Experimental Protocol 1: General Adsorption Chromatography

This protocol provides a general framework. It must be optimized for your specific resin and equipment.

  • Column Packing & Equilibration:

    • Pack the column with the selected adsorption resin (e.g., Amberlite XAD-2) according to the manufacturer's protocol to ensure a uniform bed.

    • Equilibrate the column by washing it with 3-5 column volumes (CV) of the equilibration buffer (e.g., deionized water adjusted to a specific pH) until the outlet pH and conductivity are stable.

  • Sample Loading:

    • Filter the pre-treated and pH-adjusted CPC feed solution through a 0.22 µm filter.

    • Load the sample onto the column at a controlled, relatively low flow rate to maximize binding. Collect the flow-through to analyze for any product loss.

  • Washing:

    • Wash the column with 2-3 CV of the equilibration buffer to remove any unbound impurities, such as salts and pigments.

  • Elution:

    • Begin the elution using the predetermined elution buffer (e.g., a buffer with a different pH, ionic strength, or containing an organic modifier).

    • If using a gradient, start the gradient program. Collect fractions throughout the elution process.

  • Analysis & Pooling:

    • Analyze the collected fractions using a suitable analytical method like HPLC to determine CPC concentration and purity.[18]

    • Pool the fractions that meet the desired purity specification.

  • Regeneration:

    • Wash the column with a regeneration solution (e.g., a high salt concentration buffer, a mild acid/base, or an organic solvent, as recommended by the manufacturer) to strip all remaining molecules. Re-equilibrate with the starting buffer for the next run.

Experimental Protocol 2: Crystallization of Cephalosporin C Sodium

This protocol outlines a typical anti-solvent crystallization process.

  • Concentration: Concentrate the pooled, purified CPC eluate under vacuum at a low temperature (e.g., <30°C) to a target CPC concentration (e.g., 150-250 mg/mL).[1][3]

  • Salification & pH Adjustment: Adjust the pH with a sodium-containing base (e.g., sodium hydroxide or sodium isooctanoate) to form the sodium salt.[1] Ensure the final pH is near neutral.

  • Cooling: Cool the concentrated CPC sodium solution to a low temperature (e.g., 0-5°C).[1]

  • Anti-Solvent Addition: While stirring vigorously, slowly add a cold anti-solvent (e.g., acetone) to the CPC solution. A typical ratio is 5-10 volumes of acetone per volume of CPC solution.[1] The solution will become turbid as crystals begin to form.

  • Aging: Continue to stir the slurry at a low temperature for a period (e.g., 1-4 hours) to allow for complete crystal growth.

  • Filtration & Washing:

    • Isolate the crystals by vacuum filtration using a Buchner funnel.[17]

    • Wash the collected crystal cake with 1-2 volumes of cold anti-solvent (or a mixture of anti-solvent and water) to remove residual mother liquor and surface impurities.[3][17]

  • Drying: Dry the crystals under vacuum at a mild temperature to remove residual solvents.

Section 5: Analytical & Impurity Profiling

Accurate analysis is key to guiding the purification process and ensuring final product quality.

FAQ 1: What is the standard analytical method for assessing CPC purity and impurity profiles?

Answer: High-Performance Liquid Chromatography (HPLC) is the industry standard.[19] A typical method involves:

  • Technique: Reversed-phase HPLC (RP-HPLC).[6]

  • Column: A C18 column is most commonly used.[20]

  • Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol. Isocratic or gradient elution can be used depending on the complexity of the impurity profile.[6][18]

  • Detection: UV detection at a wavelength around 260-265 nm is standard, as the cephalosporin nucleus has a strong UV absorbance in this range.[10][18]

FAQ 2: How can I detect and quantify polymerized impurities?

Answer: Polymerized impurities are often difficult to detect with standard RP-HPLC methods due to their variable sizes and potential for poor chromatographic behavior. While some pharmacopoeias are beginning to address this, a specialized technique is often required. The Chinese Pharmacopoeia, for instance, mandates the use of Gel Filtration Chromatography (GFC) , also known as Size Exclusion Chromatography (SEC), for the assessment of these high-molecular-weight species.[6] This technique separates molecules based on their size in solution, providing a clearer profile of any polymers present.

References
  • Barceló, D. Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C. Industrial & Engineering Chemistry Research. [Link]

  • American Chemical Society. Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C. American Chemical Society. [Link]

  • Sunresin. Bio-Pharmaceutical & Life Science - Antibiotics Purification. Sunresin. [Link]

  • ACS Publications. Approaches to Cephalosporin C Purification from Fermentation Broth. ACS Publications. [Link]

  • IEEE Xplore. Separation of cephalosporins using ionic and neutral polimeric resins. IEEE Xplore. [Link]

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111-145. [Link]

  • Miller, T. W., Goegelman, R. T., Weston, R. G., Putter, I., & Wolf, F. J. (1976). High performance liquid chromatography of natural products. I. Separation of cephalosporin C derivatives and cephalosporin antibiotics; isolation of cephalosporin C from fermentation broth. The Journal of Antibiotics, 29(9), 902-906. [Link]

  • D'Amato, R. F., & Pisano, M. A. (1976). Production of Cephalosporin C by Paecilomyces persicinus P-10. Antimicrobial Agents and Chemotherapy, 9(3), 465-471. [Link]

  • Google Patents. US3467654A - Process for the recovery and purification of cephalosporin c.
  • Google Patents. US4145539A - Process for isolation and purification of cephalosporin compound.
  • Google Patents. CN110423241B - Process for preparing cephalosporin C sodium salt and 7-aminocephalosporanic acid.
  • IISTE. Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. [Link]

  • CNKI. Studies of Cephalosporin C Purification by Ultrafitration. CNKI. [Link]

  • PubMed. A Critical Review of Chromatographic Techniques for Impurity Profiling and Stability-Indicating Analysis of Ceftriaxone Sodium. PubMed. [Link]

  • LCGC International. Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • SOP: CRYSTALLIZATION. University of Calgary. [Link]

  • Google Patents. JPH10291993A - Crystal of cephalosporin derivative and its production.
  • Sunresin. Extraction of Cephalosporin C. Sunresin. [Link]

  • Cytiva. Protein purification troubleshooting guide. Cytiva. [Link]

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology, 9(4), 1-3. [Link]

  • Wang, J. H., & Lu, C. H. (2018). RECOVERY OF CEPHALOSPORIN C BY CROSS-FLOW MEMBRANE FILTRATION. ResearchGate. [Link]

  • Biology LibreTexts. Antibiotics - Cephalosporins. Biology LibreTexts. [Link]

  • YouTube. Total synthesis of Cephalosporin C (R B Woodward). YouTube. [Link]

  • National Center for Biotechnology Information. Cephalosporin C. PubChem Compound Database. [Link]

  • ResearchGate. (PDF) Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing Cephalosporin C Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming feedback inhibition in Cephalosporin C (CPC) biosynthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on improving CPC production in Acremonium chrysogenum. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our approach is rooted in a deep understanding of the metabolic pathways and regulatory networks governing CPC synthesis, aiming to provide not just procedural steps, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to feedback inhibition and low CPC yields.

Q1: My A. chrysogenum culture is showing poor growth and low CPC production. What are the primary metabolic checkpoints I should investigate?

A1: Poor growth and low CPC titers often point to bottlenecks in precursor supply or feedback inhibition of key enzymes. The primary checkpoints to investigate are:

  • The α-Aminoadipate (α-AA) Pathway: This is a critical branch point. The enzyme homocitrate synthase, the first step in the lysine biosynthesis pathway which produces the precursor α-AA, is subject to feedback inhibition by lysine.[1][2] High intracellular lysine concentrations will therefore limit the availability of α-AA for CPC synthesis.

  • Competition for α-AA: The enzyme α-aminoadipate reductase (α-AAR) competes with ACV synthetase for the common substrate α-AA.[3][4] High α-AAR activity will divert α-AA towards lysine production, reducing the flux towards CPC.

  • Sulfur Metabolism: The availability of L-cysteine is another rate-limiting factor. Methionine is known to stimulate CPC production, not only by providing the sulfur atom but also by inducing the expression of biosynthetic genes.[5][6] Inefficient sulfur metabolism can lead to a shortage of cysteine.

  • Carbon Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can repress the genes involved in CPC biosynthesis.[7]

Q2: I am observing a significant accumulation of Penicillin N in my fermentation broth, with correspondingly low levels of CPC. What is the likely cause and how can I address it?

A2: The accumulation of Penicillin N strongly suggests a bottleneck at the ring expansion step, which is catalyzed by deacetoxycephalosporin C synthase (DACS), encoded by the cefEF gene. This enzyme converts Penicillin N to deacetoxycephalosporin C (DAOC). Potential causes and solutions include:

  • Insufficient DACS Activity: The expression or activity of the cefEF gene product may be limiting. Overexpression of cefEF can help to drive the reaction forward.

  • Sub-optimal Oxygen Levels: DACS is an oxygen-requiring enzyme.[8] Inadequate dissolved oxygen during the fermentation can limit its activity. Ensure efficient aeration and agitation.

  • Subcellular Transport Issues: Penicillin N is synthesized in the peroxisome and must be transported to the cytoplasm for conversion to DAOC. A disruption in the CefM transporter can lead to Penicillin N accumulation.[8]

Q3: My genetically engineered strain overexpressing key biosynthetic genes (pcbAB, pcbC, cefEF, cefG) still shows only a modest increase in CPC yield. What other factors could be limiting production?

A3: This is a common challenge and often points towards limitations in precursor supply, product export, or broader regulatory issues. Consider the following:

  • Precursor Supply: Even with highly expressed biosynthetic enzymes, the overall yield will be limited by the availability of the primary building blocks: L-α-aminoadipate, L-cysteine, and L-valine. Strategies to enhance precursor pools, such as engineering the lysine and cysteine biosynthetic pathways, are crucial.

  • CPC Export: The final product, CPC, can exert feedback inhibition on its own biosynthesis. Efficient export of CPC out of the cell is critical to relieve this inhibition. Overexpression of the CPC transporter, encoded by the cefT gene, has been shown to significantly increase CPC production.[3][9]

  • Global Regulatory Factors: The expression of CPC biosynthetic genes is controlled by a complex regulatory network. Transcription factors such as CPCR1 and AcveA play important roles.[8][10] Investigating and engineering these regulatory elements can unlock higher production levels.

  • Methionine Induction: Ensure that methionine is supplied adequately, as it is a key inducer of the CPC biosynthetic genes.[5] An optimized feeding strategy can be critical.[11][12]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Guide 1: Low CPC Titer Despite Genetic Modifications
Symptom Possible Cause Suggested Action
Low overall CPC production in a strain engineered to overexpress biosynthetic genes.Precursor Limitation (α-AA): High intracellular lysine levels are causing feedback inhibition of homocitrate synthase.1. Quantify intracellular lysine and α-AA pools via HPLC or LC-MS. 2. Engineer a feedback-resistant homocitrate synthase through site-directed mutagenesis. 3. Downregulate the competing α-aminoadipate reductase (lys2 gene) to channel more α-AA towards CPC.
Precursor Limitation (Cysteine): Insufficient sulfur supply or inefficient cysteine biosynthesis.1. Optimize methionine feeding strategy. Consider a fed-batch approach to maintain optimal induction without causing toxicity.[11][12] 2. Overexpress key genes in the sulfur assimilation pathway , such as ATP sulfurylase and sulfite reductase.
Product Export Limitation: Intracellular CPC accumulation is causing feedback inhibition.1. Overexpress the cefT transporter gene. [9] 2. Screen for mutations that enhance CPC export.
Sub-optimal Fermentation Conditions: Carbon catabolite repression or inadequate supply of co-factors (e.g., oxygen, iron).1. Implement a fed-batch strategy with a less repressive carbon source like sucrose to maintain low sugar levels.[11][12] 2. Optimize aeration and agitation to ensure sufficient dissolved oxygen. 3. Ensure adequate iron supplementation as DACS is an iron-dependent enzyme.
Guide 2: Accumulation of Penicillin N Intermediate
Symptom Possible Cause Suggested Action
High levels of Penicillin N and low levels of CPC detected in the fermentation broth.Limiting Deacetoxycephalosporin C Synthase (DACS) Activity: The cefEF gene expression is insufficient to handle the flux of Penicillin N.1. Increase the copy number or use a stronger promoter for the cefEF gene. 2. Co-express cefEF and cefG (encoding deacetylcephalosporin C acetyltransferase) genes to create a metabolic pull.
Oxygen Limitation: DACS is an oxygenase and its activity is highly dependent on dissolved oxygen levels.1. Increase agitation and/or sparging rate during the production phase. 2. Consider expressing a bacterial hemoglobin gene (vgb) to improve oxygen uptake.
Impaired Peroxisome-to-Cytoplasm Transport: The Penicillin N intermediate is not efficiently transported to the cytoplasm where DACS is located.1. Investigate the expression of the cefM gene , which is implicated in this transport step.[8] Overexpression may be beneficial.
Repression of cefEF expression: Regulatory factors may be downregulating cefEF transcription.1. Analyze the expression of regulatory genes like cefR. Overexpression of positive regulators can enhance cefEF transcription.[8]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Site-Directed Mutagenesis of Homocitrate Synthase to Confer Lysine Resistance

Objective: To introduce mutations into the homocitrate synthase gene (lys1) to render the enzyme insensitive to feedback inhibition by lysine, thereby increasing the α-AA pool for CPC synthesis.

Principle: This protocol is based on the QuikChange site-directed mutagenesis method, which utilizes a high-fidelity DNA polymerase to amplify a plasmid containing the target gene with primers carrying the desired mutation.[13][14] The parental, methylated template DNA is then digested with DpnI, leaving the newly synthesized, mutated plasmid for transformation.

Materials:

  • Plasmid DNA containing the A. chrysogenum homocitrate synthase gene.

  • Mutagenic primers (forward and reverse) containing the desired nucleotide change.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTP mix.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with appropriate antibiotic selection.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid template DNA (10-50 ng)

      • 1.25 µL of forward primer (125 ng)

      • 1.25 µL of reverse primer (125 ng)

      • 1 µL of dNTP mix

      • 39.5 µL of nuclease-free water

      • 1 µL of high-fidelity DNA polymerase

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours to digest the parental template DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Transformation into A. chrysogenum:

    • Transform the verified mutated plasmid into A. chrysogenum protoplasts.

    • Select transformants and screen for improved CPC production in the presence of lysine.

Protocol 2: Quantification of Cephalosporin C and Penicillin N by HPLC

Objective: To accurately quantify the concentration of CPC and its precursor, Penicillin N, in fermentation broth samples.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for the separation and quantification of β-lactam antibiotics.[15]

Materials:

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile phase: 0.1 M Ammonium Acetate buffer (pH 5.6) and Acetonitrile (95:5 v/v).[15]

  • Standards of Cephalosporin C and Penicillin N.

  • Fermentation broth samples.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase as necessary to fall within the linear range of the standard curve.

  • Standard Curve Preparation:

    • Prepare a stock solution of CPC and Penicillin N standards (e.g., 1 mg/mL in water).

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reversed-phase.

      • Mobile Phase: 95:5 (v/v) 0.1 M Ammonium Acetate (pH 5.6) : Acetonitrile.[15]

      • Flow Rate: 0.8 mL/min.[15]

      • Detection Wavelength: 250 nm.[15]

      • Injection Volume: 20 µL.

      • Column Temperature: 30°C.[15]

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for CPC and Penicillin N based on their retention times compared to the standards.

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of CPC and Penicillin N in the samples using the standard curve.

Part 4: Visualization of Key Pathways and Workflows

Diagram 1: The Cephalosporin C Biosynthetic Pathway and Points of Feedback Inhibition

CephalosporinC_Pathway cluster_precursors Primary Metabolism cluster_lysine_pathway Lysine & α-AA Pathway cluster_cpc_pathway Cephalosporin C Pathway alpha-Ketoglutarate alpha-Ketoglutarate Homocitrate_Synthase Homocitrate Synthase (lys1) alpha-Ketoglutarate->Homocitrate_Synthase L-Cysteine L-Cysteine ACVS ACV Synthetase (pcbAB) L-Cysteine->ACVS L-Valine L-Valine L-Valine->ACVS alpha_AA L-α-Aminoadipate Homocitrate_Synthase->alpha_AA AAR α-Aminoadipate Reductase (lys2) alpha_AA->AAR alpha_AA->ACVS Lysine L-Lysine AAR->Lysine Lysine->Homocitrate_Synthase Feedback Inhibition ACV δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (pcbC) ACV->IPNS PenN Isopenicillin N IPNS->PenN Epimerase Epimerase (cefD) PenN->Epimerase PenicillinN Penicillin N Epimerase->PenicillinN DACS Expandase (cefEF) PenicillinN->DACS DAOC Deacetoxycephalosporin C DACS->DAOC DAT Acetyltransferase (cefG) DAOC->DAT CPC Cephalosporin C DAT->CPC

Caption: CPC pathway and feedback inhibition points.

Diagram 2: Experimental Workflow for Overcoming Feedback Inhibition

Overcoming_Feedback_Inhibition_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_execution Experimental Execution cluster_validation Validation Low_Yield Low CPC Yield Quantify Quantify Intermediates (HPLC) Low_Yield->Quantify Analyze_Expression Analyze Gene Expression (qRT-PCR) Low_Yield->Analyze_Expression Feedback_Resistance Engineer Feedback- Resistant Enzyme Quantify->Feedback_Resistance Lysine accumulation Increase_Precursor Increase Precursor Supply Quantify->Increase_Precursor Low α-AA or Cys Overexpression Gene Overexpression Analyze_Expression->Overexpression Low biosynthetic gene expression Mutagenesis Site-Directed Mutagenesis Feedback_Resistance->Mutagenesis Increase_Precursor->Overexpression Enhance_Export Enhance Product Export Enhance_Export->Overexpression Overexpress cefT Screening Screen Transformants for Improved CPC Titer Mutagenesis->Screening Overexpression->Screening Fermentation Optimized Fermentation Validation Validate Performance in Bioreactor Fermentation->Validation Screening->Fermentation

Caption: Workflow for overcoming feedback inhibition.

References

  • Vicik, S. M., & Fedbatch, A. N. (1991). Defining an optimal carbon source/methionine feed strategy for growth and cephalosporin C formation by Cephalosporium acremonium. Biotechnology and Bioengineering, 38(7), 741-750. [Link]

  • Grote, W., Lee, J., & Bailey, J. E. (1985). Defining an optimal carbon source/methionine feed strategy for growth and cephalosporin C formation by Cephalosporium acremonium. Biotechnology and Bioengineering, 27(6), 838-851. [Link]

  • Hu, Y., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Applied Microbiology and Biotechnology, 100(19), 8217-8227. [Link]

  • Liu, G., et al. (2018). Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. Microbial Cell Factories, 17(1), 89. [Link]

  • El-Sayed, A. S. A., et al. (2023). Statistical optimization and gamma irradiation on cephalosporin C production by Acremonium chrysogenum W42-I. AMB Express, 13(1), 103. [Link]

  • Ullán, R. V., et al. (2008). Expression of the Acremonium chrysogenum cefT gene in Penicillum chrysogenum indicates that it encodes an hydrophilic beta-lactam transporter. Fungal Genetics and Biology, 45(10), 1415-1421. [Link]

  • Liu, G., et al. (2018). Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. Microbial Cell Factories, 17(1), 89. [Link]

  • Xiao, Y., et al. (2015). of changes in primary metabolism in the HY strain leading to high CPC... ResearchGate. [Link]

  • Xiao, Y., et al. (2014). De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS One, 9(9), e104542. [Link]

  • Zafira, I. Z., & Nandong, J. (2019). Optimal feeding strategy of Cephalosporin C fermentation. IOP Conference Series: Materials Science and Engineering, 495, 012107. [Link]

  • Andleeb, S., et al. (2011). Production of cephalosporin C from acremonium chrysogenum and optimization of fermentation parameters. Academia.edu. [Link]

  • Nassar, S. H. (2019). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 10(2), 133-141. [Link]

  • Goryanin, I., et al. (2023). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International Journal of Molecular Sciences, 24(23), 16694. [Link]

  • Liu, L., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. Applied Microbiology and Biotechnology, 106(19-20), 6335-6348. [Link]

  • Kumar, V., et al. (2014). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. [Link]

  • Goryanin, I., et al. (2021). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. Journal of Fungi, 7(12), 1039. [Link]

  • da Silva, A. C. C. (2023). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. RUN - UNL Repository. [Link]

  • Kumar, V. (2014). HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. [Link]

  • Nijland, J. G., et al. (2008). Expression of the Transporter Encoded by the cefT Gene of Acremonium Chrysogenum Increases Cephalosporin Production in Penicillium Chrysogenum. Fungal Genetics and Biology, 45(10), 1415-1421. [Link]

  • Demain, A. L., & Zhang, J. (1998). Cephalosporin C production by Cephalosporium acremonium: the methionine story. Critical Reviews in Biotechnology, 18(4), 283-294. [Link]

  • Casqueiro, J., et al. (1999). Biosynthetic pathway leading to lysine and β-lactam antibiotics in filamentous fungi. ResearchGate. [Link]

  • Singh, S. B., & Yadav, S. (2012). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • Winston, F., & Bhattacharjee, J. K. (1982). Growth inhibition by alpha-aminoadipate and reversal of the effect by specific amino acid supplements in Saccharomyces cerevisiae. Journal of Bacteriology, 152(2), 870-875. [Link]

  • Nijland, J. G., et al. (2008). Expression of the transporter encoded by the cefT gene of Acremonium chrysogenum increases cephalosporin production in Penicillium chrysogenum. research.rug.nl. [Link]

  • Smith, B., et al. (1967). Biosynthesis of penicillin N and cephalosporin C – antibiotic production and other features of metabolism of A Cephalosporium Sp. ResearchGate. [Link]

  • Smith, B., et al. (1967). Biosynthesis of penicillin N and cephalosporin C. Antibiotic production and other features of the metabolism of a Cephalosporium. SciSpace. [Link]

  • Chattoo, B. B., & Sherman, F. (1979). Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of alpha-AMINOADIPATE. Genetics, 93(1), 51-65. [Link]

  • Hill, J. E. (2002). A Genetics Laboratory Module Involving Selection and Identification of Lysine Synthesis Mutants in the Yeast Saccharomyces cerevisiae. CBE Life Sciences Education, 1(1), 30-38. [Link]

  • Chattoo, B. B., & Sherman, F. (1979). Selection of lys2 Mutants of the Yeast SACCHAROMYCES CEREVISIAE by the Utilization of α-AMINOADIPATE. Genetics, 93(1), 51-65. [Link]

  • Bhattacharjee, J. K. (1985). alpha-Aminoadipate pathway for the biosynthesis of lysine in lower eukaryotes. Critical Reviews in Microbiology, 12(2), 131-151. [Link]

  • Ullán, R. V., et al. (2002). The cefT gene of Acremonium chrysogenum C10 encodes a putative multidrug efflux pump protein that significantly increases cephalosporin C production. Molecular Genetics and Genomics, 267(5), 673-683. [Link]

  • Smith, B., et al. (1967). Biosynthesis of penicillin N and cephalosporin C: Antibiotic production and other features of the metabolism of a Cephalosporium sp. Biochemical Journal, 103(3), 877-890. [Link]

  • University of Washington. (n.d.). Site Directed Mutagenesis Protocol. CDN. [Link]

  • Sharma, S., & Sharma, V. (2014). Cephalosporin C Production from Acremonium chrysogenum. Longdom Publishing. [Link]

  • iGEM. (n.d.). Site Directed Mutagenesis Protocol. iGEM. [Link]

  • Barrios-González, J., & Mejía, A. (2008). Penicillin and cephalosporin production: A historical perspective. ResearchGate. [Link]

  • Liu, D. (2016). Modified Site-directed Mutagenesis Protocol. ResearchGate. [Link]

  • University of Washington. (n.d.). Site Directed Mutagenesis of ZsYellow. University of Washington. [Link]

Sources

"scaling up Cephalosporin C production from lab to industrial scale"

Author: BenchChem Technical Support Team. Date: February 2026

A-SSS-T-S-001-C

Welcome to the technical support center for the industrial-scale production of Cephalosporin C (CPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to robust, industrial manufacturing processes. Here, we address common challenges through a curated set of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.

Section 1: Upstream Processing - Fermentation Scale-Up

The heart of Cephalosporin C production lies in the fermentation process using the filamentous fungus Acremonium chrysogenum. Scaling up this process is not merely about using a larger vessel; it involves a deep understanding of how physical and chemical parameters change with volume and how these changes impact fungal physiology and antibiotic biosynthesis.

Strain Integrity and Inoculum Development

Question: We are observing inconsistent fermentation performance and lower CPC titers after scaling up. Could this be related to our strain or inoculum?

Answer: Absolutely. Strain stability and a robust inoculum train are paramount for reproducible industrial fermentations. Here’s a breakdown of potential issues and solutions:

  • Strain Degeneration: High-yielding industrial strains of A. chrysogenum, often developed through multiple rounds of mutagenesis, can be genetically unstable.[1] Frequent subculturing can lead to a decline in productivity.

    • Troubleshooting:

      • Master and Working Cell Banks: Establish a two-tiered cell bank system. A thoroughly characterized Master Cell Bank (MCB) should be stored under cryogenic conditions (e.g., liquid nitrogen vapor phase). A Working Cell Bank (WCB) derived from the MCB should be used for routine inoculum preparation. This minimizes the number of passages from the original high-producing isolate.

      • Regular Productivity Screening: Periodically, test isolates from the WCB in shake flasks to confirm that the CPC production levels remain within the expected range.[1]

  • Inoculum Quality: The physiological state of the inoculum directly impacts the subsequent production phase. An inoculum with poor viability, incorrect morphology, or contamination will lead to a suboptimal fermentation.

    • Troubleshooting:

      • Inoculum Size: The optimal inoculum size needs to be re-evaluated during scale-up. While a larger inoculum can shorten the lag phase, an excessively large one can lead to rapid nutrient depletion and oxygen limitation early in the fermentation. A recent study found a 1% v/v inoculum to be optimal in a 14 L fermenter.[2][3]

      • Morphology: A. chrysogenum exists in different morphological forms, with swollen, yeast-like hyphal fragments being associated with higher CPC production.[4] Inoculum conditions (agitation, medium composition) should be optimized to favor this morphology. Microscopic examination of the seed culture is a critical in-process control.

      • Viability: Use a viability stain (e.g., methylene blue) to ensure a high percentage of viable cells in the inoculum before transferring to the production bioreactor.

Bioreactor Environment and Control

Question: Our dissolved oxygen (DO) levels are crashing in the large-scale bioreactor, and we are seeing a drop in CPC production. How can we improve oxygen transfer?

Answer: Oxygen limitation is one of the most common challenges in scaling up aerobic fermentations like CPC production.[5] The oxygen demand of the culture increases with cell density, while the efficiency of oxygen transfer from gas to liquid can decrease in larger vessels.

  • Causality: The biosynthesis of Cephalosporin C is a highly aerobic process.[6] Insufficient oxygen can lead to a metabolic shift, favoring the production of penicillin N, a precursor, instead of CPC.[6]

  • Troubleshooting Strategies:

    • Agitation and Aeration:

      • Tip Speed: Instead of simply maintaining the same revolutions per minute (RPM) from the lab scale, consider scaling up based on constant impeller tip speed or power input per unit volume (P/V).[7][8] This helps maintain similar shear and mixing characteristics. However, be mindful that excessive shear can damage the fungal mycelia.[5]

      • Impeller Design: Rushton turbines are commonly used for good radial mixing and gas dispersion.[2] The number and placement of impellers are critical in tall industrial fermenters to ensure homogeneity.

      • Aeration Rate: Increase the aeration rate, measured in vessel volumes per minute (vvm). A study demonstrated that increasing aeration from 0.5 vvm to 1 vvm was beneficial for CPC production.[2]

    • Bioreactor Design:

      • Airlift Reactors: For shear-sensitive filamentous fungi, airlift reactors can be an alternative to stirred-tank reactors as they often provide sufficient mixing with lower shear stress.[6][9]

    • Medium Rheology: As the biomass grows, the fermentation broth becomes more viscous, which impedes oxygen transfer. Fed-batch strategies that control the growth rate can help manage viscosity.

Question: We are struggling with pH control in our large-scale fed-batch process. What is the optimal pH, and what are the best practices for controlling it?

Answer: pH is a critical parameter that influences enzyme activity, nutrient uptake, and product stability. For A. chrysogenum, the optimal pH for CPC production is generally in the range of 6.5 to 7.2.[4][10] However, some studies have shown success with controlled pH at lower values, such as 4.0, during scale-up.[2][3]

  • Causality: The enzymes involved in the CPC biosynthesis pathway have specific pH optima. Deviations can lead to reduced enzyme activity and lower product formation. pH also affects the solubility of nutrients and the accumulation of inhibitory byproducts.

  • Troubleshooting and Best Practices:

    • Automated Control: Industrial bioreactors must be equipped with reliable pH sensors and automated acid/base addition systems.[4]

    • Buffer Selection: While buffers can be used at the lab scale, their use in large-scale production can be cost-prohibitive. Direct pH control with liquid acid (e.g., HCl) and base (e.g., NaOH or KOH) is standard.[4]

    • Feeding Strategy: The addition of nutrient feeds, especially nitrogen sources like ammonium sulfate, can cause significant pH shifts. A well-designed fed-batch strategy that balances nutrient consumption and pH impact is crucial.

Nutrient Supply and Fed-Batch Strategies

Question: Our batch fermentation process works well in the lab, but the CPC titer is low at the industrial scale. Should we switch to a fed-batch strategy?

Answer: Yes, a fed-batch strategy is almost always superior to a simple batch process for industrial-scale CPC production.[5][11]

  • Causality: High initial concentrations of carbon sources like glucose can cause catabolite repression, inhibiting the expression of genes involved in CPC biosynthesis.[6] A fed-batch approach allows for the maintenance of a low, growth-limiting concentration of the carbon source, which derepresses the antibiotic production pathways. Cephalosporin C is a secondary metabolite, meaning its production is typically highest when the rapid growth phase (trophophase) is over and the culture enters the production phase (idiophase).[4][6] Fed-batch strategies allow for decoupling of these two phases.

  • Implementation:

    • Initial Batch Phase: Start with an initial batch medium that supports rapid biomass accumulation.

    • Feed Initiation: Once the primary carbon source is depleted (monitored by off-gas analysis or direct measurement), initiate a concentrated nutrient feed.

    • Feed Composition: The feed typically contains a carbon source (like sucrose or glucose), and sometimes a nitrogen source and precursors like methionine.[4][12] Methionine provides the sulfur atom for the cephalosporin nucleus and can stimulate production.[4][13]

    • Feed Rate: The feed rate should be carefully controlled to avoid both starvation and excess nutrient accumulation. This can be linked to online parameters like DO or pH (a sharp increase in DO can indicate carbon source depletion).

Fed_Batch_Strategy cluster_0 Batch Phase (Trophophase) cluster_1 Fed-Batch Phase (Idiophase) A Inoculation B Rapid Biomass Growth A->B C Primary Carbon Source Depletion B->C D Initiate Nutrient Feed C->D Metabolic Shift E Sustained CPC Production D->E E->E Controlled Nutrient Addition F Harvest E->F

Section 2: Downstream Processing - Purification and Isolation

After fermentation, the journey of Cephalosporin C is far from over. The downstream processing (DSP) aims to isolate and purify CPC from a complex broth containing fungal biomass, residual media components, and other metabolites. Scaling up DSP presents its own set of challenges related to efficiency, yield, and cost.[14]

Broth Clarification and Cell Removal

Question: We are having trouble efficiently removing the fungal biomass from our large fermentation batches. Our filters are clogging, and the process is slow. What are our options?

Answer: Efficiently separating the filamentous A. chrysogenum biomass from the fermentation broth is a critical first step. Clogging is a common issue due to the mycelial nature of the fungus.

  • Troubleshooting and Alternatives:

    • Filtration:

      • Rotary Vacuum Drum Filtration (RVDF): This is a common industrial method. A pre-coat of filter aid (e.g., diatomaceous earth) is often used to prevent the mycelia from blinding the filter cloth.

      • Tangential Flow Filtration (TFF) / Microfiltration: This technique can be effective, but membrane fouling is a significant concern.[14][15] Optimizing process parameters like transmembrane pressure and cross-flow velocity is crucial. Using membranes with a larger pore size (e.g., 0.22-0.45 µm) is typical for cell removal.

    • Centrifugation: While effective for yeast and bacteria, centrifugation can be less efficient for filamentous organisms due to the lower density difference and the tendency of the mycelia to form a non-compacted pellet. However, industrial-scale disc-stack centrifuges can be employed.

    • Flocculation/Precipitation: Sometimes, pretreatment steps are used to aggregate the biomass, making it easier to separate by centrifugation or filtration.

Product Capture and Purification

Question: What are the most common industrial methods for capturing and purifying CPC from the clarified broth, and what are the key challenges?

Answer: Due to its hydrophilic and zwitterionic nature, purifying CPC can be challenging.[15] The most prevalent industrial methods rely on adsorption and ion-exchange chromatography.[16][17]

  • Primary Capture using Adsorption Resins:

    • Methodology: The clarified broth is passed through a column packed with a non-ionic or weakly basic adsorbent resin.[17] CPC binds to the resin, while many impurities pass through. The CPC is then eluted with a suitable solvent (e.g., an alcohol-water mixture or a pH-adjusted buffer).

    • Challenges:

      • Resin Capacity and Fouling: The binding capacity of the resin can decrease over time due to fouling by proteins and other macromolecules that were not removed during clarification. Pre-treatment of the broth with ultrafiltration can help mitigate this.[18]

      • Scale-Up: Maintaining uniform flow distribution in large-diameter chromatography columns is essential to maximize resin capacity and prevent premature breakthrough of the product.[14]

  • Ion-Exchange Chromatography (IEX):

    • Methodology: IEX is often used as a subsequent purification step to separate CPC from closely related impurities like deacetylcephalosporin C (DAC) and deacetoxycephalosporin C (DAOC).[19] Depending on the pH, either anion-exchange or cation-exchange chromatography can be used.

    • Challenges:

      • Resolution: Achieving good separation between CPC and its analogues requires careful optimization of the mobile phase pH, ionic strength, and gradient slope.

      • Yield Loss: Each additional chromatography step can lead to some loss of product.[14]

Downstream_Processing A Fermentation Broth B Cell Removal (Filtration/Centrifugation) A->B C Clarified Broth B->C J Biomass (Waste) B->J D Adsorption Chromatography (Product Capture) C->D E Eluate (Crude CPC) D->E F Ion-Exchange Chromatography (Polishing) E->F G Purified CPC F->G H Crystallization / Drying G->H I Final Product H->I

Section 3: Analytical and Quality Control

Question: Which analytical methods are essential for monitoring the fermentation and ensuring the quality of the final product during scale-up?

Answer: Robust analytical methods are the cornerstone of process understanding, control, and quality assurance.

  • In-Process Monitoring:

    • Online Sensors: Real-time monitoring of pH, dissolved oxygen, temperature, and off-gas (O₂, CO₂) is standard.[20]

    • Offline Analysis:

      • Biomass: Dry cell weight or optical density measurements.

      • Substrate Consumption: Measurement of primary carbon and nitrogen sources.

      • HPLC: High-Performance Liquid Chromatography is the workhorse analytical tool. A reverse-phase HPLC method with UV detection (typically around 260 nm) is used to quantify CPC and related impurities like penicillin N, DAOC, and DAC in the fermentation broth.[2][3][21] This allows for tracking product formation and optimizing the harvest time.

  • Final Product Quality Control:

    • Identity: Confirmed by comparing the HPLC retention time and UV spectrum to a reference standard.

    • Purity/Potency: Determined by a validated HPLC assay.

    • Impurities: Quantification of process-related impurities and degradation products.

    • Residual Solvents: If solvents are used in purification, their levels in the final product must be measured (e.g., by Gas Chromatography) and shown to be below regulatory limits.

Comparison of Lab vs. Industrial Scale Parameters
ParameterLaboratory Scale (Shake Flask / Benchtop)Industrial Scale (Production Bioreactor)Key Scale-Up Consideration
Volume 0.1 L - 20 L10,000 L - 100,000+ LMass and heat transfer limitations become significant.
Mixing Orbital shaking or single impellerMultiple impellers, bafflesMaintaining homogeneity and avoiding dead zones. Scale-up based on P/V or tip speed.[7]
Oxygen Transfer High surface-to-volume ratio, easy aerationLower surface-to-volume ratio, high O₂ demandkLa (volumetric mass transfer coefficient) is a critical scale-up parameter.[7]
Sterilization AutoclaveSteam-in-place (SIP)Ensuring complete sterility of the large vessel and all associated piping is complex.
Process Control Manual or basic automated controlFully automated (pH, DO, temp, feeding)Sophisticated process analytical technology (PAT) and control loops are required.[22]
Downstream Centrifugation, lab-scale chromatographyRotary vacuum filters, large-scale chromatography columnsThroughput and efficiency are paramount.[14]
Experimental Protocol: HPLC Analysis of Cephalosporin C

This protocol provides a general method for the quantification of CPC in fermentation broth samples.

  • Sample Preparation:

    • Withdraw a sample (e.g., 5 mL) from the bioreactor aseptically.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the biomass.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample as necessary with the mobile phase to fall within the calibration curve range.

  • HPLC Conditions: [2][3]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of CPC reference standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Calculate the concentration of CPC in the samples by interpolating their peak areas from the calibration curve.

References

  • Gutiérrez, S., Fierro, F., Casqueiro, J., & Martín, J. F. (2004). Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. FEMS Microbiology Letters, 234(2), 269–276. [Link]

  • Barredo, J. L., et al. (2004). Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. FEMS Microbiology Letters, 234(2), 269-276. [Link]

  • Filyushina, A., et al. (2023). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. Journal of Fungi, 9(3), 329. [Link]

  • Barredo, J. L., et al. (2004). Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. Semantic Scholar. [Link]

  • Valle, F., et al. (2001). Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C. Industrial & Engineering Chemistry Research, 40(13), 2899-2905. [Link]

  • Filyushina, A. A., et al. (2023). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International Journal of Molecular Sciences, 24(7), 6199. [Link]

  • Queener, S. W., & Neuss, N. (1982). Approaches to Cephalosporin C Purification from Fermentation Broth. In Chemistry and Biology of β-Lactam Antibiotics (Vol. 3, pp. 1-82). ACS. [Link]

  • Ibrahim, A. S., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. AMB Express, 14(1), 121. [Link]

  • Singh, S., & Srivastava, P. (2018). Cephalosporin C Production from Acremonium chrysogenum. International Journal of Medical and Pharmaceutical Case Reports, 1-7. [Link]

  • Sunresin. (n.d.). Extraction of Cephalosporin C. Sunresin New Materials Co. Ltd. [Link]

  • Ellaiah, P., et al. (2002). Production and Optimization Studies of Cephalosporin C by Solid State Fermentation. Hindustan Antibiot Bull, 44(1-4), 1-7. [Link]

  • Bonatech. (n.d.). Cephalosporin c membrane filtration (separation, purification, concentration). Bonatech. [Link]

  • Srivastava, P., Mishra, P., & Kundu, S. (2006). Process strategies for cephalosporin C fermentation. Journal of Scientific & Industrial Research, 65, 599-602. [Link]

  • Chakravarty, I., et al. (2017). Development of Various Processing Strategies for New Generation Antibiotics Using Different Modes of Bioreactors. JSM Biotechnology & Biomedical Engineering, 4(1), 1073. [Link]

  • Slideshare. (2015). Downstreamprocessing of Cephalosporins and Aspartic acid. [Link]

  • Liu, Y., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. Applied Microbiology and Biotechnology, 106, 6467–6482. [Link]

  • Zheng, Z., et al. (1995). Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers. Journal of Biotechnology, 39(3), 223-235. [Link]

  • de Oliveira, R. P., et al. (1999). Modelling and optimization of the cephalosporin C production bioprocess in a fed-batch bioreactor with invert sugar as substrate. Biochemical Engineering Journal, 3(3), 199-204. [Link]

  • Adinarayana, K., et al. (2003). Optimization of process parameters for cephalosporin C production under solid state fermentation from Acremonium chrysogenum. Process Biochemistry, 39(2), 171-177. [Link]

  • Ott, J. L., et al. (1962). Biosynthesis of Cephalosporin C: I. Factors Affecting the Fermentation. Applied Microbiology, 10(6), 515-521. [Link]

  • Ibrahim, A. S., et al. (2023). Statistical optimization and gamma irradiation on cephalosporin C production by Acremonium chrysogenum W42-I. Scientific Reports, 13(1), 21996. [Link]

  • Das, B., et al. (2019). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 9(6), 224. [Link]

  • Seidel, G., et al. (2000). On-line and off-line monitoring of the production of cephalosporin C by Acremonium chrysogenum. Advances in Biochemical Engineering/Biotechnology, 66, 115-132. [Link]

  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in Biochemical Engineering/Biotechnology, 56, 111-145. [Link]

  • Ibrahim, A. S., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. Semantic Scholar. [Link]

  • Longdom Publishing. (n.d.). Cephalosporin C Production from Acremonium chrysogenum. Longdom Publishing. [Link]

  • IOSR Journal. (2016). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy and Biological Sciences, 11(6), 59-69. [Link]

  • Ibrahim, A. S., et al. (2024). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. AMB Express, 14, 121. [Link]

  • Al-Momani, I. F. (2014). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 193-200. [Link]

  • SlidePlayer. (n.d.). Antibiotics - Cephalosporins. [Link]

  • Bai, F., et al. (2018). Enhancing the production of cephalosporin C through modulating the autophagic process of Acremonium chrysogenum. Microbial Cell Factories, 17(1), 173. [Link]

  • Signs, S. A., & File, T. M. (1988). Recent analytical methods for cephalosporins in biological fluids. Clinical Pharmacokinetics, 14(4), 185-213. [Link]

  • 53Biologics. (2024). Downstream Processing Challenges in Biologics Manufacturing. [Link]

  • Rose, E. (2025). Bioreactor Design and Scale-Up Strategies in Modern Fermentation Technology: Challenges and Opportunities. Fermentation Technology, 14(1), 183. [Link]

  • GEN. (2017, October 27). Design, Characterization, and Scale-Up Strategy for a New Single-Use Production-Scale Bioreactor [Video]. YouTube. [Link]

  • Kim, C. H., & Choi, Y. J. (1984). Studies on the Cephalosporin C Biosynthesis by Fermentation. Korean journal of applied microbiology and bioengineering, 12(2), 135-141. [Link]

  • Das, B., et al. (2019). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 9(6), 224. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Cephalosporin C Sodium: A Comparative Analysis of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a cornerstone of drug safety and efficacy. Cephalosporin C, a foundational molecule for a vast array of semi-synthetic cephalosporin antibiotics, is no exception. Its purity directly impacts the quality and safety of downstream products. This guide, drawing from extensive field experience, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of Cephalosporin C sodium against alternative analytical techniques.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to not only execute but also to critically evaluate and adapt these methodologies.

The Central Role of Purity in Cephalosporin C Sodium

Cephalosporin C is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. While it possesses modest antibacterial activity itself, it serves as the essential precursor for the synthesis of numerous clinically vital cephalosporin drugs. The manufacturing process, which involves fermentation and subsequent purification, can introduce a variety of impurities. These may include related substances from the biosynthetic pathway, degradation products, or residual solvents. The presence of these impurities can potentially alter the efficacy, stability, and safety profile of the final drug product. Therefore, a robust, validated analytical method to accurately quantify the purity of Cephalosporin C sodium and profile its impurities is of paramount importance.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection has long been the workhorse for the quality control of cephalosporins in the pharmaceutical industry.[1][2] Its widespread adoption is a testament to its reliability, reproducibility, and cost-effectiveness.

The Scientific Rationale Behind a Validated RP-HPLC Method

The principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase. For Cephalosporin C sodium, a polar molecule, its retention and separation from impurities can be meticulously controlled by manipulating the composition of the mobile phase, which usually consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.

A typical validated RP-HPLC method for Cephalosporin C sodium purity would be designed based on the following considerations:

  • Specificity and Stability-Indicating Nature: The primary goal is to develop a method that can unequivocally assess the analyte in the presence of expected impurities and degradation products.[3] This is achieved by subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The HPLC method must then demonstrate the ability to separate the intact Cephalosporin C peak from all resulting degradation product peaks. This ensures the method is "stability-indicating," a critical requirement for shelf-life studies.

  • Linearity and Range: The method must demonstrate a linear relationship between the detector response (peak area) and the concentration of Cephalosporin C sodium over a specified range. This range typically spans from a percentage of the target concentration (e.g., 80%) to a higher level (e.g., 120%) to cover potential variations in sample concentration. A correlation coefficient (r²) close to 0.999 is generally considered indicative of good linearity.[1]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking a placebo with known amounts of Cephalosporin C sodium. Precision, on the other hand, measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). Acceptance criteria are typically expressed as the percentage relative standard deviation (%RSD), which should ideally be less than 2%.[4]

  • Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration that can be reliably quantified. These are crucial for the analysis of impurities.[5]

  • Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the impact on the results. This ensures the method remains reliable under normal operational variability.[4]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 Initial Separations V1 Specificity (Forced Degradation) MD2->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Test V6->RA1 Validated Method RA2 Sample Analysis RA1->RA2 RA3 Reporting RA2->RA3

Figure 1: Workflow for HPLC Method Development and Validation.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC remains the benchmark, other technologies offer distinct advantages that may be beneficial depending on the specific analytical challenge.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Capillary Electrophoresis (CE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm).Separation of ions in an electric field based on their electrophoretic mobility.Separation based on chromatography followed by detection based on mass-to-charge ratio.
Analysis Time Moderate (typically 15-30 minutes).Fast (typically 2-10 minutes).Very fast (typically <10 minutes).[6]Moderate, similar to HPLC.
Resolution Good.Excellent, higher peak capacity than HPLC.Excellent, especially for structurally similar compounds.[6]Good, dependent on the chromatographic front-end.
Sensitivity Good (µg/mL range with UV detection).[5]Very good, often higher than HPLC due to sharper peaks.Good, but can be limited by the small injection volume.Excellent (ng/mL to pg/mL range), highly sensitive for trace impurity analysis.
Solvent Consumption High.Significantly lower than HPLC.Extremely low.High, similar to HPLC.
Cost Moderate (instrumentation and columns).Higher initial instrument cost.Low to moderate instrument cost.High instrument cost and maintenance.
Application for Cephalosporin C Purity Robust and reliable for routine QC, assay, and impurity profiling.High-throughput screening, faster routine analysis.Orthogonal method for impurity confirmation, separation of chiral impurities.Definitive identification of unknown impurities, structural elucidation.[7]
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Efficiency

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in a significant increase in resolution, speed, and sensitivity. For a high-throughput laboratory, transferring a validated HPLC method to a UPLC system can drastically reduce run times and solvent consumption, leading to considerable cost savings and increased productivity. The transition, however, requires careful method re-validation to ensure the performance characteristics are maintained.

Capillary Electrophoresis (CE): A Powerful Orthogonal Technique

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. This separation mechanism is fundamentally different from chromatography, making CE an excellent orthogonal technique to confirm the purity results obtained by HPLC.[6] It is particularly powerful for resolving closely related impurities that may co-elute in an HPLC system. Capillary Zone Electrophoresis (CZE) is a mode of CE that has proven effective for the analysis of cephalosporins in pharmaceutical products.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate in Specificity and Identification

For the definitive identification of unknown impurities, LC-MS is the unparalleled tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS can provide molecular weight information and fragmentation patterns of impurities, enabling their structural elucidation.[7] This is invaluable during drug development and for investigating out-of-specification results.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the analytical system is performing correctly before any samples are analyzed.

Protocol 1: Validated RP-HPLC Method for Purity of Cephalosporin C Sodium

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Cephalosporin C sodium reference standard in Mobile Phase A to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Cephalosporin C sodium sample in Mobile Phase A to obtain a concentration of 0.5 mg/mL.

3. System Suitability:

  • Inject the standard solution five times.

  • The %RSD of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the Cephalosporin C peak should be not more than 2.0.

  • The theoretical plates for the Cephalosporin C peak should be not less than 2000.

4. Validation Procedure:

  • Specificity: Perform forced degradation studies on the sample (acid, base, peroxide, heat, and light). Inject the degraded samples and ensure that the Cephalosporin C peak is well-resolved from all degradation product peaks.

  • Linearity: Prepare a series of at least five concentrations of Cephalosporin C sodium reference standard over the range of 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of Cephalosporin C sodium reference standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD for all precision studies should be not more than 2.0%.

HPLC_Method_Protocol Prep Sample & Standard Preparation (0.5 mg/mL) SST System Suitability Test (5 injections, %RSD < 2.0%) Prep->SST Analysis Chromatographic Analysis (C18, Gradient, UV 254 nm) SST->Analysis If SST passes Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Analysis->Validation Report Data Analysis & Reporting Validation->Report

Figure 2: High-Level Protocol for HPLC Analysis of Cephalosporin C Sodium.

Conclusion: Selecting the Right Tool for the Job

While RP-HPLC remains the robust and widely accepted method for routine purity validation of Cephalosporin C sodium, a comprehensive analytical strategy should consider the strengths of alternative techniques. UPLC offers a significant advantage in terms of speed and efficiency for high-throughput environments. Capillary Electrophoresis serves as an invaluable orthogonal method for confirming purity and resolving challenging separations. For the critical task of identifying unknown impurities, LC-MS is the definitive tool.

The choice of analytical methodology should be guided by the specific requirements of the analysis, whether it be for routine quality control, high-throughput screening, or in-depth impurity characterization. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, is essential for making informed decisions and ensuring the quality and safety of cephalosporin-based medicines.

References

  • Development and validation of new RP-HPLC method for the estimation of ceftriaxone sodium in bulk and pharmaceutical dosage form. GSC Online Press. (2023-07-10). [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México. [Link]

  • Validation of Analytical Method of Testing Cefotaxime Sodium in Injection Powder Preparation by High-Performance Liquid Chromatography. Berkala Ilmiah Kimia Farmasi - Journal of Universitas Airlangga. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. RUN - UNL Repository. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. SciELO México. [Link]

  • A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PMC - PubMed Central. [Link]

  • (PDF) Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. ResearchGate. [Link]

  • Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal. [Link]

  • (PDF) HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. [Link]

  • (PDF) Spectrophotometric and RP-HPLC Methods for Determining Cefotaxime Sodium in Pharmaceutical Preparations. ResearchGate. [Link]

  • Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia. [Link]

  • Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC - NIH. [Link]

  • Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. Waters Corporation. [Link]

  • Cephalosporin C. Wikipedia. [Link]

  • (PDF) Comparative evaluation of cephalosporin-C production in solid state fermentation and submerged liquid culture. ResearchGate. [Link]

  • (PDF) Determination of Cefoperazone Sodium in Presence of Related Impurities by Improved Classical Least Squares Chemometric Methods: A Comparative Study. ResearchGate. [Link]

  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. [Link]

Sources

A Comparative Guide to Bioassays for Determining the Potency of Cephalosporin C Sodium

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of antibiotic development and quality control, the accurate determination of potency is paramount. For Cephalosporin C, a foundational β-lactam antibiotic, ensuring its efficacy through robust analytical methods is a critical step in the pharmaceutical pipeline.[1] This guide provides an in-depth comparison of the two primary methodologies for assessing the potency of Cephalosporin C sodium: the traditional microbiological agar diffusion assay and the modern high-performance liquid chromatography (HPLC) method. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the most appropriate assay for their specific needs.

Part 1: The Foundational Choice: Microbiological Bioassay vs. HPLC

The determination of antibiotic potency can be approached from two distinct perspectives: biological activity and chemical purity. The microbiological bioassay directly measures the antibiotic's ability to inhibit microbial growth, providing a true measure of its bioactivity.[2][3] In contrast, HPLC quantifies the concentration of the active pharmaceutical ingredient (API) based on its physicochemical properties.[2][4] While HPLC is often lauded for its speed and precision, the microbiological assay remains the gold standard for confirming the biological efficacy of an antibiotic, as subtle changes in the molecule not detectable by chemical methods can impact its activity.[2][5]

The selection between these methods is not merely a matter of preference but a strategic decision based on the specific goals of the analysis, be it routine quality control, stability testing, or pharmacokinetic studies.[6]

Part 2: The Gold Standard: Microbiological Agar Diffusion Assay

The microbiological agar diffusion assay is a time-honored method that hinges on the principle of microbial growth inhibition.[5] An antibiotic solution placed on an agar plate seeded with a susceptible microorganism will diffuse into the medium, creating a concentration gradient. This results in a "zone of inhibition," a clear area where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic, allowing for the quantification of its potency.[3]

Causality Behind Experimental Choices

The reliability of the agar diffusion assay is contingent on meticulous control over several experimental variables:

  • Test Microorganism: The choice of microorganism is critical. For Cephalosporin C, Alcaligenes faecalis (e.g., ATCC 8750) is a commonly used test organism due to its specific sensitivity.[7][8][9][10][11] Staphylococcus aureus (e.g., ATCC 6538P) is another suitable option, particularly for broader-spectrum cephalosporins.[12][13][14][15][16][17][18] The selected strain must exhibit a clear and reproducible response to the antibiotic.

  • Agar Medium and pH: The composition and pH of the agar medium influence both microbial growth and antibiotic diffusion. A standardized medium, such as Mueller-Hinton agar, is often employed.[3] The pH must be carefully controlled, typically with phosphate buffers, to ensure optimal growth conditions and consistent antibiotic activity.[5][19]

  • Inoculum Concentration: The density of the microbial suspension used to seed the agar must be standardized to ensure a uniform lawn of growth. A high concentration can lead to smaller inhibition zones, while a low concentration can result in indistinct zones.[3]

Experimental Workflow: Microbiological Bioassay

Caption: Workflow of the Microbiological Agar Diffusion Assay.

Detailed Experimental Protocol: Agar Diffusion Assay
  • Preparation of Media and Buffers: Prepare sterile antibiotic assay medium and phosphate buffer solutions as specified by pharmacopeias (e.g., USP <81>).[5]

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh a quantity of Cephalosporin C sodium reference standard and dissolve it in the specified solvent to create a stock solution.[5][19]

    • On the day of the assay, prepare a series of at least five test dilutions from the stock solution, with concentrations increasing stepwise.[5][19]

    • Prepare sample solutions by dissolving the "unknown" Cephalosporin C sodium product to an assumed potency that falls within the range of the standard curve.[19]

  • Preparation of Inoculum:

    • From a recent culture of the test microorganism (e.g., Alcaligenes faecalis ATCC 8750), prepare a standardized suspension in sterile saline.[7][8][10][19]

    • Adjust the suspension's turbidity to a predetermined level to ensure a consistent inoculum density.[19]

  • Assay Plate Preparation:

    • Add a defined volume of the standardized inoculum to molten agar medium that has been cooled to 45-50°C.[19]

    • Pour the seeded agar into sterile petri dishes to a uniform thickness and allow it to solidify.

  • Application of Solutions and Incubation:

    • Place sterile stainless steel cylinders on the surface of the solidified agar.[19]

    • Carefully fill the cylinders with the standard and sample solutions.

    • Incubate the plates under specified conditions (e.g., 37°C for 18-24 hours).[18][20]

  • Measurement and Calculation:

    • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

    • Plot the logarithm of the standard concentrations against the zone diameters and perform a linear regression analysis.

    • Determine the potency of the sample by interpolating its zone diameter on the standard curve.

Part 3: The Physicochemical Alternative: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[4] For Cephalosporin C, a reversed-phase HPLC (RP-HPLC) method is typically employed. The principle involves injecting the sample into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. The concentration of Cephalosporin C is determined by comparing its peak area to that of a reference standard.[4]

Rationale for HPLC Method Parameters
  • Column: A C18 column is commonly used for the analysis of cephalosporins, providing good separation from potential impurities and degradation products.[21]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[21][22] The pH of the buffer and the ratio of the organic modifier are optimized to achieve the desired retention time and peak shape for Cephalosporin C.

  • Detection: UV detection is the most common method for cephalosporins, with the wavelength set at the absorbance maximum of the compound (typically around 260 nm) to ensure high sensitivity.[22]

Experimental Workflow: HPLC Analysis

Caption: Workflow of the HPLC Analysis for Cephalosporin C.

Detailed Experimental Protocol: RP-HPLC Method
  • Preparation of Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of buffer and organic solvent. Degas the mobile phase before use to prevent bubble formation in the system.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Cephalosporin C sodium reference standard of a known concentration in the mobile phase or a suitable diluent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Prepare the sample solution by dissolving the Cephalosporin C sodium product to a concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.[21]

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 5.0) and methanol (e.g., 80:20 v/v).[21]

    • Flow Rate: 1.0 mL/min.[21]

    • Injection Volume: 20 µL.

    • Detection: UV at 260 nm.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine its peak area.

    • Calculate the concentration of Cephalosporin C in the sample using the regression equation from the calibration curve.

Part 4: Head-to-Head Comparison: Microbiological Bioassay vs. HPLC

The choice between the microbiological bioassay and HPLC depends on a careful consideration of their respective strengths and weaknesses.

Parameter Microbiological Agar Diffusion Assay High-Performance Liquid Chromatography (HPLC)
Principle Measures biological activity (inhibition of microbial growth).[2]Measures the concentration of the active chemical entity.[2]
Specificity Can be less specific; other antimicrobial substances may interfere.[23]Highly specific for the target analyte; can separate from impurities and degradation products.[6]
Precision Generally lower precision due to inherent biological variability (RSD > 2%).[12][13][23]High precision (RSD < 2%).[12][13]
Accuracy Good accuracy for bioactive compounds.[2]High accuracy for the parent compound.[2]
Sensitivity Generally high, dependent on the microorganism's susceptibility.[3]High, dependent on the detector and chromophore of the analyte.[24]
Analysis Time Longer, typically requires an overnight incubation (18-24 hours).[20]Faster, with typical run times of 5-15 minutes per sample.[25][26]
Cost Lower initial equipment cost and less expensive consumables.[12][27]Higher initial investment for equipment and ongoing costs for columns and solvents.[12][27]
Throughput Lower throughput, limited by the number of plates that can be prepared and incubated.Higher throughput, especially with an autosampler.
Information Provided Direct measure of biological potency.[2]Quantitative measure of the API concentration.[2]

Expert Insight: While HPLC offers superior precision and speed, making it ideal for routine quality control and purity assessments, the microbiological bioassay is indispensable for confirming the biological activity of the final product.[2][27] For stability studies, a combination of both methods is often employed to detect any loss of potency that may not be evident from chemical analysis alone.[12][13][27] Strong correlations have been found between the two methods when analyzing pure antibiotic substances, reflecting the accuracy of the microbiological assay in comparison to HPLC.[2][28]

Part 5: The Cornerstone of Reliability: Assay Validation

Regardless of the chosen method, rigorous validation is essential to ensure the reliability and accuracy of the results. Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the bioassay, this involves demonstrating that excipients do not interfere with the measurement of the zone of inhibition. For HPLC, it means showing that the peak for Cephalosporin C is well-resolved from other peaks.[12][13][27]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13][20][27]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of a known amount of analyte spiked into a placebo.[12][13][20][27]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[12][13][29]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[12][13][29]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12][13]

Logical Relationships in Assay Validation

G Validation Assay Validation Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Range Range Linearity->Range Accuracy Accuracy Accuracy->Validation Accuracy->Range Precision Precision Precision->Validation Precision->Range Robustness Robustness Robustness->Validation Repeatability Repeatability Repeatability->Precision Intermediate_Precision Intermediate Precision Intermediate_Precision->Precision

Caption: Interconnectedness of Validation Parameters.

Conclusion

The choice between a microbiological bioassay and an HPLC method for determining the potency of Cephalosporin C sodium is a critical decision that should be guided by the specific analytical needs of the laboratory. The microbiological assay, while more time-consuming and variable, provides an irreplaceable measure of true biological activity.[2][3] The HPLC method offers speed, precision, and specificity, making it highly suitable for high-throughput screening and routine quality control.[2][4] For a comprehensive understanding of an antibiotic's efficacy, particularly in the context of stability and formulation studies, a dual approach that leverages the strengths of both methodologies is often the most scientifically sound strategy.[23][27]

References

  • Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. (n.d.). National Institutes of Health.
  • Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. (2024). DergiPark.
  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. (n.d.).
  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. (n.d.). SciELO.
  • Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. (n.d.). National Institutes of Health.
  • Development and validation of a microbiological assay by turbidimetry to determine the potency of cefazolin sodium in the lyophilized powder form. (n.d.). ResearchGate.
  • Correlation between HPLC and agar diffusion bioassay. (n.d.). ResearchGate.
  • A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium. (n.d.). ResearchGate.
  • Antibiotics—Microbial Assays. (n.d.). USP.
  • HPLC analysis of cephalosporins and study of different analytical parameters. (n.d.). ResearchGate.
  • A rapid assay method for cephalosporins. (1973). PubMed.
  • Recent analytical methods for cephalosporins in biological fluids. (n.d.). National Institutes of Health.
  • SEM images of Staphylococcus aureus ATCC 6538P. (n.d.). ResearchGate.
  • Staphylococcus aureus (ATCC 6538P) MIC. (n.d.). Pharmacology Discovery Services.
  • SOP for Microbial Assay. (n.d.). Pharmaguideline.
  • A rapid assay method for cephalosporins. (n.d.). National Institutes of Health.
  • Alcaligenes faecalis subsp. faecalis Castellani and Chalmers - 8750. (n.d.). ATCC.
  • Alcaligenes faecalis ATCC 8750. (n.d.). Medline.
  • Alcaligenes faecalis. (n.d.). Wikipedia.
  • Staphylococcus aureus subsp. aureus Rosenbach - 6538P. (n.d.). ATCC.
  • Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. (n.d.). LCGC International.
  • Assay: Antibacterial activity against Staphylococcus aureus ATCC 6538P measured after 16 hrs by CLSI based microtitre broth dilution method. (n.d.). ChEMBL - EMBL-EBI.
  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (n.d.). IISTE.org.
  • Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics. (n.d.). National Institutes of Health.
  • Development and Validation of Microbiological Assay for Ceftriaxone and its Application in Photo-stability Study. (n.d.). ResearchGate.
  • Staphylococcus aureus subsp. aureus (ATCC® 6538™). (n.d.). Consumables Media Download Center.
  • Microbiologics Alcaligenes faecalis subsp. faecalis ATCC 8750 2/Pk. (n.d.). Fisher Scientific.
  • Antibiotic Potency Testing USP. (n.d.). CPT Labs.
  • Alcaligenes faecalis – Knowledge and References. (n.d.). Taylor & Francis.
  • Process strategies for cephalosporin C fermentation. (n.d.). ResearchGate.
  • New spectrophotometric method for determination of cephalosporins in pharmaceutical formulations. (n.d.). Arabian Journal of Chemistry.

Sources

A Comparative Guide to the Mechanism of Action: Cephalosporin C and Penicillin G

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the mechanisms of action for two foundational β-lactam antibiotics: Cephalosporin C and Penicillin G. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced structural and functional differences that define their respective antibacterial activities and resistance profiles. We will dissect their shared molecular strategy before examining the critical distinctions that have shaped their clinical utility and the subsequent evolution of an entire class of antimicrobial agents.

The Universal Target: Bacterial Peptidoglycan Synthesis

To comprehend the action of any β-lactam antibiotic, one must first appreciate the elegant and essential process of bacterial cell wall synthesis. The primary structural component of the bacterial cell wall is peptidoglycan, a robust heteropolymer that encases the cell, providing mechanical stability and protection against osmotic lysis.[1][2] This intricate mesh is composed of linear glycan chains—alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues—that are cross-linked by short peptide bridges.[3]

The final, critical step in this process is transpeptidation , a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[4][5] These enzymes recognize a D-alanyl-D-alanine (D-Ala-D-Ala) motif on the terminus of the peptide side chains and forge the cross-links that give the peptidoglycan layer its strength and rigidity.[6] Disruption of this process is catastrophic for the bacterium, making PBPs a prime target for antibiotic intervention.[1]

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Precursor_Synthesis Synthesis of UDP-NAM-pentapeptide Lipid_II_Formation Formation of Lipid II (Precursor Carrier) Precursor_Synthesis->Lipid_II_Formation Translocation Translocation of Lipid II to Periplasm Lipid_II_Formation->Translocation Transglycosylation Glycan Chain Polymerization (Transglycosylases) Translocation->Transglycosylation Transpeptidation Peptide Cross-linking (Transpeptidases / PBPs) Transglycosylation->Transpeptidation Mature_PG Mature, Cross-linked Peptidoglycan Transpeptidation->Mature_PG

Caption: Simplified workflow of bacterial peptidoglycan synthesis.

The Shared Mechanism: Covalent Inhibition of PBPs

Both Penicillin G and Cephalosporin C, despite their structural differences, employ the same fundamental strategy to exert their bactericidal effects. Their mechanism is a masterful example of molecular mimicry and irreversible enzyme inhibition.

  • Structural Mimicry : The strained four-membered β-lactam ring is the chemical warhead of these antibiotics. This structure is a steric analog of the D-Ala-D-Ala dipeptide, the natural substrate for PBP transpeptidases.[6][7]

  • Irreversible Acylation : Due to this structural similarity, the PBP's active site, which contains a critical serine residue, mistakenly attacks the carbonyl carbon of the β-lactam ring instead of the peptide bond in its natural substrate.[7][8][9]

  • Enzyme Inactivation : This nucleophilic attack opens the highly strained β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.[10][11] This bond is hydrolyzed extremely slowly, effectively sequestering and inactivating the PBP enzyme.[9][12]

  • Cell Death : With their essential PBP enzymes incapacitated, the bacteria cannot properly synthesize or repair their peptidoglycan cell wall during growth and division.[13][14] The resulting structural weakness leads to a loss of integrity, rendering the cell susceptible to osmotic pressure and culminating in cell lysis and death.[5][15]

cluster_pbp PBP Active Site Serine Active Site Serine (-OH) Acylation Nucleophilic Attack: Ring Opening Serine->Acylation Beta_Lactam β-Lactam Antibiotic (Penicillin G / Cephalosporin C) Beta_Lactam->Acylation Inactive_Complex Stable, Inactive Acyl-Enzyme Complex Acylation->Inactive_Complex Inhibition Inhibition of Transpeptidation Inactive_Complex->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Core mechanism of PBP inactivation by β-lactam antibiotics.

Head-to-Head Comparison: Key Distinctions and Their Implications

While united in their primary mechanism, crucial differences in the core structures of Penicillin G and Cephalosporin C lead to significant variations in their antibacterial spectrum, stability, and susceptibility to resistance mechanisms.

FeaturePenicillin GCephalosporin C
Core Structure Penam (β-lactam ring fused to a five-membered thiazolidine ring)[13]Cephem (β-lactam ring fused to a six-membered dihydrothiazine ring)[4]
Primary Spectrum Narrow: Primarily Gram-positive bacteria (e.g., Streptococci, Staphylococci) and some Gram-negative cocci.[8]Narrow: Primarily Gram-positive bacteria, but the cephem core served as the scaffold for generations with expanded Gram-negative activity.[4][16]
β-Lactamase Stability Generally susceptible to hydrolysis by many β-lactamase enzymes.[13]The dihydrothiazine ring confers inherently greater stability against certain β-lactamases (e.g., staphylococcal penicillinase) compared to the penam core.[11][17]

The fundamental structural difference lies in the ring fused to the β-lactam core. Penicillin G's thiazolidine ring and Cephalosporin C's dihydrothiazine ring alter the geometry and chemical reactivity of the β-lactam amide bond. This seemingly subtle change has profound consequences, most notably influencing the molecule's stability in the presence of β-lactamases—the most common bacterial defense mechanism.[4][13][17]

β-lactamase enzymes inactivate these antibiotics by hydrolyzing the amide bond in the β-lactam ring.[11][12] The cephem nucleus of Cephalosporin C and its derivatives is inherently more resistant to many of these enzymes than the penam nucleus of Penicillin G.[17] This intrinsic stability was a key factor driving the development of successive generations of cephalosporins with broader spectrums of activity, particularly against Gram-negative bacteria that readily produce β-lactamases.[16][18][19]

Experimental Methodologies for Mechanistic Elucidation

Validating and comparing the mechanisms of action for antibiotics like Penicillin G and Cephalosporin C relies on a suite of robust, reproducible in vitro assays. Below are protocols for two foundational experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is a quantitative measure of antibiotic potency.

Methodology:

  • Preparation of Antibiotic Stock: Prepare high-concentration stock solutions of Penicillin G and Cephalosporin C in an appropriate sterile solvent.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the early logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in MHB to achieve a range of desired final concentrations.

  • Inoculation: Dilute the standardized bacterial culture and add it to each well (except for a sterility control well) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB without antibiotic) and a negative/sterility control well (MHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay

Objective: To directly assess the ability of an unlabeled antibiotic to compete with a labeled antibiotic for binding to PBPs, thus confirming its target engagement.

Methodology:

  • Bacterial Membrane Preparation: Grow the test bacterium to mid-log phase, harvest the cells by centrifugation, and lyse them (e.g., via sonication or French press). Isolate the cell membrane fraction, which is rich in PBPs, through ultracentrifugation.

  • Competition Reaction: In separate reaction tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of the unlabeled "competitor" antibiotic (e.g., Penicillin G or Cephalosporin C) for a defined period (e.g., 15 minutes at 30°C). Include a control tube with no competitor.

  • Labeling: Add a fixed, saturating concentration of a labeled β-lactam probe, such as Bocillin FL (a fluorescent penicillin derivative), to all tubes. Incubate for a short period (e.g., 10 minutes) to allow the probe to bind to any PBPs not already occupied by the competitor.

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and heating the samples.

  • SDS-PAGE and Visualization: Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a gel imager.

  • Data Analysis: A decrease in the fluorescent signal of a specific PBP band with increasing concentrations of the competitor antibiotic indicates successful competition and binding. This can be used to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of probe binding).[20]

Membrane_Prep Isolate Bacterial Membranes (PBPs) Pre_Incubation Pre-incubate with unlabeled antibiotic (Pen G or Ceph C) Membrane_Prep->Pre_Incubation Labeling Add Fluorescent β-Lactam Probe (Bocillin FL) Pre_Incubation->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Imaging Visualize Fluorescent PBP Bands SDS_PAGE->Imaging Analysis Analyze Signal Reduction (IC50 Calculation) Imaging->Analysis

Caption: Experimental workflow for a PBP competition assay.

Conclusion

Penicillin G and Cephalosporin C are patriarchs of the β-lactam family, sharing a sophisticated and lethal mechanism of action centered on the irreversible acylation of penicillin-binding proteins.[4][13] This targeted disruption of bacterial cell wall synthesis has been a cornerstone of antimicrobial therapy for decades.[17][21]

The critical point of divergence is their core chemical scaffold. The cephem nucleus of Cephalosporin C provides greater intrinsic resistance to many β-lactamases compared to the penam nucleus of Penicillin G. This foundational advantage not only defined the initial properties of Cephalosporin C but, more importantly, provided a more robust and versatile template for synthetic modification. This led to the development of five generations of cephalosporins, each engineered to overcome emerging resistance and expand the spectrum of activity, a testament to the enduring legacy of these pioneering antibiotics.

References

  • Wikipedia. Penicillin. [Link]

  • Wikipedia. Cephalosporin. [Link]

  • Urology Textbook. Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]

  • Pharmapproach. What is the mechanism of Penicillin G Sodium?. [Link]

  • National Center for Biotechnology Information. Cephalosporins - StatPearls - NCBI Bookshelf. [Link]

  • Heredity Biosciences. What is the process of bacterial cell wall formation?. [Link]

  • Urology Textbook. Penicillin: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • Gosset. Bacterial Cell Wall Synthesis Pathway. [Link]

  • LITFL. Pharm 101: Penicillin G. [Link]

  • Oxford Academic. Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews. [Link]

  • PubMed. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. [Link]

  • Oxford Academic. penicillin-binding proteins: structure and role in peptidoglycan biosynthesis | FEMS Microbiology Reviews. [Link]

  • Wikipedia. Penicillin-binding proteins. [Link]

  • National Center for Biotechnology Information. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC. [Link]

  • Oxford Academic. Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes | FEMS Microbiology Reviews. [Link]

  • ResearchGate. Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell.... [Link]

  • National Center for Biotechnology Information. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC. [Link]

  • ACS Publications. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. [Link]

  • ResearchGate. Transpeptidase-catalysed reactions during bacterial cell wall.... [Link]

  • Drugs.com. List of Cephalosporins + Uses, Types & Side Effects. [Link]

  • PubMed. Role of penicillin-binding proteins in bacterial cell morphogenesis. [Link]

  • MSD Manual Professional Edition. Cephalosporins - Infectious Diseases. [Link]

  • National Center for Biotechnology Information. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC. [Link]

  • ResearchGate. (PDF) Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site. [Link]

  • PubMed Central. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. [Link]

  • YouTube. Cephalosporins Made Simple | Generations, Mechanism & Clinical Uses. [Link]

  • Basicmedical Key. Penicillins, Cephalosporins, and Other β-Lactam Antibiotics. [Link]

  • Power. Penicillins vs Cephalosporins. [Link]

  • National Center for Biotechnology Information. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC. [Link]

  • National Center for Biotechnology Information. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC. [Link]

  • National Center for Biotechnology Information. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf. [Link]

  • ASM Journals. Comparison of Proteomic Responses as Global Approach to Antibiotic Mechanism of Action Elucidation | Antimicrobial Agents and Chemotherapy. [Link]

  • AccessMedicine. Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. PBP binding competition assay between Bocillin FL and SPR859 (a) or.... [Link]

  • ResearchGate. Antibiotics: Methods and Protocols. [Link]

  • National Center for Biotechnology Information. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC. [Link]

  • AccessPharmacy. Penicillins, Cephalosporins, and Other β-Lactam Antibiotics | Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. [Link]

  • National Center for Biotechnology Information. Cephalosporins as key lead generation beta-lactam antibiotics - PMC. [Link]

  • Rockland Immunochemicals. Peptide Competition Assay (PCA) Protocol. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • MDPI. Virulence Characteristics and Molecular Typing of Carbapenem-Resistant ST15 Klebsiella pneumoniae Clinical Isolates, Possessing the K24 Capsular Type. [Link]

  • National Center for Biotechnology Information. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]

  • Journal of Antimicrobial Chemotherapy. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis. [Link]

  • IUPAC. PENICILLINS AND CEPHALOSPORINS. [Link]

Sources

A Comparative Analysis: Cephalosporin C Sodium vs. Semi-Synthetic Cephalosporins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Executive Summary

Cephalosporins represent one of the most vital classes of β-lactam antibiotics in the clinical arsenal. This guide provides a detailed comparison between the natural precursor, Cephalosporin C (CPC), and its myriad semi-synthetic derivatives that dominate therapeutic use. While Cephalosporin C, produced via fermentation of the fungus Acremonium chrysogenum, possesses the foundational cephalosporin nucleus, its intrinsic antimicrobial activity is weak. Its primary value lies in its role as the essential starting material for the chemical and enzymatic synthesis of semi-synthetic cephalosporins. Through targeted modifications of the 7-aminocephalosporanic acid (7-ACA) core, scientists have developed successive "generations" of cephalosporins with tailored antimicrobial spectra, enhanced stability against bacterial β-lactamases, and optimized pharmacokinetic profiles. This guide will dissect these differences, presenting comparative data, key synthetic pathways, and detailed experimental protocols for their evaluation.

Introduction: From Fungal Metabolite to Clinical Mainstay

All cephalosporins, natural and semi-synthetic, share a common mechanism of action: they are bactericidal agents that disrupt the synthesis of the bacterial peptidoglycan cell wall. They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), enzymes crucial for cross-linking the peptidoglycan chains, which ultimately leads to cell lysis.

The journey began with the discovery of Cephalosporin C in 1945 from a culture of Acremonium chrysogenum (formerly Cephalosporium acremonium). While it demonstrated stability against penicillinases, its low potency hindered its direct clinical application. The true breakthrough came with the elucidation of its structure, revealing the 7-aminocephalosporanic acid (7-ACA) nucleus. This discovery unlocked the potential for semi-synthesis; by cleaving the native D-α-aminoadipic acid side chain at the C-7 position, a vast array of new side chains could be attached, dramatically altering the compound's properties. This has led to the development of five distinct generations of cephalosporins, each engineered to combat evolving bacterial resistance mechanisms.

Part 1: The Natural Precursor - Cephalosporin C Sodium

Cephalosporin C is the cornerstone upon which the entire class of cephalosporin antibiotics is built. It is produced industrially through large-scale aerobic fermentation of high-yield strains of A. chrysogenum.

Chemical Structure & Properties

The core structure of Cephalosporin C is composed of a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the 7-ACA nucleus. It has two key side chains:

  • C-7 Acyl Side Chain: A D-α-aminoadipic acid side chain.

  • C-3 Acetoxymethyl Group: This group is also a site for later modifications.

For commercial production and formulation, it is typically isolated as a stable sodium salt.

Biosynthesis

The production of Cephalosporin C is a complex secondary metabolic process in A. chrysogenum. The fermentation is typically carried out in large bioreactors under controlled conditions of temperature (around 28°C), pH (~7.2), and dissolved oxygen. The process is often stimulated by the addition of methionine, which provides the sulfur atom for the ring structure and influences fungal differentiation.

Antimicrobial Profile

Cephalosporin C itself is a weak antibiotic. Its activity against staphylococci, for example, is minimal. This is largely due to the polar nature of the D-α-aminoadipic acid side chain, which hinders its ability to effectively penetrate bacterial cell walls and bind to PBPs compared to its semi-synthetic counterparts. Its clinical utility is therefore not as a direct therapeutic agent, but as a critical raw material.

Part 2: The Engineered Successors - Semi-Synthetic Cephalosporins

The limitations of natural Cephalosporin C necessitated the development of semi-synthetic derivatives to achieve clinically relevant efficacy. The primary goals of these modifications are to:

  • Broaden the Spectrum of Activity: Enhance activity against a wider range of Gram-positive and Gram-negative bacteria.

  • Increase Potency: Lower the minimum inhibitory concentration (MIC) required to be effective.

  • Improve Stability: Confer resistance to hydrolysis by bacterial β-lactamase enzymes, a major mechanism of resistance.

  • Optimize Pharmacokinetics: Improve oral bioavailability, extend serum half-life, and alter protein binding.

The Core Synthetic Process

The production of all semi-synthetic cephalosporins begins with Cephalosporin C and follows a fundamental two-step process.

  • Cleavage to 7-ACA: The D-α-aminoadipic acid side chain is removed from Cephalosporin C to yield the core nucleus, 7-ACA. This was initially done via harsh chemical methods but is now predominantly performed enzymatically for a more environmentally friendly and efficient process. The enzymatic route can be a one-step or two-step process:

    • Two-Step Enzymatic Process: This is the industrial standard. First, a D-amino acid oxidase (DAAO) converts CPC to an intermediate, which then spontaneously becomes glutaryl-7-ACA (GL-7-ACA). Second, a glutaryl acylase (GA) hydrolyzes GL-7-ACA to produce the final 7-ACA.

    • One-Step Enzymatic Process: This emerging method uses a single enzyme, a Cephalosporin C acylase (CA), to directly convert CPC to 7-ACA, simplifying the process.

  • Acylation and Modification: The free amino group at the C-7 position of 7-ACA is then acylated with a new, desired side chain. Further modifications can also be made at the C-3 position. It is the nature of these added side chains that defines the generation, spectrum, and properties of the resulting semi-synthetic cephalosporin.

G

The Generations: A Story of Evolving Spectra

The semi-synthetic cephalosporins are categorized into five generations, where each successive generation generally offers a broader spectrum of activity against Gram-negative bacteria, often at the cost of some Gram-positive potency until later generations.

  • First Generation (e.g., Cefazolin, Cephalexin): Excellent activity against Gram-positive cocci (Staphylococcus and Streptococcus species) and modest activity against some Gram-negative bacteria. They are susceptible to many β-lactamases.

  • Second Generation (e.g., Cefuroxime, Cefoxitin): Retain good Gram-positive activity while showing enhanced activity against more Gram-negative organisms. They also have increased stability against β-lactamases.

  • Third Generation (e.g., Ceftriaxone, Ceftazidime): Exhibit a much broader spectrum against Gram-negative bacteria, including many that are resistant to earlier generations. However, their activity against Gram-positive organisms is generally weaker than the first generation.

  • Fourth Generation (e.g., Cefepime): True broad-spectrum agents with excellent activity against both Gram-positive cocci and a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa. They are significantly more resistant to β-lactamase hydrolysis.

  • Fifth Generation (e.g., Ceftaroline): Similar to fourth-generation agents but are uniquely distinguished by their activity against methicillin-resistant Staphylococcus aureus (MRSA).

Part 3: Head-to-Head Performance Comparison

The most effective way to understand the profound differences between Cephalosporin C and its derivatives is through direct comparison of their properties and performance data.

Table 1: Comparative Physicochemical and Biological Properties
PropertyCephalosporin C SodiumCefazolin (1st Gen)Ceftriaxone (3rd Gen)Cefepime (4th Gen)Ceftaroline fosamil (5th Gen)
Molar Mass ( g/mol ) 437.4454.5554.6480.6684.7
Primary Role Industrial PrecursorTherapeuticTherapeuticTherapeuticTherapeutic
Intrinsic Activity WeakHigh (Gram-positive)High (Gram-negative)Very High (Broad)Very High (Broad + MRSA)
β-Lactamase Stability SusceptibleLow-ModerateHighVery HighVery High
Route of Admin. N/A (Industrial)ParenteralParenteralParenteralParenteral
Table 2: Illustrative Antimicrobial Spectrum Comparison (MIC in µg/mL)

MIC values are representative and can vary by strain and testing conditions.

OrganismCephalosporin CCefazolin (1st Gen)Ceftriaxone (3rd Gen)Cefepime (4th Gen)Ceftaroline (5th Gen)
Staphylococcus aureus >100≤184≤1
S. aureus (MRSA) >100>64>64>64≤1
Streptococcus pneumoniae ~50≤0.5≤0.5≤0.5≤0.12
Escherichia coli ~254≤0.25≤0.25≤0.5
Pseudomonas aeruginosa >100>64>648>64

This table clearly illustrates the core thesis: Cephalosporin C has poor activity against key pathogens, while its semi-synthetic derivatives are highly potent and possess tailored spectra. The fifth-generation agent, Ceftaroline, is notably the only one effective against MRSA.

Part 4: Experimental Protocols for Comparative Analysis

To empirically validate the performance differences, standardized laboratory procedures are essential. The following protocols provide a framework for comparing the antibacterial potency and stability of different cephalosporins.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Causality: This protocol directly quantifies antibacterial potency. A lower MIC value indicates that less of the antibiotic is required to inhibit bacterial growth, signifying higher potency. This method is the gold standard for susceptibility testing.

Methodology:

  • Preparation of Antibiotic Stocks:

    • Accurately weigh and dissolve each cephalosporin (e.g., Cephalosporin C sodium, Cefazolin) in an appropriate sterile solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a concentration of approx. 1.5 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the plate.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate except for the first column.

    • Add 200 µL of the highest concentration of antibiotic to be tested (e.g., 128 µg/mL, prepared from the stock) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Include a growth control well (MHB only, no antibiotic) and a sterility control well (MHB only, no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).

G start Start: Prepare Antibiotic Stocks & Bacterial Inoculum plate_prep Plate Preparation|{Add 100µL MHB to wells 2-12 | Add 200µL of highest antibiotic concentration to well 1} start->plate_prep dilution Serial Dilution|Transfer 100µL from well to well, mixing at each step (Well 1 -> 2, 2 -> 3, etc.) plate_prep->dilution inoculate Inoculation|Add 10µL of standardized bacterial suspension to all test wells dilution->inoculate incubate Incubation|Incubate plate at 37°C for 18-24 hours inoculate->incubate read Read Results|Identify the lowest concentration with no visible growth (the MIC) incubate->read end End: MIC Value Determined read->end

Protocol 2: Spectrophotometric β-Lactamase Stability Assay

Causality: This assay measures the susceptibility of a cephalosporin to degradation by β-lactamase enzymes. Stable compounds (like 4th-gen) will not be hydrolyzed and thus will not compete with the chromogenic substrate, nitrocefin. Unstable compounds (like CPC or 1st-gen) will be hydrolyzed, acting as competitive inhibitors and slowing the rate of color change. This directly explains why later-generation cephalosporins are effective against β-lactamase-producing bacteria.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of β-lactamase enzyme (e.g., from Enterobacter cloacae) in phosphate buffer (pH 7.0).

    • Prepare a stock solution of the chromogenic substrate, nitrocefin (e.g., 1 mM).

    • Prepare solutions of the test cephalosporins (e.g., Cephalosporin C, Cefepime) at various concentrations.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add phosphate buffer, the test cephalosporin, and the β-lactamase solution to a reaction well.

    • Prepare a control well containing only buffer and enzyme (no test cephalosporin).

    • Initiate the reaction by adding a small volume of nitrocefin solution to all wells simultaneously.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Measure the rate of change in absorbance at 486 nm (the peak absorbance for hydrolyzed nitrocefin) over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Compare the V₀ of the reactions containing the test cephalosporins to the V₀ of the control reaction.

    • Interpretation: A significant decrease in the reaction rate in the presence of a test cephalosporin indicates that it is being hydrolyzed by the β-lactamase, thus competing with nitrocefin. A minimal change in the rate indicates the compound is stable and a poor substrate for the enzyme.

Conclusion

The comparison between Cephalosporin C sodium and the family of semi-synthetic cephalosporins is a clear illustration of targeted drug development. Cephalosporin C, the natural product, is a molecule of immense industrial importance but of limited therapeutic value due to its weak antimicrobial activity. It represents the foundational scaffold, the essential starting point. The semi-synthetic cephalosporins, born from decades of medicinal chemistry, are the highly optimized and clinically indispensable therapeutic agents. By strategically modifying the side chains of the 7-ACA nucleus, researchers have successfully engineered molecules with tailored spectra, high potency, and robust defenses against bacterial resistance, creating one of the most successful and enduring classes of antibiotics in modern medicine.

References

  • Lin, X., & Kück, U. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Cargile, N. L., & Van't Riet, K. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Biotechnology and Bioengineering, 46(6), 510-513. [Link]

  • Conti, G., Pollegioni, L., & Rosini, E. (2015). One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Catalysis Science & Technology, 5(3), 1854-1860. [Link]

  • Groeger, C., et al. (2017). The conversion of cephalosporin C to 7-ACA. ResearchGate. [Link]

  • Sonawane, V. C. (2006). Enzymatic production of 7-ACA. ResearchGate. [Link]

  • Tan, Q., Song, Q., & Wei, D. (2006). Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid using cell-bound and support-bound enzymes. Enzyme and Microbial Technology, 39(5), 1166-1172. [Link]

  • Sudarwanti, S., & Purwanto, P. (2016). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Journal of Pure and Applied Microbiology, 10(4), 2685-2693. [Link]

  • Vevera, A., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Journal of Engineering Science, 26(1), 87-98. [Link]

  • Gaurav, K., et al. (2007). Microbial Production of 7-Aminocepahlosporanic Acid and New Generation Cephalosporins (Cephalothin) by Different Processing Strategies. Artificial Cells, Blood Substitutes, and Biotechnology, 35(4), 345-358. [Link]

  • Google Patents. (1971). Process for the preparation of 7-aminocephalosporanic acid.

A Comparative Guide to the Cross-Reactivity of Cephalosporins and Penicillins with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of antibacterial agents, a deep understanding of the interactions between β-lactam antibiotics and their bacterial targets is paramount. This guide provides an in-depth comparison of the cross-reactivity of cephalosporins, with a focus on the foundational molecule Cephalosporin C, and penicillins with their primary targets: the penicillin-binding proteins (PBPs). We will delve into the molecular basis of this interaction, present comparative binding data for representative molecules, and provide detailed experimental protocols to empower your own investigations.

The Crucial Interaction: β-Lactams and Penicillin-Binding Proteins

β-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall.[1] This is achieved by targeting and inhibiting penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] PBPs catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the cell wall.[2] By forming a stable acyl-enzyme complex with the active site serine of PBPs, β-lactams effectively halt this process, leading to a weakened cell wall and eventual cell lysis.[2]

The efficacy of a given β-lactam antibiotic is therefore intrinsically linked to its affinity for the various PBPs within a target bacterium. Different bacteria possess a unique set of PBPs, and each β-lactam exhibits a characteristic binding profile, or "fingerprint," for these proteins. Understanding these profiles is crucial for predicting antibacterial spectrum and efficacy.

Molecular Architecture: A Tale of Two Rings and Their Side Chains

The cross-reactivity between cephalosporins and penicillins stems from their shared structural feature: the β-lactam ring. However, the nuances of their interaction with PBPs are largely dictated by the differences in their core structures and the nature of their side chains.

Core Structure:

  • Penicillins: Possess a fused β-lactam ring and a five-membered thiazolidine ring, forming the penam nucleus.

  • Cephalosporins: Feature a β-lactam ring fused to a six-membered dihydrothiazine ring, creating the cephem nucleus. Cephalosporin C was the first member of this class to be isolated.

These differences in the core ring structure influence the overall three-dimensional shape and reactivity of the molecule.

Side Chains:

The side chains attached to these core structures play a pivotal role in determining the antibiotic's spectrum of activity, stability to β-lactamases, and, most importantly for this discussion, its binding affinity for specific PBPs.

  • Penicillins (e.g., Penicillin G): Have a single acyl side chain at the R1 position.

  • Cephalosporins (e.g., Cephalosporin C): Possess two key sites for modification: the R1 acyl side chain and a substituent at the R2 position of the dihydrothiazine ring.

The diversity of these side chains across different generations of cephalosporins and various types of penicillins is the primary driver of their distinct PBP binding profiles and, consequently, their antibacterial activities.

Comparative Binding Affinities: A Quantitative Look at PBP Interactions

While specific binding data for the parent molecule, Cephalosporin C, is limited in contemporary literature, extensive research has been conducted on its derivatives and various penicillins. The following tables summarize the 50% inhibitory concentrations (IC₅₀ in µg/mL) for representative cephalosporins and penicillins against the essential PBPs of Escherichia coli and Staphylococcus aureus. A lower IC₅₀ value indicates a higher binding affinity.

Table 1: Comparative PBP Binding Affinities (IC₅₀ in µg/mL) in Escherichia coli

AntibioticPBP1aPBP1bPBP2PBP3Primary Target(s)
Cephalosporins
Cefepime0.5530.1PBP3
Ceftazidime0.2-0.3>32>320.1PBP3
Penicillins
Ampicillin1.01.53.01.5PBP2/3
Piperacillin4.04.02.00.06-0.12PBP3

Data compiled from multiple sources.[3][4][5]

Table 2: Comparative PBP Binding Affinities (IC₅₀ in µg/mL) in Staphylococcus aureus (Methicillin-Susceptible - MSSA)

AntibioticPBP1PBP2PBP3PBP4Primary Target(s)
Cephalosporins
Cefotaxime≤0.5≤0.5≤0.5>8PBP1/2/3
Ceftriaxone≤0.5≤0.5≤0.5>8PBP1/2/3
Penicillins
Penicillin G≤0.5≤0.5≤0.5>8PBP1/2/3
Ampicillin3.06 (PBP2B)---PBP2B

Data compiled from multiple sources.[6][7]

These tables highlight the differential binding affinities of various β-lactams. For instance, in E. coli, ceftazidime and piperacillin show a strong preference for PBP3, which is involved in cell division.[4][8] In contrast, ampicillin exhibits a broader affinity for both PBP2 and PBP3.[9] In MSSA, many cephalosporins and penicillins demonstrate high affinity for the essential PBPs 1, 2, and 3.[6]

Experimental Protocols for Assessing PBP Binding

To provide actionable insights for your research, we present detailed protocols for two key assays used to determine the binding affinity of β-lactams to PBPs.

Competitive PBP Binding Assay using Fluorescent Penicillin

This assay is a robust method for determining the IC₅₀ of a test compound by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs.

Principle:

Bacterial membranes containing PBPs are incubated with varying concentrations of the unlabeled test antibiotic. Subsequently, a fixed concentration of Bocillin FL is added, which binds to the PBPs that remain unoccupied by the test compound. The amount of fluorescent signal is inversely proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Preparation of Bacterial Membranes:

    • Culture the target bacterial strain to mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, PBS).

    • Lyse the cells using methods such as sonication or French press.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a microcentrifuge tube or 96-well plate, add a fixed amount of the prepared bacterial membrane protein.

    • Add serial dilutions of the test antibiotic (e.g., Cephalosporin C derivative or penicillin) to the membranes and incubate for a defined period (e.g., 30 minutes at 35°C) to allow for binding to the PBPs.

    • Add a fixed, saturating concentration of Bocillin FL to each reaction and incubate for a shorter period (e.g., 10-15 minutes at 37°C).

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin FL binding against the logarithm of the test antibiotic concentration.

    • Determine the IC₅₀ value, which is the concentration of the test antibiotic that inhibits 50% of Bocillin FL binding.[4]

Causality Behind Experimental Choices:

  • Use of Mid-Log Phase Cultures: Ensures a high level of PBP expression.

  • Pre-incubation with Test Antibiotic: Allows the unlabeled compound to reach binding equilibrium with the PBPs before the addition of the fluorescent probe.

  • Saturating Concentration of Bocillin FL: Ensures that all available PBP binding sites are labeled in the absence of a competitor.

Acylation Efficiency Assay

This assay provides a more detailed kinetic analysis of the interaction between a β-lactam and a PBP by determining the acylation rate.

Principle:

The acylation of a PBP by a β-lactam is a time-dependent process. This assay measures the rate at which the β-lactam forms a covalent bond with the PBP.

Step-by-Step Methodology:

  • Purification of PBP:

    • Overexpress and purify the target PBP using standard protein purification techniques (e.g., affinity chromatography).

  • Kinetic Measurement:

    • Mix the purified PBP with the β-lactam antibiotic in a suitable reaction buffer.

    • At various time points, quench the reaction (e.g., by adding a denaturing agent or by rapid acidification).

    • Determine the amount of acylated PBP at each time point. This can be done using various methods, such as mass spectrometry to detect the mass shift upon acylation, or by using a reporter substrate whose hydrolysis is inhibited by the acylated PBP.

  • Data Analysis:

    • Plot the amount of acylated PBP as a function of time.

    • Fit the data to a kinetic model to determine the acylation rate constant (k₂/Kᵢ).

Causality Behind Experimental Choices:

  • Use of Purified PBP: Eliminates confounding variables from other cellular components.

  • Time-Course Measurement: Allows for the determination of the rate of the acylation reaction, providing more detailed kinetic information than a simple endpoint assay.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of β-lactam action and the workflow of a competitive PBP binding assay.

G cluster_mechanism Mechanism of PBP Inhibition by β-Lactams PBP PBP Active Site (with Serine) AcylEnzyme Stable Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Acylation BetaLactam β-Lactam Antibiotic BetaLactam->AcylEnzyme CellWall Peptidoglycan Cross-linking Blocked AcylEnzyme->CellWall Inhibition

Caption: Mechanism of PBP inhibition by β-lactam antibiotics.

G cluster_workflow Competitive PBP Binding Assay Workflow A 1. Prepare Bacterial Membranes B 2. Incubate Membranes with Test Antibiotic (Serial Dilutions) A->B C 3. Add Fluorescent Penicillin (Bocillin FL) B->C D 4. SDS-PAGE Separation C->D E 5. Fluorescence Imaging and Quantification D->E F 6. IC50 Determination E->F

Caption: Workflow for a competitive PBP binding assay.

Conclusion

The cross-reactivity of cephalosporins and penicillins with penicillin-binding proteins is a complex interplay of their core structures and, more significantly, their side chains. While both classes of antibiotics share the fundamental mechanism of PBP inhibition, their differential affinities for specific PBPs result in distinct antibacterial spectra. A thorough understanding of these interactions, supported by robust experimental data from assays such as competitive binding and acylation efficiency studies, is essential for the rational design and development of new and effective β-lactam antibiotics. This guide provides a foundational framework and practical methodologies to aid researchers in this critical endeavor.

References

  • Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa. (2010). Antimicrobial Agents and Chemotherapy. [Link]

  • Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. (2008). Antimicrobial Agents and Chemotherapy. [Link]

  • Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics]. (1989). Zhonghua Yi Xue Za Zhi. [Link]

  • Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs. (2023). Antimicrobial Agents and Chemotherapy. [Link]

  • Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. (2008). Antimicrobial Agents and Chemotherapy. [Link]

  • Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus. (1990). The Journal of Infectious Diseases. [Link]

  • The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. (2021). mBio. [Link]

  • Penicillin-binding proteins. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. (1993). Journal of Medical Microbiology. [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). (2018). ACS Infectious Diseases. [Link]

  • Cephalosporins. (2023). In StatPearls. NCBI Bookshelf. [Link]

  • Multiple Low-Reactivity Class B Penicillin-Binding Proteins Are Required for Cephalosporin Resistance in Enterococci. (2020). Antimicrobial Agents and Chemotherapy. [Link]

  • Ampicillin/penicillin-binding protein interactions as a model drug-target system to optimize affinity pull-down and mass spectrometric strategies for target and pathway identification. (2005). Proteomics. [Link]

  • Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. (1979). Antimicrobial Agents and Chemotherapy. [Link]

  • The final goal: Penicillin-binding proteins and the target of cephalosporins. (2021). ResearchGate. [Link]

  • Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. (2021). Contagion Live. [Link]

  • Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus. (2014). Bioinformation. [Link]

  • Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. (1991). Journal of Antimicrobial Chemotherapy. [Link]

  • Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. (2008). Antimicrobial Agents and Chemotherapy. [Link]

Sources

A Comparative Guide to the In Vitro Activity of Cephalosporin C Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vitro activity of Cephalosporin C against clinically relevant gram-positive bacteria. As researchers, scientists, and drug development professionals, an objective understanding of a compound's intrinsic activity is paramount. This document moves beyond a simple data sheet to offer a comparative perspective, contextualizing the performance of Cephalosporin C against its more clinically utilized derivatives and providing the experimental framework necessary for robust in vitro evaluation.

Introduction: Cephalosporin C - The Progenitor Molecule

Discovered in 1945 from the fungus Acremonium chrysogenum, Cephalosporin C is a foundational molecule in the vast class of cephalosporin antibiotics.[1][2][3] While it possesses the core β-lactam structure responsible for the antibacterial activity of this class, it is crucial to understand that Cephalosporin C itself is not a highly potent antibiotic.[4][5] Its primary significance lies in its role as a precursor for the development of a multitude of semi-synthetic cephalosporins with vastly improved antibacterial activity and pharmacokinetic profiles.[2][4] This guide will, therefore, focus on its inherent, albeit weak, activity and use clinically relevant first-generation cephalosporins as a benchmark for comparison.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Cephalosporins, including Cephalosporin C, are bactericidal agents that exert their effect by disrupting the synthesis of the bacterial cell wall.[3] The primary target of these β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[6] In gram-positive bacteria, PBPs are crucial for the final steps of peptidoglycan synthesis, the primary structural component of the cell wall. By binding to and inactivating these enzymes, cephalosporins prevent the cross-linking of peptidoglycan strands, leading to a loss of cell wall integrity and ultimately, cell lysis.[6]

Comparative In Vitro Activity

Direct and extensive comparative Minimum Inhibitory Concentration (MIC) data for Cephalosporin C against a wide array of gram-positive bacteria is scarce in modern literature, primarily due to its low potency.[4] Early research indicated its activity was modest.[5] For a practical and relevant comparison, this guide presents MIC data for first-generation cephalosporins, such as Cefazolin and Cephalothin, which are direct derivatives and possess significant activity against gram-positive cocci.[7][8]

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of Selected Cephalosporins Against Gram-Positive Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible) Cefazolin0.50.5
Cephalothin≤2≤2
Cefotaxime1-21-2
Staphylococcus aureus (Methicillin-Resistant) Ceftaroline0.5-20.5-2
Streptococcus pneumoniae (Penicillin-Susceptible) Ceftriaxone≤0.25≤0.25
CefotaximeNot specifiedNot specified
Streptococcus pneumoniae (Penicillin-Resistant) Ceftriaxone12
CefotaximeNot specifiedNot specified
Streptococcus pyogenes CefotaximeNot specifiedNot specified
Enterococcus faecalis Most CephalosporinsIntrinsically ResistantIntrinsically Resistant

Note: Data is compiled from multiple sources and reflects the general susceptibility patterns. Specific MIC values can vary between studies and isolates. Cephalosporin C exhibits weak activity, with one source noting its effect against staphylococci to be 0.1% of a more active derivative.[4]

Mechanisms of Resistance in Gram-Positive Bacteria

Bacterial resistance to cephalosporins is a significant clinical challenge. The two primary mechanisms employed by gram-positive bacteria are:

  • Alteration of Penicillin-Binding Proteins (PBPs): This is the most common form of resistance in many gram-positive pathogens. Mutations in the genes encoding PBPs can lead to structural changes that reduce the binding affinity of β-lactam antibiotics. This allows the bacteria to continue synthesizing their cell wall even in the presence of the drug.

  • Production of β-Lactamases: Some bacteria produce enzymes called β-lactamases that can hydrolyze the β-lactam ring of cephalosporins, rendering the antibiotic inactive.[7]

Enterococcus species are intrinsically resistant to most cephalosporins due to the presence of low-affinity PBPs.[9][10][11]

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance Cephalosporin Cephalosporin C PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to & Inhibits AlteredPBP Altered PBPs Cephalosporin->AlteredPBP Reduced Binding BetaLactamase β-Lactamase Production Cephalosporin->BetaLactamase Hydrolyzes Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to InactiveCephalosporin Inactive Cephalosporin BetaLactamase->InactiveCephalosporin Results in

Caption: Mechanism of action of Cephalosporin C and bacterial resistance pathways.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the in vitro activity of any antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results. Below are detailed methodologies for broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Prepare Antimicrobial Stock Solution: Aseptically prepare a stock solution of Cephalosporin C (or comparator antibiotic) at a high concentration in a suitable solvent.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

start Start prep_stock Prepare Antibiotic Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Cephalosporin C Sodium

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Analytical Landscape of Cephalosporin C Sodium

Cephalosporin C is a foundational molecule in the vast class of β-lactam antibiotics. As a fermentation product, its purification and subsequent use as a starting material for semi-synthetic cephalosporins necessitate rigorous analytical characterization. Mass spectrometry (MS), coupled with liquid chromatography (LC), has become an indispensable tool for the identification, quantification, and impurity profiling of Cephalosporin C sodium.[1][2] Its ability to provide detailed molecular information ensures the safety, efficacy, and quality of the final drug product.[3]

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Cephalosporin C sodium. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights honed from years of field experience. The aim is to equip you with the knowledge to not only select the appropriate analytical strategy but also to understand the underlying principles that govern a robust and reliable mass spectrometric method.

Comparative Analysis of Mass Spectrometry Platforms

The choice of a mass spectrometer is a critical decision that directly impacts the quality and depth of analytical data. For Cephalosporin C sodium, the primary considerations revolve around the need for sensitivity, specificity, and the ability to distinguish between structurally similar compounds, including isomers and degradation products. Here, we compare the two workhorses of modern pharmaceutical analysis: tandem mass spectrometry (MS/MS) with triple quadrupole instruments and high-resolution mass spectrometry (HRMS) with Quadrupole Time-of-Flight (Q-TOF) and Orbitrap analyzers.

Tandem Mass Spectrometry (LC-MS/MS) with Triple Quadrupole (QqQ)

Triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[1] This technique is particularly valuable for determining the potency of Cephalosporin C sodium and for monitoring known impurities at trace levels.

Principle of Operation: In MRM, the first quadrupole (Q1) selects the precursor ion of Cephalosporin C sodium. This ion is then fragmented in the collision cell (q2), and a specific fragment ion is monitored by the third quadrupole (Q3). This highly specific transition minimizes interference from the sample matrix, leading to excellent signal-to-noise ratios.

Strengths for Cephalosporin C Sodium Analysis:

  • High Sensitivity and Selectivity: Ideal for quantifying low-level impurities and for pharmacokinetic studies where concentrations in biological matrices can be extremely low.[4]

  • Robustness and Reliability: Triple quadrupole instruments are known for their stability and reproducibility in routine quality control environments.

  • Established Methodologies: A wealth of literature exists on LC-MS/MS methods for various antibiotics, providing a solid foundation for method development for Cephalosporin C sodium.[1]

Limitations:

  • Limited to Targeted Analysis: MRM requires prior knowledge of the precursor and fragment ions, making it unsuitable for the identification of unknown impurities.

  • Lower Resolution: Compared to HRMS, the resolution of a triple quadrupole is insufficient to resolve isobaric interferences, which can be a challenge in complex samples.

High-Resolution Mass Spectrometry (HRMS): Q-TOF and Orbitrap

HRMS platforms like Q-TOF and Orbitrap have revolutionized impurity profiling and structural elucidation. Their ability to provide accurate mass measurements with high resolution allows for the confident identification of unknown compounds and a deeper understanding of degradation pathways.[5]

Quadrupole Time-of-Flight (Q-TOF) MS:

Q-TOF instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer that measures the mass-to-charge ratio with high accuracy and resolution.[6]

Orbitrap MS:

Orbitrap mass analyzers trap ions in an electrostatic field and measure their frequency of oscillation, which is inversely proportional to their m/z. This technology offers very high resolution and mass accuracy.[5]

Strengths for Cephalosporin C Sodium Analysis:

  • Accurate Mass Measurement: Enables the determination of the elemental composition of Cephalosporin C and its impurities, facilitating their identification. A mass accuracy of less than 5 ppm is generally considered acceptable for this purpose.[7][8]

  • High Resolution: The ability to resolve isobaric species is crucial for distinguishing between impurities with the same nominal mass but different elemental compositions. Orbitrap instruments can achieve resolutions of up to 280,000.[5]

  • Untargeted Analysis: Full-scan HRMS data allows for retrospective analysis, meaning the data can be mined for information on previously unknown impurities without the need for re-injection.[5]

  • Structural Elucidation: MS/MS fragmentation data from HRMS instruments provides detailed structural information for characterizing degradation products and process-related impurities.[6]

Comparative Performance: Q-TOF vs. Orbitrap

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution High (typically up to 50,000)Very High (up to 280,000 or more)[5]
Mass Accuracy Excellent (< 5 ppm)Excellent (< 1-3 ppm with internal calibration)[8]
Acquisition Speed Faster, beneficial for fast LC gradientsGenerally slower, though modern instruments have improved speed[9]
Sensitivity High, particularly for targeted analysesHigh, with excellent performance in full-scan mode[5]
Cost Generally lower than OrbitrapGenerally higher than Q-TOF
Duty Cycle Higher, as it is not a trapping instrumentLower, as the analyzer needs time to trap and measure ions[10]

Expert Insight: For comprehensive characterization of Cephalosporin C sodium, a hybrid approach is often optimal. An Orbitrap or Q-TOF instrument is invaluable during process development and for stability studies to identify and characterize all potential impurities. For routine quality control where known impurities are monitored, a more cost-effective and robust triple quadrupole system is often sufficient. The choice ultimately depends on the specific analytical challenge and regulatory requirements.

Experimental Workflows and Protocols

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. This involves a well-defined sample preparation procedure, a robust chromatographic method, and optimized mass spectrometer parameters.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract Cephalosporin C sodium from the sample matrix and present it to the LC-MS system in a compatible solvent, free of interfering substances.

Step-by-Step Protocol for Bulk Drug Substance:

  • Accurate Weighing: Accurately weigh approximately 10 mg of the Cephalosporin C sodium sample.

  • Dissolution: Dissolve the sample in a suitable solvent. A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is commonly used. For example, dissolve in 10 mL of a 50:50 (v/v) water:acetonitrile mixture.

  • Dilution: Perform serial dilutions to bring the concentration into the linear range of the instrument. For a typical LC-MS/MS system, a final concentration in the low µg/mL to high ng/mL range is appropriate.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography: Achieving a Clean Separation

A good chromatographic separation is essential to minimize ion suppression in the mass spectrometer and to separate isomers that cannot be distinguished by mass alone.

Optimized LC Parameters:

  • Column: A reversed-phase C18 column is a common choice for cephalosporins. A typical dimension is 2.1 x 100 mm with a 1.7 µm particle size for UHPLC systems.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of Cephalosporin C for positive ion mode analysis.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is typically employed to effectively separate the polar Cephalosporin C from less polar impurities. A representative gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry: Fine-Tuning for Optimal Detection

The mass spectrometer parameters must be carefully optimized for Cephalosporin C sodium to achieve the best sensitivity and fragmentation.

Typical ESI-MS/MS Parameters (Positive Ion Mode):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Collision Energy Optimized for specific transitions (e.g., 15-30 eV)

Fragmentation Pathway of Cephalosporin C

Understanding the fragmentation of Cephalosporin C is key to developing selective MRM transitions for quantification and for identifying related impurities. The core structure of cephalosporins typically undergoes characteristic cleavages of the β-lactam ring.[6][11]

The molecular formula of Cephalosporin C is C16H21N3O8S, with a monoisotopic mass of 415.1049 Da.[12] In positive ion mode ESI, it will primarily be observed as the protonated molecule [M+H]+ at m/z 416.1127.

Proposed Fragmentation of [M+H]+ of Cephalosporin C:

G M Cephalosporin C [M+H]+ m/z 416.1 frag1 Loss of Acetyl group [M+H - C2H2O]+ m/z 374.1 M->frag1 -CH2CO frag2 Loss of Water [M+H - H2O]+ m/z 398.1 M->frag2 -H2O frag3 Cleavage of β-lactam ring m/z 273.1 M->frag3 frag4 Side chain fragment [M+H - C8H7N2O3S]+ m/z 158.1 M->frag4 frag5 Further fragmentation m/z 143.0 frag3->frag5 -CO

Caption: Proposed ESI-MS/MS fragmentation of Cephalosporin C.

Explanation of Key Fragments:

  • m/z 374.1: Loss of the acetyl group from the acetoxymethyl side chain.

  • m/z 398.1: Loss of a water molecule.

  • m/z 273.1: A characteristic fragment resulting from the cleavage of the β-lactam ring.

  • m/z 158.1: Represents the protonated side chain, providing structural confirmation.

  • m/z 143.0: A subsequent loss of a carbonyl group from the m/z 273.1 fragment.

Workflow for Impurity Profiling

A robust workflow for impurity profiling combines the separation power of LC with the identification capabilities of HRMS.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis prep1 Dissolution & Dilution prep2 Filtration prep1->prep2 lc LC Separation prep2->lc ms1 Full Scan HRMS (MS1) lc->ms1 ms2 Data-Dependent MS/MS (MS2) ms1->ms2 peak Peak Detection & Alignment ms2->peak id Impurity Identification (Accurate Mass & Fragmentation) peak->id quant Relative Quantification id->quant

Caption: Workflow for impurity profiling of Cephalosporin C sodium.

Conclusion: A Multifaceted Approach to a Complex Molecule

The mass spectrometric analysis of Cephalosporin C sodium is not a one-size-fits-all endeavor. The choice of instrumentation and methodology should be dictated by the analytical objective. For routine quantification of the active pharmaceutical ingredient and known impurities, a robust LC-MS/MS method using a triple quadrupole mass spectrometer offers unparalleled sensitivity and reliability. However, for comprehensive impurity profiling, stability studies, and the identification of unknown degradation products, the high resolution and accurate mass capabilities of Q-TOF or Orbitrap platforms are indispensable.

By understanding the strengths and limitations of each technique and by implementing a well-designed, self-validating analytical workflow, researchers and drug development professionals can ensure the quality, safety, and efficacy of Cephalosporin C-derived antibiotics. The continuous evolution of mass spectrometry technology promises even greater insights into the complexities of pharmaceutical analysis, further empowering the development of life-saving medicines.

References

  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. Available at: [Link]

  • Accurate Mass. University of Illinois Urbana-Champaign. Available at: [Link]

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A. Available at: [Link]

  • Cephalosporin C | C16H21N3O8S | CID 65536 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. Request PDF. Available at: [Link]

  • Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy. Available at: [Link]

  • QTOF vs Orbitrap for CECs? - ResearchGate. Available at: [Link]

  • Q-TOF vs Q-orbitrap MS data - Chemistry Stack Exchange. Available at: [Link]

  • Cephalosporins - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at: [Link]

  • Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. mSystems. Available at: [Link]

  • LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. BMC Chemistry. Available at: [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. World Journal of Analytical Chemistry. Available at: [Link]

  • Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. Scientific Reports. Available at: [Link]

  • Mass spectral fragmentation pathway of cephalosporin antibiotic. - ResearchGate. Available at: [Link]

  • Nonbiological Conversion of Cephalosporin C to a New Antibiotic by Sodium Thiosulfate. Applied Microbiology. Available at: [Link]

  • HRMS: Fundamentals and Basic Concepts. ScienceDirect. Available at: [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • Analysis of cephalosporin antibiotics. Request PDF. Available at: [Link]

  • Analysing the monographs. European Pharmaceutical Review. Available at: [Link]

  • Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. Available at: [Link]

  • Comments were received for the following, when they were proposed in the Pharmacopeial. USP-NF. Available at: [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at: [Link]

  • Fragmentation pathways proposed for the degradation under different CID... - ResearchGate. Available at: [Link]

  • A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. International Journal of Spectroscopy. Available at: [Link]

  • (PDF) Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • New mass spectrometry Chapter could “revolutionise” biopharma quality assurance. European Pharmaceutical Review. Available at: [Link]

Sources

A Comparative Guide to Cephalosporin C Production Strains of Acremonium chrysogenum

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of different Acremonium chrysogenum strains used for the industrial production of Cephalosporin C (CPC), a vital precursor for a broad class of β-lactam antibiotics. We will delve into the evolution of these strains, from the wild-type isolate to modern high-yielding variants, and present supporting experimental data and protocols to offer a comprehensive resource for researchers in the field.

The Industrial Significance of Cephalosporin C and Acremonium chrysogenum

Cephalosporin C, produced by the filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium), is the foundational molecule for the synthesis of a multitude of cephalosporin antibiotics. These antibiotics are a cornerstone in treating bacterial infections, valued for their broad spectrum of activity and resistance to β-lactamases. The fermentation yield of CPC is a critical economic factor in the pharmaceutical industry, driving extensive research into strain improvement and process optimization.[1][2]

The journey of A. chrysogenum from a low-yield wild-type organism to a highly efficient industrial workhorse is a testament to the power of classical strain improvement and modern genetic engineering.[1][3]

The Evolution of High-Yielding Cephalosporin C Strains

The original wild-type strain of Acremonium chrysogenum, ATCC 11550, isolated in 1945 from a sewage outfall in Sardinia, produced only trace amounts of Cephalosporin C.[4][5] Through decades of relentless research, two primary strategies have been employed to dramatically enhance CPC production:

  • Classical Strain Improvement (CSI): This conventional approach involves subjecting the fungal spores to repeated rounds of random mutagenesis using physical mutagens like UV irradiation or chemical mutagens.[3] This is followed by extensive screening to identify and isolate mutant strains with improved CPC titers. This iterative process has led to strains with hundreds-fold increases in production.[3]

  • Genetic Engineering: With the advent of recombinant DNA technology, targeted genetic modifications have become a powerful tool for strain improvement. This includes overexpressing key genes in the CPC biosynthetic pathway, such as cefEF and cefG, and engineering regulatory networks to channel metabolic flux towards CPC production.[1][6]

The following diagram illustrates a generalized workflow for the improvement of Cephalosporin C production strains:

strain_improvement_workflow cluster_csi Classical Strain Improvement (CSI) cluster_ge Genetic Engineering Wild-Type Strain Wild-Type Strain Mutagenesis Mutagenesis Wild-Type Strain->Mutagenesis UV, Chemicals Screening & Selection Screening & Selection Mutagenesis->Screening & Selection High-throughput Improved Strain Improved Strain Screening & Selection->Improved Strain Higher Titer Improved Strain->Mutagenesis Iterative Cycles Gene Identification Gene Identification Improved Strain->Gene Identification Omics Analysis Genetic Modification Genetic Modification Gene Identification->Genetic Modification Overexpression, Knockout Engineered Strain Engineered Strain Genetic Modification->Engineered Strain Targeted Improvement Fermentation Optimization Fermentation Optimization Engineered Strain->Fermentation Optimization Process Development Industrial Production Industrial Production Fermentation Optimization->Industrial Production cpc_biosynthesis cluster_pathway Cephalosporin C Biosynthetic Pathway L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV IPN Isopenicillin N (IPN) ACV->IPN pcbAB PenN Penicillin N IPN->PenN pcbC DAOC Deacetoxycephalosporin C (DAOC) PenN->DAOC cefD1/cefD2 DAC Deacetylcephalosporin C (DAC) DAOC->DAC cefEF CPC Cephalosporin C (CPC) DAC->CPC cefG

Caption: The biosynthetic pathway of Cephalosporin C in Acremonium chrysogenum.

Experimental Protocols

Fermentation Protocol for High-Yield Cephalosporin C Production

This protocol is a generalized procedure based on methods described for high-yielding A. chrysogenum strains. [7][8]Optimization is recommended for specific strains and bioreactor setups.

1. Seed Culture Preparation:

  • Inoculate a suitable amount of A. chrysogenum spores from a slant culture into a 250 mL flask containing 20 mL of seed medium.

  • Seed Medium Composition: 3% corn steep liquor, 3.5% sucrose, 0.5% glucose, 0.05% methionine, 0.8% (NH₄)₂SO₄, 0.5% CaCO₃, 1% bean oil, pH 6.5. [7]* Incubate at 28°C for 3 days with agitation at 230 rpm. [7] 2. Fermentation:

  • Inoculate a 2 L bioreactor containing 1 L of fermentation medium with the seed culture (e.g., 2% v/v).

  • Fermentation Medium Composition: 10% corn steep liquor, 3% starch, 6% dextrin, 0.5% glucose, 0.6% methionine, 0.3% urea, 0.9% KH₂PO₄, 0.3% MgSO₄, 1.3% (NH₄)₂SO₄, 1% CaCO₃, 1% trace element solution, 2% bean oil, pH 6.2. [7]* Fermentation Parameters:

    • Temperature: 25°C. [7] * pH: Maintain at a controlled value (e.g., 6.2) using automated addition of acid/base.

    • Dissolved Oxygen (DO): Maintain above 30% saturation through agitation and aeration. [9] * Fermentation duration: 7-10 days.

3. Sampling:

  • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass, substrate consumption, and Cephalosporin C concentration.

Quantification of Cephalosporin C by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the quantification of CPC in fermentation broth. [10][11] 1. Sample Preparation:

  • Centrifuge the fermentation broth sample (e.g., 10,000 x g for 10 minutes) to pellet the biomass. [10]* Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 95% buffer and 5% methanol. [11]* Flow Rate: 0.8 - 1.0 mL/min. [11]* Detection: UV detector at 260 nm. [9]* Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

3. Quantification:

  • Prepare a standard curve using known concentrations of a certified Cephalosporin C standard.

  • Integrate the peak area of Cephalosporin C in the sample chromatogram and calculate the concentration using the standard curve.

Future Perspectives

The field of Cephalosporin C production continues to evolve. The integration of multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) is providing a deeper understanding of the metabolic and regulatory networks that govern CPC biosynthesis. [2][12]This knowledge is paving the way for more sophisticated metabolic engineering strategies to further enhance the productivity of Acremonium chrysogenum. The development of advanced fermentation technologies and real-time process monitoring will also play a crucial role in maximizing the potential of these microbial cell factories. [2]

References

  • Cao, Y., Jiang, Y., Li, Y., Chen, Y., Wu, Q., & Chen, Y. (2014). De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS ONE, 9(8), e104542. [Link]

  • Zhgun, A. A., Dumina, M. V., Beletsky, A. V., Kopylov, A. T., & Zgoda, V. G. (2022). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International Journal of Molecular Sciences, 23(23), 14787. [Link]

  • Khan, N. T., & Jabeen, S. (2017). Cephalosporin C Production from Acremonium chrysogenum. Journal of Microbial & Biochemical Technology, 9(4), 189-193. [Link]

  • Zhgun, A. A., Dumina, M. V., Beletsky, A. V., Kopylov, A. T., Zgoda, V. G., & Eldarov, M. A. (2022). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International journal of molecular sciences, 23(23), 14787. [Link]

  • Cao, Y., Jiang, Y., Li, Y., Chen, Y., Wu, Q., & Chen, Y. (2014). De novo comparative transcriptome analysis of Acremonium chrysogenum: high-yield and wild-type strains of cephalosporin C producer. PloS one, 9(8), e104542. [Link]

  • Zhgun, A. A., Dumina, M. V., & Eldarov, M. A. (2023). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. bioRxiv. [Link]

  • Zhgun, A. A., & Eldarov, M. A. (2021). Polyamines Upregulate Cephalosporin C Production and Expression of β-Lactam Biosynthetic Genes in High-Yielding Acremonium chrysogenum Strain. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Hu, Y. J., & Zhu, B. Q. (2011). Research progress on strain improvement of Acremonium chrysogenum by genetic engineering. Yi chuan = Hereditas, 33(10), 1079–1086. [Link]

  • Liu, Z., Liu, Q., & Zhang, D. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Applied microbiology and biotechnology, 100(19), 8237–8247. [Link]

  • Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. J Microb Biochem Technol, 9(359), 2. [Link]

  • Long, X., Guan, F., Chen, Y., Lin, Y., & Chen, Y. (2015). A septation related gene AcsepH in Acremonium chrysogenum is involved in the cellular differentiation and cephalosporin production. Journal of industrial microbiology & biotechnology, 42(4), 579–588. [Link]

  • Forouzan, M., Goudarzi, M., & Ebrahim-Habibi, A. (2019). Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum. IET nanobiotechnology, 13(1), 84–89. [Link]

  • Zhgun, A. A., Dumina, M. V., Beletsky, A. V., Kopylov, A. T., Zgoda, V. G., & Eldarov, M. A. (2022). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International journal of molecular sciences, 23(23), 14787. [Link]

  • Zhgun, A. A., Dumina, M. V., Beletsky, A. V., Kopylov, A. T., Zgoda, V. G., & Eldarov, M. A. (2022). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International journal of molecular sciences, 23(23), 14787. [Link]

  • Guan, F., Chen, Y., Lin, Y., & Chen, Y. (2017). Comparative expression profiling of genes involved in primary metabolism in high-yield and wild-type strains of Acremonium chrysogenum. Journal of industrial microbiology & biotechnology, 44(3), 359–369. [Link]

  • Zhgun, A. A., Dumina, M. V., Beletsky, A. V., Kopylov, A. T., Zgoda, V. G., & Eldarov, M. A. (2022). Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. International journal of molecular sciences, 23(23), 14787. [Link]

  • Zhgun, A. A., Dumina, M. V., & Eldarov, M. A. (2023). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. Microorganisms, 11(4), 983. [Link]

  • Bibián, M. E., Le-Sech, J., & Le-Beau, G. F. (2022). Effect of catalase on CPC production during fermentation of Acremonium chrysogenum. Journal of Industrial Microbiology & Biotechnology, 49(1), kuab072. [Link]

  • Liu, L., Chen, Z., Liu, W., Ke, X., Tian, X., & Chu, J. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. Applied microbiology and biotechnology, 106(19-20), 6413–6426. [Link]

  • Wajid, A., Ahmad, S., & Azhar, A. (2012). Effective extraction of cephalosporin C from whole fermentation broth of Acremonium chrysogenum utilizing aqueous two phase sy. African Journal of Biotechnology, 11(32), 7973-7979. [Link]

  • Ibrahim, A. S., El-Sheshtawy, H. S., & El-Enshasy, H. A. (2023). Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. Scientific reports, 13(1), 19020. [Link]

  • da Silva, R. C. (2023). Development and validation of an HPLC method for the determination of eight cephalosporins. [Link]

  • Nassar, S. H., & El-Kimary, E. I. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(2), 646-655. [Link]

  • Al-Aani, H., & Al-Nuss, A. (2022). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific reports, 12(1), 20563. [Link]

Sources

A Comparative Guide to Validating a New Analytical Method for Cephalosporin C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a new analytical method for Cephalosporin C, designed for researchers, scientists, and drug development professionals. We will explore the critical validation parameters, compare the performance of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with traditional High-Performance Liquid Chromatography (HPLC), and provide detailed experimental protocols. Our approach is grounded in the principles of scientific integrity, drawing from extensive experience in analytical method development and validation, and adheres to the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

Introduction: The Analytical Imperative for Cephalosporin C

Cephalosporin C is a foundational beta-lactam antibiotic, and its accurate quantification is paramount throughout the drug development and manufacturing lifecycle.[14][15] From fermentation broth to final drug product, a robust and reliable analytical method is essential to ensure product quality, safety, and efficacy. The inherent instability of the beta-lactam ring presents a significant analytical challenge, necessitating methods that are not only sensitive and specific but also stability-indicating.[15] This guide introduces a new UPLC-MS/MS method designed to overcome the limitations of traditional analytical techniques, offering enhanced speed, resolution, and specificity.

The New Method: UPLC-MS/MS for Enhanced Performance

Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) offers significant advantages over conventional HPLC methods for the analysis of Cephalosporin C.[16][17][18][19] The sub-2 µm particle size of the UPLC column packing provides higher resolution and faster analysis times, while the mass spectrometer offers unparalleled specificity and sensitivity, allowing for the unambiguous identification and quantification of Cephalosporin C, even in complex matrices.[17][20]

Why UPLC-MS/MS? The choice of this technology is driven by the need for a method that can:

  • Resolve Critical Pairs: Effectively separate Cephalosporin C from its degradation products and process-related impurities.

  • Achieve Low Detection Limits: Quantify trace amounts of the analyte, crucial for impurity profiling and stability studies.

  • Provide Structural Confirmation: The MS/MS capability allows for the fragmentation of the parent ion, providing a unique "fingerprint" for confident identification.

Comparative Analysis: UPLC-MS/MS vs. Traditional HPLC

To objectively assess the performance of the new UPLC-MS/MS method, a head-to-head comparison with a validated reversed-phase HPLC (RP-HPLC) method is essential. The following table summarizes the key performance characteristics to be evaluated.[21][22][23][24]

Performance Characteristic New UPLC-MS/MS Method Traditional HPLC Method Rationale for Comparison
Specificity / Selectivity SuperiorGoodUPLC-MS/MS provides mass-based selectivity, eliminating co-elution issues often encountered in HPLC.
Linearity (r²) >0.999>0.995Demonstrates a direct proportional relationship between concentration and response over a defined range.
Accuracy (% Recovery) 98-102%95-105%Measures the closeness of the test results to the true value.
Precision (% RSD) < 2%< 5%Assesses the degree of agreement among individual test results.
Limit of Detection (LOD) ng/mL rangeµg/mL rangeThe lowest amount of analyte that can be detected but not necessarily quantitated.[24]
Limit of Quantitation (LOQ) ng/mL rangeµg/mL rangeThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]
Robustness HighModerateMeasures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Analysis Time < 5 minutes15-30 minutesUPLC significantly reduces run times, increasing sample throughput.
The Validation Workflow: A Step-by-Step Approach

The validation of the new analytical method must be a systematic process, demonstrating its suitability for the intended purpose.[1][2][3][11][13] This workflow is designed to meet the rigorous standards of regulatory bodies.[1][4][6]

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Stab Solution Stability Rob->Stab Protocol Validation Protocol Stab->Protocol Report Validation Report Protocol->Report

Caption: A streamlined workflow for analytical method validation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key validation experiments.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation: Subject a solution of Cephalosporin C to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples using the new UPLC-MS/MS method.

  • Peak Purity Assessment: Utilize the mass spectral data to confirm the identity of the Cephalosporin C peak and ensure it is free from co-eluting impurities. Compare the retention time and mass spectrum of the analyte in the stressed samples to that of a reference standard.

  • Comparison with HPLC: Analyze the same stressed samples using the traditional HPLC method and compare the chromatographic profiles to highlight the superior resolving power of the UPLC-MS/MS method.

Objective: To demonstrate that the analytical procedure provides test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of Cephalosporin C in a suitable diluent, spanning the expected concentration range (e.g., 80% to 120% of the target concentration for an assay).[21][25]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the peak area response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all the excipients in the drug product without the active pharmaceutical ingredient) and spike it with known amounts of Cephalosporin C at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze a minimum of three preparations at each concentration level.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level. The mean recovery should be within 98-102%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the relative standard deviation (%RSD) for the results from both the repeatability and intermediate precision studies. The %RSD should be less than 2%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Signal-to-Noise Ratio Method:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the blank) / (slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the blank) / (slope of the calibration curve)

Objective: To evaluate the reliability of an analysis with respect to deliberate variations in method parameters.

Protocol:

  • Identify Critical Parameters: Identify the method parameters that could potentially affect the results (e.g., mobile phase composition, flow rate, column temperature, pH of the mobile phase).

  • Systematic Variation: Deliberately vary each of these parameters within a realistic range.

  • Analysis: Analyze a sample under each of the varied conditions.

  • Data Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., peak shape, retention time, resolution) and the quantitative results. The method is considered robust if the results remain within the acceptance criteria.

Conclusion: A Path to Confident Analysis

The validation of a new analytical method for Cephalosporin C is a critical undertaking that requires a deep understanding of the analyte, the analytical technique, and the regulatory landscape. The UPLC-MS/MS method presented here offers a significant advancement over traditional HPLC, providing faster, more sensitive, and more specific analysis. By following the comprehensive validation framework outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Ahmed, S., et al. (2015). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]

  • Hancu, G., et al. (2013). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia, 61(2), 223-232. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • GMP Insiders. Performance Characteristics In Analytical Method Validation. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Hancu, G., et al. (2013). Development of a capillary electrophoresis method for the simultaneous determination of cephalosporins. Journal of the Serbian Chemical Society, 78(5), 655-664. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • Hancu, G., et al. (2013). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia, 61(2), 223-232. [Link]

  • Al-Momani, I. F. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. World Journal of Analytical Chemistry, 3(1), 1-8. [Link]

  • Jain, P. S., et al. (2012). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Chemistry and Materials Research, 2(4), 1-10. [Link]

  • Nassar, S. H., et al. (2018). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 9(1), 58-64. [Link]

  • Kowalczuk, D., et al. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 28(19), 6825. [Link]

  • Shaimardan, E., et al. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Polymers, 15(3), 549. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Signs, S. A., et al. (1984). High-pressure liquid chromatographic method for analysis of cephalosporins. Antimicrobial agents and chemotherapy, 26(5), 652-655. [Link]

  • Al-Momani, I. F. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. World Journal of Analytical Chemistry, 3(1), 1-8. [Link]

  • Fass, R. J. (1986). Recent analytical methods for cephalosporins in biological fluids. Journal of clinical pharmacy and therapeutics, 11(4), 235-250. [Link]

  • da Costa, M. P. (2022). Development and validation of an HPLC method for the determination of eight cephalosporins. [Link]

  • Hancu, G., et al. (2013). Study of the Electrophoretic Behavior of Cephalosporins by Capillary Zone Electrophoresis. Farmacia, 61(2), 223-232. [Link]

  • Klampfl, C. W., & Buchberger, W. (2021). Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. Molecules, 26(8), 2276. [Link]

  • Asian Journal of Pharmaceutics. ANALYTICAL PERFORMANCE CHARACTERISTICS: Significance and symbolism. [Link]

  • Journal of Advance and Future Research. Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. [Link]

  • Analytical and Bioanalytical Chemistry. Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. [Link]

  • Weaver, G. W., et al. (2013). Paper analytical devices for fast field screening of beta lactam antibiotics and anti-tuberculosis pharmaceuticals. Analytical and bioanalytical chemistry, 405(18), 5957-5966. [Link]

  • de Oliveira, A. C., et al. (2015). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 51, 67-75. [Link]

  • Li, Y., et al. (2016). Distribution and persistence of cephalosporins in cephalosporin producing wastewater using SPE and UPLC-MS/MS method. Science of the Total Environment, 566, 120-128. [Link]

  • SciSpace. Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. [Link]

  • Scribd. Performance Characteristic. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Analytical method validation: A brief review. [Link]

  • ResearchGate. Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. [Link]

  • JSciMed Central. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. [Link]

  • PubMed. (2024). Development and Validation of UPLC Tandem Mass Spectrometry Assay for Ceftibuten and Sulbactam in Human Plasma. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cephalosporin C Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, the proper disposal of antibiotic compounds like Cephalosporin C sodium is not merely a procedural task but a critical measure in preventing environmental contamination and mitigating the global threat of antimicrobial resistance (AMR). This guide provides a detailed, step-by-step framework for the safe handling and disposal of Cephalosporin C sodium, grounded in established safety protocols and chemical inactivation principles.

Hazard Identification and Essential Safety Precautions

Cephalosporin C sodium, like many beta-lactam antibiotics, is a sensitizing agent. The primary risks associated with handling this compound are allergic reactions upon skin contact or inhalation[1][2]. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Safety and Handling for Cephalosporin C Sodium

Hazard Category GHS Hazard Statement Required Personal Protective Equipment (PPE) First Aid Measures
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]. NIOSH-approved respirator (when handling powder), work in a certified chemical fume hood. If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor[3].
Skin Sensitization H317: May cause an allergic skin reaction[1][2]. Nitrile gloves, lab coat, full-length pants, and closed-toe shoes. If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[3].

| Eye Irritation | H319: Causes serious eye irritation[3]. | ANSI-rated safety glasses or chemical splash goggles. | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3]. |

The Regulatory Imperative: EPA and OSHA Compliance

The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of pharmaceutical waste, prohibiting the sewering (disposal down the drain) of hazardous waste pharmaceuticals to protect waterways[4][5][6]. High-concentration antibiotic solutions are considered hazardous chemical waste[7][8]. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan to ensure worker safety from hazardous chemicals. The procedures outlined in this guide are designed to comply with these federal mandates, although laboratory personnel must always consult their institution's specific Environmental Health and Safety (EHS) guidelines[7][9].

Cephalosporin C Sodium Disposal Workflow

The correct disposal path for Cephalosporin C sodium depends on its form and concentration. This decision-making workflow ensures that each waste type is managed safely and compliantly.

G cluster_waste_types Waste Form cluster_protocols Disposal Protocol start Identify Cephalosporin C Sodium Waste waste_solid Unused/Expired Solid Compound start->waste_solid waste_stock Concentrated Stock Solution (>1 mg/mL) start->waste_stock waste_media Used Culture Media or Dilute Solutions start->waste_media waste_labware Contaminated Labware (flasks, tips, etc.) start->waste_labware protocol_chem Protocol 1: Chemical Inactivation waste_solid->protocol_chem waste_stock->protocol_chem protocol_autoclave Protocol 2: Autoclave & Drain (If Permitted) waste_media->protocol_autoclave Check Institutional Policy protocol_hw Collect for Hazardous Waste Pickup waste_labware->protocol_hw Decontaminate if necessary protocol_chem->protocol_hw protocol_autoclave->protocol_hw If policy prohibits drain disposal

Caption: Decision workflow for Cephalosporin C sodium waste.

Step-by-Step Disposal Protocols

Protocol 1: Chemical Inactivation of Concentrated Waste

This protocol is mandatory for pure Cephalosporin C sodium powder and concentrated stock solutions. The scientific basis for this procedure is the alkaline hydrolysis of the β-lactam ring, a core structural feature of cephalosporins. Treatment with a strong base like sodium hydroxide (NaOH) cleaves this ring, rendering the antibiotic biologically inactive and significantly reducing its environmental toxicity[10][11].

Materials:

  • Cephalosporin C sodium waste (solid or concentrated solution)

  • 1M Sodium Hydroxide (NaOH) solution

  • Appropriate hazardous waste container, properly labeled

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

  • pH indicator strips

  • All required PPE (fume hood, goggles, lab coat, gloves)

Procedure:

  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood to mitigate inhalation risks.

  • Prepare the Waste Solution:

    • For solid waste , dissolve it in a minimal amount of water in a glass beaker.

    • For liquid stock solutions , place them directly in a glass beaker.

  • Initiate Hydrolysis: While stirring the solution, slowly add an equal volume of 1M NaOH solution[10]. For example, add 100 mL of 1M NaOH to 100 mL of a concentrated antibiotic solution. The mixture will become strongly alkaline.

  • Allow for Reaction: Cover the beaker and allow the mixture to stir at ambient temperature overnight (at least 12-16 hours) to ensure complete hydrolysis and destruction of the β-lactam ring[10].

  • Neutralization (Optional - Check with EHS): Some institutional guidelines may require neutralization before pickup. If so, slowly add an acid (e.g., 1M HCl) while stirring until the pH is between 6.0 and 8.0. Caution: This can generate heat. Perform this step slowly.

  • Containerize for Disposal: Carefully pour the inactivated solution into a designated hazardous waste container. The container should be clearly labeled as "Hazardous Waste: Inactivated Cephalosporin C Sodium solution (contains degradation products and salt)."

  • Final Disposal: Arrange for pickup by your institution's licensed hazardous waste contractor. Do not pour the inactivated mixture down the drain unless explicitly permitted by your EHS department for specific, neutralized waste streams[4][12].

Protocol 2: Management of Contaminated Media and Labware

Low-concentration waste, such as that found in cell culture media, and contaminated labware require careful management. While some antibiotics are heat-labile and can be destroyed by autoclaving, many are not[7][8]. Given the stability of the cephalosporin structure, chemical inactivation followed by hazardous waste disposal is the most prudent approach.

Procedure:

  • Collect Liquid Waste: Collect all media containing Cephalosporin C in a dedicated, leak-proof hazardous waste container.

  • Inactivate in Bulk: Treat the collected liquid waste using Protocol 1. Due to the lower concentration, the reaction time may be adjusted following validation by your institution's EHS.

  • Segregate Solid Waste: Collect all contaminated solid labware (e.g., pipette tips, flasks, plates) in a designated hazardous waste container lined with a biohazard bag if biologically contaminated.

  • Label and Store: Ensure all waste containers are sealed, properly labeled with their contents, and stored in a designated satellite accumulation area until pickup by your hazardous waste management service.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or involves a fine powder outside of a fume hood.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For large spills of powder, a respirator is required.

  • Contain the Spill:

    • For liquids: Cover with an absorbent material (e.g., chemical spill pads or vermiculite).

    • For solids: Gently cover with damp paper towels to avoid raising dust. Do not sweep dry powder.

  • Clean the Area: Working from the outside in, collect all contaminated materials using a scoop or forceps and place them in a sealed, labeled hazardous waste container.

  • Decontaminate the Surface: Wipe the spill area with a suitable decontaminating solution (as recommended by your EHS), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste[6].

By integrating these scientifically-grounded protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and actively participate in the critical effort to protect our ecosystem and the efficacy of essential medicines.

References

  • Krifter, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Bitesize Bio. (2021). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. Available at: [Link]

  • Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts Blog. Available at: [Link]

  • Ejike, C. E., et al. (2023). Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. LIDSEN Publishing Inc. Available at: [Link]

  • Stericycle. (n.d.). EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA.gov. Available at: [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

  • Krifter, M., et al. (2021). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. Available at: [Link]

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Chemsrc. (n.d.). Cephalosporin C sodium salt. Chemsrc.com. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporin C sodium. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporin C. PubChem Compound Database. Available at: [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. NIH Office of Research Facilities. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Healthcare - Infectious Diseases. OSHA.gov. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling Cephalosporin C Sodium: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel drug development requires not only scientific acumen but also an unwavering commitment to safety. Cephalosporin C sodium, a foundational molecule in the synthesis of many life-saving β-lactam antibiotics, demands meticulous handling. While its therapeutic potential is significant, its capacity to act as a potent sensitizer presents considerable occupational health risks. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in the causality of risk. Our objective is to empower you, our fellow scientists, to handle this compound with the highest degree of safety and confidence, ensuring that your focus remains on innovation, not on incident response.

The "Why": Understanding the Immunological Risks of Cephalosporins

The core directive for all handling procedures involving Cephalosporin C sodium stems from its classification as a sensitizer. Exposure, particularly to the powdered form, can trigger irreversible allergic sensitivities in personnel. Understanding the nature of these risks is the first step in building a self-validating system of laboratory safety.

  • Dermal and Skin Sensitization: Direct skin contact with cephalosporins is a well-documented cause of occupational allergic contact dermatitis.[1] Even minute quantities can lead to sensitization, where subsequent exposures trigger an inflammatory immune response manifesting as rashes, hives (urticaria), or eczema.[2][3] The GHS classification for Cephalosporin C explicitly includes the warning "May cause an allergic skin reaction."[3]

  • Respiratory Sensitization: Inhalation of aerosolized powder is the most critical route of exposure. It can lead to sensitization of the respiratory tract, resulting in occupational asthma.[4] Symptoms can range from coughing and wheezing to severe bronchitis.[4] In some cases, drug-induced hypersensitivity pneumonitis, a serious lung condition, has been reported from exposure to certain cephalosporins.[5][6]

  • Acute Allergic Reactions: For sensitized individuals, exposure can provoke immediate, and sometimes severe, allergic reactions (Type I hypersensitivity).[7] These are mediated by IgE antibodies and can range from localized skin reactions to systemic anaphylaxis, a life-threatening condition characterized by throat tightness, difficulty breathing, and a drop in blood pressure.[2][8][9]

These hypersensitivity reactions are primarily linked to the β-lactam ring structure common to cephalosporins and penicillins, though the specific R1 side chains also play a crucial role in allergenic recognition.[7][9] Therefore, every procedural step that follows is designed with one primary goal: to prevent the initial sensitization and any subsequent allergic reaction by creating an unbroken barrier between the researcher and the compound.

Core Protection: The Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose in mitigating the risks of dermal, respiratory, and ocular exposure. The selection of PPE should be based on a thorough risk assessment of the specific task being performed.[10][11]

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling/Weighing Solid Powder Double Nitrile GlovesDisposable, low-permeability gown with knit cuffsANSI Z87.1 safety gogglesMandatory: NIOSH-approved N95 or higher-level respirator
Handling Stock or Dilute Solutions Double Nitrile GlovesLab coat (disposable gown preferred if splash risk is high)ANSI Z87.1 safety glasses with side shieldsNot required unless aerosolization is likely
Spill Cleanup (Solid) Heavy-duty or double nitrile glovesDisposable, low-permeability gown with knit cuffsANSI Z87.1 safety goggles and face shieldMandatory: NIOSH-approved N95 or higher-level respirator
Waste Disposal Double Nitrile GlovesLab coat or disposable gownANSI Z87.1 safety glasses with side shieldsNot required

Key Causality Behind PPE Choices:

  • Hand Protection: Double-gloving with nitrile gloves is a standard practice for handling hazardous drugs.[12] The outer glove provides the primary barrier and can be removed immediately if contaminated, while the inner glove protects the skin during the doffing process. Always wear the outer glove over the cuff of the gown to create a seal.[12]

  • Body Protection: A disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is essential to protect clothing and skin from contamination by powders or splashes.[12][13] Standard cotton lab coats do not offer sufficient protection against fine powders or liquid splashes.

  • Eye and Face Protection: For handling powders, safety goggles that form a seal around the eyes are required to prevent airborne particles from causing irritation or entering the body. When there is a significant splash hazard, such as during spill cleanup or large-volume liquid transfers, a face shield must be worn in addition to safety glasses or goggles.[11]

  • Respiratory Protection: This is the most critical piece of PPE when handling powdered Cephalosporin C sodium. The fine, light nature of the powder makes it easily aerosolized. A NIOSH-approved N95 respirator is the minimum requirement to filter out these hazardous particles.[10] Surgical masks provide no protection against fine chemical powders and must not be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol outlines the essential steps for safely handling Cephalosporin C sodium powder, from preparation to creating a stock solution. The entire process should, whenever possible, be conducted within a certified chemical fume hood or a powder containment balance enclosure.

Experimental Protocol: Weighing and Solubilizing Cephalosporin C Sodium
  • Area Preparation:

    • Restrict access to the designated handling area. Display signage indicating that a hazardous compound is in use.[12]

    • Cover the work surface of the chemical fume hood or balance enclosure with disposable, absorbent bench paper.

    • Assemble all necessary materials before beginning: the primary container of Cephalosporin C sodium, a pre-labeled receiving vessel, spatulas, and the chosen solvent.

  • Donning PPE:

    • Don PPE in the following order: gown, N95 respirator, safety goggles, inner gloves, outer gloves (ensuring cuffs are sealed).[14]

  • Weighing the Compound:

    • Place the receiving vessel on the analytical balance within the containment enclosure.

    • Carefully open the primary container. Avoid any abrupt movements that could generate a dust cloud.

    • Using a clean spatula, gently transfer the desired amount of powder into the receiving vessel. Keep the container opening as low as possible to the receiving vessel to minimize the travel distance of the powder.

    • Securely close the primary container immediately after weighing.

  • Solubilization:

    • While still inside the containment enclosure, carefully add the solvent to the receiving vessel containing the powder.

    • If possible, add the liquid down the side of the vessel to gently wet the powder without causing it to become airborne.

    • Securely cap the vessel and mix by gentle inversion or swirling until the solid is fully dissolved.

  • Post-Procedure Cleanup:

    • Wipe down the spatula and any potentially contaminated surfaces with a suitable decontamination solution (e.g., 70% ethanol followed by purified water), using disposable wipes.

    • Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container.

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination: remove outer gloves, gown, goggles, inner gloves, and finally, the respirator (once outside the immediate work area).[15]

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[16]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_area Designate & Prepare Containment Area don_ppe Don Full PPE (Respirator Mandatory) prep_area->don_ppe Enter designated area weigh Weigh Powder (Minimize Dust) don_ppe->weigh solubilize Add Solvent to Powder (Gentle Addition) weigh->solubilize Transfer to vessel clean_surfaces Wipe Surfaces & Equipment solubilize->clean_surfaces dispose_waste Dispose of Contaminated PPE & Materials clean_surfaces->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling Cephalosporin C Sodium Powder.

Contingency and Disposal Plan

Accidents can happen. A robust plan for spill management and waste disposal is a critical component of a safe laboratory environment.

Spill Management: Solid Cephalosporin C Powder
  • Evacuate and Secure: Alert others in the immediate area. Evacuate the area if necessary and restrict access.

  • Don PPE: Before re-entering, don the appropriate PPE, including a minimum of an N95 respirator, gown, double gloves, and safety goggles with a face shield.

  • Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization. DO NOT dry sweep.

  • Decontaminate: Working from the outside of the spill inward, gently wet the absorbent material with a mild detergent solution or water. Carefully collect the wetted material and powder using a scoop or dustpan and place it into a clearly labeled, sealable hazardous waste bag or container.

  • Final Cleaning: Wipe the spill area with the detergent solution, followed by 70% ethanol, and finally, purified water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal: A Critical Responsibility

Improper disposal of antibiotics is a significant driver of environmental contamination and the development of antimicrobial resistance.[17][18][19] All waste contaminated with Cephalosporin C sodium must be treated as hazardous chemical waste.[17][20]

  • Solid Waste: All contaminated PPE, bench paper, wipes, and plasticware should be collected in a dedicated, clearly labeled hazardous waste container for incineration.

  • Liquid Waste: Unused stock solutions and concentrated liquid waste are considered hazardous chemical waste and must be collected in a labeled, sealed container for disposal according to your institution's guidelines.[20] They should never be poured down the drain. For aqueous waste streams like spent culture media, inactivation prior to disposal is the best practice.

Protocol: Inactivation of Aqueous Cephalosporin C Waste via Alkaline Hydrolysis

This method effectively breaks the β-lactam ring, rendering the antibiotic inactive.[17]

  • Segregation: Collect all aqueous waste containing Cephalosporin C in a dedicated, chemically resistant, and clearly labeled container.

  • pH Adjustment: Working in a fume hood and wearing appropriate PPE (including eye protection and gloves), slowly add 10 M Sodium Hydroxide (NaOH) to the waste solution with stirring until the pH is ≥ 10.

  • Inactivation: Allow the solution to stand at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization & Disposal: After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This neutralized solution can now be disposed of down the drain with copious amounts of water, pending approval from your institution's environmental health and safety office.

By adhering to these comprehensive guidelines, you build a system of safety that protects not only yourself and your colleagues but also the integrity of your research and the environment.

References

  • BenchChem. (n.d.). Safeguarding Research: A Comprehensive Guide to Cefbuperazone Disposal.
  • Antunes, J., Silva, R., Pacheco, D., Travassos, R., & Filipe, P. (2011). Occupational contact allergy to cephalosporins. Dermatology Online Journal, 17(5), 13. Retrieved from [Link]

  • Böhm, I., & Schwanitz, H. J. (2007). Occupational allergy to β-lactam antibiotics. Allergo journal, 16(4), 289-293. Retrieved from [Link]

  • Hossain, A., et al. (2024). Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Journal of Hazardous, Toxic, and Radioactive Waste, 29(1). Retrieved from [Link]

  • ChemSrc. (n.d.). Cephalosporin C sodium salt. Retrieved from [Link]

  • PubChem. (n.d.). Cephalosporin C sodium. National Center for Biotechnology Information. Retrieved from [Link]

  • NHS. (n.d.). Antibiotics - Side effects. Retrieved from [Link]

  • PubChem. (n.d.). Cephalosporin C. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, M. H., & Lee, J. M. (2014). Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins. Allergy, Asthma & Immunology Research, 6(6), 485–495. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. Retrieved from [Link]

  • DynaMed. (2024). Cephalosporin Allergy. Retrieved from [Link]

  • Australasian Society of Clinical Immunology and Allergy (ASCIA). (n.d.). ASCIA Consensus Cephalosporin Allergy. Retrieved from [Link]

  • Khan, D. A., et al. (2019). Cephalosporin Allergy: Current Understanding and Future Challenges. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2105–2114. Retrieved from [Link]

  • NI Infection Control Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • Cephalosporins in pediatrics: Navigating antimicrobial resistance impact and adverse effects – A comprehensive review. (2024). [Journal name, if available]. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Habboush, Y., & Yarrarapu, S. N. S. (2023). Personal Protective Equipment. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • University of Calgary. (2022). Antimicrobial Drug Disposal. Retrieved from [Link]

  • Kim, M. J., et al. (2013). Hypersensitivity Pneumonitis Caused by Cephalosporins With Identical R1 Side Chains. Allergy, Asthma & Immunology Research, 5(4), 249–252. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Personal Protective Equipment (PPE) 101. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Bookstaver, P. B., et al. (2023). Quantifying Antimicrobial Disposals at Six Community Pharmacies With Longitudinal Medication Disposal Programs: An Underappreciated Component of a One Health Approach to Antimicrobial Stewardship. Open Forum Infectious Diseases, 10(11). Retrieved from [Link]

  • Hypersensitivity Pneumonitis Caused by Cephalosporins With Identical R1 Side Chains. (2013). Allergy, Asthma & Immunology Research, 5(4), 249–252. Retrieved from [Link]

  • Park, H. S., et al. (2012). IgE sensitization to cephalosporins in health care workers. Allergy, Asthma & Immunology Research, 4(2), 85-91. Retrieved from [Link]

  • Khan, D. A., et al. (2019). Cephalosporin Allergy: Current Understanding and Future Challenges. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2105–2114. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephalosporin C sodium
Reactant of Route 2
Reactant of Route 2
Cephalosporin C sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.